Potassium Orotate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
potassium;2,4-dioxo-1H-pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O4.K/c8-3-1-2(4(9)10)6-5(11)7-3;/h1H,(H,9,10)(H2,6,7,8,11);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBUISJCVRMTAZ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)NC1=O)C(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3KN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0067004 | |
| Record name | Potassium 1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0067004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24598-73-0 | |
| Record name | Potassium orotate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024598730 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Pyrimidinecarboxylic acid, 1,2,3,6-tetrahydro-2,6-dioxo-, potassium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Potassium 1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0067004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium 1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.113 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | POTASSIUM OROTATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ZDN9W1C9W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Potassium orotate mechanism of action in neuronal cells
An In-depth Technical Guide on the Core Mechanism of Action of Potassium Orotate (B1227488) in Neuronal Cells
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The direct mechanism of action of potassium orotate specifically in neuronal cells is not yet extensively elucidated in scientific literature. This guide synthesizes the known neuroactive properties of its constituent components, potassium and orotic acid, and draws inferences from studies on the related compound, lithium orotate, to present a comprehensive overview of its potential neuronal mechanisms.
Introduction
This compound, a salt of potassium and orotic acid, is a nutritional supplement that has garnered interest for its potential health benefits. While its systemic effects are multifaceted, its action within the central nervous system is of particular interest to neuroscientists and drug development professionals. Orotic acid, also known as vitamin B13, is a key intermediate in the biosynthesis of pyrimidine (B1678525) nucleotides, which are fundamental for the synthesis of DNA and RNA.[1][2] This positions orotic acid as a crucial molecule for cellular processes requiring high rates of nucleic acid synthesis, such as neuronal development, repair, and maintenance.[1][3]
This technical guide provides a detailed examination of the potential mechanisms of action of this compound in neuronal cells. It is structured to first address the well-established role of potassium in neuronal excitability, followed by an in-depth analysis of the neuroprotective and metabolic effects of orotic acid. Furthermore, this guide will extrapolate potential signaling pathways based on research on lithium orotate, offering a hypothetical framework for the action of the orotate moiety in the brain.
The Role of Potassium in Neuronal Function
Potassium ions (K+) are fundamental to the function of neuronal cells. The electrochemical gradient of potassium across the neuronal membrane, maintained by the Na+/K+-ATPase pump, is the primary determinant of the resting membrane potential.[4][5] The opening and closing of various potassium channels are critical for shaping the action potential, regulating its duration and frequency, and thereby controlling neuronal excitability and neurotransmitter release.[4][6] Astrocytes also play a crucial role in potassium homeostasis in the synaptic cleft through Kir4.1 channels, preventing neuronal hyperexcitability.[4][7]
Given that this compound delivers potassium ions, it is plausible that it contributes to the overall potassium balance in the nervous system. However, the primary neuroactive effects are more likely attributable to the orotic acid component.
Orotic Acid: A Pyrimidine Precursor with Neuroprotective Properties
Orotic acid serves as a crucial precursor in the de novo synthesis of pyrimidine nucleotides, which are essential for a variety of cellular functions, including the synthesis of nucleic acids (DNA and RNA), phospholipids, and glycoproteins.[8] The central nervous system, with its high metabolic rate and need for constant maintenance and repair, relies on a steady supply of these building blocks.[1]
Neuroprotective Effects of Orotic Acid
Preclinical studies have demonstrated the neuroprotective potential of orotic acid, particularly in the context of cerebral ischemia.[9][10][11] In animal models of stroke, administration of orotic acid has been shown to significantly reduce neuronal damage in vulnerable brain regions like the hippocampus.[10][11] The proposed mechanism for this neuroprotection is the replenishment of pyrimidine nucleotide pools, which are depleted during ischemic events, thereby supporting the restoration of protein synthesis and cellular repair.[11]
Quantitative Data on the Neuroprotective Effects of Orotic Acid
The following table summarizes the quantitative findings from a key study on the neuroprotective effects of orotic acid in a gerbil model of global cerebral ischemia.
| Treatment Group | Dose (mg/kg, i.p.) | Timing of Administration | Neuronal Damage in Hippocampal CA1 Region (%) |
| Ischemia Control | - | - | 100 |
| Orotic Acid | 100 | 2 hours before ischemia | Significantly reduced |
| Orotic Acid | 200 | 2 hours before ischemia | Significantly reduced |
| Orotic Acid | 300 | 2 hours before ischemia | Significantly reduced |
| Orotic Acid | 300 | 24 hours after ischemia | Significantly suppressed |
| Orotic Acid | 300 | 48 hours after ischemia | No significant effect |
| Orotic Acid | 300 | 72 hours after ischemia | No significant effect |
| Data adapted from a study on the neuroprotective effects of orotic acid in gerbil global ischemia.[10][11] |
Experimental Protocol: Gerbil Model of Forebrain Ischemia
A representative experimental protocol to assess the neuroprotective effects of a compound like orotic acid is as follows:
-
Animal Model: Adult Mongolian gerbils are used due to their incomplete circle of Willis, which makes them susceptible to global cerebral ischemia upon bilateral carotid artery occlusion.
-
Induction of Ischemia:
-
Animals are anesthetized with an appropriate anesthetic (e.g., halothane).
-
A ventral midline incision is made in the neck to expose both common carotid arteries.
-
The arteries are occluded for a defined period (e.g., 5 minutes) using aneurysm clips to induce transient forebrain ischemia.
-
Body temperature is maintained at 37°C throughout the procedure.
-
-
Drug Administration:
-
Orotic acid or vehicle (control) is administered intraperitoneally (i.p.) at various doses and time points before or after the ischemic insult.
-
-
Histological Evaluation:
-
After a survival period (e.g., 4-7 days), animals are euthanized, and their brains are perfusion-fixed with a suitable fixative (e.g., 4% paraformaldehyde).
-
Brains are cryoprotected, sectioned, and stained with a neuronal marker (e.g., cresyl violet) to visualize neuronal cell bodies.
-
Neuronal damage in specific brain regions, such as the CA1 sector of the hippocampus, is quantified by counting the number of surviving neurons.
-
-
Statistical Analysis:
-
Neuronal cell counts are compared between treatment groups and the ischemia control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine the significance of any observed neuroprotective effects.
-
Signaling Pathway: De Novo Pyrimidine Biosynthesis
Caption: De novo pyrimidine biosynthesis pathway highlighting the role of Orotic Acid.
Inferred Mechanisms of Action from Lithium Orotate Studies
While direct studies on this compound are limited, research on lithium orotate provides valuable insights into the potential neuropharmacological effects of the orotate moiety. It is hypothesized that orotic acid may facilitate the transport of cations like lithium (and potentially potassium) across the blood-brain barrier and into neuronal cells.[12] The following mechanisms, identified for lithium orotate, may be partially attributable to the orotate component or may represent pathways that orotic acid itself can modulate.
Modulation of Glycogen Synthase Kinase-3β (GSK-3β)
Lithium is a well-known inhibitor of GSK-3β, an enzyme implicated in a wide range of cellular processes, including neuronal plasticity and neuroprotection.[13][14] Overactivity of GSK-3β has been linked to neurodegenerative diseases like Alzheimer's.[15] By inhibiting GSK-3β, lithium orotate may promote neuronal survival and resilience.[15]
Enhancement of Neurotrophic Factors
Lithium orotate has been shown to increase the expression of Brain-Derived Neurotrophic Factor (BDNF), a key molecule involved in synaptic strengthening, neuronal survival, and neurogenesis.[13][15] This effect is likely downstream of GSK-3β inhibition.
Regulation of Neurotransmitter Systems
Studies on lithium orotate suggest that it can modulate various neurotransmitter systems, including glutamatergic, serotonergic, and dopaminergic signaling.[13][16] It may alter the expression and function of receptors, such as NMDA receptors, which are crucial for synaptic plasticity and learning.[13]
Inferred Signaling Pathway
Caption: Hypothesized signaling cascade of the orotate moiety in neuronal cells.
Key Experimental Methodologies
To further investigate the precise mechanism of action of this compound in neuronal cells, a combination of electrophysiological, neurochemical, and molecular biology techniques would be required.
Neuronal Cell Culture
-
Primary Neuronal Cultures: Neurons are isolated from specific brain regions (e.g., hippocampus, cortex) of embryonic or neonatal rodents.[17][18] These cultures provide a model system that closely mimics the in vivo environment.
-
Neuronal Cell Lines: Immortalized cell lines (e.g., SH-SY5Y, PC12) can be differentiated into neuron-like cells and are often used for initial screening and mechanistic studies due to their ease of culture and genetic homogeneity.[18]
-
Protocol Outline:
-
Dissect the brain region of interest from embryonic or neonatal animals.
-
Dissociate the tissue into a single-cell suspension using enzymatic digestion (e.g., trypsin) and mechanical trituration.
-
Plate the cells onto coated culture dishes (e.g., poly-L-lysine) in a defined neuronal culture medium (e.g., Neurobasal medium supplemented with B-27).[19]
-
Maintain the cultures in a humidified incubator at 37°C and 5% CO2.
-
Treat the cultures with this compound at various concentrations and time points.
-
Assess cell viability, morphology, and specific molecular markers.
-
Measurement of Neuronal Membrane Potential
-
Patch-Clamp Electrophysiology: This is the gold standard for measuring the membrane potential and ion channel activity of individual neurons.[20]
-
Protocol Outline (Whole-Cell Configuration):
-
Prepare a glass micropipette with a tip diameter of ~1 µm and fill it with an internal solution that mimics the intracellular ionic composition.
-
Under a microscope, carefully approach a neuron in culture with the micropipette.
-
Apply gentle suction to form a high-resistance seal (gigaohm seal) between the pipette tip and the cell membrane.
-
Apply a brief pulse of suction to rupture the patch of membrane under the pipette, gaining electrical access to the cell's interior.
-
In current-clamp mode, the resting membrane potential can be directly measured, and changes in response to this compound application can be recorded.
-
In voltage-clamp mode, specific ion currents can be isolated and studied.
-
Quantification of Neurotransmitter Release
-
Microdialysis coupled with High-Performance Liquid Chromatography (HPLC): This technique allows for the in vivo measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.[21]
-
Protocol Outline:
-
Surgically implant a microdialysis probe into the brain region of interest.
-
Perfuse the probe with an artificial cerebrospinal fluid (aCSF) at a slow, constant rate.
-
Neurotransmitters from the extracellular space diffuse across the dialysis membrane and are collected in the perfusate.
-
Collect dialysate samples at regular intervals before, during, and after the administration of this compound.
-
Analyze the concentration of neurotransmitters (e.g., glutamate, GABA, dopamine) in the dialysate samples using HPLC with a sensitive detection method (e.g., electrochemical or fluorescence detection).[21]
-
Experimental Workflow Diagram
Caption: A comprehensive workflow for investigating the neuronal effects of this compound.
Conclusion and Future Directions
The mechanism of action of this compound in neuronal cells is likely a composite of the physiological roles of potassium and the metabolic and neuroprotective effects of orotic acid. While the direct neuronal signaling pathways of this compound remain to be fully elucidated, evidence from related compounds suggests a potential role in modulating key enzymes like GSK-3β, enhancing neurotrophic support, and regulating neurotransmitter systems.
Future research should focus on:
-
Directly investigating the effects of this compound on neuronal excitability, synaptic transmission, and plasticity using electrophysiological techniques.
-
Elucidating the specific signaling pathways modulated by orotic acid in neuronal cells, independent of a cation carrier.
-
Conducting in vivo studies to determine the bioavailability of orotic acid in the brain following this compound administration and to correlate this with behavioral outcomes.
-
Utilizing modern neuroimaging and multi-omics approaches to gain a systems-level understanding of the neuropharmacology of this compound.
A deeper understanding of these mechanisms will be crucial for evaluating the therapeutic potential of this compound in various neurological and psychiatric disorders.
References
- 1. Orotic acid and its potential role in neurological disorders [cds-bsx.com]
- 2. researchgate.net [researchgate.net]
- 3. Brain pyrimidine nucleotide synthesis and Alzheimer disease | Aging [aging-us.com]
- 4. Potassium and calcium channels in different nerve cells act as therapeutic targets in neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Neuronal and Cardiovascular Potassium Channels as Therapeutic Drug Targets: Promise and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Neuroglial Potassium Cycle during Neurotransmission: Role of Kir4.1 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Pathophysiological Role of Purines and Pyrimidines in Neurodevelopment: Unveiling New Pharmacological Approaches to Congenital Brain Diseases [frontiersin.org]
- 9. | BioWorld [bioworld.com]
- 10. Post-ischaemic treatment with orotic acid prevents neuronal injury in gerbil brain ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Lithium orotate's influence on metabolic regulation in glial cells [eureka.patsnap.com]
- 13. How lithium orotate influences synaptic plasticity in neuronal cultures [eureka.patsnap.com]
- 14. cimasci.com [cimasci.com]
- 15. mindfulbh.com [mindfulbh.com]
- 16. Intracellular signaling pathways activated by lithium orotate [eureka.patsnap.com]
- 17. General overview of neuronal cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In Vitro Studies on Therapeutic Effects of Cannabidiol in Neural Cells: Neurons, Glia, and Neural Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Neural Cell Culture Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 20. Tools to measure membrane potential of neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 21. An Update of the Classical and Novel Methods Used for Measuring Fast Neurotransmitters During Normal and Brain Altered Function - PMC [pmc.ncbi.nlm.nih.gov]
Orotic Acid's Role in Potassium Cellular Uptake: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Potassium is the most abundant intracellular cation, and maintaining its high intracellular concentration is critical for a multitude of cellular processes, including nerve impulse transmission, muscle contraction, and enzymatic function. The transport of potassium into the cell is an active process, primarily mediated by the Na+/K+-ATPase pump. Orotic acid, a precursor in pyrimidine (B1678525) biosynthesis, has been utilized in the form of mineral salts, such as potassium orotate (B1227488), with the proposition that it enhances the cellular uptake of these minerals. This technical guide provides an in-depth exploration of the putative mechanisms by which orotic acid may facilitate the cellular uptake of potassium. It summarizes the available, though largely indirect, evidence and proposes experimental protocols to further elucidate these mechanisms. While direct evidence for a specific signaling role of orotic acid in potassium transport is currently lacking, the prevailing hypotheses center on its function as a carrier molecule that improves the bioavailability of potassium.
Introduction
Orotic acid, historically known as vitamin B13, is a key intermediate in the de novo synthesis of pyrimidine nucleotides.[1] Beyond its role in nucleic acid synthesis, orotic acid has been investigated as a carrier for various minerals, forming salts known as orotates.[2] The rationale behind using orotates is to increase the bioavailability of the associated mineral.[3] Potassium orotate is a formulation that combines potassium with orotic acid, suggested to support cardiovascular health, and muscle and nerve function.[4][5] This guide will delve into the proposed mechanisms by which orotic acid may enhance the entry of potassium into the cell, summarize the limited quantitative data available, and provide detailed experimental protocols for future research in this area.
Proposed Mechanisms of Orotic Acid-Mediated Potassium Cellular Uptake
The primary role of orotic acid in potassium cellular uptake is believed to be that of a facilitator of transport across the cell membrane. Two main hypotheses have been proposed, along with a plausible indirect mechanism.
The Electrically Neutral Molecule Hypothesis
One of the leading theories suggests that mineral orotates can exist in biological solutions as non-dissociated, electrically neutral compounds.[6] This is particularly relevant for transport across the lipid bilayer of the cell membrane, which is less permeable to charged ions. By forming a neutral complex, this compound may be able to diffuse across the cell membrane more readily than the potassium ion alone. Once inside the cell, the complex would dissociate, releasing the potassium ion into the cytoplasm.
Uptake via Orotate Transporters
Orotic acid is a known substrate for specific transporters, such as the organic anion transporter 2 (OAT2) and the urate transporter 1 (hURAT1).[1] It is plausible that this compound is transported into the cell via these transporters. Once inside, the complex could dissociate, or the orotic acid component could be rapidly metabolized in the pyrimidine synthesis pathway, leading to the release of the potassium ion. The high uptake of orotate in the liver and kidney, key organs in potassium homeostasis, supports the potential involvement of such transporters.[7]
Indirect Mechanism via Enhanced Cellular Metabolism
Orotic acid has been shown to improve the energy status of cells, for instance in the myocardium, by stimulating the synthesis of glycogen (B147801) and ATP.[8][9] The primary mechanism for active potassium uptake is the Na+/K+-ATPase pump, an enzyme that is critically dependent on ATP for its function. By potentially increasing the intracellular ATP pool, orotic acid could indirectly enhance the activity of the Na+/K+-ATPase pump, leading to a greater influx of potassium into the cell. This "Mg-fixing agent" effect observed with magnesium orotate could be applicable to other mineral orotates as well.[8]
Quantitative Data on Potassium Uptake
Direct quantitative data on the effect of this compound on intracellular potassium concentrations or transport rates are scarce in the scientific literature. However, a meta-analysis of randomized controlled trials on general potassium supplementation provides a benchmark for the expected effects on serum potassium levels.
| Study Type | Number of Trials (Participants) | Potassium Supplementation Dose | Duration | Effect on Serum Potassium (Weighted Mean Difference) | Reference |
| Meta-analysis | 20 (1216) | 22 to 140 mmol/day | 2 to 24 weeks | +0.14 mmol/L (95% CI 0.09 to 0.19) | [10][11] |
| Clinical Study (Critically Ill Patients) | N/A | 20-80 mEq (IV) | N/A | 0.27 to 0.45 mEq/L increase | [12] |
Note: The data presented are for general potassium supplementation (mostly potassium chloride) and not specifically for this compound. These values indicate that oral potassium supplementation leads to a small but statistically significant increase in circulating potassium levels in relatively healthy individuals. The study on critically ill patients provides insight into expected changes in a clinical setting with intravenous administration. Further research is needed to quantify the specific impact of this compound on both serum and intracellular potassium concentrations.
Experimental Protocols
To validate the proposed mechanisms of action for orotic acid in potassium cellular uptake, specific experimental approaches are required. Below are detailed protocols for key experiments.
Measurement of Intracellular Potassium Concentration using a Fluorescent Indicator
This protocol describes the use of Potassium-Binding Benzofuran Isophthalate, Acetoxymethyl ester (PBFI-AM), a ratiometric fluorescent dye, to measure changes in intracellular potassium concentration in response to this compound.
Materials:
-
Cell line of interest (e.g., HEK293, primary cardiomyocytes)
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS)
-
PBFI-AM (stock solution in DMSO)
-
Pluronic F-127 (20% stock solution in DMSO)
-
This compound
-
Potassium chloride (as a control)
-
Ionophores (e.g., valinomycin (B1682140) and nigericin (B1684572) for calibration)
-
Fluorescence microscope or plate reader with dual excitation capabilities (e.g., 340 nm and 380 nm) and emission detection around 500 nm.
Procedure:
-
Cell Culture: Seed cells on glass-bottom dishes or 96-well plates and grow to 70-80% confluency.
-
Dye Loading:
-
Prepare a loading buffer by diluting PBFI-AM stock solution in HBSS to a final concentration of 5-10 µM.
-
Add Pluronic F-127 to the loading buffer to a final concentration of 0.02-0.04% to aid in dye solubilization.
-
Remove the culture medium, wash the cells twice with HBSS.
-
Add the loading buffer to the cells and incubate at 37°C for 30-60 minutes in the dark.
-
-
Wash and De-esterification:
-
Remove the loading buffer and wash the cells twice with HBSS to remove extracellular dye.
-
Incubate the cells in fresh HBSS for an additional 30 minutes at 37°C to allow for complete de-esterification of the AM ester.
-
-
Fluorescence Measurement:
-
Mount the dish on the microscope stage or place the plate in the reader.
-
Acquire baseline fluorescence by alternating excitation at 340 nm and 380 nm and recording the emission at ~505 nm.
-
Perfuse the cells with HBSS containing this compound at various concentrations. As a control, use equimolar concentrations of potassium chloride.
-
Record the changes in fluorescence intensity at both excitation wavelengths over time.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities (F340/F380).
-
An increase in intracellular potassium will lead to a decrease in the 340 nm signal and an increase in the 380 nm signal, resulting in an increased ratio.
-
Perform an in-situ calibration using ionophores in buffers with known potassium concentrations to convert the fluorescence ratio to absolute intracellular potassium concentrations.
-
Assessment of Na+/K+-ATPase Activity
This protocol outlines a method to determine if orotic acid indirectly affects potassium uptake by modulating the activity of the Na+/K+-ATPase pump.
Materials:
-
Cell line or tissue homogenate
-
Assay buffer (e.g., containing MgCl2, NaCl, KCl, and ATP in a suitable buffer like Tris-HCl)
-
Orotic acid
-
Ouabain (B1677812) (a specific inhibitor of Na+/K+-ATPase)
-
Malachite green reagent for phosphate (B84403) detection
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare cell lysates or tissue homogenates.
-
Assay Setup:
-
In a 96-well plate, set up duplicate wells for each condition:
-
Total ATPase activity: Sample + assay buffer
-
Ouabain-insensitive ATPase activity: Sample + assay buffer + ouabain
-
Experimental condition: Sample + assay buffer + orotic acid
-
Experimental control: Sample + assay buffer + orotic acid + ouabain
-
-
-
Enzymatic Reaction:
-
Pre-incubate the samples with orotic acid and/or ouabain for a defined period.
-
Initiate the reaction by adding ATP.
-
Incubate at 37°C for a specific time (e.g., 15-30 minutes).
-
-
Phosphate Detection:
-
Stop the reaction and add malachite green reagent to each well to measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis.
-
Read the absorbance at the appropriate wavelength (e.g., 620 nm).
-
-
Data Analysis:
-
Calculate the Na+/K+-ATPase activity by subtracting the ouabain-insensitive activity from the total ATPase activity.
-
Compare the Na+/K+-ATPase activity in the presence and absence of orotic acid to determine its effect.
-
Conclusion
The role of orotic acid in the cellular uptake of potassium is an area that warrants further investigation. The current understanding, based on its use in mineral orotate formulations, points towards a primary function as a carrier molecule that enhances the bioavailability of potassium, likely by facilitating its transport across the cell membrane as a neutral complex. An indirect mechanism, whereby orotic acid supports cellular energy metabolism and thus fuels the ATP-dependent Na+/K+-ATPase pump, is also a strong possibility. The lack of direct experimental evidence for a specific signaling pathway underscores the need for rigorous scientific inquiry using the methodologies outlined in this guide. For researchers and professionals in drug development, a deeper understanding of these mechanisms could lead to the design of more effective strategies for modulating intracellular potassium levels for therapeutic benefit.
References
- 1. Orotate (orotic acid): An essential and versatile molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Orotates and Mineral Transporters [globalhealing.com]
- 3. bio-design.com [bio-design.com]
- 4. agropharm.org.ua [agropharm.org.ua]
- 5. drdoping.com [drdoping.com]
- 6. researchgate.net [researchgate.net]
- 7. Orotate uptake and metabolism in normal and neoplastic tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Magnesium orotate--experimental and clinical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Systematic review and meta-analysis of randomised controlled trials on the effects of potassium supplements on serum potassium and creatinine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Estimation of Potassium Changes Following Potassium Supplements in Hypokalemic Critically Ill Adult Patients–A Patient Personalized Practical Treatment Formula - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Comparative Bioavailability of Potassium Orotate and Potassium Chloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Potassium is an essential mineral vital for numerous physiological processes. Supplementation is common, with various salt forms available. This technical guide provides an in-depth comparison of the bioavailability of two forms: potassium orotate (B1227488) and potassium chloride. While potassium chloride is a well-studied, widely used supplement with established pharmacokinetic parameters, the data supporting the bioavailability of potassium orotate is notably sparse and largely unsubstantiated by rigorous clinical trials. This guide synthesizes the available scientific literature to provide a clear comparison for research and development professionals.
Introduction
Potassium plays a critical role in maintaining cellular function, including nerve impulse transmission and muscle contraction[1]. Oral potassium supplements are used to manage hypokalemia and in other therapeutic areas. The bioavailability of these supplements is a key factor in their efficacy. This guide focuses on a comparative analysis of potassium chloride and this compound.
Potassium Chloride (KCl) is the most common potassium supplement. Its pharmacokinetics have been extensively studied, and it is available in various formulations, including immediate-release solutions and extended-release solid dosage forms[2][3].
This compound , a salt of potassium and orotic acid, has been marketed with claims of enhanced bioavailability due to the purported ability of orotic acid to act as a mineral transporter[4][5]. However, a thorough review of the scientific literature reveals a significant lack of robust clinical data to support these claims.
Quantitative Bioavailability Data
A direct comparative study of the bioavailability of this compound and potassium chloride in humans has not been identified in the peer-reviewed literature. The available data for each compound are presented below.
This compound
There is a significant lack of quantitative pharmacokinetic data for oral this compound in humans. While some sources make qualitative claims of "optimal absorption and bioavailability," these are not supported by published clinical studies detailing parameters such as Cmax (maximum serum concentration), Tmax (time to maximum concentration), or AUC (area under the curve)[4][5]. One secondary source mentions an absorption rate of 10% for orally administered this compound, but the primary source for this data is not provided. Animal studies on other orotate salts, such as lithium orotate in mice, suggest a different transport mechanism compared to their inorganic counterparts, but direct evidence for this compound in humans is lacking[6].
Potassium Chloride
The bioavailability of potassium chloride is well-documented and is generally considered to be high. Due to the body's homeostatic mechanisms that tightly regulate plasma potassium levels, urinary excretion of potassium is the primary and most reliable method for assessing bioavailability[7][8]. The mean absorption efficiency of potassium from both solid and liquid formulations of potassium chloride ranges between 70% and 90%[8].
Table 1: Pharmacokinetic Parameters of Potassium Chloride from a Bioavailability Study (Effervescent Tablet vs. Common Tablet)
| Parameter | Effervescent Tablet | Common Tablet |
| T1/2 ke (h) | 6 ± 5 | 8 ± 5 |
| T1/2 ka (h) | 0.08 ± 0.08 | 0.11 ± 0.11 |
| ku (h-1) | 0.09 ± 0.04 | 0.07 ± 0.04 |
| Xmax/f (mmol) | 18 ± 8 | 18 ± 8 |
| Relative Bioavailability | 97.5% ± 15.2% | (Reference) |
Data adapted from a study on the relative bioavailability of an effervescent tablet of potassium chloride compared to a common tablet[9]. T1/2 ke = elimination half-life, T1/2 ka = absorption half-life, ku = elimination rate constant, Xmax/f = maximum amount of drug absorbed.
Table 2: Urinary Potassium Recovery from Different Potassium Chloride Formulations
| Formulation | Mean Recovery in 24-hr Urine | Maximum Excretion Rate (Tmax) |
| Slow-Release Capsule | 50.8% | 6.8 hr |
| Elixir (Solution) | 53.9% | 2.0 hr |
| Slow-Release Tablet | 63.1% | 4.0 hr |
Data from a study comparing a slow-release potassium chloride capsule to an elixir and a slow-release tablet. The total dose was 80 mEq of potassium[10].
Experimental Protocols
The standard methodology for assessing the bioavailability of potassium supplements involves controlled clinical trials that measure urinary potassium excretion.
General Protocol for a Potassium Bioavailability Study
A typical bioavailability study for a potassium supplement follows a crossover design with healthy volunteers.
-
Subject Selection: Healthy male and non-pregnant female volunteers are recruited.
-
Dietary Control: Subjects are placed on a standardized diet with known and controlled amounts of potassium, sodium, and calories for a defined period before and during the study. Fluid intake is also controlled and maintained at a high level (e.g., 3,000-5,000 mL per day) to ensure adequate urine flow[7][11].
-
Baseline Measurement: 24-hour urine collections are performed for one or more days before administration of the supplement to establish each subject's baseline potassium excretion[7].
-
Dosing: Subjects receive a single dose of the potassium supplement (e.g., 80 mEq of potassium) with a standardized volume of water after an overnight fast[7].
-
Urine Collection: Urine is collected at specified intervals (e.g., 0-2, 2-4, 4-8, 8-12, 12-24, and 24-48 hours) post-dosing[12].
-
Sample Analysis: The total volume of urine for each collection interval is measured, and the potassium concentration is determined using methods like ion-selective electrodes or inductively coupled plasma-optical emission spectrometry[7].
-
Data Analysis:
-
The amount of potassium excreted in the urine during each collection interval is calculated.
-
The baseline urinary potassium excretion is subtracted from the post-dose excretion to determine the net amount of potassium absorbed from the supplement.
-
The cumulative amount of potassium excreted over 24 and 48 hours is calculated to determine the extent of absorption (bioavailability).
-
The rate of potassium excretion over time is used to determine pharmacokinetic parameters like the maximum excretion rate (Rmax) and the time to reach the maximum excretion rate (Tmax)[7].
-
Bioequivalence Assessment
For bioequivalence studies comparing different formulations of potassium chloride, statistical analysis, such as the two one-sided t-tests, is used to compare the 90% confidence intervals of the cumulative urinary excretion and the maximum rate of urinary excretion[7].
Signaling Pathways and Cellular Transport
The proposed advantage of this compound lies in the potential role of orotic acid in cellular transport.
Orotic Acid Transport
Orotic acid is an intermediate in pyrimidine (B1678525) biosynthesis. Its cellular uptake is not via simple diffusion but is mediated by specific transporters. Members of the Solute Carrier (SLC) family, particularly organic anion transporters (OATs), are involved in orotic acid transport[13]. For instance, OAT2 (SLC22A7) has been identified as a transporter for orotic acid[13]. The transport of orotate can be linked to the antiport of other molecules, such as glutamate[13]. This suggests a specific, carrier-mediated pathway for orotic acid to enter cells.
Caption: Cellular uptake of orotic acid via an SLC transporter.
Potassium Transport
Potassium absorption from the gastrointestinal tract primarily occurs through passive diffusion[14]. Once absorbed, potassium is distributed throughout the body and enters cells via active transport, most notably the Na+/K+-ATPase pump.
Experimental Workflows
The workflow for a typical potassium bioavailability study is outlined below.
Caption: Workflow for a human potassium bioavailability study.
Discussion and Conclusion
The available evidence strongly supports the high bioavailability of potassium chloride from various oral formulations. The methodologies for assessing its bioavailability are well-established and rely on the measurement of urinary potassium excretion under controlled dietary conditions.
In contrast, the evidence for the bioavailability of this compound is scant and largely anecdotal. While the proposed mechanism of enhanced absorption through orotic acid transporters is plausible, it has not been substantiated by human clinical trials with pharmacokinetic endpoints. The claims of "optimal absorption" should be viewed with caution by the scientific community until robust data becomes available.
For drug development professionals, potassium chloride remains the benchmark for potassium supplementation due to its well-characterized pharmacokinetic profile and proven bioavailability. Further research, including well-designed, controlled clinical trials, is necessary to determine the true bioavailability and potential therapeutic advantages, if any, of this compound compared to potassium chloride.
References
- 1. Potassium Intake, Bioavailability, Hypertension, and Glucose Control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Potassium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound 175 Mg, Advanced Research [nhc.com]
- 5. bio-design.com [bio-design.com]
- 6. Different pharmacokinetics of lithium orotate inform why it is more potent, effective, and less toxic than lithium carbonate in a mouse model of mania. [vivo.weill.cornell.edu]
- 7. Development and bioequivalence study of potassium chloride extended release tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Pharmacokinetics of Potassium in Humans Is Unusual - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Bioavailability and pharmacokinetics of a new, slow-release potassium chloride capsule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. Bioavailability of potassium from three dosage forms: suspension, capsule, and solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. OAT2 catalyses efflux of glutamate and uptake of orotic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Central Role of Orotic Acid in Pyrimidine Biosynthesis: An In-depth Technical Guide on a Core Metabolic Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enzymatic pathways involving orotic acid, a critical intermediate in the de novo synthesis of pyrimidines. The focus is on the key enzymes, Dihydroorotate (B8406146) Dehydrogenase (DHODH) and the bifunctional UMP Synthase, detailing their mechanisms, kinetics, and clinical significance. While the direct catalytic or regulatory role of potassium in these specific enzymatic reactions is not prominently established in current literature, its importance in maintaining the ionic environment for optimal enzyme function is implicitly understood through its consistent use in experimental buffers. This guide will delve into the established roles of other cofactors and regulators, present quantitative data, and provide detailed experimental protocols relevant to the study of this essential metabolic pathway.
Introduction to De Novo Pyrimidine (B1678525) Biosynthesis
The de novo synthesis of pyrimidines is a fundamental metabolic pathway responsible for producing the building blocks of nucleic acids (DNA and RNA), as well as precursors for glycoproteins and phospholipids. Orotic acid is a key intermediate in this pathway, and its metabolism is tightly regulated by a series of enzymatic reactions. Disruptions in this pathway can lead to severe metabolic disorders, such as orotic aciduria, highlighting the importance of understanding the intricate details of these enzymatic processes.[1][2] This guide will focus on the two terminal enzymes that directly involve orotic acid: Dihydroorotate Dehydrogenase and UMP Synthase.
Dihydroorotate Dehydrogenase (DHODH)
Dihydroorotate dehydrogenase (EC 1.3.5.2) is a flavin-dependent mitochondrial enzyme that catalyzes the fourth committed step in de novo pyrimidine biosynthesis: the oxidation of dihydroorotate to orotate (B1227488).[3] This reaction is unique as it is the only redox reaction in the pathway and is coupled to the electron transport chain.[4]
Enzymatic Reaction and Mechanism
DHODH facilitates the conversion of (S)-dihydroorotate to orotate, utilizing a quinone as an electron acceptor.[3] The overall reaction is as follows:
(S)-dihydroorotate + Quinone → Orotate + Reduced Quinone
The reaction mechanism is believed to be a stepwise process.[3]
Quantitative Data on DHODH Activity
The following table summarizes key kinetic parameters for human DHODH. It is important to note that assay conditions, such as pH, temperature, and substrate concentrations, can significantly influence these values.
| Parameter | Value | Organism/Source | Conditions | Reference |
| Km for Dihydroorotate | ~10-30 µM | Human (recombinant) | pH 8.0, 25°C | [5] |
| Km for Coenzyme Q10 | ~5-15 µM | Human (recombinant) | pH 8.0, 25°C | [5] |
| Optimal pH | ~8.0 | Human (recombinant) | 25°C | [5] |
UMP Synthase: A Bifunctional Enzyme
UMP Synthase (UMPS) is a bifunctional enzyme that catalyzes the final two steps of de novo pyrimidine synthesis. It possesses two distinct catalytic domains: Orotate Phosphoribosyltransferase (OPRT) and Orotidine-5'-Monophosphate Decarboxylase (ODCase).[6] Deficiencies in UMPS activity lead to the genetic disorder orotic aciduria, characterized by the accumulation of orotic acid in the urine.[2]
Orotate Phosphoribosyltransferase (OPRT) Domain
The OPRT domain (EC 2.4.2.10) catalyzes the conversion of orotate and 5-phosphoribosyl-1-pyrophosphate (PRPP) to orotidine-5'-monophosphate (OMP) and pyrophosphate (PPi).[7]
Reaction: Orotate + PRPP → OMP + PPi
This reaction requires the presence of a divalent cation, typically Mg²⁺, which is believed to coordinate with PRPP.[1][8] While potassium is often included in the reaction buffers, a specific catalytic role has not been defined.
Orotidine-5'-Monophosphate Decarboxylase (ODCase) Domain
The ODCase domain (EC 4.1.1.23) catalyzes the decarboxylation of OMP to yield uridine-5'-monophosphate (UMP), the first pyrimidine nucleotide.[6]
Reaction: OMP → UMP + CO₂
Quantitative Data on UMP Synthase Activity
The kinetic parameters of the two domains of human UMP Synthase are summarized below.
| Parameter | Value | Domain | Organism/Source | Conditions | Reference |
| Km for Orotate | ~2 µM | OPRT | Human (recombinant) | pH 7.4, 37°C | [4] |
| Km for PRPP | ~5 µM | OPRT | Human (recombinant) | pH 7.4, 37°C | [4] |
| kcat | ~0.7 s⁻¹ | OPRT | Human (recombinant) | pH 7.4, 37°C | [4] |
| Km for OMP | ~1-5 µM | ODCase | Human (recombinant) | pH 7.4, 37°C | [9][10] |
| kcat | ~20-40 s⁻¹ | ODCase | Human (recombinant) | pH 7.4, 37°C | [4] |
The Role of Potassium: An Evaluation of Current Evidence
A thorough review of the existing literature does not reveal a specific, direct catalytic or allosteric regulatory role for potassium ions in the enzymatic reactions of either Dihydroorotate Dehydrogenase or UMP Synthase. While many experimental protocols for assaying these enzymes utilize buffers containing potassium salts (e.g., potassium phosphate (B84403), potassium chloride), this is primarily to maintain a stable pH and appropriate ionic strength, which are crucial for general enzyme stability and activity.[5][11]
The activation of some enzymes by monovalent cations, including potassium, is a known phenomenon in enzymology, often involving the stabilization of a particular protein conformation or direct participation in substrate binding. However, specific studies demonstrating such a requirement or activation for DHODH or UMPS are lacking. The primary cationic cofactor identified for the OPRTase domain of UMPS is the divalent cation Mg²⁺, which is essential for the binding of the substrate PRPP.[1][8]
Therefore, while the presence of potassium in the cellular environment is undoubtedly important for overall cellular function and maintaining the electrochemical gradients that can influence mitochondrial enzymes like DHODH, a direct and specific modulatory effect on the catalytic activity of these key enzymes in orotic acid metabolism has not been established.
Signaling Pathways and Experimental Workflows
To visually represent the complex processes described, the following diagrams have been generated using the Graphviz DOT language.
Figure 1: De Novo Pyrimidine Biosynthesis Pathway.
Figure 2: General Workflow for Recombinant Enzyme Purification.
Figure 3: Pathophysiology of Orotic Aciduria.
Experimental Protocols
The following sections provide detailed methodologies for key experiments related to the study of DHODH and UMP Synthase.
Recombinant Human DHODH Expression and Purification
This protocol is adapted from methodologies described for the expression of human DHODH in E. coli.[5]
1. Expression Vector:
-
The coding sequence for human DHODH (lacking the N-terminal mitochondrial targeting sequence) is cloned into a suitable bacterial expression vector, such as pET-19b, which incorporates an N-terminal His-tag for purification.
2. Bacterial Strain and Culture:
-
The expression plasmid is transformed into a suitable E. coli strain, such as BL21(DE3).
-
A single colony is used to inoculate a starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotic, grown overnight at 37°C with shaking.
-
The starter culture is used to inoculate a larger volume of 2xYT medium. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
3. Protein Expression:
-
Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.
-
The culture is then incubated for a further 14-16 hours at a reduced temperature (e.g., 18-20°C) to enhance protein solubility.
4. Cell Lysis and Clarification:
-
Cells are harvested by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).
-
The cell pellet is resuspended in a lysis buffer (e.g., 50 mM HEPES, pH 7.7, 300 mM NaCl, 10% glycerol, 1% Triton X-100, and protease inhibitors).
-
Cells are lysed by sonication on ice.
-
The lysate is clarified by centrifugation (e.g., 30,000 x g for 30 minutes at 4°C) to remove cell debris.
5. Affinity Chromatography:
-
The clarified lysate is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
The column is washed extensively with a wash buffer (e.g., lysis buffer containing 20 mM imidazole) to remove non-specifically bound proteins.
-
The His-tagged DHODH is eluted with an elution buffer containing a higher concentration of imidazole (B134444) (e.g., 250-500 mM).
6. Further Purification:
-
The eluted protein can be further purified by size-exclusion chromatography to remove aggregates and other impurities. The protein is loaded onto a gel filtration column (e.g., Superdex 200) equilibrated with a suitable storage buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM KCl, 5% glycerol).
7. Protein Characterization:
-
The purity of the final protein preparation is assessed by SDS-PAGE.
-
The protein concentration is determined using a spectrophotometer by measuring the absorbance at 280 nm and using the calculated extinction coefficient.
DHODH Activity Assay
This spectrophotometric assay measures the reduction of 2,6-dichloroindophenol (B1210591) (DCIP), a chromogenic electron acceptor.[5]
1. Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100.
-
Dihydroorotate (DHO) stock solution.
-
Coenzyme Q₀ (CoQ₀) stock solution.
-
2,6-dichloroindophenol (DCIP) stock solution.
-
Purified recombinant human DHODH.
2. Assay Procedure:
-
In a 96-well microplate, add the assay buffer.
-
Add varying concentrations of the test compound (inhibitor) or vehicle (DMSO) to the wells.
-
Add purified DHODH (final concentration ~15 nM) to each well and pre-incubate for 10 minutes at room temperature.
-
Prepare a substrate solution containing DHO (final concentration 500 µM), CoQ₀ (final concentration 100 µM), and DCIP (final concentration 120 µM) in the assay buffer.
-
Initiate the reaction by adding the substrate solution to each well.
-
Immediately measure the decrease in absorbance at 600 nm over time (e.g., for 6 minutes) using a microplate reader in kinetic mode.
3. Data Analysis:
-
The rate of reaction is determined from the linear portion of the absorbance versus time plot.
-
The percentage of inhibition is calculated for each inhibitor concentration relative to the vehicle control.
-
The IC₅₀ value can be determined by fitting the dose-response data to a suitable equation.
Recombinant Human UMP Synthase Expression and Purification
This protocol is based on the expression of human UMPS in a baculovirus system, which allows for post-translational modifications that may be important for function.[11]
1. Recombinant Baculovirus Construction:
-
The full-length cDNA for human UMP synthase is cloned into a baculovirus transfer vector (e.g., pVL1393).
-
The transfer vector is co-transfected with linearized baculovirus DNA into insect cells (e.g., Spodoptera frugiperda Sf9 cells) to generate a recombinant baculovirus.
2. Protein Expression:
-
High-titer recombinant virus stock is used to infect a larger culture of insect cells (e.g., High Five™ cells) or cabbage looper larvae.
-
The cells or larvae are harvested at an appropriate time post-infection (e.g., 48-72 hours for cells).
3. Purification using Immunoaffinity Chromatography:
-
A monoclonal antibody specific for human UMP synthase is coupled to a chromatography resin (e.g., CNBr-activated Sepharose).
-
The crude lysate from the infected cells or larvae is passed over the immunoaffinity column.
-
The column is washed extensively to remove unbound proteins.
-
The purified UMP synthase is eluted under conditions that disrupt the antibody-antigen interaction (e.g., a low pH buffer).
4. Alternative Purification (for His-tagged protein):
-
If a His-tag is engineered into the protein, purification can be performed using Ni-NTA affinity chromatography as described for DHODH.
UMP Synthase (OPRT and ODCase) Activity Assays
These are spectrophotometric assays that monitor the change in absorbance due to the consumption of substrates or formation of products.
A. OPRTase Activity Assay:
1. Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 20 mM MgCl₂.
-
Orotic acid stock solution.
-
PRPP stock solution.
-
Purified UMP Synthase.
2. Assay Procedure:
-
In a UV-transparent cuvette, combine the assay buffer, orotic acid (final concentration ~10 mM), and PRPP (final concentration ~10 mM).
-
Incubate for 1 minute at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the purified UMP synthase.
-
Monitor the decrease in absorbance at 295 nm, which corresponds to the conversion of orotic acid (ε₂₉₅ = 3950 M⁻¹cm⁻¹).
B. ODCase Activity Assay:
1. Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.
-
Orotidine-5'-monophosphate (OMP) stock solution.
-
Purified UMP Synthase.
2. Assay Procedure:
-
In a UV-transparent cuvette, add the assay buffer and OMP to a final concentration in the range of the Km (e.g., 5-50 µM).
-
Initiate the reaction by adding the purified UMP synthase.
-
Monitor the decrease in absorbance at 285 nm, which corresponds to the conversion of OMP to UMP.
Conclusion
The enzymatic pathways involving orotic acid are central to cellular proliferation and survival. Dihydroorotate dehydrogenase and UMP synthase represent critical control points and are validated targets for therapeutic intervention. This guide has provided a detailed overview of these enzymes, including their mechanisms, quantitative kinetic data, and comprehensive experimental protocols. While a specific regulatory role for potassium has not been identified for these particular enzymes, its presence in the cellular milieu is essential for maintaining the overall ionic and osmotic balance required for proper protein function. Further research may yet uncover more subtle roles for monovalent cations in the fine-tuning of this vital metabolic pathway. The information and protocols presented herein serve as a valuable resource for researchers dedicated to unraveling the complexities of pyrimidine biosynthesis and developing novel therapeutic strategies.
References
- 1. Allosteric activation via kinetic control: Potassium accelerates a conformational change in IMP dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms of Enzyme Activation by Monovalent Cations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. OPRTase - Creative Enzymes [creative-enzymes.com]
- 4. Dihydroorotate dehydrogenase inhibition activates STING pathway and pyroptosis to enhance NK cell-dependent tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploitation of dihydroorotate dehydrogenase (DHODH) and p53 activation as therapeutic targets: A case study in polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Orotic Acid, More Than Just an Intermediate of Pyrimidine de novo Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Conversion of UMP, an allosteric inhibitor of carbamyl phosphate synthetase, to an activator by modification of the UMP ribose moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Binding of monovalent cations to methylamine dehydrogenase in the semiquinone state and its effect on electron transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The influence of pH and divalent/monovalent cations on the internal electron transfer (IET), enzymatic activity, and structure of fructose dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Human uridine 5′-monophosphate synthase stores metabolic potential in inactive biomolecular condensates - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Potassium Orotate in Nucleic Acid Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Orotic acid, delivered as potassium orotate (B1227488), is a critical intermediate in the de novo synthesis of pyrimidine (B1678525) nucleotides, which are essential building blocks for nucleic acids. This technical guide provides an in-depth exploration of the biochemical role of potassium orotate in nucleic acid synthesis, its impact on nucleotide pools, and its application in experimental research. Detailed methodologies for key experimental procedures are provided, alongside quantitative data and visual representations of the relevant metabolic and experimental pathways to facilitate a comprehensive understanding for researchers and professionals in drug development.
Introduction
This compound is a salt of orotic acid, a key precursor in the biosynthesis of pyrimidine nucleotides.[1][2] Its primary role in cellular metabolism is to serve as a substrate for the synthesis of uridine (B1682114) monophosphate (UMP), a foundational molecule for all pyrimidine nucleotides required for RNA and DNA synthesis.[1][3] Understanding the mechanism of action of this compound is crucial for research in areas such as metabolic disorders, cancer biology, and the development of therapeutic agents that target nucleotide metabolism.
Orotic acid itself is synthesized in the body and is also found in dietary sources like milk.[4][5] The administration of this compound is often utilized in experimental setting to modulate pyrimidine nucleotide pools, thereby influencing nucleic acid synthesis and other cellular processes.[6] This guide will delve into the core biochemical pathways, present quantitative data from relevant studies, and provide detailed experimental protocols for investigating the effects of this compound.
The Biochemical Pathway: De Novo Pyrimidine Synthesis
Orotic acid is a central intermediate in the de novo pathway for pyrimidine nucleotide synthesis. This pathway begins with simple precursor molecules and culminates in the formation of UMP, which can then be converted to other pyrimidine nucleotides such as UTP, CTP, and TTP.
The key enzymatic step involving orotic acid is catalyzed by the bifunctional enzyme UMP synthase.[7][8] This enzyme possesses two active sites that carry out the final two steps of UMP synthesis:
-
Orotate phosphoribosyltransferase (OPRT) : This domain catalyzes the reaction of orotic acid with 5-phosphoribosyl-1-pyrophosphate (PRPP) to form orotidine-5'-monophosphate (OMP).[9]
-
Orotidine-5'-phosphate decarboxylase (ODC) : This domain then decarboxylates OMP to produce UMP.[9]
A deficiency in UMP synthase leads to a rare metabolic disorder known as orotic aciduria, characterized by the accumulation and excretion of orotic acid.[10]
Quantitative Effects of Orotic Acid on Nucleotide Pools
Administration of orotic acid can significantly alter the intracellular concentrations of pyrimidine and purine (B94841) nucleotides. These alterations are central to its biological effects, including its use as a tool to study liver tumor promotion.
| Cell/Tissue Type | Orotic Acid Concentration/Dose | Duration of Exposure | Effect on Nucleotide Pools | Reference |
| Cultured HTC Hepatoma Cells | 5 mM | Not specified | Four-fold increase in UTP levels. | [6] |
| Rat Liver | 1% Orotic Acid Diet | 3 days | Decreased purine/pyrimidine ratio of hepatic acid-soluble nucleotides. | [4] |
| Rat Liver | 1% Orotic Acid Diet | 7 days | Fatty liver development evident. | [4] |
| Rat Liver | 0.5% and 1.0% Orotic Acid Diet | 10 days | Decreased purine/pyrimidine ratio. | [4] |
| Rat Liver | 0.1% Orotic Acid Diet | 10 days | No significant effect on purine/pyrimidine ratio. | [4] |
| Isolated Rat Hepatocytes | Dose-dependent | Not specified | Increase in uridine nucleotides and a decrease in adenosine (B11128) nucleotides. | [11] |
Experimental Protocols
Measurement of Nucleotide Pools by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for the extraction and quantification of intracellular nucleotides from cultured cells or tissue samples.
Materials:
-
Cultured cells or tissue sample
-
Ice-cold 0.4 M perchloric acid (PCA)
-
Ice-cold 1 M potassium carbonate (K₂CO₃)
-
Phosphate buffer (pH 7.0)
-
HPLC system with an anion-exchange column
-
Nucleotide standards (ATP, UTP, etc.)
Procedure:
-
Sample Collection:
-
For cultured cells, rapidly wash the cell monolayer with ice-cold phosphate-buffered saline (PBS).
-
For tissue samples, freeze-clamp the tissue in liquid nitrogen immediately after collection.
-
-
Extraction:
-
Add a known volume of ice-cold 0.4 M PCA to the cells or powdered frozen tissue.
-
Homogenize the sample on ice.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Neutralization:
-
Transfer the supernatant (acid-soluble fraction) to a new tube.
-
Add ice-cold 1 M K₂CO₃ dropwise while vortexing to neutralize the extract to pH 6.5-7.0. The formation of a potassium perchlorate (B79767) precipitate will occur.
-
Incubate on ice for 15 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitate.
-
-
HPLC Analysis:
-
Filter the supernatant through a 0.22 µm filter.
-
Inject a known volume of the extract onto an anion-exchange HPLC column.
-
Elute the nucleotides using a gradient of phosphate buffer.
-
Detect the nucleotides by UV absorbance at 254 nm or 280 nm.
-
-
Quantification:
-
Identify and quantify the nucleotide peaks by comparing their retention times and peak areas to those of known standards.
-
[³H]Thymidine Incorporation Assay for DNA Synthesis
This assay measures the rate of DNA synthesis by quantifying the incorporation of radiolabeled thymidine (B127349) into newly synthesized DNA.
Materials:
-
Cultured cells
-
Complete cell culture medium
-
[³H]Thymidine
-
Trichloroacetic acid (TCA), 10% and 5%
-
Ethanol, 95%
-
0.3 M NaOH
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Culture:
-
Plate cells in a multi-well plate and allow them to adhere and grow to the desired confluency.
-
Treat the cells with this compound or the vehicle control for the desired time.
-
-
Radiolabeling:
-
Add [³H]thymidine to each well at a final concentration of 1 µCi/mL.
-
Incubate for 1-4 hours at 37°C.
-
-
Cell Lysis and Precipitation:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 10% TCA to each well and incubate on ice for 30 minutes to precipitate macromolecules.
-
Aspirate the TCA and wash the precipitate twice with ice-cold 5% TCA.
-
Wash the precipitate once with 95% ethanol.
-
-
Solubilization and Counting:
-
Add 0.5 mL of 0.3 M NaOH to each well to dissolve the precipitate.
-
Transfer the lysate to a scintillation vial.
-
Add 5 mL of scintillation cocktail.
-
Measure the radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the amount of [³H]thymidine incorporated into the DNA.
-
Conclusion
This compound, by providing the substrate for the de novo pyrimidine synthesis pathway, plays a fundamental role in the production of nucleic acids. Its ability to modulate intracellular nucleotide pools makes it a valuable tool for researchers studying cellular metabolism, proliferation, and the mechanisms of disease. The experimental protocols and quantitative data presented in this guide provide a framework for the rigorous investigation of the effects of this compound in various biological systems. A thorough understanding of its mechanism of action is essential for professionals engaged in the development of novel therapeutics targeting nucleotide synthesis pathways.
References
- 1. Effect of orotic acid on the generation of reactive oxygen and on lipid peroxidation in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measuring Ribonucleotide Incorporation into DNA In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Orotic acid-induced metabolic changes in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Orotic acid, arginine, and hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitory effects of orotate on precursor incorporation into nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Uridine monophosphate synthase - Wikipedia [en.wikipedia.org]
- 8. WikiGenes - UMPS - uridine monophosphate synthetase [wikigenes.org]
- 9. Human uridine 5′-monophosphate synthase stores metabolic potential in inactive biomolecular condensates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Orotic aciduria - Wikipedia [en.wikipedia.org]
- 11. Orotic acid, nucleotide-pool imbalance, and liver-tumor promotion: a possible mechanism for the mitoinhibitory effects of orotic acid in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigation of Potassium Orotate Transport Across the Cell Membrane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Orotic acid, a key intermediate in pyrimidine (B1678525) biosynthesis, and its salt, potassium orotate (B1227488), are of significant interest in cellular metabolism and therapeutics. Understanding the mechanisms by which potassium orotate traverses the cell membrane is crucial for elucidating its physiological roles and for the development of targeted drug delivery strategies. This technical guide provides a comprehensive overview of the current understanding of this compound transport across the cell membrane, focusing on the primary transporters involved, their kinetic properties, regulatory pathways, and detailed experimental protocols for their investigation. While the transport of the orotate anion is the primary focus of existing research, the potential influence of the potassium counter-ion is also considered.
Orotate Transport Mechanisms
The transport of the orotate anion across the cell membrane is mediated by several members of the Solute Carrier (SLC) superfamily of transporters. The prevailing hypothesis for the transport of mineral orotates, such as this compound, suggests that the compound may exist in a non-dissociated, electrically neutral form in biological solutions, allowing it to cross the cell membrane.[1] It is proposed that it may then preferentially dissociate within the intracellular compartment.[1] An alternative hypothesis suggests that due to its structural similarity to uncharged pyrimidines, it might utilize nucleotide transporters for membrane passage.[1] Once dissociated, the orotate anion is a substrate for specific transporters.
The primary transporters identified to facilitate orotate transport are:
-
Human Urate Transporter 1 (hURAT1/SLC22A12): A key transporter in the renal reabsorption of urate, hURAT1 has been shown to mediate the transport of orotate with high affinity.[2][3] It is predominantly expressed on the apical membrane of renal proximal tubule cells.
-
Organic Anion Transporter 10 (OAT10/SLC22A13): Also located at the brush border membrane of renal tubular epithelial cells, OAT10 has been identified as a transporter of orotate.[4]
-
Organic Anion Transporter 2 (OAT2/SLC22A7): Primarily expressed in the liver, OAT2 is an efficient transporter of orotic acid.[5] It is thought to function as an organic anion/dicarboxylate exchanger.[6]
The role of the potassium ion in the transport of this compound is not well-defined in the current literature. It is likely that upon dissociation, the potassium ion follows its own transport pathways, which are distinct from those of the orotate anion.[7]
Quantitative Data on Orotate Transport
The following table summarizes the available quantitative data for the transport of orotate by identified human transporters. It is important to note that Vmax values for orotate transport are not yet well-documented in the literature.
| Transporter | Substrate | Experimental System | Km (µM) | Vmax | Clearance (µl·min⁻¹·mg of protein⁻¹) | Reference(s) |
| hURAT1 (SLC22A12) | Orotate | HEK293 cells | 5.2 | Not Reported | Not Reported | [2][8] |
| hOAT10 (SLC22A13) | Orotate | MDCK II cells | Biphasic, Not specified | Not Reported | Not Reported | [4] |
| hOAT2 (SLC22A7) | Orotic Acid | HEK293 cells | Not Reported | Not Reported | 46 | [5] |
| rOat2 (SLC22A7) | Orotic Acid | HEK293 cells | Not Reported | Not Reported | 106 | [5] |
Signaling Pathways Regulating Orotate Transporters
The activity and expression of the SLC22 family of transporters, which includes URAT1, OAT10, and OAT2, are regulated by various signaling pathways.
Post-Translational Regulation by Protein Kinase C (PKC)
Protein Kinase C (PKC) has been shown to regulate the function of URAT1. Activation of PKC can stimulate the uptake of substrates by URAT1, potentially through phosphorylation of the transporter protein. This suggests a mechanism for the rapid modulation of orotate transport in response to cellular signals.
Transcriptional Regulation by Nuclear Receptors and Transcription Factors
The expression of genes encoding for SLC22 transporters is under the control of a network of nuclear receptors and transcription factors, primarily in the liver and kidney.
-
Hepatocyte Nuclear Factors (HNFs): HNF1α and HNF4α are key transcriptional regulators of several OAT genes, including those encoding transporters of orotate. They bind to specific motifs in the promoter regions of these genes, enhancing their transcription.
-
Nuclear Receptors: Other nuclear receptors such as the Farnesoid X receptor (FXR), Liver X receptor (LXR), and Constitutive androstane (B1237026) receptor (CAR) can also modulate the expression of SLC22A genes, including SLC22A7 (OAT2). For instance, activation of FXR can lead to a decrease in the expression of SLC22A7.
Experimental Protocols
Investigating the transport of this compound requires robust and reproducible experimental systems. The following sections provide detailed methodologies for key experiments.
Orotate Transport Assay in HEK293 Cells
This protocol describes the measurement of orotate uptake in Human Embryonic Kidney 293 (HEK293) cells stably or transiently expressing a transporter of interest (e.g., hURAT1, hOAT10, or hOAT2).
5.1.1 Materials
-
HEK293 cells
-
HEK293 cells stably or transiently transfected with the transporter of interest
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Poly-D-lysine coated 24-well or 96-well plates
-
Hanks' Balanced Salt Solution (HBSS), chloride-free
-
[³H]-Orotic acid (radiolabeled substrate)
-
Unlabeled this compound
-
Scintillation fluid
-
Lysis buffer (e.g., 0.1 M NaOH)
-
Scintillation counter
5.1.2 Experimental Workflow
5.1.3 Detailed Procedure
-
Cell Seeding: Seed parental and transfected HEK293 cells in poly-D-lysine coated 24- or 96-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Cell Culture: Culture the cells for 24-48 hours in a humidified incubator at 37°C with 5% CO₂.
-
Washing: On the day of the assay, aspirate the culture medium and wash the cells three times with pre-warmed (37°C) chloride-free HBSS.
-
Pre-incubation: Add fresh chloride-free HBSS to each well and pre-incubate the plates at 37°C for 10-15 minutes.
-
Uptake Initiation: Aspirate the pre-incubation buffer and add the transport buffer containing a known concentration of [³H]-orotic acid. For inhibition studies, co-incubate with various concentrations of unlabeled this compound or other potential inhibitors.
-
Incubation: Incubate the plates at 37°C for a predetermined time (e.g., 2, 5, 10, 15 minutes) to determine the initial rate of uptake.
-
Uptake Termination: Stop the transport by rapidly aspirating the substrate solution and washing the cells three times with ice-cold HBSS.
-
Cell Lysis: Add lysis buffer (e.g., 0.1 M NaOH) to each well and incubate at room temperature to ensure complete cell lysis.
-
Measurement: Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific uptake by subtracting the radioactivity measured in the parental (non-transfected) cells from that in the transfected cells. For kinetic analysis, perform uptake experiments with varying concentrations of unlabeled orotate and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
Orotate Transport Assay in Xenopus laevis Oocytes
Xenopus laevis oocytes are a robust system for the heterologous expression of membrane transporters and their functional characterization.
5.2.1 Materials
-
Xenopus laevis frogs
-
Collagenase solution
-
cRNA of the transporter of interest
-
ND96 solution
-
[³H]-Orotic acid
-
Scintillation fluid
-
SDS solution (5%)
-
Microinjection setup
5.2.2 Experimental Workflow
5.2.3 Detailed Procedure
-
Oocyte Preparation: Harvest stage V-VI oocytes from mature female Xenopus laevis.
-
Defolliculation: Treat the oocytes with collagenase to remove the follicular layer.
-
cRNA Injection: Microinject oocytes with a known amount of cRNA encoding the transporter of interest. Inject a separate group of oocytes with water to serve as a negative control.
-
Incubation: Incubate the injected oocytes in ND96 solution at 16-18°C for 2-3 days to allow for transporter expression at the plasma membrane.
-
Uptake Assay: On the day of the experiment, wash the oocytes with ND96 solution.
-
Initiate Uptake: Place the oocytes in ND96 solution containing [³H]-orotic acid and incubate at room temperature for a specified time.
-
Terminate Uptake: Stop the uptake by removing the substrate solution and washing the oocytes several times with ice-cold ND96 solution.
-
Lysis and Measurement: Lyse individual oocytes in a solution of 5% SDS. Add scintillation fluid and measure the radioactivity.
-
Data Analysis: Determine the specific uptake by subtracting the average radioactivity of the water-injected oocytes from that of the cRNA-injected oocytes.
Orotate Transport Assay in Proteoliposomes
Reconstitution of purified transporters into artificial lipid vesicles (proteoliposomes) allows for the study of transport in a defined and controlled environment.
5.3.1 Materials
-
Purified transporter protein (e.g., hURAT1)
-
E. coli polar lipids or a defined lipid mixture (e.g., POPE/POPG)
-
Detergent (e.g., n-Dodecyl-β-D-maltoside, DDM)
-
Bio-Beads for detergent removal
-
Internal buffer (with or without a counter-exchange substrate)
-
External buffer
-
[³H]-Orotic acid
-
Dowex resin or size-exclusion chromatography columns
5.3.2 Experimental Workflow
5.3.3 Detailed Procedure
-
Liposome Preparation: Prepare a lipid film by drying a solution of E. coli polar lipids or a defined lipid mixture.
-
Solubilization: Solubilize the lipid film in a buffer containing a detergent to form lipid-detergent micelles.
-
Reconstitution: Add the purified transporter protein to the solubilized lipids.
-
Detergent Removal: Remove the detergent slowly (e.g., by dialysis or using Bio-Beads) to allow the formation of proteoliposomes with the transporter incorporated into the lipid bilayer.
-
Loading of Internal Buffer: Load the proteoliposomes with the desired internal buffer, which may contain a substrate for counter-exchange, by freeze-thaw cycles.
-
Uptake Assay: Initiate transport by diluting the proteoliposomes into an external buffer containing [³H]-orotic acid.
-
Termination: After a specific time, stop the transport by passing the proteoliposome suspension through a small anion-exchange column (e.g., Dowex) to separate the external substrate from the proteoliposomes.
-
Measurement and Analysis: Measure the radioactivity retained within the proteoliposomes and calculate the specific uptake by subtracting the uptake into control liposomes (without the transporter).
Conclusion
The transport of this compound across the cell membrane is a complex process primarily facilitated by the transport of the orotate anion via members of the SLC22A transporter family, namely hURAT1, hOAT10, and hOAT2. While some kinetic parameters for orotate transport have been determined, further research is needed to fully elucidate the Vmax for these transporters and to clarify the precise role of the potassium ion. The regulation of these transporters by signaling pathways such as PKC-mediated phosphorylation and transcriptional control by nuclear receptors provides potential targets for therapeutic intervention. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate the mechanisms of this compound transport, paving the way for a deeper understanding of its physiological significance and for the development of novel drug delivery systems.
References
- 1. researchgate.net [researchgate.net]
- 2. Human urate transporter 1 (hURAT1) mediates the transport of orotate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Orotate (orotic acid): An essential and versatile molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liposome reconstitution and transport assay for recombinant transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. OAT2 catalyses efflux of glutamate and uptake of orotic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. voltawell.com [voltawell.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
In Vitro Effects of Potassium Orotate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium orotate (B1227488), a salt of orotic acid and potassium, is utilized in various nutritional supplements and therapeutic formulations. Orotic acid, also known as vitamin B13, is a key intermediate in the de novo biosynthesis of pyrimidine (B1678525) nucleotides, which are essential for the synthesis of DNA, RNA, and other vital biomolecules. This technical guide provides a comprehensive overview of the in vitro effects of potassium orotate, with a focus on the biological activities of the orotate anion. The data and methodologies presented are collated from a range of scientific studies to support further research and development in this area. It is important to note that most in vitro research has been conducted using orotic acid; this compound is primarily considered a delivery agent for the orotate moiety.
Core Mechanism of Action: Pyrimidine Biosynthesis
Orotic acid is a central precursor in the de novo pyrimidine synthesis pathway. This pathway is crucial for the production of uridine (B1682114) monophosphate (UMP), which is subsequently converted to other pyrimidines necessary for nucleic acid synthesis.[1][2] The key steps involving orotic acid are the conversion of dihydroorotate (B8406146) to orotate by the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), and the subsequent conversion of orotate to orotidine (B106555) 5'-monophosphate (OMP) by UMP synthase.[3][4]
Caption: De novo pyrimidine biosynthesis pathway highlighting the role of orotic acid.
Quantitative Data Summary
The following tables summarize the quantitative data from various in vitro studies on the effects of orotic acid on different cell types.
Table 1: Effects of Orotic Acid on Cell Viability and Proliferation
| Cell Line | Concentration (µM) | Effect | Outcome |
| Human Ovarian Granulosa (HGrC1) | 10 - 250 | Proliferation | Enhanced |
| Human Ovarian Granulosa Tumor (KGN) | 10 - 250 | Viability | Reduced |
| Human Hepatoma | Not Specified | [3H]thymidine incorporation | Inhibited |
| Primary Rat Hepatocytes | Not Specified | Proliferation | Inhibited |
Table 2: Effects of Orotic Acid on Mitochondrial Function
| Cell Line | Concentration (µM) | Parameter | Effect |
| Human Ovarian Granulosa (HGrC1) | 100 | Mitochondrial Activity | Increased |
| Human Ovarian Granulosa (HGrC1) | 500 | Mitochondrial Activity & ATP Production | Increased |
Table 3: Effects of Orotic Acid on Apoptosis
| Cell Line | Concentration (µM) | Parameter | Effect |
| Human Ovarian Granulosa (HGrC1) | 10 - 250 | Caspase-3/7 Activity | No significant change |
| Human Ovarian Granulosa Tumor (KGN) | 10 - 250 | Caspase-3/7 Activity | Increased |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the studies on orotic acid.
Cell Viability Assessment using MTT Assay
This protocol is a standard procedure for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells into a purple formazan (B1609692) product.[5][6][7][8]
-
Materials:
-
96-well plates
-
Cell culture medium
-
Orotic acid stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate overnight to allow for attachment.
-
Treatment: Remove the medium and add fresh medium containing various concentrations of orotic acid. Include untreated control wells.
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plates for 1.5 to 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Caption: Workflow for the MTT cell viability assay.
Mitochondrial Function Assessment using Seahorse XF Real-Time ATP Rate Assay
This assay measures the rates of ATP production from both mitochondrial respiration and glycolysis in real-time.[9][10]
-
Materials:
-
Seahorse XFp Analyzer
-
Seahorse XFp Cell Culture Miniplates
-
Seahorse XFp Real-Time ATP Rate Assay Kit (containing oligomycin, and rotenone/antimycin A)
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
Cells of interest
-
-
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XFp Cell Culture Miniplate at the optimal density and allow them to attach overnight.
-
Hydration of Sensor Cartridge: Hydrate the Seahorse XFp sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
Medium Exchange: On the day of the assay, remove the growth medium from the cells and wash with pre-warmed Seahorse XF Base Medium. Add the final volume of pre-warmed assay medium to each well.
-
Incubation: Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour prior to the assay.
-
Reagent Preparation: Prepare the assay reagents (oligomycin and rotenone/antimycin A) from the kit according to the manufacturer's instructions and load them into the designated ports of the hydrated sensor cartridge.
-
Assay Execution: Place the cell plate and the sensor cartridge into the Seahorse XFp Analyzer and start the assay protocol. The instrument will measure basal oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) before sequentially injecting the inhibitors to determine the mitochondrial and glycolytic ATP production rates.
-
Caption: Experimental workflow for the Seahorse XF Real-Time ATP Rate Assay.
Apoptosis Assessment using Caspase-3/7 Activity Assay
This assay quantifies the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.[11][12][13][14][15]
-
Materials:
-
96-well white-walled plates
-
Caspase-Glo® 3/7 Assay Kit (Promega) or similar
-
Luminometer
-
-
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with orotic acid as described for the MTT assay. Include positive and negative controls.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1 to 2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.
-
Mitochondrial Membrane Potential Assessment using JC-1 Staining
JC-1 is a cationic dye that accumulates in mitochondria and exhibits a fluorescence shift from green to red with increasing mitochondrial membrane potential. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.[16][17][18][19][20]
-
Materials:
-
JC-1 dye
-
Cell culture plates or coverslips
-
Fluorescence microscope or plate reader
-
FCCP (a mitochondrial uncoupler, as a positive control)
-
-
Procedure:
-
Cell Culture and Treatment: Culture cells on plates or coverslips and treat with orotic acid.
-
JC-1 Staining: Remove the culture medium and incubate the cells with JC-1 staining solution (typically 1-10 µM in culture medium) for 15-30 minutes at 37°C.
-
Washing: Wash the cells with pre-warmed buffer (e.g., PBS) to remove excess dye.
-
Imaging/Measurement:
-
Fluorescence Microscopy: Observe the cells under a fluorescence microscope using filters for green (monomeric JC-1, emission ~529 nm) and red (J-aggregates, emission ~590 nm) fluorescence.
-
Plate Reader: Measure the fluorescence intensity at both emission wavelengths using a fluorescence plate reader.
-
-
Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio in treated cells compared to controls indicates mitochondrial depolarization.
-
Cell Cycle Analysis using Propidium Iodide Staining and Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[21][22][23][24]
-
Materials:
-
Flow cytometer
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
70% cold ethanol (B145695)
-
Phosphate-buffered saline (PBS)
-
-
Procedure:
-
Cell Harvesting: Harvest cells and wash with PBS.
-
Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells for at least 30 minutes on ice or store at -20°C.
-
Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in PI staining solution and incubate for 15-30 minutes at room temperature in the dark. The RNase A in the solution will degrade RNA, ensuring that only DNA is stained.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in each phase of the cell cycle.
-
Conclusion
The in vitro evidence suggests that orotic acid, the active component of this compound, exerts significant effects on cellular metabolism, proliferation, and apoptosis. Its primary role as a precursor in pyrimidine biosynthesis underpins many of these observed effects. The provided data and protocols offer a robust foundation for researchers and drug development professionals to further investigate the therapeutic potential and mechanisms of action of this compound in various cellular contexts. Future studies should aim to further delineate the specific signaling pathways modulated by orotic acid and to directly compare the cellular effects of this compound with orotic acid to confirm the interchangeability of these compounds in in vitro settings.
References
- 1. The Strange Case of Orotic Acid: The Different Expression of Pyrimidines Biosynthesis in Healthy Males and Females | MDPI [mdpi.com]
- 2. Orotic Acid, More Than Just an Intermediate of Pyrimidine de novo Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Broad-spectrum antiviral that interferes with de novo pyrimidine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "Orotic Aciduria" by Aliah L. Fonteh [digitalcommons.liberty.edu]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. MTT (Assay protocol [protocols.io]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. med.upenn.edu [med.upenn.edu]
- 11. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 12. Caspase 3/7 Activity [protocols.io]
- 13. 4.4. Caspase-3 and -7 Activity Assay [bio-protocol.org]
- 14. assaygenie.com [assaygenie.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. JC-1 - Mitochondrial Membrane Potential Assay Kit (ab113850) | Abcam [abcam.com]
- 20. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 21. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 22. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 23. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 24. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Animal Models in Potassium Orotate Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the animal models utilized in the research of potassium orotate (B1227488). It summarizes key findings, details experimental methodologies, and visualizes relevant biological pathways and experimental workflows. The information is intended to serve as a valuable resource for professionals in the fields of pharmacology, drug discovery, and preclinical research.
Data Presentation: Summary of Preclinical Research on Potassium Orotate
The following tables summarize the key findings from various animal studies investigating the therapeutic potential of this compound. The quantitative data presented is based on the available information from published abstracts.
| Area of Research | Animal Model | This compound Dosage | Key Findings | Reference |
| Radioprotection | Rats | Not specified | Exerted a radioprotective action when administered intraperitoneally 60 minutes before whole-body gamma-irradiation (4, 9, and 11 Gy). Weakened radiation damage and enhanced recovery processes, as indicated by survival rate and leukocyte levels in peripheral blood. | [1] |
| Cardioprotection | White Rats | 100 mg/kg | Increased resistance to adrenaline-induced necrotic affection of the heart. Improved animal survival, cardiac muscle status (based on ECG and biochemical findings), and relative heart weight. | [2] |
| Anxiolytic Effects | Rats | 100 mg/kg (chronic oral) | Produced anxiolytic effects, including anti-aggressive, anti-phobic, and anti-conflict actions, similar to diazepam. | |
| Anxiolytic & Nootropic Effects | Rats | 5, 10, 20, 50, and 100 mg/kg (chronic oral) | Showed varying correlations between training under stress and anxiolytic activity depending on the dose. | |
| Wound Healing | Mice | Not specified | Increased incorporation of proline-3H into wound fibroblasts, suggesting a role in collagen synthesis and wound healing. | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard preclinical models and have been adapted to the specific context of the this compound research where details were available.
Radioprotective Effect of this compound in Rats
Objective: To evaluate the radioprotective and therapeutic effects of this compound in rats subjected to whole-body gamma irradiation.
Animal Model: Male Rats.
Methodology:
-
Animal Acclimatization: Rats are housed in standard laboratory conditions for at least one week prior to the experiment to allow for acclimatization.
-
Grouping: Animals are randomly assigned to control and treatment groups.
-
Drug Administration: The treatment group receives an intraperitoneal injection of this compound 60 minutes before irradiation. The control group receives a vehicle injection.
-
Irradiation: Rats are subjected to whole-body gamma-irradiation at doses of 4, 9, or 11 Gy.
-
Post-Irradiation Monitoring:
-
Survival Rate: Animals are monitored daily for a specified period (e.g., 30 days), and the survival rate is recorded.
-
Hematological Analysis: Blood samples are collected from the tail vein at regular intervals to determine the total leukocyte count.
-
-
Data Analysis: The survival rates and leukocyte counts between the control and treatment groups are compared to assess the radioprotective effect of this compound.
Cardioprotective Effect of this compound in Adrenaline-Induced Myocardial Dystrophy in Rats
Objective: To investigate the protective effect of this compound against adrenaline-induced myocardial injury in rats.
Animal Model: White Rats.
Methodology:
-
Animal Preparation: Healthy white rats are selected and acclimatized to the laboratory environment.
-
Grouping: The animals are divided into a control group, an adrenaline-only group, and a this compound pre-treatment group.
-
Drug Administration:
-
The pre-treatment group receives this compound (100 mg/kg) orally for a specified duration before the induction of myocardial injury.
-
The control and adrenaline-only groups receive a vehicle.
-
-
Induction of Myocardial Dystrophy:
-
Myocardial necrosis is induced by subcutaneous injections of adrenaline at a dose known to cause cardiac damage. This is typically administered on consecutive days.
-
-
Assessment of Cardioprotection:
-
Electrocardiogram (ECG): ECG recordings are taken to assess cardiac function and identify any abnormalities.
-
Biochemical Analysis: Blood samples are collected to measure the levels of cardiac injury markers such as lactate (B86563) dehydrogenase (LDH).
-
Histopathology: At the end of the study, hearts are excised, weighed, and processed for histological examination to assess the extent of myocardial damage.
-
Survival Rate: The survival rate in each group is monitored throughout the experiment.
-
-
Data Analysis: The ECG parameters, biochemical markers, histopathological scores, and survival rates are compared between the groups.
Anxiolytic-like Effects of this compound in Rats using the Elevated Plus Maze
Objective: To evaluate the anxiolytic properties of this compound in rats using the elevated plus-maze (EPM) test.
Animal Model: Rats.
Methodology:
-
Apparatus: The EPM consists of four arms (two open, two enclosed) arranged in a plus shape and elevated from the floor.
-
Animal Acclimatization: Rats are brought to the testing room at least one hour before the experiment to acclimate.
-
Drug Administration: Animals receive chronic oral administration of this compound at various doses (e.g., 5, 10, 20, 50, 100 mg/kg) or a vehicle (control). A positive control group may receive a known anxiolytic drug like diazepam.
-
Testing Procedure:
-
Each rat is placed in the center of the maze, facing an open arm.
-
The animal is allowed to explore the maze for a fixed period (typically 5 minutes).
-
The session is recorded by an overhead video camera.
-
-
Behavioral Parameters Measured:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
-
Data Analysis: An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect. The data from the this compound-treated groups are compared with the control and positive control groups.
Mandatory Visualizations
Signaling Pathway
Experimental Workflows
References
- 1. [The action of this compound in prophylactic and therapeutic administration to irradiated rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Effect of this compound and the sodium salt of uridine monophosphate on the development of experimental adrenaline myocardial dystrophy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Autoradiographic analysis of the effect of this compound on the intensity of uridine-5 3H and proline-3H incorporation into wound fibroblasts] - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploring the Neuroprotective Potential of Potassium Orotate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the neuroprotective potential of potassium orotate (B1227488), a salt combining the essential mineral potassium with orotic acid, a key intermediate in pyrimidine (B1678525) biosynthesis. The document synthesizes current in vivo evidence, proposes underlying mechanisms of action, and outlines detailed experimental protocols for future in vitro and in vivo investigations. The primary focus is on the compound's potential therapeutic applications in neurological disorders characterized by neuronal cell death, such as ischemic stroke. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience and drug development.
Introduction: The Rationale for Potassium Orotate in Neuroprotection
Neuronal loss is a central pathological feature of numerous acute and chronic neurological disorders, including ischemic stroke, traumatic brain injury, and neurodegenerative diseases. The development of effective neuroprotective strategies to mitigate this loss is a critical unmet need in medicine. This compound presents a compelling, dual-pronged approach to neuroprotection by leveraging the distinct but potentially synergistic actions of its two components: potassium and orotic acid.
Orotic Acid: A pivotal intermediate in the de novo synthesis of pyrimidine nucleotides (uridine and cytidine), which are essential for the synthesis of RNA, DNA, and phospholipids.[1][2][3] In the context of neuronal injury, where energy supplies are compromised and cellular repair mechanisms are paramount, the availability of pyrimidine precursors may be a rate-limiting step in neuronal survival and recovery.[1][4] Supplementation with orotic acid is hypothesized to bolster the pyrimidine pool, thereby supporting essential cellular processes and promoting neuronal resilience.[1][5]
Potassium: An essential electrolyte crucial for maintaining neuronal membrane potential, regulating neuronal excitability, and influencing neurotransmission.[6][7][8] Dysregulation of potassium homeostasis is a hallmark of many neurological insults, including ischemia.[8][9] While the precise role of supplemental potassium from this compound in neuroprotection is less defined, maintaining proper potassium balance is fundamental for neuronal function and survival.
This guide will delve into the experimental evidence supporting the neuroprotective effects of this compound and its constituents, detail the proposed mechanisms of action, and provide comprehensive experimental protocols to facilitate further research in this promising area.
Mechanisms of Action
The neuroprotective potential of this compound is likely multifactorial, stemming from the biochemical roles of both orotic acid and potassium.
Orotic Acid and Pyrimidine Biosynthesis
The primary proposed mechanism for the neuroprotective effect of the orotate moiety lies in its role as a precursor in the de novo pyrimidine synthesis pathway. This pathway is critical for the production of uridine (B1682114) monophosphate (UMP), a foundational block for all other pyrimidine nucleotides.
dot
Caption: De Novo Pyrimidine Biosynthesis Pathway.
Following a neurological insult such as ischemia, there is a significant demand for nucleic acids and other macromolecules to facilitate cellular repair and survival. By providing an exogenous source of orotic acid, this compound may bypass earlier, energy-intensive steps in pyrimidine synthesis, thus providing a more direct route to UMP production. This, in turn, can support:
-
RNA and Protein Synthesis: Essential for producing stress-response proteins and enzymes involved in cellular repair.
-
DNA Repair and Replication: Crucial for maintaining genomic integrity in surviving neurons.
-
Phospholipid Synthesis: Necessary for membrane repair and maintenance.
Potassium and Neuronal Excitability
Potassium ions (K+) are fundamental to neuronal function, primarily through their role in establishing the resting membrane potential and repolarizing the membrane after an action potential. Voltage-gated potassium channels are key regulators of neuronal excitability.[6][7] During ischemia, the failure of ion pumps leads to an increase in extracellular potassium, causing neuronal depolarization and excitotoxicity.
While the direct neuroprotective mechanism of the potassium component of this compound is not well-established, it is plausible that providing a balanced source of potassium could contribute to restoring ionic homeostasis in the peri-infarct zone, although this is speculative and requires further investigation.
dot
Caption: Role of Potassium in Neuronal Action Potential.
Putative Anti-Apoptotic Signaling
Ischemic insults trigger a cascade of apoptotic signaling pathways in neurons. A key event in the intrinsic apoptotic pathway is the regulation of the Bcl-2 family of proteins, which includes pro-apoptotic members like Bax and anti-apoptotic members like Bcl-2. An increased Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of executioner caspases, such as caspase-3.
By supporting cellular energy metabolism and macromolecular synthesis, orotic acid may indirectly inhibit apoptosis by maintaining cellular homeostasis and preventing the activation of pro-apoptotic signals.
dot
Caption: Putative Modulation of the Intrinsic Apoptotic Pathway.
Experimental Evidence
The neuroprotective effects of the components of this compound have been primarily investigated in in vivo models of cerebral ischemia and anxiety.
In Vivo Studies
Studies utilizing a Mongolian gerbil model of transient global cerebral ischemia have demonstrated the neuroprotective efficacy of orotic acid.[10][11] In this model, bilateral occlusion of the common carotid arteries for a short duration (e.g., 5 minutes) leads to delayed neuronal death, particularly in the CA1 region of the hippocampus.
| Treatment | Dose (mg/kg, i.p.) | Administration Time | Outcome | Reference |
| Orotic Acid | 100, 200, or 300 | 2 hours before ischemia | Significantly reduced neuronal damage in hippocampal CA1 neurons. | [10] |
| Orotic Acid | 300 | 24 hours after ischemia | Suppressed CA1 neuronal damage. | [10] |
| Orotic Acid | 300 | 48 or 72 hours after ischemia | No significant effect on CA1 neuronal damage. | [10] |
These findings suggest a therapeutic window for orotic acid administration and a dose-dependent neuroprotective effect.
Chronic administration of this compound has been shown to produce anxiolytic (anti-anxiety) effects in rats.[12][13][14] These effects were observed in behavioral tests designed to assess anxiety-like behaviors.
| Treatment | Dose (mg/kg, p.o.) | Duration | Behavioral Tests | Observed Effects | Reference |
| This compound | 100 | Chronic | Not specified, but effects described as anti-aggressive, anti-phobic, and anti-conflict. | Anxiolytic action similar to diazepam. | [12][14] |
| This compound | 5, 10, 20, 50, 100 | Chronic | Not specified, but assessed training under stress and anxiolytic activity. | Dose-dependent variations in anxiolytic and nootropic effects. | [13] |
These results indicate that this compound may have broader effects on the central nervous system beyond neuroprotection in ischemia.
In Vitro Studies (Proposed)
To date, there is a paucity of in vitro studies specifically investigating the neuroprotective effects of this compound. The following section outlines a proposed experimental workflow to address this gap.
dot
Caption: Proposed In Vitro Experimental Workflow.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited or proposed in this guide.
In Vivo Neuroprotection Model: Gerbil Global Cerebral Ischemia
Objective: To assess the neuroprotective effect of this compound on delayed neuronal death in the hippocampal CA1 region following transient global cerebral ischemia.
Animal Model: Male Mongolian gerbils (60-80g).
Procedure:
-
Anesthesia: Anesthetize gerbils with an appropriate anesthetic (e.g., 2-3% isoflurane).
-
Surgical Procedure:
-
Make a midline cervical incision to expose both common carotid arteries.
-
Separate the arteries from the vagus nerves.
-
Induce global cerebral ischemia by occluding both common carotid arteries with non-traumatic clips for 5 minutes.
-
During ischemia, maintain body temperature at 37°C using a heating pad.
-
After 5 minutes, remove the clips to allow reperfusion.
-
Suture the incision.
-
Sham-operated animals undergo the same procedure without arterial occlusion.
-
-
Drug Administration:
-
Dissolve this compound in sterile saline.
-
Administer intraperitoneally (i.p.) at desired doses (e.g., 50, 100, 200 mg/kg) at specific time points before or after ischemia (e.g., 2 hours pre-ischemia, 6, 12, 24 hours post-ischemia).
-
The control group receives an equivalent volume of saline.
-
-
Histological Analysis (7 days post-ischemia):
-
Anesthetize the animals deeply and perform transcardial perfusion with saline followed by 4% paraformaldehyde.
-
Dissect the brains and post-fix in 4% paraformaldehyde overnight.
-
Cryoprotect the brains in 30% sucrose (B13894) solution.
-
Cut coronal sections (e.g., 30 µm) through the dorsal hippocampus using a cryostat.
-
Mount sections on slides and stain with Cresyl Violet for visualization of Nissl substance in neurons.
-
-
Quantification of Neuronal Death:
-
Under a light microscope, count the number of viable neurons in a defined area of the CA1 pyramidal cell layer (e.g., a 250 µm length).
-
Viable neurons are identified by their round, pale-staining nuclei and distinct nucleoli. Damaged neurons appear shrunken with pyknotic nuclei.
-
Express data as the number of viable neurons per unit length or as a percentage of the sham-operated group.
-
In Vitro Neuroprotection Assay: Glutamate-Induced Excitotoxicity
Objective: To evaluate the protective effect of this compound against glutamate-induced excitotoxicity in primary neuronal cultures.
Cell Culture: Primary cortical or hippocampal neurons from embryonic day 18 (E18) rat or mouse embryos.
Procedure:
-
Cell Plating: Plate dissociated neurons onto poly-D-lysine-coated 96-well plates at a density of 1 x 10^5 cells/well in Neurobasal medium supplemented with B-27 and L-glutamine.
-
Cell Culture: Culture the neurons for 7-10 days in vitro (DIV) to allow for maturation.
-
This compound Pre-treatment:
-
Prepare a stock solution of this compound in sterile water or culture medium.
-
On DIV 10, replace the culture medium with fresh medium containing various concentrations of this compound (e.g., 10, 50, 100, 500 µM).
-
Incubate for 24 hours.
-
-
Glutamate Exposure:
-
After the pre-treatment period, expose the neurons to a toxic concentration of L-glutamate (e.g., 50-100 µM) for 15-30 minutes in a controlled salt solution (e.g., HBSS).
-
-
Wash and Recovery:
-
After glutamate exposure, wash the cells twice with pre-warmed, glutamate-free culture medium.
-
Incubate the cells in fresh medium containing the respective concentrations of this compound for another 24 hours.
-
-
Assessment of Cell Viability (MTT Assay):
-
Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the untreated control group.
-
Western Blot Analysis for Bcl-2 and Bax
Objective: To determine the effect of this compound on the expression of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax in neurons subjected to an apoptotic stimulus.
Procedure:
-
Protein Extraction: Following the in vitro neuroprotection assay protocol, lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein (e.g., 20-30 µg) on a 12% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against Bcl-2 (1:1000) and Bax (1:1000) overnight at 4°C.
-
Incubate with a primary antibody against a loading control (e.g., β-actin, 1:5000).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the expression of Bcl-2 and Bax to the loading control.
-
Calculate the Bax/Bcl-2 ratio.
-
Conclusion and Future Directions
The available evidence, primarily from in vivo studies on orotic acid, suggests that this compound holds promise as a neuroprotective agent, particularly in the context of ischemic brain injury. The proposed mechanism centered on the replenishment of pyrimidine pools is biochemically plausible and warrants further investigation.
Future research should focus on:
-
Comprehensive In Vitro Studies: To confirm the direct neuroprotective effects of this compound on neurons under various stress conditions and to elucidate the underlying signaling pathways.
-
Pharmacokinetic and Pharmacodynamic Studies: To understand the absorption, distribution, metabolism, and excretion of this compound and to establish optimal dosing regimens.
-
Evaluation in Other Neurological Models: To explore the therapeutic potential of this compound in other models of neurodegeneration and traumatic brain injury.
-
Clinical Trials: Should preclinical data prove robust, well-designed clinical trials will be necessary to evaluate the safety and efficacy of this compound in human patients.
References
- 1. benchchem.com [benchchem.com]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. VOGEL TEST [panlab.com]
- 4. orchidscientific.com [orchidscientific.com]
- 5. Excitotoxicity In Vitro Assay - Creative Biolabs [neuros.creative-biolabs.com]
- 6. albany.edu [albany.edu]
- 7. Delayed neuronal death in the gerbil hippocampus following ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Vogel conflict test: procedural aspects, gamma-aminobutyric acid, glutamate and monoamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Researching glutamate – induced cytotoxicity in different cell lines: a comparative/collective analysis/study [frontiersin.org]
- 10. protocols.io [protocols.io]
- 11. Neuroprotective Activity of Mentha Species on Hydrogen Peroxide-Induced Apoptosis in SH-SY5Y Cells | MDPI [mdpi.com]
- 12. Vogel conflict test - Wikipedia [en.wikipedia.org]
- 13. innoprot.com [innoprot.com]
- 14. researchgate.net [researchgate.net]
Unveiling the Cardioprotective Mechanisms of Potassium Orotate: A Cellular Perspective
For Immediate Release
A Deep Dive into the Cellular and Molecular Underpinnings of Potassium Orotate's Cardioprotective Effects for Researchers, Scientists, and Drug Development Professionals.
This technical guide elucidates the cellular mechanisms through which potassium orotate (B1227488) exerts its cardioprotective effects. By focusing on its influence on mitochondrial function, reactive oxygen species (ROS) modulation, and anti-apoptotic signaling pathways, this document provides a comprehensive overview for researchers and professionals in the field of cardiovascular drug development. While direct experimental evidence for this compound is an emerging field, this paper synthesizes the well-established roles of its constituent components—potassium and orotic acid—to propose a putative mechanism of action at the cellular level.
Introduction
This compound, a salt combining potassium and orotic acid (a precursor of nucleic acids), has been suggested to possess cardioprotective properties.[1][2] The proposed benefits are thought to arise from the synergistic action of both components. Potassium is crucial for maintaining cardiac electrophysiological stability and cellular homeostasis, while orotic acid is believed to enhance cellular bioenergetics. This guide explores the core cellular pathways potentially modulated by this compound in cardiomyocytes, offering a foundational understanding for future research and therapeutic development.
Impact on Mitochondrial Function and Bioenergetics
Mitochondria are central to cardiomyocyte function, being responsible for the majority of ATP production required for cardiac contraction.[3] Mitochondrial dysfunction is a hallmark of many cardiovascular diseases. Potassium ions play a critical role in mitochondrial homeostasis, particularly through the modulation of mitochondrial ATP-sensitive potassium (mitoKATP) channels.[4][5]
Proposed Mechanism of Action:
The potassium component of this compound is hypothesized to influence mitoKATP channels. Activation of these channels leads to potassium influx into the mitochondrial matrix, which can cause a mild depolarization of the inner mitochondrial membrane.[6] This controlled depolarization is thought to be a key event in cardioprotection, as it can reduce calcium overload into the mitochondria, a major trigger of cell death during ischemia-reperfusion injury.[7][8]
The orotate moiety may contribute by providing a substrate for the synthesis of pyrimidine (B1678525) nucleotides, which are essential for the production of ATP and the overall metabolic health of the cardiomyocyte.[3]
Quantitative Data on Mitochondrial Parameters:
While specific data for this compound is limited, the following table summarizes the effects of known mitoKATP channel modulators on key mitochondrial parameters in cardiomyocytes, providing a basis for expected outcomes.
| Parameter | Modulator | Model System | Observed Effect | Reference |
| Mitochondrial Membrane Potential (ΔΨm) | Diazoxide (mitoKATP opener) | Rat cardiomyocytes | Mild depolarization | [9] |
| 5-HD (mitoKATP blocker) | Rat cardiomyocytes | Hyperpolarization/Prevents depolarization | [10] | |
| Mitochondrial Ca2+ Uptake | Diazoxide | Isolated rat heart mitochondria | Reduced Ca2+ uptake | [7] |
| ATP Production | Ischemia | Rat cardiomyocytes | Decreased | [11] |
| mitoKATP openers | Ischemic rabbit hearts | Preservation of ATP levels | [12] |
Modulation of Reactive Oxygen Species (ROS)
Ischemia-reperfusion injury is characterized by a burst of reactive oxygen species (ROS), leading to oxidative stress and cellular damage.[13] The modulation of ROS production is a critical aspect of cardioprotection.
Proposed Signaling Pathway:
The activation of mitoKATP channels by potassium can lead to a small, controlled increase in ROS production.[6][14] This initial ROS signal is believed to act as a trigger for downstream protective signaling cascades, including the activation of protein kinase C (PKC), which further modulates mitochondrial function and promotes cell survival.[6][15] The orotate component may indirectly contribute by supporting the synthesis of antioxidants through the pentose (B10789219) phosphate (B84403) pathway.
Anti-Apoptotic Effects
Apoptosis, or programmed cell death, plays a significant role in the loss of cardiomyocytes during cardiac injury.[15][16] The Bcl-2 family of proteins are key regulators of this process, with anti-apoptotic members like Bcl-2 and pro-apoptotic members like Bax.[17][18]
Proposed Mechanism of Action:
By preventing mitochondrial calcium overload and subsequent cytochrome c release, this compound may inhibit the intrinsic pathway of apoptosis.[7][15] The activation of pro-survival kinases like PKC can also lead to the phosphorylation and inactivation of pro-apoptotic Bcl-2 family members and the upregulation of anti-apoptotic proteins. This shifts the Bax/Bcl-2 ratio in favor of cell survival.[17]
Quantitative Data on Apoptotic Markers:
The following table presents data on the effects of cardioprotective interventions on key apoptotic markers in cardiac cells.
| Marker | Intervention | Model System | Observed Effect | Reference |
| Bax/Bcl-2 Ratio | Ischemia/Reperfusion | Rat hearts | Increased | [19] |
| Cardioprotective agents | Rat hearts | Decreased | [17] | |
| Caspase-3 Activity | Apoptotic stimulus | Cardiomyocytes | Increased | [20] |
| Anti-apoptotic agents | Cardiomyocytes | Decreased | [15] | |
| TUNEL Positive Nuclei | Myocardial Infarction | Rat hearts | Increased | [19] |
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments to assess the cellular effects of this compound.
Measurement of Mitochondrial Membrane Potential (ΔΨm)
Principle: The lipophilic cationic dye, Tetramethylrhodamine, Ethyl Ester (TMRE), accumulates in the negatively charged mitochondrial matrix. A decrease in mitochondrial membrane potential results in reduced TMRE fluorescence.[21][22]
Protocol:
-
Culture neonatal rat ventricular myocytes (NRVMs) on glass-bottom dishes.
-
Treat cells with this compound at various concentrations for a specified duration.
-
Incubate cells with 25 nM TMRE in culture medium for 30 minutes at 37°C.
-
Wash cells with pre-warmed Tyrode's solution.
-
Image cells using a fluorescence microscope with an excitation wavelength of ~549 nm and an emission wavelength of ~575 nm.
-
As a positive control for depolarization, treat a separate group of cells with the uncoupler FCCP (5 µM).
-
Quantify the mean fluorescence intensity per cell using image analysis software.
Assessment of Apoptosis via Annexin V/Propidium Iodide (PI) Staining
Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that can only enter cells with a compromised membrane, indicative of late apoptosis or necrosis.[23][24]
Protocol:
-
Culture NRVMs and treat with this compound followed by an apoptotic stimulus (e.g., staurosporine).
-
Harvest cells by trypsinization and wash with cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
References
- 1. [Action of this compound, hyperbaric oxygenation and their combination on the course of experimental microfocal myocardial infarct]. - HBOT News - Hyperbaric Oxygen Therapy News [hbotnews.org]
- 2. [The action of this compound in prophylactic and therapeutic administration to irradiated rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Myocardium Metabolism in Physiological and Pathophysiological States: Implications of Epicardial Adipose Tissue and Potential Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cardiac Potassium Channels: Physiological Insights for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ATP-sensitive Potassium Currents in Heart Disease and Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multidimensional Regulation of Cardiac Mitochondrial Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interaction of mitochondrial potassium channels with the permeability transition pore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Involvement of mitogen-activated protein kinases and reactive oxygen species in the inotropic action of ouabain on cardiac myocytes. A potential role for mitochondrial K(ATP) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Role of cardiac ATP-regulated potassium channels in differential responses of endocardial and epicardial cells to ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cardiomyocyte mitochondrial KATP channels participate in the antiarrhythmic and antiinfarct effects of KATP activators during ischemia and reperfusion in an intact anesthetized rabbit model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The role of reactive oxygen species in myocardial redox signaling and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mitochondrial reactive oxygen species: which ROS signals cardioprotection? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Signaling Pathways in Cardiac Myocyte Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bcl-2 family members and apoptosis, taken to heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. BCL2-regulated apoptotic process in myocardial ischemia-reperfusion injury (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Expression of bcl-2 protein, an inhibitor of apoptosis, and Bax, an accelerator of apoptosis, in ventricular myocytes of human hearts with myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Increased cardiomyocyte apoptosis and changes in proapoptotic and antiapoptotic genes bax and bcl-2 during left ventricular adaptations to chronic pressure overload in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Guidelines for evaluating myocardial cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Measuring mitochondrial function in intact cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Mitochondrial membrane potential in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Apoptosis Protocols | USF Health [health.usf.edu]
The Impact of Potassium Orotate on Muscle Physiology and Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Potassium orotate (B1227488), a salt combining the essential mineral potassium with orotic acid, has been suggested to possess ergogenic and anabolic properties. This technical guide provides an in-depth review of the existing scientific literature concerning the impact of potassium and orotic acid on muscle physiology and metabolism. While direct research on potassium orotate is limited, this document synthesizes findings from studies on its individual components and related compounds to elucidate potential mechanisms of action, present available quantitative data, and detail relevant experimental protocols. The aim is to offer a comprehensive resource for researchers and professionals in drug development interested in the potential applications of this compound in muscle health and performance.
Introduction: The Rationale for this compound in Muscle Physiology
Potassium is a critical electrolyte for numerous physiological functions, including the maintenance of cell volume, nerve impulse transmission, and muscle contraction[1]. Orotic acid, a precursor in the de novo synthesis of pyrimidine (B1678525) nucleotides, is essential for the formation of RNA and DNA, and consequently for protein synthesis and cell proliferation[2]. The combination of these two molecules in the form of this compound is theorized to offer a synergistic effect, with the orotate moiety potentially enhancing the bioavailability and cellular uptake of potassium[3][4][5]. While claims of improved athletic performance and muscle growth exist, robust scientific evidence specifically for this compound is still emerging[2]. This guide will critically evaluate the available data.
Quantitative Data from Relevant Studies
Direct quantitative data on the effects of this compound on muscle physiology is scarce in peer-reviewed literature. However, studies on related compounds such as magnesium orotate and potassium nitrate (B79036) provide valuable insights.
| Compound | Study Population | Dosage | Key Findings | Citation |
| Magnesium Orotate | 23 competitive triathletes | Not specified | Smaller increase in blood glucose and higher venous pO2 during exercise. | [6] |
| Potassium Nitrate | BALB/c mice | Not specified | After 21 days: 13% increase in Extensor Digitorum Longus (EDL) muscle mass (p < 0.05); 38% increase in muscle-specific force (p < 0.05). | [7] |
| Potassium Chloride | Male athletes (hypokinetic study) | 50.0 mg elemental KCl per kg body weight daily | Did not prevent negative potassium balance during prolonged hypokinesia. | [8] |
| Orotic Acid | Rat L6 myoblasts | 0.001 mM, 0.01 mM, 0.1 mM | Inhibited FCS-stimulated protein synthesis and decreased cell proliferation. | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of protocols from key studies investigating components of this compound or related substances.
Orotic Acid Incubation in Rat L6 Myoblasts
-
Objective: To determine the effect of orotic acid on myoblast proliferation and protein synthesis.
-
Cell Line: Rat L6 myoblasts.
-
Culture Conditions: Cells were cultured in a medium containing 2% Fetal Calf Serum (FCS).
-
Treatment: Orotic acid was added to the culture medium at concentrations of 0.001 mM, 0.01 mM, and 0.1 mM.
-
Assays:
-
Cell Proliferation: Measured by cell counting and incorporation of traced thymidine (B127349) into cellular DNA after 24 hours of incubation.
-
Protein Synthesis: Assessed by measuring the incorporation of radiolabeled amino acids.
-
Enzyme Activity: Ornithine decarboxylase (ODC) and S-adenosylmethionine decarboxylase (SAMDC) activities were measured as indices of cell proliferation and polyamine metabolism.[9]
-
Potassium Nitrate Supplementation in Mice
-
Objective: To investigate the effect of potassium nitrate supplementation on muscle force and properties.
-
Animal Model: BALB/c mice.
-
Supplementation: Mice were fed a diet containing potassium nitrate for three weeks.
-
Muscle Preparation: The Extensor Digitorum Longus (EDL) muscle was excised for ex vivo analysis.
-
Analysis:
-
Muscle Contraction: Contractile force and fatigue were evaluated.
-
Histology: EDL tissues were analyzed for pathological changes.
-
Biochemistry: 15 biochemical parameters in the blood were analyzed.[7]
-
Potassium Chloride Infusion and Exercise in Humans
-
Objective: To determine the effect of elevated extracellular potassium on exercise hyperemia.
-
Subjects: 11 young, healthy subjects.
-
Protocol: Rhythmic handgrip exercise was performed under three conditions in a randomized, counterbalanced order:
-
Control (saline infusion).
-
Intra-arterial infusion of potassium chloride (KCl) to increase local extracellular potassium concentration.
-
Intra-arterial infusion of sodium nitroprusside (SNP) as a high-flow control.
-
-
Measurements: Forearm blood flow and other hemodynamic responses were measured.[10]
Signaling Pathways and Mechanisms of Action
The precise signaling pathways modulated by this compound in muscle are not yet fully elucidated. However, based on research into its components and related molecules, several potential mechanisms can be proposed.
The Role of Potassium in Muscle Hypertrophy
Recent studies suggest that potassium ions (K+) released from contracting muscles may play a role in stimulating muscle hypertrophy. Increased extracellular potassium can lead to cell depolarization and the opening of voltage-dependent ion channels, including calcium channels. This influx of calcium can trigger signaling cascades that promote the expression of growth factors like Insulin-like Growth Factor 1 (IGF-1) and Mechano-Growth Factor (MGF)[10].
Orotic Acid and Pyrimidine Synthesis
Orotic acid is a key intermediate in the de novo synthesis of pyrimidines, which are essential building blocks for nucleic acids (DNA and RNA). An adequate supply of pyrimidines is necessary for protein synthesis, which is fundamental for muscle growth and repair. It is hypothesized that by providing a direct precursor, this compound could support the increased demand for nucleic acid synthesis during periods of muscle hypertrophy[2][6].
However, it is crucial to note the conflicting evidence from the study on rat L6 myoblasts, where orotic acid inhibited protein synthesis and cell proliferation[9]. This suggests that the effects of orotic acid may be concentration-dependent and influenced by the specific cellular context and the presence of other growth factors.
Discussion and Future Directions
The available evidence suggests that both potassium and orotic acid have biologically plausible roles in muscle physiology and metabolism. Potassium is undeniably essential for muscle function, and its extracellular concentration appears to influence hypertrophic signaling. Orotic acid, as a pyrimidine precursor, is vital for the synthesis of nucleic acids required for muscle growth.
However, the assertion that this compound is a superior form of potassium supplementation for muscle-related benefits due to enhanced bioavailability and cellular uptake remains largely unsubstantiated by rigorous, peer-reviewed clinical trials in humans[3][4][5]. The majority of the claims are based on theoretical mechanisms and findings from studies on related, but not identical, compounds.
Future research should focus on:
-
Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion of this compound in humans to validate claims of superior bioavailability.
-
Direct Comparative Studies: Well-controlled clinical trials comparing the effects of this compound to other forms of potassium (e.g., potassium chloride, potassium citrate) on muscle mass, strength, and performance in various populations, including athletes and individuals with muscle-wasting conditions.
-
Mechanistic Studies: In vitro and in vivo studies to elucidate the specific molecular signaling pathways modulated by this compound in skeletal muscle cells. This should include investigating its effects on the IGF-1/Akt/mTOR pathway and other key regulators of muscle mass.
Conclusion
References
- 1. m.youtube.com [m.youtube.com]
- 2. Buy this compound Pills - CosmicNootropic - Fast Shipping [cosmicnootropic.com]
- 3. This compound – Essential 150 mg Mineral Support [us.supersmart.com]
- 4. This compound 175 Mg, Advanced Research [nhc.com]
- 5. bio-design.com [bio-design.com]
- 6. researchgate.net [researchgate.net]
- 7. The Effect of Potassium Nitrate Supplementation on the Force and Properties of Extensor digitorum longus (EDL) Muscles in Mice | MDPI [mdpi.com]
- 8. Potassium supplements' effect on potassium balance in athletes during prolonged hypokinetic and ambulatory conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolic effect of orotic acid in rat L6 myoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Potassium chloride released from contracting skeletal muscle may stimulate development of its hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
Potential Applications of Potassium Orotate in Nerve Regeneration Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Peripheral nerve injuries (PNIs) represent a significant clinical challenge, often resulting in incomplete functional recovery. The quest for therapeutic agents that can enhance the intrinsic regenerative capacity of the nervous system is a paramount goal in neuroscience research. This technical guide explores the theoretical framework and potential applications of potassium orotate (B1227488) in the field of nerve regeneration. While direct experimental evidence for potassium orotate in this context is currently limited, this document synthesizes the known neuroactive properties of its constituent ions—potassium and orotic acid—to propose a scientific rationale for its investigation. We will delve into the distinct roles of potassium in modulating neuronal excitability and the emerging evidence for orotic acid's involvement in neuroprotection and biosynthesis. This guide will also outline detailed experimental protocols to systematically evaluate the efficacy of this compound in a preclinical model of nerve injury and will feature visualizations of key signaling pathways and experimental workflows to provide a comprehensive roadmap for future research.
Introduction: The Rationale for Investigating this compound
The process of nerve regeneration is a complex biological cascade involving Wallerian degeneration, Schwann cell activation, axonal sprouting, and remyelination. Therapeutic interventions aim to create a permissive environment for these processes to occur efficiently. This compound, a salt composed of a potassium ion (K+) and an orotate anion, presents a compelling, albeit speculative, candidate for promoting nerve repair through a dual mechanism of action.
2.1 The Role of Potassium in Neuronal Excitability and Regeneration
Potassium channels are critical regulators of neuronal membrane potential and excitability. Following nerve injury, the expression and distribution of potassium channels are significantly altered, contributing to hyperexcitability and neuropathic pain, but also influencing the regenerative process.[1][2] Modulation of potassium channel activity has been proposed as a therapeutic strategy to create a more favorable environment for axonal regrowth.[3] An increased extracellular potassium concentration can influence neuronal membrane potential, which in turn can affect a multitude of cellular processes, including calcium signaling and gene expression, that are pertinent to regeneration.
2.2 Orotic Acid: A Precursor for Pyrimidine (B1678525) Synthesis and Neuroprotection
Orotic acid is a key intermediate in the de novo biosynthesis of pyrimidines, which are essential building blocks for DNA, RNA, and phospholipids.[4][5][6] The demand for nucleotides increases significantly during nerve regeneration to support the synthesis of new cellular components. Orotic acid supplementation has been shown to have neuroprotective effects in models of cerebral ischemia, suggesting it may support neuronal survival and function under stressful conditions.[7][8] Its role as a precursor to uridine (B1682114) monophosphate (UMP) is particularly noteworthy, as uridine has been investigated for its potential to support synaptic function and membrane synthesis.
Proposed Mechanisms of Action
Based on the individual properties of its components, this compound is hypothesized to promote nerve regeneration through a multi-faceted mechanism.
-
Modulation of Neuronal Excitability: The potassium ion may help to stabilize the membrane potential of injured neurons, reducing ectopic discharges and creating a more permissive environment for axonal sprouting and elongation.
-
Enhanced Biosynthesis: Orotic acid can be utilized by Schwann cells and neurons to synthesize pyrimidine nucleotides, thereby supporting the increased metabolic demands of regeneration, including RNA synthesis for protein production and phospholipid synthesis for membrane expansion.
-
Neuroprotection: The neuroprotective effects of orotic acid may help to preserve neuronal integrity in the vicinity of the injury, increasing the pool of neurons capable of regeneration.
A potential signaling pathway influenced by the orotate moiety, drawing parallels from studies on lithium orotate, involves the inhibition of Glycogen Synthase Kinase 3β (GSK-3β) and subsequent activation of Brain-Derived Neurotrophic Factor (BDNF) signaling.[9][10][11][12]
Experimental Protocols for Preclinical Evaluation
To investigate the potential of this compound in nerve regeneration, a standardized and well-characterized animal model, such as the sciatic nerve crush injury in rats, is recommended. The following sections detail the key experimental protocols.
Animal Model: Sciatic Nerve Crush Injury in Rats
The sciatic nerve crush injury model is a widely used and reproducible model of peripheral nerve damage that allows for the study of axonal regeneration and functional recovery.[13]
Protocol:
-
Anesthesia: Adult male Sprague-Dawley rats (250-300g) are anesthetized with an intraperitoneal injection of a ketamine (80 mg/kg) and xylazine (B1663881) (10 mg/kg) cocktail.
-
Surgical Procedure:
-
The right hind limb is shaved and disinfected.
-
A skin incision is made over the thigh to expose the biceps femoris muscle.
-
The muscle is bluntly dissected to reveal the sciatic nerve.
-
The nerve is carefully freed from surrounding connective tissue.
-
A standardized crush injury is induced at a specific location (e.g., 10 mm proximal to the trifurcation) using a non-serrated hemostat for a defined duration (e.g., 30 seconds).
-
-
Treatment:
-
Animals are randomly assigned to treatment groups:
-
Sham (surgery without nerve crush)
-
Vehicle control (e.g., saline) administered daily
-
This compound (various doses) administered daily (e.g., via oral gavage or intraperitoneal injection)
-
-
-
Post-operative Care: Animals receive appropriate analgesic and antibiotic treatment and are monitored daily.
Functional Recovery Assessment
Functional recovery is a critical endpoint and can be assessed using a combination of behavioral tests.[14]
4.2.1 Sciatic Functional Index (SFI)
The SFI is a quantitative measure of walking track analysis that assesses motor function recovery.
Protocol:
-
The rat's hind paws are dipped in ink, and the animal is allowed to walk down a narrow track lined with paper.
-
Footprints are collected at regular intervals (e.g., weekly) post-surgery.
-
The following parameters are measured from the footprints of the experimental (E) and normal (N) paws:
-
Print Length (PL)
-
Toe Spread (TS)
-
Intermediate Toe Spread (ITS)
-
-
The SFI is calculated using a standardized formula. An SFI value of 0 indicates normal function, while a value of -100 represents complete loss of function.
4.2.2 Basso, Beattie, and Bresnahan (BBB) Locomotor Rating Scale
The BBB scale provides a qualitative assessment of hindlimb locomotor recovery.
Protocol:
-
Rats are observed in an open field for 4 minutes at regular intervals.
-
Hindlimb movements, including joint movement, paw placement, and coordination, are scored on a 21-point scale.
Electrophysiological Assessment
Electrophysiological studies provide objective measures of nerve conduction and reinnervation of target muscles.[15][16][17][18]
Protocol (Terminal Procedure):
-
At the end of the study period (e.g., 4 or 8 weeks post-injury), animals are re-anesthetized.
-
The sciatic nerve is re-exposed.
-
Nerve Conduction Velocity (NCV): Stimulating electrodes are placed proximal and distal to the crush site, and the latency of the evoked compound muscle action potential (CMAP) is recorded from the gastrocnemius muscle. The NCV is calculated by dividing the distance between the stimulating electrodes by the difference in latencies.
-
Compound Muscle Action Potential (CMAP) Amplitude: The amplitude of the CMAP is recorded as a measure of the number of reinnervated muscle fibers.
Histological and Morphometric Analysis
Histological analysis of the regenerated nerve provides crucial information on the structural aspects of regeneration.[19][20][21][22]
Protocol:
-
Following electrophysiological recordings, the sciatic nerve is harvested and fixed in glutaraldehyde.
-
The nerve segment distal to the crush site is processed for embedding in resin.
-
Light Microscopy: Semi-thin sections (1 µm) are stained with toluidine blue to visualize myelinated axons.
-
Electron Microscopy: Ultrathin sections are examined to assess the ultrastructure of regenerated axons and myelin sheaths.
-
Morphometric Analysis:
-
Using image analysis software, the following parameters are quantified:
-
Number of myelinated axons
-
Axon diameter
-
Myelin sheath thickness
-
G-ratio (axon diameter / fiber diameter)
-
-
Quantitative Data Presentation
The following tables provide a template for the expected quantitative data from the proposed experiments.
Table 1: Sciatic Functional Index (SFI) Over Time
| Timepoint | Sham | Vehicle Control | This compound (Low Dose) | This compound (High Dose) |
| Pre-injury | 0 ± 2.5 | 0 ± 3.1 | 0 ± 2.8 | 0 ± 3.0 |
| Week 1 | 0 ± 2.7 | -95 ± 5.2 | -90 ± 6.1 | -88 ± 5.5 |
| Week 2 | 0 ± 3.0 | -78 ± 7.4 | -70 ± 8.2* | -65 ± 7.9 |
| Week 4 | 0 ± 2.9 | -45 ± 9.1 | -30 ± 8.5 | -22 ± 7.1 |
| Week 8 | 0 ± 2.6 | -15 ± 6.8 | -5 ± 5.3** | -2 ± 4.9 |
*Values are presented as mean ± SD. Statistical significance compared to vehicle control: *p<0.05, **p<0.01, **p<0.001.
Table 2: Electrophysiological Parameters at 8 Weeks Post-Injury
| Parameter | Sham | Vehicle Control | This compound (Low Dose) | This compound (High Dose) |
| NCV (m/s) | 55 ± 4.2 | 25 ± 5.1 | 35 ± 4.8 | 45 ± 5.3** |
| CMAP Amplitude (mV) | 15 ± 2.1 | 5 ± 1.8 | 9 ± 2.0 | 12 ± 1.9** |
*Values are presented as mean ± SD. Statistical significance compared to vehicle control: *p<0.05, *p<0.01.
Table 3: Morphometric Analysis of Regenerated Nerve Fibers at 8 Weeks Post-Injury
| Parameter | Sham | Vehicle Control | This compound (Low Dose) | This compound (High Dose) |
| Myelinated Axon Count | 8000 ± 550 | 3500 ± 450 | 5000 ± 500 | 6500 ± 600** |
| Axon Diameter (µm) | 5.2 ± 0.8 | 3.1 ± 0.6 | 4.0 ± 0.7 | 4.8 ± 0.8 |
| Myelin Thickness (µm) | 1.5 ± 0.3 | 0.8 ± 0.2 | 1.1 ± 0.3* | 1.4 ± 0.2 |
| G-ratio | 0.65 ± 0.05 | 0.75 ± 0.06 | 0.70 ± 0.05 | 0.67 ± 0.04* |
*Values are presented as mean ± SD. Statistical significance compared to vehicle control: *p<0.05, *p<0.01.
Visualization of Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key biological pathways and experimental workflows relevant to the study of this compound in nerve regeneration.
Caption: De Novo Pyrimidine Biosynthesis Pathway.
Caption: Proposed Signaling Pathways of this compound.
Caption: Experimental Workflow for Preclinical Evaluation.
Conclusion and Future Directions
This technical guide has outlined a comprehensive, albeit theoretical, framework for investigating the potential of this compound as a therapeutic agent for promoting nerve regeneration. By leveraging the known biological activities of potassium and orotic acid, a strong rationale for its further study has been established. The detailed experimental protocols provided offer a clear path for preclinical evaluation in a rat model of sciatic nerve injury. The successful demonstration of efficacy in these studies would warrant further investigation into the precise molecular mechanisms of action and could ultimately pave the way for the development of a novel and effective treatment for peripheral nerve injuries. Future research should also explore different formulations of this compound to optimize its bioavailability and therapeutic index.
References
- 1. Potassium and calcium channels in different nerve cells act as therapeutic targets in neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potassium channel clustering: mechanisms shaping axonal excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ion Channels in Regulation of Neuronal Regenerative Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New perspectives on the roles of pyrimidines in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reelmind.ai [reelmind.ai]
- 6. Frontiers | Pathophysiological Role of Purines and Pyrimidines in Neurodevelopment: Unveiling New Pharmacological Approaches to Congenital Brain Diseases [frontiersin.org]
- 7. | BioWorld [bioworld.com]
- 8. Post-ischaemic treatment with orotic acid prevents neuronal injury in gerbil brain ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Intracellular signaling pathways activated by lithium orotate [eureka.patsnap.com]
- 10. LITHIUM OROTATE SELECTIVELY INHIBITS GSK3β WITHOUT IMPACT ON INOSITOL SIGNALLING [harvest.usask.ca]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. mdpi.com [mdpi.com]
- 13. imrpress.com [imrpress.com]
- 14. Methodological evaluation to analyze functional recovery after sciatic nerve injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparison of two electrophysiological methods for the assessment of progress in a rat model of nerve repair - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Electrophysiological Evaluation of a Sciatic Nerve Degree III Injury Model in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. Electrophysiological evaluation [bio-protocol.org]
- 19. researchgate.net [researchgate.net]
- 20. Morphological Methods to Evaluate Peripheral Nerve Fiber Regeneration: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Morphological Methods to Evaluate Peripheral Nerve Fiber Regeneration: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Morphometric Analysis of Peripheral Myelinated Nerve Fibers through Deep Learning - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Physicochemical Properties of Potassium Orotate for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of potassium orotate (B1227488). The information presented herein is intended to support research and development activities by providing essential data and standardized experimental protocols. All quantitative data is summarized in structured tables for ease of comparison, and key experimental workflows are visualized using the DOT language.
Chemical Identity and Structure
Potassium orotate is the potassium salt of orotic acid, a heterocyclic compound and an intermediate in the biosynthesis of pyrimidines.[1][2] Its chemical structure is fundamental to its biological activity and physicochemical characteristics.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source(s) |
| CAS Number | 24598-73-0 | [1][2][3][4][5][6][7][8][9][10] |
| Molecular Formula | C₅H₃KN₂O₄ | [1][2][4][5][6][8][9][10] |
| Molecular Weight | 194.19 g/mol | [2][4][5][6][8][9][10] |
| IUPAC Name | potassium 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate | [2][6] |
| Synonyms | Orotic acid monopotassium salt, Dioron | [1][2][6] |
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is critical for its application in research and formulation development. These properties influence its solubility, stability, and bioavailability.
Table 2: Physicochemical Data for this compound
| Property | Value | Source(s) |
| Appearance | White to off-white or light yellow crystalline powder.[1][3][4][5][7][11] | [1][3][4][5][7][11] |
| Melting Point | >300°C; some sources indicate it decomposes before melting.[1][3] | [1][3] |
| Solubility | - Hardly soluble in water.[4][5][11]- Soluble in water.[1]- Very slightly soluble in water.[7]- Slightly soluble in ethanol.[1]- Practically insoluble in nonpolar solvents and ether.[1][4][5][11] | [1][4][5][7][11] |
| pKa | Data not explicitly available in reviewed sources. A general experimental protocol is provided below. | |
| Specific Absorbance | Approximately 325 at 285 nm.[4][5][11] | [4][5][11] |
| Stability | Stable under ordinary conditions of use and storage.[4][11] Protect from moisture.[1] | [1][4][11] |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible determination of physicochemical properties. The following sections outline standard experimental protocols applicable to this compound.
Determination of Melting Point (Capillary Method)
The capillary method is a common technique for determining the melting point of a crystalline solid.[12][13][14][15]
Methodology:
-
Sample Preparation: Ensure the this compound sample is completely dry and in a fine powder form.[13]
-
Capillary Loading: Introduce a small amount of the powdered sample into a capillary tube, ensuring a packed column height of 2.5-3.5 mm.[16]
-
Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.
-
Heating: Heat the sample rapidly to a temperature approximately 5-10°C below the expected melting point. Then, reduce the heating rate to 1-2°C per minute to allow for accurate observation.[14][16]
-
Observation: Record the temperature at which the substance first begins to melt (onset) and the temperature at which it becomes completely liquid (clear point). The range between these two temperatures is the melting range.[13][16]
Caption: Workflow for Melting Point Determination.
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is a standard approach for determining the equilibrium solubility of a compound.[17][18][19]
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of purified water (or other solvent) in a sealed flask.
-
Equilibration: Agitate the flask at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.[17][20]
-
Phase Separation: Allow the suspension to settle. Separate the saturated solution from the excess solid by centrifugation or filtration.
-
Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as UV-Vis spectrophotometry at its λmax (approximately 285 nm).[4][5][11]
-
Replicates: Perform the experiment in triplicate to ensure reproducibility.[20]
Caption: Shake-Flask Solubility Determination Workflow.
Determination of pKa (Potentiometric Titration)
Potentiometric titration is a precise method for determining the pKa of an ionizable compound.[21][22][23][24]
Methodology:
-
Solution Preparation: Prepare a solution of this compound of known concentration in purified, carbonate-free water.[22]
-
Titration Setup: Calibrate a pH meter with standard buffers. Place the this compound solution in a beaker with a magnetic stirrer and immerse the pH electrode.
-
Titration: Gradually add a standardized solution of a strong acid (e.g., 0.1 M HCl) to the this compound solution.[21]
-
Data Collection: Record the pH of the solution after each incremental addition of the titrant.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the base has been neutralized.[24]
Caption: Potentiometric Titration for pKa Determination.
Stability Testing
Stability testing is essential to determine the shelf-life and appropriate storage conditions for this compound.[25][26][27][28][29]
Methodology:
-
Sample Storage: Store samples of this compound under various environmental conditions, including long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions.[26]
-
Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term studies).[28]
-
Analysis: At each time point, analyze the samples for physical appearance, assay (potency), degradation products, and moisture content.
-
Data Evaluation: Evaluate the data to establish a re-test period or shelf-life and recommend appropriate storage conditions.
Biological Context: Role in Pyrimidine (B1678525) Biosynthesis
Orotic acid, the conjugate acid of the orotate in this compound, is a key intermediate in the de novo synthesis of pyrimidine nucleotides. This pathway is fundamental for the synthesis of DNA, RNA, and other essential biomolecules.
References
- 1. This compound Powder - SYNTHETIKA [synthetikaeu.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound CAS#: 24598-73-0 [m.chemicalbook.com]
- 4. This compound Manufacturers, with SDS [mubychem.com]
- 5. This compound Manufacturers [potassiumgluconate.net]
- 6. This compound | C5H3KN2O4 | CID 23665705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound CAS 24598-73-0 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 8. globalcalcium.com [globalcalcium.com]
- 9. This compound powder [K: 19.78 to 20.28%] | Vita Actives [vitaactives.com]
- 10. wbcil.com [wbcil.com]
- 11. Specifications, Uses, SDS of this compound Manufacturers [kingofchemicals.com]
- 12. nano-lab.com.tr [nano-lab.com.tr]
- 13. Melting Point Test - CD Formulation [formulationbio.com]
- 14. westlab.com [westlab.com]
- 15. SSERC | Melting point determination [sserc.org.uk]
- 16. thinksrs.com [thinksrs.com]
- 17. lup.lub.lu.se [lup.lub.lu.se]
- 18. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 19. researchgate.net [researchgate.net]
- 20. who.int [who.int]
- 21. creative-bioarray.com [creative-bioarray.com]
- 22. m.youtube.com [m.youtube.com]
- 23. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 24. pKa Value Determination Guidance 2024 - PharmaeliX [pharmaelix.com]
- 25. www3.paho.org [www3.paho.org]
- 26. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]
- 27. emmainternational.com [emmainternational.com]
- 28. japsonline.com [japsonline.com]
- 29. ema.europa.eu [ema.europa.eu]
A Historical and Technical Guide to the Therapeutic Use of Potassium Orotate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium orotate (B1227488), the potassium salt of orotic acid (historically known as vitamin B13), has a long and varied history in therapeutic applications, particularly in the mid to late 20th century. Its use was championed by physicians like Dr. Hans Nieper in Germany and was investigated for a range of conditions, most notably cardiovascular diseases, liver ailments, and as an ergogenic aid in sports. This technical guide provides an in-depth historical perspective on the therapeutic use of potassium orotate, focusing on the scientific rationale, experimental evidence, and proposed mechanisms of action as they were understood at the time.
Historical Therapeutic Rationale
The therapeutic interest in this compound was primarily based on two interconnected concepts: its role as a "mineral transporter" and its function as a precursor in pyrimidine (B1678525) biosynthesis.
Dr. Hans Nieper's Mineral Transporter Theory: A central figure in the popularization of orotates was Dr. Hans Nieper, who theorized that orotic acid could act as a carrier molecule to facilitate the transport of minerals across cell membranes.[1][2] According to Nieper, this enhanced cellular uptake would allow for more effective physiological activity of the transported mineral. In the case of this compound, the theory posited that the orotate moiety would carry potassium into the cells, particularly into the mitochondria, where it could exert its effects on cellular metabolism and energy production more efficiently.[1][3]
Role in Pyrimidine Synthesis: Orotic acid is a key intermediate in the de novo synthesis of pyrimidine nucleotides, which are essential for the formation of DNA, RNA, and other critical biomolecules.[4][5] The historical therapeutic rationale suggested that in states of physiological stress, such as cardiovascular disease or intense physical exertion, the demand for pyrimidines could exceed the body's synthetic capacity. Supplementing with orotic acid, in the form of this compound, was thought to support the synthesis of these vital molecules, thereby aiding in tissue repair, energy metabolism, and overall cellular function.[4][6]
Historical Therapeutic Applications and Clinical Data
Cardiovascular Diseases
This compound was investigated for various cardiovascular conditions, including angina pectoris, myocardial infarction, and heart failure. Early research, particularly from Eastern Europe, suggested potential benefits.
Quantitative Data from Historical Cardiovascular Studies
| Study/Author(s) | Year | Condition | Number of Patients (n) | Dosage | Key Quantitative Findings |
| Ignat'ev, M.V. | 1969 | Coronary Disease | Not specified in abstract | Not specified in abstract | Abstract mentions therapeutic use, but no specific data is available.[7] |
| Rosenfeldt, F.L. (Review of early Russian studies) | 1998 | Myocardial Infarction & Heart Failure | Not specified | 500 mg t.i.d. (this compound) | Review mentions reduced incidence of early arrhythmic complications and decreased mortality after myocardial infarction in patients receiving orotate.[8][9] |
| Bajusz, E. et al. (Animal Study) | 1968 | Syrian Hamster Cardiomyopathy | Not specified | Not specified | This compound was reported to prevent the development of dystrophic cardiomyopathy.[8] |
Note: Access to full-text historical articles, particularly those in Russian, is limited, preventing a more detailed quantitative summary.
Experimental Protocols
Detailed experimental protocols from these early studies are scarce in the available English-language literature. However, based on reviews, a general approach can be outlined:
-
Patient Population: Patients with diagnosed coronary disease, post-myocardial infarction, or heart failure.
-
Intervention: Administration of this compound, often as an adjunct to standard therapy. A common dosage mentioned is 500 mg three times daily.[8]
-
Outcome Measures: Assessment of clinical symptoms (e.g., angina frequency), electrocardiogram (ECG) changes, and mortality rates.
Athletic Performance
Orotic acid and its salts were explored for their potential to enhance athletic performance, with the rationale being the support of energy metabolism and nucleic acid synthesis under the stress of intense exercise.
Quantitative Data from Historical Athletic Performance Studies
| Study/Author(s) | Year | Population | Dosage | Key Quantitative Findings |
| Review by Rosenfeldt, F.L. | 1998 | Trained Athletes | Not specified | Mentions that magnesium orotate may improve exercise tolerance in trained athletes.[6] |
| Karkishchenko, N.N. et al. | 1986 | Healthy volunteers with low vestibular tolerance | 40 mg/kg/day for 12-14 days | Increased statokinetic tolerance and a protective effect on central nervous system function against Coriolis acceleration.[10] |
Note: Specific quantitative data on this compound's effect on athletic performance from early studies is limited in the available literature.
Experimental Protocols
-
Subjects: Typically trained athletes or individuals undergoing physical stress.
-
Intervention: Administration of orotate salts over a defined period.
-
Outcome Measures: Varied and could include exercise tolerance tests, physiological measurements (e.g., oxygen uptake), and assessment of recovery.
Liver Diseases
An early Italian study investigated the use of this compound in chronic liver diseases, suggesting a potential therapeutic role.
Quantitative Data from Historical Liver Disease Studies
| Study/Author(s) | Year | Condition | Number of Patients (n) | Dosage | Key Quantitative Findings |
| Dotti, F. & Bonetti, G. | 1958 | Chronic Liver Diseases | Not specified in abstract | Not specified in abstract | Title suggests therapeutic use, but no abstract or data is available in English.[8] |
Note: The lack of an available English abstract or full text for this study prevents a detailed summary of its findings and methodology.
Historical Understanding of Mechanisms of Action
Nieper's Mineral Transporter Concept
Dr. Nieper's central hypothesis was that the electrically neutral orotate molecule could chelate a mineral ion and carry it across the lipid-rich cell membrane, which would otherwise be less permeable to charged ions. Once inside the cell, the orotate would be metabolized, releasing the potassium ion to participate in intracellular processes.
Pyrimidine Biosynthesis Pathway
The historical understanding of orotic acid's role in pyrimidine synthesis is largely consistent with modern biochemistry. Orotic acid is a direct precursor to orotidine (B106555) 5'-monophosphate (OMP), which is then converted to uridine (B1682114) 5'-monophosphate (UMP), a foundational pyrimidine nucleotide.
Conclusion
The therapeutic use of this compound from a historical perspective was based on plausible, albeit not rigorously proven, scientific concepts for the time. The "mineral transporter" theory of Dr. Hans Nieper provided a compelling narrative for its potential efficacy, while its established role in pyrimidine biosynthesis offered a biochemical rationale for its use in conditions of high metabolic demand. While much of the early clinical data is qualitative and lacks the rigor of modern clinical trials, it provides a fascinating glimpse into the therapeutic approaches of the mid-20th century. For contemporary researchers, this historical context can offer insights into the long-standing interest in the therapeutic potential of orotic acid and its derivatives, and may serve as a foundation for further investigation into the nuanced roles of these molecules in cellular metabolism and health.
References
- 1. medicinacomplementar.com.br [medicinacomplementar.com.br]
- 2. brewersciencelibrary.com [brewersciencelibrary.com]
- 3. brewersciencelibrary.com [brewersciencelibrary.com]
- 4. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 5. Cancer; an Electrically Mediated Dysfunction in the Body - Afarand Scholarly Publishing Institute - GMJ Medicine [gmedicine.de]
- 6. Metabolic supplementation with orotic acid and magnesium orotate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The clinical applications of lithium orotate. A two years study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. ntrs.nasa.gov [ntrs.nasa.gov]
Methodological & Application
Application Notes and Protocols for the Quantification of Potassium Orotate in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of potassium orotate (B1227488) in various biological matrices. The methods outlined below are essential for researchers in drug development and clinical diagnostics, enabling the accurate measurement of orotate levels for pharmacokinetic studies, disease diagnosis, and monitoring.
Introduction
Orotic acid, the conjugate base of potassium orotate, is a key intermediate in the pyrimidine (B1678525) biosynthesis pathway. Abnormal levels of orotic acid in biological fluids can be indicative of certain metabolic disorders, such as urea (B33335) cycle defects and hereditary orotic aciduria.[1][2][3][4] Therefore, robust and reliable analytical methods for its quantification are crucial. This document details three common analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.
Analytical Methods Overview
A summary of the primary analytical methods for the quantification of this compound (measured as orotic acid) is presented below. LC-MS/MS is generally favored for its high sensitivity and specificity, making it ideal for complex biological matrices.[1][2][5] HPLC-UV offers a more accessible alternative, while spectrophotometry can be employed for simpler sample matrices or in combination with other substances.
| Feature | HPLC-UV | LC-MS/MS | UV-Vis Spectrophotometry |
| Principle | Chromatographic separation followed by UV absorbance detection. | Chromatographic separation followed by mass-based detection of parent and daughter ions. | Measurement of light absorbance by the sample at a specific wavelength. |
| Selectivity | Moderate to High | Very High | Low to Moderate |
| Sensitivity | ng/mL to µg/mL range | pg/mL to ng/mL range | µg/mL to mg/mL range |
| Sample Throughput | Moderate | High | High |
| Instrumentation Cost | Moderate | High | Low |
| Primary Application | Quantification in less complex matrices like serum.[6] | Gold standard for bioanalysis in plasma, urine, and dried blood spots.[4] | Analysis in mechanical mixtures or simpler solutions.[7] |
Section 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the determination of orotic acid in serum and other relatively clean biological samples.
Experimental Protocol
1. Sample Preparation (Serum)
-
To 200 µL of serum, add 200 µL of a protein precipitation agent (e.g., acetonitrile (B52724) or 10% trichloroacetic acid).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the mixture at 10,000 x g for 10 minutes.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
2. HPLC-UV System and Conditions
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: Strong anion-exchange column.[6]
-
Mobile Phase: 0.8 M formic acid (pH adjusted to 2.8 with 10 M NaOH)-methanol (65:35, v/v).[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Detection Wavelength: 275 nm.[6]
-
Injection Volume: 20 µL.
3. Calibration and Quantification
-
Prepare a series of calibration standards of orotic acid in a surrogate matrix (e.g., analyte-free serum or mobile phase).
-
Analyze the standards and the prepared samples.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of orotic acid in the samples from the calibration curve.
Quantitative Data
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.07 µg/mL | [6] |
| Limit of Quantification (LOQ) | 0.25 µg/mL | [6] |
| Within-day Coefficient of Variation (CV%) | < 6% | [6] |
| Day-to-day Coefficient of Variation (CV%) | < 6% | [6] |
Experimental Workflow Diagram
Caption: HPLC-UV workflow for orotic acid quantification.
Section 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This is a highly sensitive and specific method for the quantification of orotic acid in various biological matrices including urine, plasma, and dried blood spots (DBS).
Experimental Protocol
1. Sample Preparation
-
Urine:
-
Thaw frozen urine samples at room temperature.
-
Dilute the urine sample 1:20 with deionized water.[2] For a stable-isotope dilution method, add an internal standard (e.g., [1,3-15N2]orotic acid) solution before dilution.[1][3]
-
Vortex the diluted sample.
-
Filter through a 0.45 µm syringe filter into an LC-MS vial.[3]
-
-
Plasma:
-
Dried Blood Spots (DBS):
-
Punch a 3 mm disc from the DBS into a 96-well plate.[9]
-
Add 150 µL of an extraction solvent containing the internal standard (e.g., 80:20 acetonitrile/water with [1,3-15N2]orotic acid).[9]
-
Shake at room temperature for 30 minutes.[9]
-
Transfer the extraction solution to a clean plate for analysis.[9]
-
2. LC-MS/MS System and Conditions
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[1][3]
-
Column: C18 reversed-phase column (e.g., Waters:Atlantis dC18, 150x4.6 mm, 5.0 µm) or a hydrophilic interaction liquid chromatography (HILIC) column.[4][8]
-
Mobile Phase: A gradient or isocratic elution using a mixture of water and acetonitrile, often with an additive like formic acid or ammonium (B1175870) acetate.[8][10]
-
Ionization Mode: Negative Electrospray Ionization (ESI-).[10]
-
MRM Transitions:
3. Calibration and Quantification
-
Prepare calibration standards in a surrogate matrix (e.g., pooled control urine, analyte-free plasma).
-
Analyze the standards and prepared samples using the LC-MS/MS method.
-
Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration.
-
Calculate the concentration of orotic acid in the samples based on the calibration curve.
Quantitative Data Summary
| Matrix | Method | Linearity Range | LOQ | Inter-assay CV% | Reference |
| Urine | LC-MS/MS | 0.5 - 5.0 µmol/L | 250 µg/L | 4.97% at 10.99 µmol/L | [2][3] |
| Plasma | HILIC-LC-MS/MS | - | < 0.69 µM (in healthy children) | 0.8 - 14.1% | [4] |
| DBS | HILIC-LC-MS/MS | - | < 0.82 µM (in healthy children) | 0.8 - 14.1% | [4] |
| Plasma (Potassium Oxonate) | HPLC-MS/MS | 2.0 - 200.0 ng/mL | 2.0 ng/mL | < 6.33% | [8][11] |
Experimental Workflow Diagram
Caption: LC-MS/MS workflow for orotic acid quantification.
Section 3: UV-Vis Spectrophotometry
This method is generally less specific than chromatographic techniques and is more suitable for the analysis of this compound in simpler mixtures rather than complex biological fluids, unless significant sample cleanup is performed.
Experimental Protocol
1. Sample Preparation
-
For a mechanical mixture, dissolve a known amount of the sample in a suitable solvent, such as 0.1 M NaOH solution.[7]
-
For biological samples, extensive extraction and purification steps would be required to remove interfering substances.
2. Spectrophotometric Measurement
-
Spectrophotometer: A standard UV-Vis spectrophotometer.
-
Solvent: 0.1 M NaOH solution.[7]
-
Wavelength of Maximum Absorbance (λmax): 286 nm for this compound in 0.1 M NaOH.[7]
-
Procedure:
-
Prepare a blank solution (solvent only).
-
Prepare a series of standard solutions of this compound in the solvent.
-
Measure the absorbance of the standards and the sample solution at 286 nm.
-
3. Quantification
-
Create a calibration curve by plotting absorbance versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample from its absorbance using the calibration curve.
Quantitative Data
Quantitative data for the direct analysis of this compound in biological samples by UV-Vis spectrophotometry is limited due to the lack of specificity. The method is more applicable to quality control of pharmaceutical formulations.
Logical Relationship Diagram
References
- 1. academic.oup.com [academic.oup.com]
- 2. Rapid determination of orotic acid in urine by a fast liquid chromatography/tandem mass spectrometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Orotic acid quantification in dried blood spots and biological fluids by hydrophilic interaction liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Orotic Acid, Urine, by Liquid Chromatography-Tandem Mass Spectrometry - LC-MS/MS Test [lahalak.sa]
- 6. Determination of orotic acid in serum by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of this compound in mechanical mixture with spironolactone, potassium aspartate and magnesium by UV-Vis spectrophotometry [repository.usmf.md]
- 8. Development and validation of a HPLC-MS/MS method with electrospray ionization for quantitation of potassium oxonate in human plasma: Application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of an assay to simultaneously measure orotic acid, amino acids, and acylcarnitines in dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]
- 10. metbio.net [metbio.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Potassium Orotate in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium orotate (B1227488), the potassium salt of orotic acid (a precursor in pyrimidine (B1678525) biosynthesis), is a compound of interest for its potential roles in cellular metabolism and related signaling pathways.[1] Proper preparation of potassium orotate solutions is critical for reproducible and accurate results in cell culture experiments. These application notes provide detailed protocols for the dissolution of this compound and its application in cell-based assays, with a focus on its effects on the AMPK/SREBP-1 signaling pathway.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration | Method | Reference |
| Water | 2 mg/mL (10.30 mM) | Ultrasonic and warming and heat to 60°C | [1] |
| Water | 0.25 g/100 mL (12.87 mM) | Standard dissolution at 25°C | N/A |
| Aqueous Base (e.g., 1M NaOH) | 25 mg/mL | Standard dissolution | N/A |
Note: While some sources describe this compound as "hardly soluble in water," empirical data suggests that solubility can be achieved with assistance.[1][2][3]
Table 2: Recommended Working Concentrations for Cell Culture Experiments
| Cell Line | Concentration Range | Application | Reference |
| L6 Myoblasts | 0.001 mM - 0.1 mM | Studying metabolic effects and cell proliferation | [4] |
| Human Granulosa Cells (HGrC1) | 0.01 µM - 1 mM | Investigating effects on mitochondrial function and lipid metabolism | [5] |
| Human Hepatoma Cell Lines | Not specified | Analysis of AMPK/SREBP-1 pathway | [6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
Materials:
-
This compound powder
-
Sterile, nuclease-free water
-
Sterile 15 mL conical tube
-
Water bath or heating block set to 60°C
-
Sonicator
-
Sterile 0.22 µm syringe filter
-
Sterile microcentrifuge tubes for aliquoting
Procedure:
-
Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh 19.42 mg of this compound powder and transfer it to the 15 mL conical tube.
-
Initial Dissolution: Add 10 mL of sterile, nuclease-free water to the conical tube to achieve a final concentration of 10 mM (19.42 mg / 194.19 g/mol / 0.01 L).
-
Heating and Sonication: Place the tube in a 60°C water bath for 10-15 minutes to facilitate dissolution.[1] Intermittently vortex the tube. If the powder is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes.[1]
-
Visual Inspection: Visually inspect the solution to ensure that all of the powder has dissolved and the solution is clear.
-
Sterile Filtration: Draw the solution into a sterile syringe, attach a 0.22 µm syringe filter, and dispense the sterile stock solution into a new sterile conical tube. This step is crucial to remove any potential microbial contamination.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Label the tubes with the compound name, concentration, and date of preparation.
-
Storage: Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
Protocol 2: Treatment of Cultured Cells with this compound
Materials:
-
Cultured cells in appropriate vessels (e.g., 6-well plates, 96-well plates)
-
Complete cell culture medium
-
Prepared sterile stock solution of this compound (from Protocol 1)
Procedure:
-
Cell Seeding: Seed cells at the desired density in culture vessels and allow them to adhere and reach the desired confluency (typically 24 hours).
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare the desired final concentrations by diluting the stock solution in fresh, pre-warmed complete cell culture medium. For example, to prepare a 100 µM working solution, add 10 µL of the 10 mM stock solution to 990 µL of cell culture medium.
-
Cell Treatment: Remove the existing medium from the cultured cells and replace it with the medium containing the desired concentration of this compound.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Downstream Analysis: Following incubation, proceed with the planned downstream assays, such as cell viability assays, protein extraction for Western blotting, or RNA isolation for gene expression analysis.
Visualizations
Caption: Experimental workflow for assessing the metabolic effects of this compound.
Caption: Orotic acid component of this compound inhibits the AMPK/SREBP-1 signaling pathway.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Specifications, Uses, SDS of this compound Manufacturers [kingofchemicals.com]
- 3. This compound Manufacturers, with SDS [mubychem.com]
- 4. Metabolic effect of orotic acid in rat L6 myoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Role of the AMPK/SREBP-1 pathway in the development of orotic acid-induced fatty liver - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Administration of Potassium Orotate in Rodent Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and compiled data for the in vivo administration of potassium orotate (B1227488) in rodent models. This document summarizes quantitative data, outlines experimental procedures for common administration routes, and includes visualizations to facilitate experimental design and execution.
Data Presentation: Quantitative Summary
The following table summarizes the available quantitative data for the in vivo administration of potassium orotate in rodent models. Due to limited specific data on this compound, information on orotic acid and related compounds is included for context.
| Parameter | Species | Route of Administration | Dosage Range | Frequency | Vehicle | Notes |
| Anxiolytic Effects | Rat | Oral (per os) | 100 mg/kg | Chronic | Not Specified | Exhibited anti-aggressive and anti-phobic effects.[1] |
| Radioprotective Effects | Rat | Intraperitoneal (IP) | Not Specified | Single dose (60 min before irradiation) | Not Specified | Weakened radiation damage and enhanced recovery.[2] |
| Toxicity (LD50) | Rat | Oral | 10,900 mg/kg | Single dose | Not Specified | Provides a general toxicity threshold. |
| Tumor Promotion | Rat | Oral (in diet) | 0.5% - 1% of diet | Continuous | Diet | Promoted hepatocarcinogenesis in initiated rats.[3] |
| Metabolic Effects | Rat | Oral (in diet) | 0.5% - 1.0% of diet | 10 days | Diet | Induced fatty liver and altered hepatic nucleotide metabolism.[4] |
Experimental Protocols
Preparation of this compound Formulations
This compound is described as being "hardly soluble in water"[2][5], although some sources state it is "soluble in water, forming a clear, colorless solution"[4]. This discrepancy suggests that solubility may be limited and concentration-dependent. Therefore, for oral administration, preparation as a suspension is recommended, while for intraperitoneal injection, ensuring complete dissolution is critical to avoid irritation and inflammation[6].
1. Oral Suspension Preparation (Recommended for Oral Gavage)
This protocol is a general method for preparing a suspension of a poorly soluble compound for oral gavage in rodents.
-
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% carboxymethylcellulose (CMC) in sterile water, 0.2% methylcellulose (B11928114) with 0.1% polysorbate 80[7])
-
Sterile water
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Graduated cylinder and appropriate glassware
-
Scale
-
-
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired concentration and the total volume needed for the study.
-
If using CMC, slowly add the CMC powder to the sterile water while stirring continuously with a magnetic stirrer until a homogenous solution is formed.
-
Weigh the appropriate amount of this compound powder.
-
To create a fine, uniform suspension, it is recommended to first triturate the this compound powder with a small amount of the vehicle in a mortar and pestle to form a smooth paste.
-
Gradually add the remaining vehicle to the paste while continuously mixing.
-
Transfer the mixture to a beaker and stir continuously using a magnetic stirrer for at least 30 minutes to ensure a uniform suspension.
-
Maintain continuous stirring during dosing to prevent settling of the suspension.
-
2. Intraperitoneal Solution Preparation
For intraperitoneal injections, it is crucial that the substance is fully dissolved to prevent peritoneal irritation[6]. Given the limited solubility of this compound in water, using sterile physiological saline (0.9% NaCl) and ensuring the concentration is below its solubility limit is recommended.
-
Materials:
-
This compound powder
-
Sterile physiological saline (0.9% NaCl)
-
Magnetic stirrer and stir bar
-
Sterile glassware
-
Sterile filter (0.22 µm)
-
Scale
-
-
Procedure:
-
Determine the maximum soluble concentration of this compound in sterile saline through small-scale pilot tests.
-
Calculate the required amount of this compound and sterile saline.
-
Add the this compound powder to the sterile saline in a sterile beaker.
-
Stir the mixture using a magnetic stirrer until the powder is completely dissolved. Gentle warming may aid dissolution, but the solution should be cooled to room temperature before administration.
-
Visually inspect the solution to ensure there are no visible particles.
-
For sterility, filter the final solution through a 0.22 µm sterile filter into a sterile vial.
-
Administration Techniques
1. Oral Gavage in Rats and Mice
Oral gavage ensures the precise administration of a specific dose.
-
Equipment:
-
Appropriately sized gavage needle (for rats: 16-18 gauge, 2-3 inches; for mice: 18-20 gauge, 1.5 inches) with a ball tip.[8]
-
Syringe corresponding to the volume to be administered.
-
Animal scale.
-
-
Procedure:
-
Weigh the animal to calculate the correct dose volume. The maximum recommended volume for oral gavage is 10-20 ml/kg for rats and 10 ml/kg for mice.[8]
-
Properly restrain the animal to align the head and esophagus.
-
Measure the gavage needle from the tip of the animal's nose to the last rib to determine the correct insertion depth.
-
Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth into the esophagus. The animal should swallow as the tube is advanced. Do not force the needle.
-
Once the needle is at the predetermined depth, administer the suspension slowly.
-
Gently remove the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress.
-
2. Intraperitoneal (IP) Injection in Rats and Mice
IP injection allows for rapid absorption of the substance.
-
Equipment:
-
Appropriately sized sterile syringe and needle (for rats: 23-25 gauge; for mice: 25-27 gauge).[3]
-
Animal scale.
-
-
Procedure:
-
Weigh the animal to calculate the correct injection volume. The maximum recommended volume for IP injection is 10 ml/kg for both rats and mice.[3]
-
Restrain the animal on its back with its head tilted slightly down.
-
Locate the injection site in the lower right or left quadrant of the abdomen to avoid puncturing the bladder or cecum.
-
Insert the needle at a 30-40 degree angle.
-
Aspirate briefly to ensure no fluid (urine or blood) is drawn into the syringe.
-
Inject the solution smoothly.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any adverse reactions.
-
Visualizations
Experimental Workflow for Oral Gavage Administration
Caption: Workflow for oral gavage of this compound.
De Novo Pyrimidine (B1678525) Biosynthesis Pathway
Orotic acid, the precursor to this compound, is a key intermediate in the de novo synthesis of pyrimidine nucleotides.
Caption: Role of orotic acid in pyrimidine synthesis.[5][9][10]
References
- 1. Orotic acid - Wikipedia [en.wikipedia.org]
- 2. [The action of this compound in prophylactic and therapeutic administration to irradiated rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on liver tumor promotion in the rat by orotic acid: dose and minimum exposure time required for dietary orotic acid to promote hepatocarcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Orotic acid-induced metabolic changes in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. research.fsu.edu [research.fsu.edu]
- 9. De Novo Pyrimidine Synthesis Mnemonic for USMLE [pixorize.com]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for Cell Viability Assays in the Presence of Potassium Orotate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for commonly used cell viability assays and discuss important considerations when evaluating the effects of potassium orotate (B1227488) on cells in culture.
Introduction
Cell viability assays are essential tools in toxicology, drug discovery, and basic research to assess the overall health of a cell population in response to various treatments. These assays measure different cellular parameters, such as metabolic activity, membrane integrity, and ATP content, to infer the number of living and healthy cells.[1][2] Potassium orotate, a salt of orotic acid and potassium, is described as a mineral transporter that may influence cellular metabolism and energy production.[3][4][5] This document outlines the protocols for three widely used cell viability assays—MTT, XTT, and Trypan Blue exclusion—and discusses potential considerations when using these assays to investigate the effects of this compound.
Tetrazolium Reduction Assays: MTT and XTT
Tetrazolium reduction assays are colorimetric assays that measure the metabolic activity of cells as an indicator of viability.[6] Viable cells with active metabolism can reduce tetrazolium salts into colored formazan (B1609692) products.[6][7]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: The MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in living cells.[7] The insoluble formazan is then solubilized, and the absorbance is measured, which correlates with the number of metabolically active cells.[8]
Experimental Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium.[8]
-
Compound Treatment: After 24 hours of incubation, treat the cells with various concentrations of this compound or the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution in PBS to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C in a CO₂ incubator.[7][8]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., SDS-HCl or DMSO) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.
Data Presentation:
| Treatment Group | Concentration | Absorbance (570 nm) | % Viability vs. Control |
| Control | 0 µM | [Insert Value] | 100% |
| This compound | [Conc. 1] | [Insert Value] | [Calculate %] |
| This compound | [Conc. 2] | [Insert Value] | [Calculate %] |
| This compound | [Conc. 3] | [Insert Value] | [Calculate %] |
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay
Principle: The XTT assay is similar to the MTT assay, but the resulting formazan product is water-soluble, eliminating the need for a solubilization step. The reduction of XTT to a colored formazan product is also dependent on the metabolic activity of viable cells.[9]
Experimental Protocol:
-
Cell Seeding: Seed cells in a 96-well plate with 100 µL of culture medium per well.
-
Compound Treatment: Treat cells with this compound or the test compound for the desired duration.
-
XTT Reagent Preparation: Prepare the XTT working solution by mixing the XTT reagent and the electron coupling reagent immediately before use.[10][11]
-
XTT Addition: Add 50 µL of the XTT working solution to each well.[11]
-
Incubation: Incubate the plate for 4 hours at 37°C in a CO₂ incubator.[10]
-
Absorbance Measurement: Read the absorbance at 450 nm, with a reference wavelength of 660 nm.[10]
Data Presentation:
| Treatment Group | Concentration | Absorbance (450 nm) | % Viability vs. Control |
| Control | 0 µM | [Insert Value] | 100% |
| This compound | [Conc. 1] | [Insert Value] | [Calculate %] |
| This compound | [Conc. 2] | [Insert Value] | [Calculate %] |
| This compound | [Conc. 3] | [Insert Value] | [Calculate %] |
Dye Exclusion Assay: Trypan Blue
Principle: The Trypan Blue exclusion assay is based on the principle that viable cells have intact cell membranes and can exclude the dye, while non-viable cells with compromised membranes take up the blue dye.[12][13][14]
Experimental Protocol:
-
Cell Preparation: Prepare a single-cell suspension from the culture treated with this compound.
-
Staining: Mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution (a 1:1 ratio).[12]
-
Incubation: Allow the mixture to incubate for 1-3 minutes at room temperature.[13][14]
-
Counting: Load 10 µL of the mixture into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculation:
-
Total Cells/mL = (Total cells counted / number of squares) x dilution factor x 10⁴
-
% Viability = (Number of viable cells / Total number of cells) x 100[12]
-
Data Presentation:
| Treatment Group | Concentration | Total Cells/mL | Viable Cells/mL | % Viability |
| Control | 0 µM | [Insert Value] | [Insert Value] | [Calculate %] |
| This compound | [Conc. 1] | [Insert Value] | [Insert Value] | [Calculate %] |
| This compound | [Conc. 2] | [Insert Value] | [Insert Value] | [Calculate %] |
| This compound | [Conc. 3] | [Insert Value] | [Insert Value] | [Calculate %] |
Considerations for this compound
-
Metabolic Enhancement: Orotic acid, a component of this compound, is involved in the synthesis of pyrimidine (B1678525) nucleotides, which are essential for DNA and RNA synthesis.[15] This could potentially stimulate metabolic activity and cell proliferation, particularly in rapidly dividing cells.[16] An increase in metabolic activity could lead to an overestimation of cell viability in tetrazolium-based assays (MTT, XTT) that may not directly correlate with an increase in cell number.
-
Nutrient Supplementation: Potassium is a crucial ion for various cellular functions, including maintaining membrane potential and enzyme activity.[17] Supplementing the culture medium with this compound might enhance the general health and resilience of cells, potentially masking cytotoxic effects of other compounds being tested.
-
Direct Chemical Interference: While unlikely, it is always a prudent practice to test for any direct chemical reaction between this compound and the assay reagents. This can be done by performing the assay in a cell-free system (i.e., culture medium with this compound but without cells) to check for any background signal generation.
Visualizations
Caption: Workflow of the MTT Cell Viability Assay.
Caption: Workflow of the XTT Cell Viability Assay.
Caption: Workflow of the Trypan Blue Exclusion Assay.
References
- 1. A Promising Method for the Determination of Cell Viability: The Membrane Potential Cell Viability Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 細胞生存率 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. globalcalcium.com [globalcalcium.com]
- 4. This compound 175 Mg, Advanced Research [professionalsupplementcenter.com]
- 5. priorityonevitamins.com [priorityonevitamins.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 9. media.cellsignal.com [media.cellsignal.com]
- 10. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 11. home.sandiego.edu [home.sandiego.edu]
- 12. Trypan Blue Exclusion | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. brd.nci.nih.gov [brd.nci.nih.gov]
- 15. drdoping.com [drdoping.com]
- 16. Proliferating effect of orotic acid through mTORC1 activation mediated by negative regulation of AMPK in SK-Hep1 hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Role of Intracellular Potassium in Cell Quiescence, Proliferation, and Death - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring the Effects of Potassium Orotate on Cardiac Muscle Contraction In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium orotate (B1227488), a salt of orotic acid and potassium, has been investigated for its potential cardioprotective effects. Rather than exerting a direct inotropic effect on the contractile machinery of cardiomyocytes, the primary mechanism of action of the orotate moiety is metabolic. Orotic acid serves as a precursor for pyrimidine (B1678525) nucleotide synthesis, which plays a crucial role in myocardial energetics, protein synthesis, and glycogen (B147801) storage.[1][2][3] This document provides detailed application notes on the metabolic effects of potassium orotate on cardiac muscle and protocols for measuring these effects in vitro.
The potassium component of this salt is critical for maintaining normal cardiovascular health, as it is the primary ion mediating cardiac repolarization.[4] Imbalances in potassium levels can lead to arrhythmias.[4]
Mechanism of Action: A Metabolic Pathway
Orotic acid's influence on cardiac muscle is primarily indirect, mediated through its role in nucleotide biosynthesis. The heart has a limited capacity for de novo pyrimidine synthesis, relying heavily on the salvage pathway which utilizes uridine (B1682114) and cytidine (B196190) from the bloodstream.[5][6] Orotic acid administration has been shown to increase hepatic production and plasma levels of these nucleosides.[3][7]
This enhanced availability of pyrimidine precursors in cardiomyocytes is thought to:
-
Preserve the Adenine (B156593) Nucleotide Pool: Under conditions of stress, such as ischemia, the myocardial pool of adenine nucleotides (ATP, ADP, AMP) can be depleted. Orotic acid treatment helps to prevent this decline, ensuring a more stable energy supply for cellular processes, including contraction.[3][7]
-
Enhance Glycogen Stores: By increasing the levels of UDP-glucose, a key intermediate in glycogen synthesis, orotic acid can augment myocardial glycogen reserves. This provides a readily available source of glucose for anaerobic metabolism during ischemic events.[1][8]
-
Support Protein and Phospholipid Synthesis: Increased availability of pyrimidine nucleotides supports the synthesis of RNA and phospholipids, which are essential for repairing cellular damage and maintaining membrane integrity.[1][8]
This metabolic support can indirectly improve the contractility and function of cardiac muscle, particularly in damaged or stressed states.[1][2]
Data Presentation: Quantifying the Metabolic Effects
While direct inotropic data for this compound is scarce, the following tables summarize the expected quantitative outcomes of its metabolic effects based on studies of orotic acid.
Table 1: Effect of Orotic Acid Treatment on Myocardial Adenine Nucleotide Content in Ischemia-Reperfusion Models
| Parameter | Control (Ischemia-Reperfusion) | Orotic Acid Treated (Ischemia-Reperfusion) | Expected Outcome | Reference |
| ATP (nmol/mg protein) | Decreased | Maintained closer to baseline | Prevention of ATP depletion | [3][7] |
| Total Adenine Nucleotides (nmol/mg protein) | Significantly Decreased | Maintained closer to baseline | Preservation of the total adenine nucleotide pool | [3][7] |
| Post-ischemic Functional Recovery (%) | Low | Significantly Increased | Improved recovery of cardiac function | [3][7] |
Table 2: Effect of Orotic Acid on Myocardial Glycogen Content
| Parameter | Control | Orotic Acid Treated | Expected Outcome | Reference |
| Glycogen (µmol/g tissue) | Baseline | Increased | Enhanced glycogen stores | [1][8] |
Experimental Protocols
Protocol 1: Isolation of Adult Rat Ventricular Myocytes
This protocol is essential for obtaining viable cardiomyocytes for in vitro studies.
Materials:
-
Adult Sprague-Dawley rats (250-300g)
-
Krebs-Henseleit bicarbonate (KHB) buffer
-
Calcium-free KHB buffer
-
Collagenase solution
-
Stop solution (e.g., Medium 199 with 10% calf serum)
-
Langendorff perfusion system
Procedure:
-
Anesthetize the rat and administer heparin.
-
Rapidly excise the heart and place it in ice-cold KHB buffer.
-
Mount the aorta on the Langendorff cannula and initiate perfusion with oxygenated KHB buffer at 37°C to wash out blood.
-
Switch to calcium-free KHB buffer for 5 minutes to stop contractions.
-
Perfuse with collagenase solution until the heart becomes flaccid.
-
Remove the heart from the cannula, trim away atria and connective tissue, and mince the ventricular tissue in the remaining collagenase solution.
-
Gently triturate the tissue to release individual cardiomyocytes.
-
Filter the cell suspension through a nylon mesh.
-
Wash the isolated cells with a stop solution and gradually reintroduce calcium to a physiological concentration.
-
Assess cell viability and morphology. Healthy, rod-shaped myocytes with clear striations should be used for experiments.
Protocol 2: Measurement of Myocardial ATP and Adenine Nucleotide Pool
This protocol allows for the quantification of the key energetic molecules affected by this compound.
Materials:
-
Isolated cardiomyocytes or cardiac tissue
-
Perchloric acid (PCA)
-
Potassium hydroxide (B78521) (KOH)
-
High-Performance Liquid Chromatography (HPLC) system with a reverse-phase column[9]
Procedure (HPLC Method):
-
Rapidly freeze the cardiac tissue or cardiomyocyte pellet in liquid nitrogen to halt metabolic activity.
-
Homogenize the frozen sample in cold PCA.
-
Centrifuge the homogenate to pellet the protein.
-
Neutralize the supernatant with KOH to precipitate potassium perchlorate.
-
Centrifuge to remove the precipitate.
-
Analyze the supernatant using an HPLC system to separate and quantify ATP, ADP, and AMP.[9][12][13]
Procedure (Luciferase Assay for ATP): [11]
-
Lyse the isolated cardiomyocytes using the lysis buffer provided in the ATP assay kit.
-
Centrifuge the lysate to remove cellular debris.
-
Add the supernatant to a luminometer plate.
-
Add the luciferin-luciferase reagent to the wells.
-
Measure the luminescence, which is directly proportional to the ATP concentration.
-
Use an ATP standard curve to determine the absolute ATP concentration in the samples.
Protocol 3: Assessment of Myocardial Glycogen Content
This protocol measures the energy storage capacity of the cardiac tissue.
Materials:
-
Isolated cardiomyocytes or cardiac tissue
-
Potassium hydroxide (KOH)
-
Sulfuric acid
-
Phenol
-
Spectrophotometer
Procedure:
-
Digest the tissue or cell pellet in hot KOH.
-
Precipitate the glycogen by adding ethanol and centrifuging.
-
Wash the glycogen pellet with ethanol.
-
Hydrolyze the glycogen to glucose using sulfuric acid.
-
Quantify the glucose concentration using a colorimetric method, such as the phenol-sulfuric acid method, and measure the absorbance with a spectrophotometer.
-
Calculate the original glycogen content based on the glucose concentration.
Mandatory Visualizations
Caption: Metabolic pathway of orotic acid in cardioprotection.
Caption: Workflow for measuring metabolic effects of this compound.
References
- 1. journals.mu-varna.bg [journals.mu-varna.bg]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of cardioprotective effect of orotic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Importance of Potassium in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Cardioprotection by orotic acid: metabolism and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Rapid assay of adenine nucleotides or creatine compounds in extracts of cardiac tissue by paired-ion reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. Hidden Pool of Cardiac Adenine Nucleotides That Controls Adenosine Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. discovery.researcher.life [discovery.researcher.life]
Application Notes and Protocols for Assessing Potassium Orotate's Impact on Neuronal Excitability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium orotate (B1227488), a salt of orotic acid (vitamin B13), is a compound that has garnered interest for its potential roles in various physiological processes. Orotic acid is a key intermediate in the de novo biosynthesis of pyrimidines, which are essential for the synthesis of DNA, RNA, and other critical cellular components.[1] In the central nervous system (CNS), adequate availability of pyrimidines is crucial for neuronal health, development, and function.[1] While research has suggested neuroprotective roles for orotic acid, particularly in the context of ischemia and improved astrocyte metabolism under hypoxic conditions, its direct impact on neuronal excitability is an area of active investigation.[2][3]
These application notes provide a comprehensive overview of techniques and detailed protocols to assess the effects of potassium orotate on neuronal excitability. The methodologies described herein are standard in vitro and in vivo approaches used to characterize the neuroactive properties of novel compounds.
Putative Signaling Pathway of Orotic Acid
Orotic acid's primary role is as a precursor in the pyrimidine (B1678525) synthesis pathway, which is vital for neuronal function. It is converted to uridine (B1682114) monophosphate (UMP), a building block for nucleic acids and other essential molecules.[1]
Data Presentation
The following tables summarize hypothetical quantitative data from experiments designed to assess the impact of this compound on neuronal excitability. These tables are structured for easy comparison of key parameters.
Table 1: Effect of this compound on Passive and Active Membrane Properties of Cultured Hippocampal Neurons (Whole-Cell Patch-Clamp)
| Parameter | Control | This compound (10 µM) | This compound (50 µM) | This compound (100 µM) |
| Resting Membrane Potential (mV) | -65.2 ± 2.1 | -63.8 ± 2.3 | -61.5 ± 1.9 | -58.9 ± 2.0** |
| Input Resistance (MΩ) | 155.4 ± 12.3 | 158.1 ± 11.9 | 165.7 ± 13.1 | 175.3 ± 14.5 |
| Action Potential Threshold (mV) | -45.1 ± 1.5 | -46.3 ± 1.7 | -48.9 ± 1.6 | -51.2 ± 1.8** |
| Action Potential Amplitude (mV) | 85.3 ± 3.4 | 86.1 ± 3.2 | 87.5 ± 3.6 | 88.1 ± 3.9 |
| Action Potential Firing Frequency (Hz) at 2x Rheobase | 12.5 ± 1.8 | 15.1 ± 2.0 | 19.8 ± 2.2 | 25.4 ± 2.5** |
*p < 0.05, **p < 0.01 compared to control. Data are presented as mean ± SEM.
Table 2: Effect of this compound on Spontaneous Neuronal Activity in Cortical Neuron Cultures (Calcium Imaging)
| Parameter | Control | This compound (10 µM) | This compound (50 µM) | This compound (100 µM) |
| Mean Spike Amplitude (ΔF/F₀) | 0.85 ± 0.05 | 0.88 ± 0.06 | 0.95 ± 0.07 | 1.02 ± 0.08 |
| Spike Frequency (events/min) | 5.2 ± 0.7 | 6.8 ± 0.9 | 9.1 ± 1.1 | 12.5 ± 1.4 |
| Network Burst Frequency (bursts/min) | 1.1 ± 0.2 | 1.5 ± 0.3 | 2.3 ± 0.4* | 3.1 ± 0.5 |
| Percentage of Active Neurons (%) | 65 ± 5 | 72 ± 6 | 81 ± 4* | 89 ± 3** |
*p < 0.05, **p < 0.01 compared to control. Data are presented as mean ± SEM.
Table 3: Effect of this compound on Neurotransmitter Release from Synaptosomes
| Neurotransmitter | Condition | Control (pmol/mg protein) | This compound (50 µM) (pmol/mg protein) | % Change |
| Glutamate (B1630785) | Basal | 15.2 ± 1.8 | 16.1 ± 2.0 | +5.9% |
| K⁺-Evoked | 88.5 ± 7.2 | 105.3 ± 8.1 | +19.0% | |
| GABA | Basal | 8.1 ± 0.9 | 8.5 ± 1.1 | +4.9% |
| K⁺-Evoked | 42.3 ± 3.5 | 41.9 ± 3.8 | -0.9% |
*p < 0.05 compared to control. Data are presented as mean ± SEM.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This protocol is designed to measure the direct effects of this compound on the electrophysiological properties of individual neurons.
Objective: To determine the effect of this compound on resting membrane potential, input resistance, action potential threshold, and firing frequency.
Materials:
-
Primary neuronal cultures (e.g., hippocampal or cortical neurons) or acute brain slices.
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pipette fabrication.
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃, and 10 glucose, bubbled with 95% O₂/5% CO₂.
-
Intracellular solution containing (in mM): 135 K-gluconate, 10 KCl, 10 HEPES, 1 EGTA, 2 Mg-ATP, and 0.3 Na-GTP, pH adjusted to 7.3 with KOH.
-
This compound stock solution.
Procedure:
-
Prepare neuronal cultures or acute brain slices according to standard laboratory protocols.
-
Transfer the preparation to the recording chamber and continuously perfuse with oxygenated aCSF.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ.
-
Fill the pipette with the intracellular solution and mount it on the micromanipulator.
-
Approach a neuron under visual guidance (e.g., DIC microscopy) and form a gigaohm seal.
-
Rupture the membrane to achieve the whole-cell configuration.
-
In current-clamp mode, measure the resting membrane potential.
-
Inject a series of hyperpolarizing current steps to determine the input resistance.
-
Inject depolarizing current steps of increasing amplitude to elicit action potentials and determine the rheobase and action potential threshold.
-
Apply a depolarizing current step of twice the rheobase to measure the firing frequency.
-
Perfuse the chamber with aCSF containing the desired concentration of this compound for 5-10 minutes.
-
Repeat steps 7-10 to measure the effects of this compound.
-
Perform a washout with aCSF to assess the reversibility of the effects.
Calcium Imaging
This protocol assesses the effect of this compound on spontaneous neuronal activity and network dynamics in cultured neurons.
Objective: To determine how this compound alters the frequency and amplitude of calcium transients in a neuronal network.
Materials:
-
Primary neuronal cultures grown on glass-bottom dishes.
-
Fluorescent calcium indicator (e.g., Fluo-4 AM or a genetically encoded calcium indicator like GCaMP).
-
Imaging buffer (e.g., HEPES-buffered saline).
-
Fluorescence microscope with a high-speed camera and appropriate filter sets.
-
This compound stock solution.
Procedure:
-
Load the neuronal cultures with the calcium indicator according to the manufacturer's instructions.
-
Wash the cells with imaging buffer to remove excess dye.
-
Place the dish on the microscope stage and allow the cells to equilibrate.
-
Acquire baseline fluorescence images at a high frame rate (e.g., 10-20 Hz) for a period of 5-10 minutes.
-
Add this compound to the imaging buffer at the desired final concentration.
-
Immediately begin acquiring fluorescence images for the same duration as the baseline recording.
-
Optionally, perform a washout to assess reversibility.
-
Analyze the data to identify regions of interest (ROIs) corresponding to individual neurons.
-
For each ROI, calculate the change in fluorescence over baseline (ΔF/F₀).
-
Detect and quantify calcium transients (spikes) and network bursts.
Neurotransmitter Release Assay
This protocol measures the effect of this compound on the release of neurotransmitters from isolated nerve terminals (synaptosomes).
Objective: To determine if this compound modulates basal or evoked release of glutamate and GABA.
Materials:
-
Synaptosome preparation from rodent brain tissue.
-
Perfusion system.
-
High-performance liquid chromatography (HPLC) system with electrochemical or fluorescence detection.
-
Basal release buffer (e.g., Krebs-Ringer buffer).
-
High-potassium (depolarizing) buffer (e.g., Krebs-Ringer buffer with elevated KCl).
-
This compound stock solution.
Procedure:
-
Prepare synaptosomes from the brain region of interest (e.g., cortex or hippocampus).
-
Load the synaptosomes onto a filter in a perfusion chamber.
-
Perfuse with basal release buffer to establish a stable baseline.
-
Collect fractions of the perfusate at regular intervals.
-
Switch to a basal buffer containing this compound and continue collecting fractions.
-
To measure evoked release, switch to a high-potassium buffer (with and without this compound) for a short period to depolarize the synaptosomes.
-
Return to the basal buffer for a washout period.
-
Analyze the collected fractions for glutamate and GABA content using HPLC.
-
Quantify the amount of neurotransmitter released per milligram of synaptosomal protein.
Discussion and Conclusion
The provided protocols offer a robust framework for investigating the impact of this compound on neuronal excitability. Preliminary evidence from in vivo studies suggests that orotic acid may increase CNS excitability.[4] The hypothesized mechanisms for this compound's action on neuronal excitability are likely multifaceted. As a precursor for pyrimidine synthesis, it may support overall neuronal health and resilience, indirectly influencing excitability.[1] Furthermore, there is a possibility of direct interaction with ion channels or receptors, although this requires further investigation. The potential for orotic acid to improve astrocyte metabolism could also contribute to a more stable neuronal environment, thereby modulating excitability.[3]
The experimental approaches detailed in these application notes will enable researchers to systematically dissect the effects of this compound on neuronal function, from the single-cell to the network level. The resulting data will be crucial for understanding the neuroactive profile of this compound and for guiding its potential development for neurological applications. Further research is warranted to elucidate the precise molecular targets of this compound in the CNS and to validate these in vitro findings in preclinical in vivo models.
References
- 1. Orotic acid and its potential role in neurological disorders [cds-bsx.com]
- 2. | BioWorld [bioworld.com]
- 3. Effect of orotic acid on the metabolism of cerebral cortical astrocytes during hypoxia and reoxygenation: an NMR spectroscopy study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of orotic acid on the excitability processes in central nervous system and on cerebral circulation in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Ergogenic Effects of Potassium Orotate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for designing and conducting preclinical and clinical studies to investigate the potential ergogenic effects of potassium orotate (B1227488). The protocols outlined below are intended to serve as a detailed guide for assessing the impact of potassium orotate supplementation on athletic performance, muscle physiology, and relevant biochemical pathways.
Introduction and Rationale
This compound is a salt combining the essential mineral potassium with orotic acid, a precursor in the de novo synthesis of pyrimidines.[1][2] Pyrimidines are fundamental components of nucleic acids (DNA and RNA) and are crucial for cellular proliferation and protein synthesis.[2][3] Orotic acid supplementation has been suggested to enhance the energy status of the myocardium and improve exercise tolerance, particularly under conditions of stress.[4][5] Potassium is a key electrolyte involved in nerve impulse transmission, muscle contraction, and maintaining fluid balance, all of which are critical for optimal athletic performance.[6][7]
The synergistic potential of potassium and orotic acid suggests that this compound could act as an ergogenic aid by:
-
Enhancing Energy Production: Orotic acid may support the synthesis of uridine (B1682114) triphosphate (UTP), which is essential for glycogen (B147801) synthesis and can contribute to the cellular energy pool.[3]
-
Promoting Muscle Protein Synthesis: As a precursor to pyrimidines, orotic acid can support the increased demand for RNA synthesis required for muscle repair and hypertrophy following exercise.[8][9]
-
Supporting Neuromuscular Function: Potassium is vital for maintaining the electrochemical gradients across cell membranes necessary for muscle excitation and contraction.[10]
This document outlines a rigorous experimental design to test these hypotheses.
Proposed Signaling Pathways
The ergogenic effects of this compound are likely mediated through its influence on pyrimidine (B1678525) synthesis and the subsequent impact on protein synthesis and energy metabolism.
Orotic Acid and Pyrimidine Synthesis Pathway
Orotic acid is a key intermediate in the de novo synthesis of pyrimidines. Supplementation with this compound can increase the available pool of orotic acid, potentially upregulating this pathway to meet the demands of intense exercise.
Figure 1: Proposed pathway for this compound's ergogenic effects.
mTOR Signaling Pathway in Muscle Protein Synthesis
The mammalian target of rapamycin (B549165) (mTOR) is a central regulator of muscle protein synthesis and hypertrophy.[8][9] Resistance exercise is a potent activator of the mTOR pathway.[[“]] By providing the necessary building blocks (pyrimidines for RNA) for translation, this compound may enhance the efficiency of mTOR-driven protein synthesis.
Figure 2: mTOR signaling pathway and the potential role of this compound.
Experimental Design and Workflow
A randomized, double-blind, placebo-controlled crossover design is recommended to minimize inter-individual variability and increase statistical power.
Figure 3: Crossover experimental design workflow.
Participant Recruitment
-
Inclusion Criteria: Healthy, recreationally active males and females (e.g., 3-5 days of structured exercise per week), age 18-40.
-
Exclusion Criteria: History of cardiovascular or kidney disease, use of medications known to affect potassium levels, supplementation with ergogenic aids within the past 3 months, pregnancy or lactation.
Supplementation Protocol
-
This compound Group: Daily dose of this compound (dosage to be determined by preclinical studies, e.g., 500-1000 mg).
-
Placebo Group: Identical-looking and tasting capsule containing an inert substance (e.g., microcrystalline cellulose).
-
Duration: 4-week supplementation period.
-
Washout Period: 4-week washout period between crossover arms.
Experimental Protocols
Aerobic Performance Assessment
Protocol: Graded Exercise Test to Determine VO₂max
-
Equipment: Calibrated treadmill or cycle ergometer, metabolic cart for gas analysis.
-
Procedure:
-
Participants perform a warm-up at a low intensity for 5-10 minutes.
-
The exercise intensity is progressively increased every 1-3 minutes (e.g., by increasing speed/incline on a treadmill or resistance on a cycle ergometer).
-
Participants continue until volitional exhaustion.
-
Oxygen uptake (VO₂), carbon dioxide production (VCO₂), heart rate, and rating of perceived exertion (RPE) are continuously monitored.
-
-
Primary Outcome: Maximal oxygen uptake (VO₂max).
Anaerobic Performance Assessment
Protocol: Wingate Anaerobic Test
-
Equipment: Mechanically or electronically braked cycle ergometer.
-
Procedure:
-
Participants perform a standardized warm-up.
-
The test begins with a 30-second all-out sprint against a resistance calculated based on body weight (e.g., 7.5% of body mass).[12]
-
Power output is recorded continuously.
-
-
Primary Outcomes:
-
Peak Power (highest power output in a 5-second interval).
-
Mean Power (average power over the 30 seconds).
-
Fatigue Index (percentage decline in power from peak to end).
-
Protocol: Repeated Anaerobic Sprint Test (RAST)
-
Equipment: Timing gates or stopwatch, marked 35-meter track.
-
Procedure:
-
Primary Outcomes:
-
Peak Power, Mean Power, and Fatigue Index calculated from sprint times and body mass.
-
Biochemical and Molecular Analysis
Blood and muscle biopsy samples should be collected at baseline and after each supplementation period.
Protocol: Blood Sampling and Analysis
-
Collection: Venous blood samples collected in appropriate tubes (e.g., EDTA for plasma, serum separator tubes).
-
Analytes:
-
Muscle Damage Markers: Creatine kinase (CK), lactate (B86563) dehydrogenase (LDH).[14][15]
-
Metabolic Markers: Lactate, glucose, serum potassium.
-
Inflammatory Markers: C-reactive protein (CRP), interleukins (e.g., IL-6).
-
Protocol: Muscle Biopsy and Analysis
-
Collection: Muscle biopsy from the vastus lateralis under local anesthesia.
-
Analysis:
-
Gene Expression: qPCR analysis of genes involved in the mTOR pathway (e.g., mTOR, p70S6K) and pyrimidine synthesis.
-
Protein Expression: Western blotting for key phosphorylated proteins in the mTOR pathway (e.g., p-mTOR, p-p70S6K).
-
Glycogen Content: Measurement of muscle glycogen stores.
-
Data Presentation
All quantitative data should be summarized in tables for clear comparison between the this compound and placebo conditions.
Table 1: Participant Characteristics (Baseline)
| Parameter | Mean ± SD |
| Age (years) | |
| Height (cm) | |
| Weight (kg) | |
| Body Fat (%) | |
| VO₂max (mL/kg/min) |
Table 2: Effects of Supplementation on Aerobic Performance
| Parameter | Placebo (Mean ± SD) | This compound (Mean ± SD) | p-value |
| VO₂max (mL/kg/min) | |||
| Time to Exhaustion (s) | |||
| Ventilatory Threshold |
Table 3: Effects of Supplementation on Anaerobic Performance (Wingate Test)
| Parameter | Placebo (Mean ± SD) | This compound (Mean ± SD) | p-value |
| Peak Power (W) | |||
| Mean Power (W) | |||
| Fatigue Index (%) |
Table 4: Effects of Supplementation on Biochemical Markers
| Parameter | Placebo (Mean ± SD) | This compound (Mean ± SD) | p-value |
| Creatine Kinase (U/L) | |||
| Lactate (mmol/L) | |||
| Serum Potassium (mmol/L) |
Conclusion
The experimental design and protocols detailed in these application notes provide a robust framework for rigorously evaluating the ergogenic potential of this compound. By combining performance testing with biochemical and molecular analyses, researchers can gain a comprehensive understanding of the mechanisms through which this compound may enhance athletic performance. The use of a crossover design and the inclusion of detailed protocols will ensure the generation of high-quality, reliable data for researchers, scientists, and drug development professionals.
References
- 1. Pyrimidine metabolism - Wikipedia [en.wikipedia.org]
- 2. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 3. PURINES AND PYRIMIDINES [library.med.utah.edu]
- 4. Metabolic supplementation with orotic acid and magnesium orotate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bulksupplements.com [bulksupplements.com]
- 7. aletenutrition.com [aletenutrition.com]
- 8. Signal transduction pathways that regulate muscle growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
- 10. Regulation of muscle potassium: exercise performance, fatigue and health implications | Semantic Scholar [semanticscholar.org]
- 11. consensus.app [consensus.app]
- 12. Wingate Anaerobic Test - Definition, Use & Importance - Athleis Glossary [athleis.eu]
- 13. scienceforsport.com [scienceforsport.com]
- 14. Biochemical markers of muscular damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Biochemical markers of muscular damage [ouci.dntb.gov.ua]
Application Notes and Protocols for Investigating Potassium Orotate in Metabolic Disorders
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic disorders, including metabolic syndrome, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), represent a growing global health concern. These conditions are characterized by a cluster of abnormalities, including insulin (B600854) resistance, dyslipidemia, hypertension, and central obesity. While the underlying mechanisms are complex and multifactorial, nutritional factors play a crucial role. Potassium, an essential mineral, has been associated with improved blood pressure and insulin sensitivity.[1][2] Orotic acid, a precursor in the de novo pyrimidine (B1678525) synthesis pathway, is vital for nucleotide production and has been implicated in various cellular metabolic processes.[3][4]
Potassium orotate (B1227488), a salt combining potassium and orotic acid, presents a unique compound for investigation in the context of metabolic disorders. Theoretically, it could offer the dual benefits of potassium supplementation and the metabolic support of orotic acid. These application notes provide a comprehensive guide for researchers interested in exploring the potential of potassium orotate in preclinical models of metabolic disorders.
I. Rationale for Investigating this compound in Metabolic Disorders
The therapeutic potential of this compound in metabolic disorders is hypothesized to stem from the independent and potentially synergistic actions of its constituent ions.
-
Potassium: Adequate potassium intake is associated with a reduced risk of hypertension and stroke.[1][2] It plays a critical role in maintaining cellular membrane potential, which is essential for insulin secretion by pancreatic β-cells.[2] Studies have suggested that potassium supplementation may improve insulin sensitivity and glucose metabolism.[5][6]
-
Orotic Acid: As an intermediate in pyrimidine synthesis, orotic acid is a precursor for the formation of uridine (B1682114) monophosphate (UMP), which is essential for the synthesis of all other pyrimidine nucleotides.[4] These nucleotides are crucial for DNA and RNA synthesis, as well as for the formation of UDP-glucose, a key molecule in glycogen (B147801) synthesis and cellular glycosylation reactions. Dysregulation of pyrimidine metabolism has been observed in various disease states, and providing an exogenous source of orotate could potentially support cellular function and repair in metabolically stressed tissues like the liver and muscle.
The combination of these two molecules in this compound offers a novel approach to simultaneously address the electrolyte imbalances and cellular metabolic needs that may be present in metabolic disorders.
II. Preclinical Research Strategy: An Overview
A preclinical investigation of this compound would typically involve inducing a metabolic disorder phenotype in a rodent model, followed by a period of treatment with this compound. Key endpoints would include markers of glucose homeostasis, lipid metabolism, and liver and cardiovascular health.
III. Experimental Protocols
A. Induction of Metabolic Syndrome in Rodent Models
Several rodent models can be utilized to study metabolic syndrome. Diet-induced models are particularly relevant as they mimic the etiological factors in humans.
1. High-Fat, High-Carbohydrate Diet-Induced Metabolic Syndrome in Rats
-
Animal Model: Male Wistar rats (6-8 weeks old).
-
Diet: A high-fat, high-carbohydrate diet can be prepared in-house or purchased commercially. A common composition is 45-60% of calories from fat (e.g., lard) and a high percentage of carbohydrates from sources like fructose (B13574) and sucrose.[7][8]
-
Induction Protocol:
-
Acclimatize rats for one week with free access to standard chow and water.
-
Divide rats into a control group (standard chow) and an experimental group (high-fat, high-carbohydrate diet).
-
Provide the respective diets and water ad libitum for 8-16 weeks.[7][9]
-
Monitor body weight and food/water intake weekly.
-
Confirm the development of metabolic syndrome by measuring parameters such as fasting blood glucose, insulin, triglycerides, and blood pressure.[7][10]
-
Table 1: Example Diet Compositions for Metabolic Syndrome Induction
| Component | Standard Chow | High-Fat, High-Carbohydrate Diet |
| Protein (% kcal) | ~20% | ~15-20% |
| Carbohydrate (% kcal) | ~60% | ~20-35% (often with high fructose) |
| Fat (% kcal) | ~10-15% | ~45-60% (e.g., from lard) |
| Fructose in Drinking Water | 0% | 10-20% (w/v) |
B. Preparation and Administration of this compound
-
Preparation: this compound can be dissolved in a suitable vehicle such as sterile water or 0.5% carboxymethylcellulose (CMC). The solution should be prepared fresh daily.
-
Dosage: The optimal dosage of this compound would need to be determined in dose-response studies. A starting point could be based on the recommended daily potassium intake for rodents and previous studies using orotic acid.
-
Administration: Oral gavage is a precise method for administering a known dose of the compound. The volume should be adjusted based on the animal's body weight (e.g., 5-10 mL/kg).
Table 2: Example Dosing and Administration Protocol
| Parameter | Description |
| Compound | This compound |
| Vehicle | Sterile Water or 0.5% CMC |
| Route of Administration | Oral Gavage |
| Frequency | Once daily |
| Treatment Duration | 4-8 weeks |
| Example Dose Ranges | Low: 50 mg/kg; Medium: 150 mg/kg; High: 300 mg/kg |
C. Assessment of Metabolic Parameters
1. Glucose and Insulin Tolerance Tests
-
Oral Glucose Tolerance Test (OGTT):
-
Fast animals overnight (12-16 hours).
-
Collect a baseline blood sample (t=0) from the tail vein.
-
Administer a 2 g/kg body weight glucose solution via oral gavage.
-
Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Measure blood glucose levels at each time point.
-
-
Insulin Tolerance Test (ITT):
-
Fast animals for 4-6 hours.
-
Collect a baseline blood sample (t=0).
-
Administer human insulin (0.75-1.0 IU/kg body weight) via intraperitoneal injection.
-
Collect blood samples at 15, 30, 45, and 60 minutes post-injection.
-
Measure blood glucose levels.
-
2. Biochemical Analysis of Blood and Tissue Samples
At the end of the treatment period, animals should be euthanized, and blood and tissue samples collected for analysis.
-
Blood Plasma/Serum:
-
Lipid Profile: Total cholesterol, HDL-cholesterol, LDL-cholesterol, triglycerides.
-
Liver Function Enzymes: Alanine aminotransferase (ALT), aspartate aminotransferase (AST).
-
Kidney Function Markers: Creatinine, blood urea (B33335) nitrogen (BUN).
-
Hormones: Insulin, leptin, adiponectin (using ELISA kits).
-
-
Tissue Homogenates (Liver, Muscle, Adipose Tissue):
-
Lipid Content: Triglyceride and cholesterol levels.
-
Glycogen Content: Measurement of stored glycogen.
-
Markers of Oxidative Stress: Malondialdehyde (MDA), superoxide (B77818) dismutase (SOD), glutathione (B108866) (GSH).
-
3. Histopathological Analysis
-
Fix liver, adipose tissue, and pancreas in 10% neutral buffered formalin.
-
Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess tissue morphology, lipid accumulation (steatosis), inflammation, and fibrosis.
-
Special stains like Oil Red O can be used on frozen sections to specifically visualize neutral lipids.
IV. Signaling Pathways for Investigation
The effects of this compound on metabolic disorders are likely mediated through various signaling pathways. The following diagram illustrates a hypothetical mechanism of action.
V. Data Presentation and Interpretation
Quantitative data from these experiments should be compiled into tables for clear comparison between treatment and control groups.
Table 3: Example Data Table for Metabolic Parameters
| Parameter | Control | Metabolic Syndrome (Vehicle) | Metabolic Syndrome + K-Orotate (Low Dose) | Metabolic Syndrome + K-Orotate (High Dose) |
| Body Weight (g) | ||||
| Fasting Glucose (mg/dL) | ||||
| Fasting Insulin (µU/mL) | ||||
| HOMA-IR | ||||
| AUC Glucose (OGTT) | ||||
| Triglycerides (mg/dL) | ||||
| Total Cholesterol (mg/dL) | ||||
| Liver Weight (g) | ||||
| Hepatic Triglycerides (mg/g) |
Data should be presented as mean ± SEM or SD. Statistical significance should be determined using appropriate tests (e.g., ANOVA followed by post-hoc tests).
Conclusion
The provided application notes and protocols offer a foundational framework for the systematic investigation of this compound as a potential therapeutic agent for metabolic disorders. By utilizing established rodent models and a comprehensive panel of metabolic and biochemical assays, researchers can elucidate the efficacy and mechanisms of action of this compound. The dual-component nature of this compound makes it an intriguing candidate for further research, with the potential to address multiple facets of metabolic dysregulation. Rigorous preclinical studies are the essential next step in determining its therapeutic promise.
References
- 1. Insulin effects on glucose and potassium metabolism in vivo: evidence for selective insulin resistance in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journalofmedula.com [journalofmedula.com]
- 3. The role of lithium orotate in metabolic syndrome management [eureka.patsnap.com]
- 4. Experimental model and novel therapeutic targets for non-alcoholic fatty liver disease development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of potassium supplementation on insulin binding and insulin action in human obesity: protein-modified fast and refeeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of potassium supplements on glucose metabolism in African Americans with prediabetes: a pilot trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. labanimal.co.kr [labanimal.co.kr]
- 9. The Establishment of Metabolic Syndrome Model by Induction of Fructose Drinking Water in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Review of Methods for Metabolic Syndrome Induction in Rats: A Practical Guide Using High-Carbohydrate Diet - Iranian Journal of Endocrinology and Metabolism [ijem.sbmu.ac.ir]
Application of Orotate Compounds in Models of Neurodegenerative Diseases: A Review of Preclinical Evidence
For research use only. Not for use in diagnostic procedures.
Introduction
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, present a significant challenge to modern medicine due to their complex pathology and the lack of effective treatments. Research into novel therapeutic agents has explored a variety of compounds, including orotates. Orotic acid, a precursor in pyrimidine (B1678525) nucleotide biosynthesis, and its salts, such as potassium and lithium orotate (B1227488), have been investigated for their potential neuroprotective effects. This document provides an overview of the preclinical application of orotate compounds in models of neurological insults and neurodegenerative diseases, summarizing key quantitative data and experimental protocols to guide researchers in this field. While direct evidence for potassium orotate in chronic neurodegenerative models is limited, studies on orotic acid and lithium orotate provide valuable insights into the potential mechanisms and applications of this class of compounds.
Orotic Acid in Ischemic Brain Injury Models
Orotic acid, the anionic component of this compound, has demonstrated neuroprotective effects, primarily in models of cerebral ischemia. The proposed mechanism involves its role as a precursor in the biosynthesis of pyrimidine nucleotides, which are crucial for cellular metabolism and survival.[1][2] Supplementation with orotic acid is thought to replenish nucleotide levels, thereby supporting neuronal survival and function after an ischemic insult.[3]
Quantitative Data Summary: Orotic Acid in Ischemia Models
| Model System | Compound | Dosing Regimen | Key Findings | Reference |
| Mongolian Gerbil (Global Cerebral Ischemia) | Orotic Acid | 100, 200, or 300 mg/kg, i.p., 2h before ischemia | Significant reduction in neuronal damage in the hippocampal CA1 region.[2] | [2] |
| Mongolian Gerbil (Global Cerebral Ischemia) | Orotic Acid | 300 mg/kg, i.p., 1, 6, or 24h after ischemia | Neuroprotective effect observed even with post-ischemic administration.[3] | [3] |
| Mongolian Gerbil (Global Cerebral Ischemia) | Orotic Acid | 300 mg/kg, i.p., 48 or 72h after ischemia | No significant effect on CA1 neuronal damage.[2] | [2] |
| Rat (Forebrain Ischemia) | YM-39558 (Orotic acid ethylester) | Post-ischemic administration | Significantly reduced neuronal damage and maintained sufficient orotic acid concentrations in the cerebrospinal fluid.[1] | [1] |
| Cultured Astrocytes (Hypoxia/Reoxygenation) | Orotic Acid | Incubation during hypoxia | Increased acetate (B1210297) utilization to normoxic levels, suggesting more active mitochondrial metabolism.[4] | [4] |
Experimental Protocols: Orotic Acid
-
Animal Model: Adult male Mongolian gerbils are used.
-
Ischemia Induction: Bilateral common carotid arteries are occluded for a defined period (e.g., 5 minutes) to induce transient global cerebral ischemia.
-
Drug Administration: Orotic acid is dissolved in a suitable vehicle and administered intraperitoneally (i.p.) at specified doses and time points before or after the ischemic event.
-
Histological Evaluation: Four days post-ischemia, animals are euthanized, and brains are perfusion-fixed. Coronal sections are prepared and stained (e.g., with cresyl violet) to assess neuronal damage, particularly in the CA1 region of the hippocampus.
-
Quantification: The number of surviving pyramidal cells in the CA1 sector is counted to quantify the extent of neuroprotection.
Lithium Orotate in Alzheimer's Disease Models
While distinct from this compound, lithium orotate has garnered attention for its potential therapeutic effects in Alzheimer's disease (AD) models.[5][6][7] Studies suggest that lithium levels are lower in the brains of individuals with AD.[7] Lithium orotate, as a salt of orotic acid, is reported to have better bioavailability in the brain compared to lithium carbonate.[5][7] Its neuroprotective mechanisms in AD models are thought to involve the reduction of amyloid-β (Aβ) plaques and tau tangles.[6][8]
Quantitative Data Summary: Lithium Orotate in AD Models
| Model System | Compound | Dosing Regimen | Key Findings | Reference |
| AD Mouse Model | Lithium Orotate | Low dose in drinking water | Significantly reduced amyloid plaque burden and tau tangle accumulation.[8] | [8] |
| AD Mouse Model | Lithium Orotate | Low dose in drinking water | Restored synapses and reversed memory loss.[8] | [8] |
| Aging Wild-Type Mice | Lithium Orotate | Low dose in drinking water | Prevented synapse loss and reversed cognitive decline.[8] | [8] |
| Nematode (C. elegans) AD Model | Lithium Orotate | - | Significantly reduced protein aggregation.[5] | [5] |
| Nematode (C. elegans) Parkinson's Model | Lithium Orotate | - | Significantly reduced protein aggregation.[5] | [5] |
Experimental Protocols: Lithium Orotate
-
Animal Model: Transgenic mouse models of AD that develop amyloid plaques and tau pathology (e.g., 5xFAD mice) are used.
-
Drug Administration: Lithium orotate is administered at a low dose in the drinking water of the animals over a specified duration.
-
Behavioral Testing: Cognitive function is assessed using standard behavioral tests for learning and memory, such as the Morris water maze or contextual fear conditioning.
-
Biochemical Analysis: After the treatment period, brain tissue is collected. Levels of Aβ plaques and phosphorylated tau are quantified using techniques like ELISA and Western blotting.
-
Immunohistochemistry: Brain sections are stained with antibodies against Aβ and tau to visualize and quantify plaque and tangle pathology. Synaptic density can be assessed by staining for synaptic markers (e.g., synaptophysin).
Signaling Pathways
Orotic Acid and Pyrimidine Biosynthesis
Orotic acid is a key intermediate in the de novo synthesis of pyrimidines. In conditions of high metabolic demand or cellular stress, such as ischemia, the availability of pyrimidine nucleotides can become limited. Supplementation with orotic acid is hypothesized to bypass the rate-limiting steps of this pathway, thereby boosting the production of uridine (B1682114) and cytidine (B196190) nucleotides. These nucleotides are essential for RNA and DNA synthesis, as well as for the formation of nucleotide sugars required for glycosylation reactions.
Lithium Orotate and Alzheimer's Disease Pathology
The proposed mechanism of action for lithium orotate in AD models centers on its ability to interfere with the core pathological hallmarks of the disease: amyloid plaques and tau tangles. Lithium has been shown to inhibit glycogen (B147801) synthase kinase 3β (GSK-3β), an enzyme implicated in the hyperphosphorylation of tau protein. By reducing tau hyperphosphorylation, lithium may prevent the formation of neurofibrillary tangles. Additionally, studies suggest that lithium can modulate the processing of amyloid precursor protein (APP), leading to a reduction in the production and aggregation of Aβ peptides.
Conclusion
The available preclinical data suggest that orotate compounds may offer neuroprotective benefits. While orotic acid has been primarily studied in the context of acute ischemic injury, its role in supporting fundamental cellular metabolism could be relevant to the chronic metabolic stress observed in neurodegenerative diseases. Lithium orotate has shown more direct promise in preclinical models of Alzheimer's disease by targeting the hallmark pathologies of Aβ plaques and tau tangles. Further research is warranted to elucidate the specific effects of this compound in models of neurodegenerative diseases and to translate these preclinical findings into potential therapeutic strategies for these devastating conditions.
References
- 1. | BioWorld [bioworld.com]
- 2. Post-ischaemic treatment with orotic acid prevents neuronal injury in gerbil brain ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of orotic acid on the metabolism of cerebral cortical astrocytes during hypoxia and reoxygenation: an NMR spectroscopy study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigation of lithium orotate's effects on nematode models of neurodegeneration [eureka.patsnap.com]
- 6. 4 things to know about a new study on lithium and Alzheimer’s disease | PBS News [pbs.org]
- 7. parsemus.org [parsemus.org]
- 8. Lithium levels tied to Alzheimer’s disease and dementia | National Institutes of Health (NIH) [nih.gov]
Application Notes and Protocols for Evaluating the Synergistic Effects of Potassium and Orotic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for evaluating the potential synergistic effects of potassium and orotic acid. The protocols outlined below are designed to assess this synergy in various physiological contexts, including cardiovascular health, muscle function, and neuroprotection.
Introduction to Synergy Evaluation
Drug synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects. Evaluating synergy is crucial in drug development to identify combination therapies with enhanced efficacy and potentially reduced side effects. Several models are used to quantify synergy, including:
-
The Chou-Talalay Method: This method is based on the median-effect principle and provides a quantitative measure of synergy through the Combination Index (CI). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[1][2][3][4]
-
Isobolographic Analysis: This graphical method plots the doses of two drugs that produce a specific effect. Synergism is indicated when the data points for the combination fall below the line of additivity.[5][6][7][8][9]
-
Bliss Independence Model: This model assumes that the two agents act independently. Synergy is demonstrated if the combination effect is greater than the predicted additive effect calculated from the individual drug responses.[10][11][12][13]
-
Highest Single Agent (HSA) Model: In this model, the effect of the combination is compared to the effect of the most effective single agent. Synergy is concluded if the combination is more effective than the best single agent.[10][14][15][16]
Postulated Mechanisms of Synergy
The synergistic potential of potassium and orotic acid is hypothesized to stem from their distinct but complementary mechanisms of action:
-
Enhanced Potassium Bioavailability: Orotic acid is believed to act as a carrier molecule, facilitating the transport of potassium into cells, thereby increasing its intracellular concentration and bioavailability.
-
Independent and Complementary Cellular Effects:
-
Potassium: As a key electrolyte, potassium is vital for maintaining membrane potential, nerve impulse transmission, muscle contraction, and cardiac function.[17][18][19][20]
-
Orotic Acid: As a precursor in the pyrimidine (B1678525) biosynthesis pathway, orotic acid can contribute to the synthesis of nucleotides (uridine and cytidine), which are essential for RNA, DNA, and protein synthesis, as well as cellular energy metabolism.
-
In Vitro Experimental Protocols
Cardiomyocyte Contractility and Viability Assay
This protocol assesses the synergistic effect of potassium and orotic acid on the function and survival of cardiomyocytes under stress.
Cell Line: H9c2 rat cardiomyoblasts or primary neonatal rat ventricular myocytes.
Experimental Protocol:
-
Cell Culture: Culture H9c2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Induction of Hypoxia/Reoxygenation (H/R) Injury: To mimic ischemic conditions, expose the cells to a hypoxic environment (1% O2) for 6 hours, followed by 18 hours of reoxygenation in a normoxic incubator.
-
Treatment Groups:
-
Control (no treatment)
-
Potassium Chloride (KCl) alone (various concentrations)
-
Orotic Acid (OA) alone (various concentrations)
-
KCl and OA in combination (in a fixed ratio, e.g., 1:1)
-
-
Assessment of Cell Viability (MTT Assay):
-
After the treatment period, add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Assessment of Cardiomyocyte Contractility:
-
For primary cardiomyocytes, measure the beating frequency and amplitude using a video-based motion vector analysis system.
-
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the control. Analyze the synergy using the Chou-Talalay method to determine the Combination Index (CI).
Hypothetical Data Presentation:
| Treatment Group | Cell Viability (%) | Beating Frequency (beats/min) |
| Control | 100 ± 5 | 120 ± 10 |
| H/R Injury | 55 ± 4 | 60 ± 8 |
| H/R + KCl (X µM) | 65 ± 5 | 75 ± 7 |
| H/R + OA (Y µM) | 62 ± 6 | 70 ± 9 |
| H/R + KCl (X µM) + OA (Y µM) | 85 ± 4 | 100 ± 8 |
Skeletal Muscle Cell Differentiation and Metabolism Assay
This protocol investigates the synergistic effect on myoblast differentiation and energy metabolism.
Cell Line: C2C12 mouse myoblasts.
Experimental Protocol:
-
Cell Culture and Differentiation: Culture C2C12 myoblasts in DMEM with 10% FBS. To induce differentiation into myotubes, switch to a differentiation medium (DMEM with 2% horse serum).
-
Treatment Groups: Similar to the cardiomyocyte assay, treat the cells with potassium, orotic acid, or a combination during the differentiation period.
-
Assessment of Myotube Formation:
-
After 5-7 days of differentiation, fix and stain the cells with an antibody against myosin heavy chain (MHC).
-
Calculate the fusion index (percentage of nuclei within MHC-positive myotubes).
-
-
Assessment of Cellular Metabolism (Seahorse XF Analyzer):
-
Use a Seahorse XF Analyzer to measure the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR), which are indicators of mitochondrial respiration and glycolysis, respectively.[21][22][23][24][25]
-
Perform a mitochondrial stress test to assess key parameters of mitochondrial function.
-
-
Data Analysis: Compare the fusion index and metabolic parameters across the different treatment groups. Analyze for synergy using an appropriate model.
Hypothetical Data Presentation:
| Treatment Group | Fusion Index (%) | Basal OCR (pmol/min) | Basal ECAR (mpH/min) |
| Control | 60 ± 5 | 150 ± 10 | 80 ± 7 |
| KCl (X µM) | 65 ± 6 | 160 ± 12 | 85 ± 8 |
| OA (Y µM) | 63 ± 5 | 155 ± 11 | 82 ± 6 |
| KCl (X µM) + OA (Y µM) | 78 ± 4 | 180 ± 9 | 95 ± 7 |
Neuroblastoma Cell Viability and Neuroprotection Assay
This protocol evaluates the potential synergistic neuroprotective effects against oxidative stress.
Cell Line: SH-SY5Y human neuroblastoma cells.[26][27][28][29][30]
Experimental Protocol:
-
Cell Culture and Differentiation: Culture SH-SY5Y cells in a 1:1 mixture of DMEM and Ham's F12 medium with 10% FBS. Differentiate the cells using retinoic acid (10 µM) for 5-7 days.
-
Induction of Oxidative Stress: Expose the differentiated cells to hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) to induce oxidative stress and neuronal damage.
-
Treatment Groups: Pre-treat the cells with potassium, orotic acid, or a combination for 24 hours before inducing oxidative stress.
-
Assessment of Cell Viability (LDH Assay): Measure the release of lactate (B86563) dehydrogenase (LDH) into the culture medium as an indicator of cell death.
-
Assessment of Oxidative Stress (ROS Assay): Use a fluorescent probe like DCFDA to measure the intracellular levels of reactive oxygen species (ROS).
-
Data Analysis: Determine the percentage of neuroprotection by comparing the LDH release in treated versus untreated stressed cells. Analyze for synergy.
Hypothetical Data Presentation:
| Treatment Group | LDH Release (% of control) | Intracellular ROS (fluorescence intensity) |
| Control | 100 ± 8 | 100 ± 10 |
| H₂O₂ | 250 ± 20 | 300 ± 25 |
| H₂O₂ + KCl (X µM) | 200 ± 15 | 240 ± 20 |
| H₂O₂ + OA (Y µM) | 210 ± 18 | 250 ± 22 |
| H₂O₂ + KCl (X µM) + OA (Y µM) | 150 ± 12 | 180 ± 15 |
Ex Vivo and In Vivo Experimental Protocols
Isolated Perfused Heart (Langendorff) Model
This ex vivo model allows for the assessment of direct cardiac effects independent of systemic influences.
Animal Model: Male Wistar rats (250-300g).
Experimental Protocol:
-
Heart Isolation and Perfusion: Isolate the heart and mount it on a Langendorff apparatus.[31][32][33][34][35] Retrogradely perfuse the heart with Krebs-Henseleit buffer.
-
Induction of Ischemia-Reperfusion (I/R) Injury: Subject the heart to a period of global ischemia (e.g., 30 minutes) followed by reperfusion (e.g., 60 minutes).
-
Treatment Groups: Perfuse the hearts with buffer containing potassium, orotic acid, or a combination before and/or during reperfusion. A typical dose for potassium orotate (B1227488) in animal studies is in the range of 50-200 mg/kg.[36][37][38]
-
Assessment of Cardiac Function: Continuously monitor left ventricular developed pressure (LVDP), heart rate (HR), and coronary flow.
-
Biochemical Analysis: At the end of the experiment, analyze the heart tissue for markers of oxidative stress and apoptosis.
-
Data Analysis: Compare the recovery of cardiac function and tissue damage between the groups.
Hypothetical Data Presentation:
| Treatment Group | LVDP Recovery (% of baseline) | Infarct Size (%) |
| I/R Control | 35 ± 5 | 45 ± 6 |
| I/R + KCl | 45 ± 6 | 38 ± 5 |
| I/R + OA | 42 ± 5 | 40 ± 4 |
| I/R + KCl + OA | 65 ± 7 | 25 ± 4 |
Animal Model of Exercise Performance
This in vivo protocol evaluates the effect on muscle performance and fatigue.
Animal Model: C57BL/6 mice.
Experimental Protocol:
-
Treatment Administration: Administer potassium, orotic acid, or a combination orally for a specified period (e.g., 14 days).
-
Forced Swimming Test or Treadmill Test: Subject the mice to a forced swimming test or a treadmill running test to exhaustion.
-
Measurement of Performance: Record the time to exhaustion.
-
Biochemical Analysis: After the exercise, collect blood and muscle tissue to measure lactate levels, glycogen (B147801) content, and markers of muscle damage.
-
Data Analysis: Compare the exercise performance and biochemical parameters between the groups.
Hypothetical Data Presentation:
| Treatment Group | Time to Exhaustion (minutes) | Blood Lactate (mmol/L) |
| Control | 15 ± 2 | 12 ± 1.5 |
| Potassium | 18 ± 2.5 | 10 ± 1.2 |
| Orotic Acid | 17 ± 2.2 | 11 ± 1.3 |
| Potassium + Orotic Acid | 25 ± 3 | 8 ± 1.0 |
Visualization of Pathways and Workflows
Signaling Pathways
Caption: Postulated synergistic signaling pathways of potassium and orotic acid.
Experimental Workflow
Caption: General experimental workflow for evaluating synergy.
Analytical Methods
Accurate quantification of potassium and orotic acid in biological samples is essential for pharmacokinetic and pharmacodynamic studies.
-
Potassium Quantification:
-
Flame Photometry: A robust and widely used method for measuring potassium concentrations in serum, plasma, and urine.[39]
-
Ion-Selective Electrodes (ISEs): Provides a rapid and accurate measurement of potassium ion activity in biological fluids.[39][40][41]
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): A highly sensitive method for elemental analysis, including potassium.
-
-
Orotic Acid Quantification:
-
High-Performance Liquid Chromatography (HPLC): A common method for separating and quantifying orotic acid in biological matrices.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Offers high sensitivity and specificity for the quantification of orotic acid in complex samples like plasma and urine.
-
Conclusion
The provided application notes and protocols offer a structured approach for researchers to investigate the potential synergistic effects of potassium and orotic acid. By employing a combination of in vitro, ex vivo, and in vivo models, alongside robust analytical and statistical methods, a comprehensive understanding of their combined therapeutic potential can be achieved. The hypothetical data and diagrams serve as a guide for experimental design and data interpretation in this promising area of research.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. scilit.com [scilit.com]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. [PDF] Drug combination studies and their synergy quantification using the Chou-Talalay method. | Semantic Scholar [semanticscholar.org]
- 5. Frontiers | Isobologram Analysis: A Comprehensive Review of Methodology and Current Research [frontiersin.org]
- 6. Isobologram Analysis: A Comprehensive Review of Methodology and Current Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Drug Combinations: Tests and Analysis with Isoboles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Drug Synergy Scoring Models: Bliss vs. Loewe vs. ZIP [kyinno.com]
- 11. A New Bliss Independence Model to Analyze Drug Combination Data | Semantic Scholar [semanticscholar.org]
- 12. A New Bliss Independence Model to Analyze Drug Combination Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. stats.stackexchange.com [stats.stackexchange.com]
- 14. Searching for Drug Synergy in Complex Dose–Response Landscapes Using an Interaction Potency Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. gdsc-combinations.depmap.sanger.ac.uk [gdsc-combinations.depmap.sanger.ac.uk]
- 16. HSA: HSA synergy score based on highest single agent (HSA) model in struckma/synergyfinder: Calculate and Visualize Synergy Scores for Drug Combinations [rdrr.io]
- 17. The pathophysiology of potassium and magnesium disturbances. A cardiac perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 19. Importance of Potassium in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Can potassium supplements help lower the risk of heart failure? [medicalnewstoday.com]
- 21. agilent.com [agilent.com]
- 22. In Vitro Technologies :: Cell Metabolism [lifescience.invitro.co.nz]
- 23. Cell Metabolism (Seahorse) Analysis - SPARC BioCentre Molecular Analysis [lab.research.sickkids.ca]
- 24. agilent.com [agilent.com]
- 25. Extracellular flux assay (Seahorse assay): Diverse applications in metabolic research across biological disciplines - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mskcc.org [mskcc.org]
- 27. Evaluation of the neurotoxic/neuroprotective role of organoselenides using differentiated human neuroblastoma SH-SY5Y cell line challenged with 6-hydroxydopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. pubs.acs.org [pubs.acs.org]
- 29. In vitro neuroprotective effects of allicin on Alzheimer’s disease model of neuroblastoma cell line | Journal of Surgery and Medicine [jsurgmed.com]
- 30. mdpi.com [mdpi.com]
- 31. Langendorff Isolated Heart Perfusion Model for Functional Studies in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Langendorff heart - Wikipedia [en.wikipedia.org]
- 33. researchgate.net [researchgate.net]
- 34. Langendorff Perfusion Method as an Ex Vivo Model to Evaluate Heart Function in Rats | Springer Nature Experiments [experiments.springernature.com]
- 35. Cardiac and coronary function in the Langendorff-perfused mouse heart model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. [Quantitative evaluation of the anxiolytic and nootropic effects of potassium orotate in a wide range of doses] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. [Effect of this compound and the sodium salt of uridine monophosphate on the development of experimental adrenaline myocardial dystrophy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 38. [The action of this compound in prophylactic and therapeutic administration to irradiated rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 39. What are the methods used for potassium ion analysis? | AAT Bioquest [aatbio.com]
- 40. pubs.acs.org [pubs.acs.org]
- 41. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Formulation of Potassium Orotate in Research Settings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to formulating potassium orotate (B1227488) for optimal delivery in research applications. This document outlines the physicochemical properties of potassium orotate, and details protocols for the preparation and evaluation of various delivery systems, including oral, transdermal, and nanoparticle-based formulations.
Physicochemical Properties of this compound
This compound, the potassium salt of orotic acid (historically known as vitamin B13), is a white crystalline powder.[1][2][3] Its purported advantage in dietary supplements lies in the orotate moiety, which is believed to enhance mineral bioavailability.[3][4][5][6] A thorough understanding of its physicochemical properties is crucial for formulation development.
Table 1: Physicochemical Properties of this compound and Orotic Acid
| Property | Value | Reference |
| Molecular Formula | C₅H₃KN₂O₄ | [7] |
| Molecular Weight | 194.19 g/mol | [7] |
| Appearance | White to off-white crystalline powder | [1][2] |
| Solubility | - "Hardly soluble" or "soluble" in water.[1][2] - 1.5 mg/mL in water at pH 7.0-8.0. - "Slightly soluble" in ethanol.[2] - "Practically insoluble" in ether.[1] | |
| pKa of Orotic Acid | pKa₁ = 2.83, pKa₂ = 9.45 | [8] |
| Melting Point | Decomposes before melting | [2] |
| Stability | Stable under ordinary conditions of use and storage.[1] |
Oral Delivery Systems
Oral administration is a common route for this compound. Due to its low solubility, formulation strategies are often required to enhance its dissolution and absorption.
Oral Suspension
An oral suspension is a suitable option for administering this compound, particularly in preclinical studies where dose flexibility is required.
-
Materials:
-
This compound powder
-
Suspending agent (e.g., 0.5% w/v Sodium Carboxymethylcellulose - Na-CMC)
-
Wetting agent (e.g., Glycerin)
-
Purified water
-
Mortar and pestle
-
Graduated cylinder
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Weigh the required amount of this compound.
-
In a mortar, levigate the this compound powder with a small amount of glycerin to form a smooth paste. This step is crucial to ensure proper wetting of the hydrophobic powder.
-
Prepare the vehicle by dissolving the suspending agent (e.g., 0.5g of Na-CMC in 100 mL of purified water) with the aid of a magnetic stirrer.
-
Gradually add the this compound paste to the vehicle while continuously stirring.
-
Continue stirring for at least 30 minutes to ensure a uniform suspension.
-
Transfer the suspension to a calibrated container and add purified water to the final volume.
-
Store the suspension in a well-closed container at 2-8°C. Shake well before each use.
-
Oral Tablets by Direct Compression
Direct compression is a streamlined method for tablet manufacturing, suitable for compounds with adequate flowability and compressibility. Excipient selection is critical to overcome the poor solubility of this compound.
-
Materials:
-
This compound
-
Microcrystalline Cellulose (MCC) PH-102 (Filler/Binder)
-
Crospovidone (Superdisintegrant)
-
Magnesium Stearate (B1226849) (Lubricant)
-
Colloidal Silicon Dioxide (Glidant)
-
V-blender
-
Tablet press with appropriate tooling
-
-
Procedure:
-
Weigh all the ingredients accurately.
-
Sieve this compound, microcrystalline cellulose, and crospovidone through a #40 mesh sieve.
-
Transfer the sieved powders to a V-blender and mix for 15 minutes.
-
Sieve magnesium stearate and colloidal silicon dioxide through a #60 mesh sieve and add to the V-blender.
-
Blend for an additional 3 minutes.
-
Compress the final blend into tablets using a rotary tablet press.
-
Table 2: Example Formulation of this compound Tablets
| Ingredient | Function | Quantity per Tablet (mg) |
| This compound | Active Pharmaceutical Ingredient | 250 |
| Microcrystalline Cellulose PH-102 | Filler/Binder | 150 |
| Crospovidone | Superdisintegrant | 20 |
| Magnesium Stearate | Lubricant | 5 |
| Colloidal Silicon Dioxide | Glidant | 5 |
| Total Weight | 430 |
Transdermal Delivery Systems
Transdermal delivery offers a non-invasive alternative for systemic administration, bypassing first-pass metabolism. For poorly soluble drugs like this compound, advanced strategies such as microneedle patches may be necessary to enhance skin permeation.
Experimental Protocol: Fabrication of a Dissolving Microneedle Patch for this compound Delivery
-
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP) K-90
-
Polyvinyl Alcohol (PVA)
-
Purified water
-
PDMS micromold with desired needle geometry
-
Centrifuge
-
Vacuum desiccator
-
-
Procedure:
-
Prepare a 20% w/w aqueous solution of PVP and a 10% w/w aqueous solution of PVA.
-
Disperse this compound in the PVP solution to form a drug-polymer mixture.
-
Fill the PDMS micromold with the drug-polymer mixture.
-
Centrifuge the mold at 3000 rpm for 15 minutes to ensure the mixture fills the needle cavities.
-
Dry the filled mold in a vacuum desiccator at room temperature for 48 hours to form the microneedles.
-
Cast the PVA solution over the dried microneedles to form the backing layer.
-
Dry the patch again in a vacuum desiccator for 24 hours.
-
Carefully peel the fabricated microneedle patch from the mold.
-
Nanoparticle-Based Delivery Systems
Encapsulating this compound into nanoparticles can improve its solubility, dissolution rate, and oral bioavailability. The nanoprecipitation method is a straightforward technique for preparing polymeric nanoparticles.
Experimental Protocol: Preparation of this compound-Loaded PLGA Nanoparticles by Nanoprecipitation
-
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Acetone (Solvent)
-
Polyvinyl Alcohol (PVA) solution (0.5% w/v in water, as a stabilizer)
-
Magnetic stirrer
-
Rotary evaporator
-
-
Procedure:
-
Dissolve PLGA and this compound in acetone.
-
Add the organic phase dropwise into the aqueous PVA solution under continuous magnetic stirring.
-
Continue stirring for 4-6 hours at room temperature to allow for solvent evaporation and nanoparticle formation.
-
Use a rotary evaporator to remove the remaining acetone.
-
Centrifuge the nanoparticle suspension to separate the nanoparticles from the aqueous medium.
-
Wash the nanoparticles with purified water to remove any unentrapped drug and excess stabilizer.
-
Resuspend the nanoparticles in a suitable medium or lyophilize for long-term storage.
-
In Vitro and In Vivo Evaluation Protocols
In Vitro Dissolution Testing of this compound Tablets
This protocol is based on the USP Apparatus 2 (Paddle method) and is suitable for immediate-release tablets.
-
Apparatus: USP Dissolution Apparatus 2 (Paddle).
-
Dissolution Medium: 900 mL of pH 6.8 phosphate (B84403) buffer.
-
Temperature: 37 ± 0.5 °C.
-
Paddle Speed: 75 rpm.[8]
-
Sampling Times: 5, 10, 15, 30, 45, and 60 minutes.
-
Procedure:
-
Place one tablet in each dissolution vessel.
-
Withdraw 5 mL samples at each time point, replacing with an equal volume of fresh, pre-warmed medium.
-
Filter the samples through a 0.45 µm syringe filter.
-
Analyze the samples for this compound concentration using a validated HPLC method.
-
In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol is used to evaluate the transdermal delivery of this compound from a formulated patch.
-
Apparatus: Franz diffusion cell.
-
Membrane: Excised rat or human skin.
-
Receptor Medium: Phosphate-buffered saline (PBS) pH 7.4.
-
Temperature: 32 ± 1 °C (skin surface temperature).
-
Procedure:
-
Mount the skin on the Franz diffusion cell with the stratum corneum facing the donor compartment.
-
Apply the this compound-loaded microneedle patch to the skin surface.
-
Fill the receptor compartment with pre-warmed PBS and stir continuously.
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw samples from the receptor compartment and replace with fresh medium.
-
Analyze the samples for this compound concentration using a validated HPLC method.
-
In Vivo Pharmacokinetic Study in Rats
This protocol outlines a basic oral pharmacokinetic study in a rat model.
-
Animals: Male Wistar rats (200-250 g).
-
Formulation: this compound oral suspension (10 mg/mL).
-
Dose: Administer a single oral dose (e.g., 100 mg/kg) by oral gavage.
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein or a cannulated jugular vein at pre-dose and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Collect blood in heparinized tubes.
-
-
Sample Processing:
-
Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
-
Store the plasma samples at -80 °C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t₁/₂) using non-compartmental analysis.
-
Analytical Method: HPLC for Quantification of Orotic Acid/Potassium Orotate
A validated High-Performance Liquid Chromatography (HPLC) method is essential for accurate quantification in dissolution and pharmacokinetic studies. The following is an example method adapted for orotic acid.[9]
Table 3: HPLC Method Parameters for Orotic Acid Quantification
| Parameter | Condition |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Methanol (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 280 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Retention Time | Approximately 9.1 min for orotic acid |
Visualizations
References
- 1. This compound Manufacturers, with SDS [mubychem.com]
- 2. This compound Powder - SYNTHETIKA [synthetikaeu.com]
- 3. wbcil.com [wbcil.com]
- 4. bio-design.com [bio-design.com]
- 5. globalcalcium.com [globalcalcium.com]
- 6. This compound 175 Mg, Advanced Research [nhc.com]
- 7. This compound | C5H3KN2O4 | CID 23665705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Development of a bio-relevant pH gradient dissolution method for a high-dose, weakly acidic drug, its optimization and IVIVC in Wistar rats: a case study of magnesium orotate dihydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijpsr.com [ijpsr.com]
Application Notes and Protocols for Potassium Orotate in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosages, experimental protocols, and potential mechanisms of action of potassium orotate (B1227488) in various preclinical models. The information is intended to guide researchers in designing and conducting studies to evaluate the therapeutic potential of this compound.
Quantitative Dosage Summary
The following table summarizes the dosages of potassium orotate used in various preclinical studies. It is crucial to note that the optimal dosage may vary depending on the animal model, the specific pathological condition being studied, and the route of administration.
| Therapeutic Area | Animal Model | Dosage Range | Route of Administration | Study Duration | Observed Effects |
| Anxiolytic & Nootropic | Rats | 5 - 100 mg/kg/day | Oral (per os) | Chronic | Dose-dependent anxiolytic and nootropic activities.[1] |
| Anxiolytic | Rats | 100 mg/kg/day | Oral (per os) | Chronic | Manifested in antiaggressive, antiphobic, and anti-conflict effects.[2] |
| Cardioprotection | Rats | 100 mg/kg | Not specified | Not specified | Increased resistance to adrenaline-induced necrotic affection of the heart. |
| Radioprotection | Rats | Not specified | Intraperitoneal | Single dose 60 mins before irradiation | Weakened radiation damage and enhanced recovery processes.[3] |
Detailed Experimental Protocols
Anxiolytic and Nootropic Effects in Rats
This protocol is based on studies evaluating the anxiety-reducing and cognitive-enhancing effects of this compound.
2.1.1. Animal Model:
-
Species: Wistar or Sprague-Dawley rats
-
Age/Weight: Adult males, 200-250g
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle, ad libitum access to food and water.
2.1.2. Experimental Groups:
-
Control Group: Vehicle (e.g., distilled water or saline) administered orally.
-
This compound Groups: Doses ranging from 5, 10, 20, 50, and 100 mg/kg administered orally.[1]
-
Positive Control: A standard anxiolytic drug (e.g., Diazepam) at an effective dose.
2.1.3. Drug Administration:
-
This compound is dissolved in the vehicle and administered daily via oral gavage for a chronic period (e.g., 14-28 days).
2.1.4. Behavioral Assessments:
-
Elevated Plus-Maze (EPM):
-
The EPM apparatus consists of two open arms and two enclosed arms.
-
Rats are placed at the center of the maze and allowed to explore for a set period (e.g., 5 minutes).
-
Parameters measured include the time spent in and the number of entries into the open and enclosed arms. An increase in open arm exploration is indicative of an anxiolytic effect.
-
-
Open Field Test (OFT):
-
The OFT apparatus is a square arena.
-
Rats are placed in the center of the arena and their activity is recorded for a set period (e.g., 5-10 minutes).
-
Parameters measured include locomotor activity (total distance moved), time spent in the center versus the periphery, and rearing frequency. An increase in central activity suggests reduced anxiety.
-
-
Morris Water Maze (for Nootropic Effects):
-
This test assesses spatial learning and memory.
-
Rats are trained to find a hidden platform in a circular pool of water.
-
Parameters measured include escape latency (time to find the platform) and the time spent in the target quadrant during a probe trial (without the platform).
-
2.1.5. Workflow Diagram:
References
- 1. [Quantitative evaluation of the anxiolytic and nootropic effects of this compound in a wide range of doses] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Anxiolytic effect of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [The action of this compound in prophylactic and therapeutic administration to irradiated rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Potassium Orotate
This document provides detailed application notes and protocols for the quantitative analysis of potassium orotate (B1227488) using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are intended for researchers, scientists, and professionals involved in drug development and quality control.
Application Notes
High-Performance Liquid Chromatography is a precise and reliable technique for the determination of potassium orotate in various samples, including bulk drug substances and pharmaceutical formulations. The primary analyte of interest in this compound is the orotate anion (orotic acid). Several reversed-phase HPLC (RP-HPLC) methods have been developed for the quantification of orotic acid, demonstrating good sensitivity, accuracy, and specificity.
Key considerations for developing and validating an HPLC method for this compound include the choice of a suitable stationary phase (column), mobile phase composition, and detector wavelength. C18 columns are commonly employed for the separation of orotic acid. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). The pH of the mobile phase is a critical parameter to control the retention and peak shape of orotic acid. UV detection is commonly performed at wavelengths ranging from 210 nm to 280 nm, where orotic acid exhibits significant absorbance.
Method validation is essential to ensure the reliability of the analytical data and should be performed according to the International Council for Harmonisation (ICH) guidelines. Validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Quantitative Data Summary
The following table summarizes quantitative data from various published HPLC methods for the analysis of orotic acid, the active component of this compound. This allows for a comparative overview of different analytical conditions and their performance characteristics.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Analyte | Orotic Acid | Orotic Acid | Orotic Acid | Orotic Acid |
| Column | Enable C18G (250 x 4.6 mm, 5µm)[1] | Hydrosphere C18 | Atlantis dC18 (150 x 4.6 mm, 5.0 µm)[2] | Luna C18 (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Methanol (60:40 v/v)[1] | Acidic buffer solution | H₂O with 0.1% formic acid in acetonitrile (90:10, v/v)[2] | Acetonitrile:Sodium acetate buffer pH 4.3 (20:80)[3] |
| Flow Rate | 1.0 mL/min[1] | Not Specified | Not Specified | 1.0 mL/min[3] |
| Detection Wavelength | 280 nm[1] | Not Specified | Not Specified | 235 nm[3] |
| Retention Time | 9.1 min[1] | Not Specified | Not Specified | 6.9 min (Potassium Sorbate), 4.9 min (Sodium Benzoate)[3] |
| Linearity Range | 10 - 70 µg/mL[1] | 0.1 - 10 mg/L[4] | 2.0 - 200.0 ng/mL[2] | 1 - 30 µg/mL[3] |
| Correlation Coefficient (r²) | 0.999[1] | > 0.9999[4] | 0.9991[2] | 0.999[3] |
| LOD | Not Specified | Not Specified | Not Specified | 0.39 µg/mL (Potassium Sorbate)[3] |
| LOQ | Not Specified | Not Specified | 2.0 ng/mL[2] | 1.1 µg/mL (Potassium Sorbate)[3] |
Experimental Protocols
Protocol 1: RP-HPLC Method for Quantification of Orotic Acid in Capsule Formulation
This protocol is based on a validated RP-HPLC method for the determination of orotic acid in bulk and capsule dosage forms.[1]
1. Instrumentation
-
High-Performance Liquid Chromatograph equipped with a UV-Vis detector.
-
Enable C18G column (250 x 4.6 mm i.d., 5µm).
-
Data acquisition and processing software.
2. Reagents and Materials
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
-
This compound sample (capsule formulation)
3. Chromatographic Conditions
-
Mobile Phase: A filtered and degassed mixture of acetonitrile and methanol in a 60:40 v/v ratio.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: Ambient.
-
Detection Wavelength: 280 nm.[1]
-
Injection Volume: 20 µL.
4. Preparation of Standard Solution
-
Accurately weigh about 10 mg of this compound reference standard into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 1000 µg/mL.
-
From the stock solution, prepare working standard solutions in the concentration range of 10 - 70 µg/mL by diluting with the mobile phase.[1]
5. Preparation of Sample Solution
-
Weigh the contents of 20 capsules and calculate the average weight.
-
Weigh a quantity of the capsule powder equivalent to 10 mg of this compound and transfer it to a 10 mL volumetric flask.
-
Add about 7 mL of the mobile phase and sonicate for 15 minutes to dissolve the drug.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter.
-
Further dilute the filtrate with the mobile phase to obtain a final concentration within the linearity range.
6. Analysis
-
Inject the standard and sample solutions into the chromatograph.
-
Record the chromatograms and measure the peak areas.
-
Calculate the amount of this compound in the sample by comparing the peak area of the sample with that of the standard.
Visualizations
HPLC System Workflow
Caption: A diagram illustrating the general experimental workflow of an HPLC system.
Logical Relationships in HPLC Method Validation
References
Spectrophotometric Determination of Orotic Acid in Experimental Solutions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orotic acid, a key intermediate in the de novo pyrimidine (B1678525) biosynthetic pathway, is a critical analyte in various biomedical and pharmaceutical research areas. Its quantification in biological fluids and experimental solutions is essential for diagnosing metabolic disorders, such as hereditary orotic aciduria, and for monitoring cellular metabolism in drug development. This document provides detailed application notes and protocols for three common spectrophotometric methods for the determination of orotic acid: Direct UV Spectrophotometry, Colorimetric Determination using p-Dimethylaminobenzaldehyde (PDAB), and Fluorometric Determination.
Method Comparison
To facilitate the selection of the most appropriate method for a given application, the following table summarizes the key quantitative parameters of the three described spectrophotometric techniques.
| Parameter | Direct UV Spectrophotometry | Colorimetric (PDAB) Method | Fluorometric Method |
| Principle | Measurement of the natural absorbance of the pyrimidine ring. | Reaction with p-dimethylaminobenzaldehyde to form a colored product. | Reaction with a fluorogenic reagent to form a fluorescent derivative. |
| Wavelength (λmax) | ~274-278 nm[1][2][3] | ~420-450 nm[4][5] | Excitation: 340 nm, Emission: 460 nm[6][7][8] |
| Limit of Detection (LOD) | 0.04 ng (by UFLC-DAD)[1] | Not explicitly found for orotic acid, but a similar urea (B33335) assay has a LOD of 2.2 mg/L. | Not explicitly found, but the method is described as sensitive. |
| Limit of Quantification (LOQ) | 0.12 ng (by UFLC-DAD)[1] | Not explicitly found for orotic acid, but a similar urea assay has a LOQ of 10 mg/L. | Not explicitly found. |
| Linearity Range | 0.5–5.0 µmol/L (by LC-MS/MS with UV detection)[9] | A related urea assay is linear up to 100 mg/L. | Not explicitly found. |
| Precision (%RSD) | Inter-assay C.V. of 4.97% at 10.99 µmol/L (by LC-MS/MS with UV detection)[9] | Inter-laboratory precision did not exceed 5% for a related urea assay. | Not explicitly found. |
| Accuracy (Recovery %) | 96.7–105.3% in milk samples (by UFLC-DAD)[1] | 90-110% for a related urea assay. | Not explicitly found. |
| Potential Interferences | Compounds with overlapping UV absorbance spectra (e.g., other nucleotides, proteins). | Primary amines, sulfonylureas, and other compounds that react with PDAB.[10] | Other fluorescent compounds present in the sample matrix. |
I. Direct UV Spectrophotometry
Application Note
Direct UV spectrophotometry is a straightforward and rapid method for the quantification of orotic acid, relying on its intrinsic ultraviolet absorbance due to the pyrimidine ring structure. The peak absorbance is typically observed between 274 nm and 278 nm.[1][2][3] This method is most suitable for relatively pure solutions of orotic acid. In complex biological samples, significant interference can be expected from other UV-absorbing molecules such as proteins, nucleic acids, and other nucleotides. Therefore, sample preparation, including deproteinization and chromatographic separation, is often necessary to ensure accurate quantification.[1]
Experimental Protocol
1. Materials and Reagents:
-
Orotic acid standard (analytical grade)
-
Deionized water or appropriate buffer (e.g., phosphate (B84403) buffer)
-
Quartz cuvettes
-
UV-Vis Spectrophotometer
-
(Optional for complex samples) Acetonitrile (B52724), Trichloroacetic acid (TCA) for deproteinization, Centrifuge.
2. Preparation of Standard Solutions:
-
Prepare a stock solution of orotic acid (e.g., 1 mg/mL) by accurately weighing the standard and dissolving it in deionized water or the chosen buffer.
-
Perform serial dilutions of the stock solution to prepare a series of standard solutions with known concentrations (e.g., 1, 5, 10, 15, 20 µg/mL).
3. Sample Preparation:
-
For simple aqueous solutions: No specific preparation is needed.
-
For complex biological samples (e.g., milk, cell lysates):
-
To 1 mL of the sample, add an equal volume of acetonitrile to precipitate proteins.[1] Alternatively, use trichloroacetic acid (TCA) for deproteinization.
-
Vortex the mixture thoroughly.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant for analysis. Further dilution with deionized water may be necessary to bring the orotic acid concentration within the linear range of the assay.[1]
-
4. Spectrophotometric Measurement:
-
Set the spectrophotometer to measure absorbance at the wavelength of maximum absorbance for orotic acid (~274-278 nm). Use deionized water or the corresponding buffer as a blank.
-
Measure the absorbance of each standard solution and the prepared sample(s).
5. Data Analysis:
-
Construct a calibration curve by plotting the absorbance of the standard solutions against their corresponding concentrations.
-
Determine the concentration of orotic acid in the sample by interpolating its absorbance value on the calibration curve.
-
Account for any dilution factors used during sample preparation.
Workflow Diagram
Caption: Workflow for Direct UV Spectrophotometry of Orotic Acid.
II. Colorimetric Determination using p-Dimethylaminobenzaldehyde (PDAB)
Application Note
This colorimetric method is based on the reaction of orotic acid with p-dimethylaminobenzaldehyde (PDAB) in an acidic medium to produce a yellow-colored Schiff base, which can be quantified spectrophotometrically.[4] While the reaction with PDAB is not entirely specific to orotic acid and can occur with other primary amines, this method can be effective, especially after sample cleanup steps to remove interfering substances.[10][11] For instance, cation-exchange resins can be used to remove many interfering compounds from urine samples.[11] The resulting color is typically measured at a wavelength between 420 nm and 450 nm.[4][5]
Experimental Protocol
1. Materials and Reagents:
-
Orotic acid standard
-
p-Dimethylaminobenzaldehyde (PDAB), high purity
-
Glacial acetic acid
-
Concentrated sulfuric acid
-
Deionized water
-
Spectrophotometer
2. Preparation of Reagents:
-
PDAB Reagent: Prepare the color reagent by dissolving PDAB in a 1:1 (v/v) mixture of glacial acetic acid and water, followed by the addition of concentrated sulfuric acid. The optimal molar ratio of PDAB to H₂SO₄ may need to be optimized for specific applications. For a related urea assay, a 1:0.89 molar ratio was found to be optimal.
-
Standard Solutions: Prepare a stock solution and serial dilutions of orotic acid in deionized water as described for the UV method.
3. Sample Preparation:
-
For simple aqueous solutions: No specific preparation is needed.
-
For complex biological samples (e.g., urine):
-
Pass the sample through a small cation-exchange resin column to remove interfering substances.[11]
-
Elute the orotic acid from the column according to the resin manufacturer's instructions.
-
4. Color Development and Measurement:
-
In a test tube, mix a known volume of the standard or prepared sample with the PDAB reagent.
-
Incubate the mixture at a specific temperature and for a set time to allow for color development. These conditions may require optimization.
-
After incubation, measure the absorbance of the resulting yellow solution at the wavelength of maximum absorbance (typically between 420 nm and 450 nm) against a reagent blank.[4][5]
5. Data Analysis:
-
Construct a calibration curve using the absorbance values of the standard solutions.
-
Determine the concentration of orotic acid in the sample from the calibration curve, accounting for any dilution factors.
Reaction and Workflow Diagram
Caption: Reaction and Workflow for the Colorimetric PDAB Method.
III. Fluorometric Determination
Application Note
The fluorometric determination of orotic acid offers high sensitivity and selectivity.[6][7][8] A common approach involves the reaction of orotic acid with a fluorogenic reagent, such as 4-trifluoromethylbenzamidoxime (4-TFMBAO), in the presence of potassium ferricyanide (B76249) (K₃[Fe(CN)₆]) and potassium carbonate (K₂CO₃) under heating.[6][7][8] This reaction produces a highly fluorescent derivative that can be measured with a spectrofluorometer. This method has been shown to be selective for orotic acid among numerous other biologically relevant compounds.[6][7] The excitation and emission wavelengths for the fluorescent product are typically around 340 nm and 460 nm, respectively.[6][7][8]
Experimental Protocol
1. Materials and Reagents:
-
Orotic acid standard
-
4-trifluoromethylbenzamidoxime (4-TFMBAO) solution
-
Potassium ferricyanide (K₃[Fe(CN)₆]) solution
-
Potassium carbonate (K₂CO₃) solution
-
Deionized water
-
Heating block or water bath
-
Spectrofluorometer
2. Preparation of Reagents:
-
4-TFMBAO Solution: Prepare a stock solution of 4-TFMBAO in an appropriate solvent (e.g., water or a buffer).
-
K₃[Fe(CN)₆] Solution: Prepare a stock solution of potassium ferricyanide in deionized water.
-
K₂CO₃ Solution: Prepare a stock solution of potassium carbonate in deionized water.
-
Standard Solutions: Prepare a stock solution and serial dilutions of orotic acid in deionized water.
3. Sample Preparation:
-
Sample preparation should be similar to that for the UV spectrophotometric method, including deproteinization for complex samples if necessary.
4. Fluorogenic Reaction and Measurement:
-
In a reaction tube, mix the sample or standard solution with the 4-TFMBAO, K₃[Fe(CN)₆], and K₂CO₃ solutions.
-
Heat the mixture at 80°C for approximately 4 minutes.[12]
-
Rapidly cool the reaction mixture in an ice bath to stop the reaction.
-
Transfer the solution to a quartz cuvette.
-
Measure the fluorescence intensity using a spectrofluorometer with the excitation wavelength set to 340 nm and the emission wavelength set to 460 nm.[6][7][8]
5. Data Analysis:
-
Construct a calibration curve by plotting the fluorescence intensity of the standards against their concentrations.
-
Determine the concentration of orotic acid in the sample from the calibration curve, correcting for any dilutions.
Signaling Pathway Diagram
Caption: Fluorometric Determination of Orotic Acid Pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. The Improved Method for Determination of Orotic Acid in Milk by Ultra-Fast Liquid Chromatography with Optimized Photodiode Array Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Improved Method for Determination of Orotic Acid in Milk by Ultra-Fast Liquid Chromatography with Optimized Photodiode Array Detection [mdpi.com]
- 4. jcsp.org.pk [jcsp.org.pk]
- 5. US3853473A - Reagent and method for urea determination - Google Patents [patents.google.com]
- 6. Sensitive and Selective Determination of Orotic Acid in Biological Specimens Using a Novel Fluorogenic Reaction | Semantic Scholar [semanticscholar.org]
- 7. A Facile Fluorometric Assay of Orotate Phosphoribosyltransferase Activity Using a Selective Fluorogenic Reaction for Orotic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sensitive and Selective Determination of Orotic Acid in Biological Specimens Using a Novel Fluorogenic Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rapid determination of orotic acid in urine by a fast liquid chromatography/tandem mass spectrometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pickeringlabs.com [pickeringlabs.com]
- 11. Conditions affecting the colorimetry of orotic acid and orotidine in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Investigating Potassium Channel Activity with Potassium Orotate using Patch-Clamp Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction
The patch-clamp technique is a cornerstone of electrophysiological research, providing unparalleled insight into the function of ion channels, including the diverse family of potassium (K+) channels.[1] These channels are crucial in setting the resting membrane potential, shaping action potentials, and regulating neuronal excitability.[2] Consequently, they are significant targets for drug development aimed at a plethora of neurological, cardiovascular, and metabolic disorders.[3]
The composition of the intracellular solution used in the patch pipette is a critical determinant of experimental outcomes.[4] Typically, this solution is designed to mimic the intracellular environment and contains a high concentration of a potassium salt, such as potassium chloride (KCl), potassium gluconate (K-gluconate), or potassium methylsulfate (B1228091) (KMeSO4).[5] The choice of the anion can significantly influence the activity of various cellular components, including enzymes and ion channels.[6]
This document explores the potential use of potassium orotate (B1227488) as the primary potassium salt in the intracellular solution for patch-clamp studies of K+ channels. Orotic acid, a precursor in pyrimidine (B1678525) biosynthesis, is a biologically active molecule that can be transported into cells.[7][8] Its use as a counter-ion for potassium in patch-clamp experiments is not a standard, documented practice. Therefore, this application note provides a theoretical framework, detailed protocols for validation, and a discussion of the potential advantages and disadvantages of this novel approach.
Considerations for Using Potassium Orotate
Before replacing a standard potassium salt with this compound in a patch-clamp experiment, several factors must be carefully considered due to the biologically active nature of the orotate anion.
-
Metabolic Effects: Orotic acid is an intermediate in the de novo synthesis of pyrimidines.[9] Introducing high concentrations of orotate into a cell could potentially alter nucleotide metabolism, which may have downstream effects on channel function and overall cell health.
-
Chelating Properties: Orotic acid and its conjugate base, orotate, are known to chelate metal ions.[10] This could affect the concentration of free divalent cations like magnesium (Mg2+) and calcium (Ca2+) in the intracellular solution, which are important modulators of many K+ channels.
-
Unknown Effects on Ion Channels: The direct effects of orotate on the gating, conductance, and pharmacology of the specific K+ channel under investigation are unknown. Orotate could act as a direct blocker, an opener, or an allosteric modulator.
-
Solubility and pH: Orotic acid is poorly soluble in water.[11] The solubility of this compound at the high concentrations required for intracellular solutions (typically >100 mM) needs to be empirically determined. The pH of the solution will also need careful adjustment.
Due to these considerations, the use of this compound in patch-clamp experiments should be approached with caution and requires rigorous validation through a series of control experiments.
Experimental Protocols
The following protocols provide a detailed methodology for a standard whole-cell patch-clamp experiment to study voltage-gated potassium (Kv) channels. A hypothetical intracellular solution containing this compound is presented alongside a standard K-gluconate based solution for comparison. The key is to perform parallel experiments with both solutions to validate the use of this compound.
Preparation of Solutions
a) Extracellular (Bath) Solution (in mM):
| Component | Concentration (mM) |
| NaCl | 140 |
| KCl | 3 |
| CaCl2 | 2 |
| MgCl2 | 1 |
| HEPES | 10 |
| Glucose | 10 |
Adjust pH to 7.4 with NaOH. Adjust osmolarity to ~310 mOsm with sucrose.
b) Intracellular (Pipette) Solutions (in mM):
| Component | Standard K-Gluconate Solution (mM) | Hypothetical K-Orotate Solution (mM) |
| K-Gluconate | 130 | 0 |
| This compound | 0 | 130 |
| KCl | 10 | 10 |
| HEPES | 10 | 10 |
| EGTA | 1 | 1 |
| Mg-ATP | 4 | 4 |
| Na2-GTP | 0.4 | 0.4 |
Adjust pH to 7.25 with KOH. Adjust osmolarity to ~290 mOsm with sucrose.
Note: The solubility of this compound at 130 mM must be confirmed. Gentle heating and stirring may be required. The solution should be freshly prepared and filtered (0.22 µm syringe filter) before use.
Cell Preparation
-
Cells expressing the potassium channel of interest (e.g., HEK293 cells transfected with a specific Kv channel subunit) should be plated on glass coverslips 24-48 hours before the experiment.
-
For neuronal recordings, acute brain slices or cultured neurons can be used.[12]
Whole-Cell Patch-Clamp Recording
The whole-cell patch-clamp configuration allows for the recording of macroscopic currents from the entire cell membrane.[1][13]
Workflow:
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries with a resistance of 3-7 MΩ when filled with the intracellular solution.[13]
-
Cell Approach: Mount the coverslip with cells in the recording chamber and perfuse with the extracellular solution. Under a microscope, approach a target cell with the patch pipette.[3]
-
Giga-seal Formation: Apply slight positive pressure to the pipette. Once the pipette touches the cell membrane, release the pressure to form a high-resistance seal (>1 GΩ).[14]
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical and diffusive access to the cell interior.[15]
-
Data Acquisition: Switch to voltage-clamp mode. Hold the cell at a holding potential where the channels of interest are closed (e.g., -80 mV for most Kv channels).
Voltage-Clamp Protocol for Kv Channels
To characterize the activity of voltage-gated potassium channels, a series of voltage steps are applied to elicit channel opening and closing.
a) Activation Protocol:
-
From a holding potential of -80 mV, apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments) for a duration sufficient to allow for full channel activation (e.g., 500 ms).
-
Return the membrane potential to a hyperpolarized level (e.g., -50 mV) after each depolarizing step to record tail currents, which are used to determine the voltage-dependence of deactivation.
b) Inactivation Protocol:
-
To study steady-state inactivation, apply a series of pre-pulses to various voltages (e.g., from -120 mV to +20 mV in 10 mV increments) for a long duration (e.g., 10 seconds) to allow channels to enter the inactivated state.
-
Immediately following the pre-pulse, apply a test pulse to a voltage that elicits maximal channel activation (e.g., +40 mV) to measure the fraction of channels that were not inactivated.
Data Presentation and Analysis
All quantitative data should be summarized in clearly structured tables for easy comparison between the standard and this compound intracellular solutions.
Table 1: Comparison of Potassium Channel Gating Parameters
| Parameter | Standard K-Gluconate | Hypothetical K-Orotate |
| Activation | ||
| V1/2 of activation (mV) | Experimental Value | Experimental Value |
| Slope factor (k) | Experimental Value | Experimental Value |
| Time to peak (ms) at +40 mV | Experimental Value | Experimental Value |
| Deactivation | ||
| Deactivation time constant (τ) at -50 mV | Experimental Value | Experimental Value |
| Inactivation | ||
| V1/2 of inactivation (mV) | Experimental Value | Experimental Value |
| Slope factor (k) | Experimental Value | Experimental Value |
| Time constant of inactivation (τ) at +40 mV | Experimental Value | Experimental Value |
| Current Density | ||
| Peak current density (pA/pF) at +40 mV | Experimental Value | Experimental Value |
-
V1/2: The voltage at which half of the channels are activated or inactivated.
-
Slope factor (k): A measure of the voltage sensitivity of the gating process.
-
Time constant (τ): A measure of the rate of channel opening, closing, or inactivation.
-
Current density: The peak current normalized to the cell capacitance, which accounts for variations in cell size.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for whole-cell patch-clamp recording of potassium channels.
Caption: Logical workflow for validating the use of this compound.
Conclusion and Recommendations
The use of this compound in patch-clamp intracellular solutions represents a novel, yet unvalidated, approach. The primary advantage could be in studying the direct effects of orotate on ion channels or in situations where the metabolic effects of orotate are part of the experimental design. However, the potential for confounding effects is significant.
It is imperative that any study employing this compound includes comprehensive control experiments. These should directly compare the results obtained with this compound to those obtained with a standard, well-characterized intracellular solution like potassium gluconate. Any significant differences in channel gating, kinetics, or current density must be carefully interpreted as potential effects of the orotate anion itself, rather than a simple substitution of the primary potassium salt.
For drug development professionals, understanding these potential off-target effects is crucial. If a compound's effects on a potassium channel differ depending on the intracellular anion, it may suggest a more complex mechanism of action that could have implications for in vivo efficacy and safety.
References
- 1. Patch clamp - Wikipedia [en.wikipedia.org]
- 2. Virtual Labs [virtual-labs.github.io]
- 3. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 4. scientifica.uk.com [scientifica.uk.com]
- 5. swharden.com [swharden.com]
- 6. Common components of patch-clamp internal recording solutions can significantly affect protein kinase A activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Orotic acid - Wikipedia [en.wikipedia.org]
- 8. Orotic Acid, More Than Just an Intermediate of Pyrimidine de novo Synthesis [pubmed.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. ijesi.org [ijesi.org]
- 11. Orotic acid - Sciencemadness Wiki [sciencemadness.org]
- 12. re-place.be [re-place.be]
- 13. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 14. homepages.gac.edu [homepages.gac.edu]
- 15. Whole Cell Patch Clamp Protocol [protocols.io]
Troubleshooting & Optimization
Addressing potassium orotate solubility challenges in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with potassium orotate (B1227488) in aqueous solutions.
Troubleshooting Guide
Researchers encountering challenges with dissolving potassium orotate can follow this systematic troubleshooting guide to identify and resolve common issues.
start [label="Start: this compound\nSolubility Issue", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; check_purity [label="1. Verify Purity & Identity\nof this compound", fillcolor="#FBBC05", fontcolor="#202124"]; check_solvent [label="2. Confirm Solvent is\nDeionized/Distilled Water", fillcolor="#FBBC05", fontcolor="#202124"]; initial_dissolution [label="3. Initial Dissolution Attempt\n(e.g., 1 mg/mL in Water)", fillcolor="#F1F3F4", fontcolor="#202124"]; dissolved_q [label="Is it fully dissolved?", shape=diamond, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", edge[style=solid]]; success [label="Success: Solution Prepared", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; increase_temp [label="4. Increase Temperature\n(e.g., to 40-50°C with stirring)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; dissolved_q2 [label="Is it fully dissolved?", shape=diamond, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; adjust_ph [label="5. Adjust pH\n(Cautiously add dilute base, e.g., KOH,\nto raise pH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; dissolved_q3 [label="Is it fully dissolved?", shape=diamond, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; cosolvent [label="6. Consider Co-solvents or\nSolubilizing Agents", fillcolor="#4285F4", fontcolor="#FFFFFF"]; failure [label="Consult further literature for\nspecific formulation strategies", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> check_purity; check_purity -> check_solvent; check_solvent -> initial_dissolution; initial_dissolution -> dissolved_q; dissolved_q -> success [label="Yes"]; dissolved_q -> increase_temp [label="No"]; increase_temp -> dissolved_q2; dissolved_q2 -> success [label="Yes"]; dissolved_q2 -> adjust_ph [label="No"]; adjust_ph -> dissolved_q3; dissolved_q3 -> success [label="Yes"]; dissolved_q3 -> cosolvent [label="No"]; cosolvent -> failure; }
Figure 1. Troubleshooting workflow for this compound solubility.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in water?
A1: The reported solubility of this compound in water is conflicting in literature. It is often described qualitatively as "hardly soluble" in water[1][2][3]. One quantitative source indicates that the solubility of the potassium salt of orotic acid is approximately 0.15% (1.5 g/L) in water at a pH range of 7.0 to 8.0[4]. It is practically insoluble in ethanol (B145695) and ether[1][2][3]. Given these reports, researchers should not expect high solubility in neutral aqueous solutions at room temperature.
Q2: My this compound is not dissolving. What are the first steps I should take?
A2: First, verify the identity and purity of your compound using appropriate analytical methods. Ensure you are using high-purity deionized or distilled water as your solvent. Contaminants in either the compound or the solvent can affect solubility. Attempt to dissolve a small, known amount (e.g., 1 mg/mL) with vigorous stirring.
Q3: How does temperature affect the solubility of this compound?
Q4: Can pH be adjusted to improve solubility?
A4: Yes, pH is a critical factor. Orotic acid is a weak acid, and its salt, this compound, will have its solubility influenced by pH. A patent on preparing aqueous solutions of orotic acid notes that using an excess of inorganic bases can increase the concentration in solution, but this results in a strongly alkaline solution[4]. To improve solubility, you can try cautiously increasing the pH of your solution by adding a dilute solution of a base like potassium hydroxide (B78521) (KOH). This will shift the equilibrium towards the more soluble orotate anion. Monitor the pH carefully to avoid making the solution too alkaline for your experimental needs.
Q5: Are there any recommended co-solvents or solubilizing agents?
A5: Yes, if pH and temperature adjustments are insufficient or not suitable for your application, you can explore the use of co-solvents or solubilizing agents. One patent suggests that alkanolamines, such as 2-amino-2-methyl-propanediol, can be used to prepare stable, injectable solutions of orotic acid up to 10% concentration at a more physiologically acceptable pH range of 6.8 to 9.0[4]. The use of surfactants and wetting agents has also been shown to improve the dissolution rate of other potassium salts and could be a viable strategy[5][8].
Data Summary
The table below summarizes the key physical and chemical properties of this compound relevant to its solubility.
| Property | Value | Source(s) |
| Appearance | White to off-white crystalline powder | [1][2][9][10][11] |
| Molecular Formula | C₅H₃KN₂O₄ | [12][13] |
| Molecular Weight | ~194.19 g/mol | [12][13] |
| Solubility in Water | "Hardly soluble" | [1][2][3] |
| ~0.15% (1.5 g/L) at pH 7.0-8.0 | [4] | |
| Solubility in Other Solvents | Practically insoluble in 96% ethanol and ether | [1][2][3] |
| Melting Point | Decomposes before melting (>300°C) | [9][14] |
Experimental Protocols
Protocol 1: Basic Aqueous Solubility Determination
This protocol outlines a method to determine the approximate solubility of this compound in water at a specific temperature.
start [label="Start: Prepare Saturated Solution", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; step1 [label="1. Add excess this compound to a\nknown volume of water (e.g., 10 mL).", fillcolor="#FBBC05", fontcolor="#202124"]; step2 [label="2. Equilibrate at constant temperature\n(e.g., 25°C) with continuous stirring\nfor 24 hours.", fillcolor="#FBBC05", fontcolor="#202124"]; step3 [label="3. Allow undissolved solid to settle.", fillcolor="#FBBC05", fontcolor="#202124"]; step4 [label="4. Filter the supernatant through a\n0.22 µm syringe filter to get a\nclear saturated solution.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step5 [label="5. Accurately dilute an aliquot of the\nfiltrate with water.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step6 [label="6. Determine potassium concentration via\nICP-OES, AAS, or a validated\nUV-Vis spectrophotometry method.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step7 [label="7. Calculate original concentration in g/L.", fillcolor="#34A853", fontcolor="#FFFFFF"]; end_node [label="End: Solubility Determined", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
start -> step1 -> step2 -> step3 -> step4 -> step5 -> step6 -> step7 -> end_node; }
Figure 2. Experimental workflow for solubility determination.
Methodology Details:
-
Preparation: Add an excess amount of this compound (e.g., 50 mg) to a 20 mL glass vial containing 10 mL of deionized water.
-
Equilibration: Seal the vial and place it on a magnetic stirrer or in a shaking incubator at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Separation: After 24 hours, stop the agitation and allow the suspension to stand undisturbed for at least 1 hour for the excess solid to sediment.
-
Filtration: Carefully withdraw a sample of the clear supernatant using a syringe and filter it through a 0.22 µm chemically inert syringe filter to remove all undissolved particles.
-
Quantification:
-
UV-Vis Spectrophotometry: this compound has a specific absorbance at approximately 285 nm[1][3]. Prepare a calibration curve using standards of known concentration. Dilute the filtered sample accurately to fall within the linear range of the calibration curve and measure its absorbance.
-
ICP-OES/AAS: These methods can be used to determine the concentration of potassium in the filtrate[15][16]. This value can then be used to calculate the concentration of this compound. This is a preferred method if other components in the solution interfere with UV absorbance.
-
-
Calculation: Use the measured concentration of the diluted sample and the dilution factor to calculate the concentration of the original saturated solution, which represents the solubility in g/L or mg/mL.
Protocol 2: Method for Enhancing Solubility via pH Adjustment
This protocol describes how to systematically test the effect of pH on this compound solubility.
-
Prepare Slurry: Create a slurry by adding a known excess of this compound (e.g., 10 mg/mL) to a series of vials, each containing the same volume of deionized water.
-
pH Adjustment: Using a calibrated pH meter, slowly add small aliquots of a dilute base (e.g., 0.1 M KOH) or acid (e.g., 0.1 M HCl) to each vial to adjust the pH to a range of target values (e.g., pH 6, 7, 8, 9, 10).
-
Equilibrate: Equilibrate the samples at a constant temperature with stirring for 24 hours.
-
Measure and Analyze: After equilibration, check the final pH of each slurry. If there is still undissolved solid, filter the samples and determine the concentration of dissolved this compound in the filtrate for each pH value using the quantification methods described in Protocol 1.
-
Plot Data: Plot the measured solubility (y-axis) against the final pH (x-axis) to visualize the relationship and identify the optimal pH range for your desired concentration.
References
- 1. This compound Manufacturers, with SDS [mubychem.com]
- 2. This compound Manufacturers [potassiumgluconate.net]
- 3. Specifications, Uses, SDS of this compound Manufacturers [kingofchemicals.com]
- 4. AT239443B - Process for the preparation of aqueous solutions of orotic acid, particularly suitable for injection purposes - Google Patents [patents.google.com]
- 5. US5298050A - High water solubility potassium sulfate and method of producing same - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. RU2662923C2 - Method for producing this compound - Google Patents [patents.google.com]
- 8. Purification and rapid dissolution of potassium sulfate in aqueous solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Powder - SYNTHETIKA [synthetikaeu.com]
- 10. wbcil.com [wbcil.com]
- 11. This compound CAS 24598-73-0 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 12. globalcalcium.com [globalcalcium.com]
- 13. This compound | C5H3KN2O4 | CID 23665705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. This compound CAS#: 24598-73-0 [m.chemicalbook.com]
- 15. Potassium- Determination by AAS | OIV [oiv.int]
- 16. horiba.com [horiba.com]
Technical Support Center: Optimizing Potassium Orotate Stability in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using potassium orotate (B1227488) in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is potassium orotate and why is it used in cell culture?
This compound is the potassium salt of orotic acid, a key intermediate in the de novo pyrimidine (B1678525) biosynthesis pathway.[1][2] It is utilized in cell culture as a source of both potassium and orotic acid. Orotic acid serves as a precursor for the synthesis of uridine (B1682114) monophosphate (UMP), which is essential for the production of pyrimidine nucleotides required for DNA and RNA synthesis.[3][4] The orotate form is often favored for its potential for enhanced cellular uptake compared to other potassium salts.
Q2: What are the primary challenges when using this compound in cell culture media?
The main challenge associated with this compound is its limited solubility in aqueous solutions, including cell culture media.[5] This can lead to precipitation, especially at higher concentrations or under certain storage and incubation conditions. Stability can also be affected by the pH of the medium and interactions with other components.
Q3: How does pH affect the stability of this compound in my cell culture medium?
The pH of the cell culture medium can influence the solubility and stability of this compound. Orotic acid has acidic properties, and changes in pH can alter its ionization state, potentially affecting its solubility. While specific data for this compound is limited, a study on related magnesium and this compound solutions showed that the pH of water solutions of different tautomeric forms of orotates varies, and over time, they equilibrate to the pH of the most stable oxo-form.[6] It is crucial to maintain the recommended physiological pH of your cell culture medium (typically 7.2-7.4) to ensure optimal stability of all media components, including this compound.
Q4: Can temperature fluctuations impact the stability of my this compound-supplemented media?
Yes, temperature is a critical factor. Like many salts, the solubility of this compound is temperature-dependent. Repeated freeze-thaw cycles or storing the media at low temperatures (e.g., 4°C) can cause this compound to precipitate out of the solution.[2][7] It is recommended to warm the media to 37°C and gently swirl to redissolve any precipitate before use.
Q5: What are the signs of this compound precipitation in my cell culture?
Precipitation of this compound will appear as a fine white or crystalline sediment in the cell culture medium. This can be observed visually in the flask or plate and may also be seen under the microscope as small, refractile particles.
Troubleshooting Guides
Issue 1: Precipitate forms in the this compound stock solution.
| Possible Cause | Troubleshooting Step |
| Concentration exceeds solubility limit. | This compound is only slightly soluble in water.[5] Prepare stock solutions at a concentration known to be soluble at the storage temperature. Consider preparing a more dilute stock solution. |
| Low temperature of the solvent during dissolution. | Use deionized water or PBS at room temperature or slightly warmed (e.g., 37°C) to aid dissolution. |
| Incomplete dissolution. | Vortex or stir the solution thoroughly until all powder is dissolved. Gentle warming can also help. |
| Storage at low temperatures. | Store the stock solution at room temperature or 4°C, depending on the concentration. If refrigerated, warm to 37°C and gently mix to redissolve any precipitate before use. Avoid freezing concentrated stock solutions. |
Issue 2: Precipitate forms in the cell culture medium after adding this compound.
| Possible Cause | Troubleshooting Step |
| Localized high concentration upon addition. | Add the this compound stock solution to the pre-warmed (37°C) cell culture medium slowly while gently swirling the medium to ensure rapid and even distribution. |
| Interaction with other media components. | Cell culture media like DMEM contain various inorganic salts, such as calcium chloride and magnesium sulfate.[8] High concentrations of these ions could potentially interact with orotate, leading to precipitation. Ensure that the final concentration of this compound is within a range that is compatible with your specific medium. |
| pH of the medium is not optimal. | Verify that the pH of your cell culture medium is within the recommended range (typically 7.2-7.4) before and after adding the supplement. |
| Incubation at lower temperatures. | If your experimental protocol requires incubation at temperatures below 37°C, be aware that the solubility of this compound may decrease, increasing the risk of precipitation. |
Data Presentation
Table 1: Hypothetical Solubility of this compound in Water at Different Temperatures
| Temperature (°C) | Approximate Solubility ( g/100 mL) |
| 4 | 0.2 |
| 25 | 0.5 |
| 37 | 0.8 |
Note: This data is an estimation based on the general solubility characteristics of potassium salts and should be empirically verified.
Table 2: Hypothetical Stability of a 0.5 mg/mL this compound Solution at Different pH Values after 24 hours at 37°C
| pH | Observation | % Remaining in Solution (Hypothetical) |
| 6.0 | Slight precipitate | 85% |
| 7.0 | Clear solution | >99% |
| 7.4 | Clear solution | >99% |
| 8.0 | Clear solution | >99% |
Note: This data is illustrative and assumes a simple buffered solution. Interactions with complex cell culture media components could alter these results.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution for Cell Culture
Materials:
-
This compound powder
-
Sterile, deionized water or phosphate-buffered saline (PBS)
-
Sterile conical tubes (15 mL or 50 mL)
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
-
Sterile microcentrifuge tubes for aliquoting
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder.
-
Transfer the powder to a sterile conical tube.
-
Add the calculated volume of sterile water or PBS to achieve the desired stock solution concentration (e.g., 10 mg/mL).
-
Vortex the tube vigorously for 1-2 minutes to dissolve the powder. Gentle warming in a 37°C water bath may aid in dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Draw the solution into a sterile syringe and attach a sterile 0.22 µm syringe filter.
-
Dispense the sterile stock solution into a new sterile conical tube.
-
Dispense the sterile stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.
-
Label the tubes clearly with the compound name, concentration, and date.
-
Store the aliquots at 4°C. Avoid freezing to prevent precipitation.
Protocol 2: Experimental Workflow for Assessing this compound Stability in DMEM
Objective: To determine the stability of this compound in Dulbecco's Modified Eagle Medium (DMEM) over time at 37°C.
Materials:
-
Prepared sterile stock solution of this compound (e.g., 10 mg/mL)
-
Sterile DMEM (high glucose, with L-glutamine and sodium pyruvate)
-
Sterile conical tubes (15 mL)
-
Cell culture incubator (37°C, 5% CO₂)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reversed-phase HPLC column
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (B84403) buffer (0.05 M, pH adjusted to 2.5 with phosphoric acid)
-
Sterile microcentrifuge tubes
Procedure:
-
Preparation of Spiked Media:
-
Pre-warm DMEM to 37°C.
-
In a sterile conical tube, add a known volume of the this compound stock solution to the DMEM to achieve the desired final concentration (e.g., 100 µg/mL).
-
Prepare a sufficient volume for all time points.
-
Gently mix the solution by inverting the tube.
-
-
Incubation:
-
Place the tube of this compound-spiked DMEM in a 37°C cell culture incubator.
-
-
Sample Collection:
-
At designated time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), aseptically collect an aliquot (e.g., 1 mL) of the spiked medium.
-
Immediately store the collected samples at -80°C until analysis.
-
-
Sample Preparation for HPLC:
-
Thaw the samples on ice.
-
Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet any precipitate.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
-
-
HPLC Analysis:
-
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: 0.05 M potassium dihydrogen phosphate buffer (pH 2.5).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm (or a wavelength determined to be optimal for orotic acid).
-
-
Inject the prepared samples onto the HPLC system.
-
-
Data Analysis:
-
Quantify the peak area corresponding to orotic acid at each time point.
-
Normalize the peak area at each time point to the peak area at time 0 to determine the percentage of this compound remaining in the solution.
-
Visualizations
Pyrimidine Biosynthesis Pathway
The following diagram illustrates the de novo pyrimidine biosynthesis pathway, highlighting the role of orotic acid as a key intermediate.
Caption: De novo pyrimidine biosynthesis pathway.
Experimental Workflow for Stability Assessment
The following diagram outlines the key steps in the experimental protocol for assessing the stability of this compound in cell culture media.
Caption: Workflow for stability assessment.
References
- 1. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. Common Cell Culture Problems: Precipitates [merckmillipore.com]
- 3. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound Manufacturers, with SDS [mubychem.com]
- 6. researchgate.net [researchgate.net]
- 7. 細胞培養でよく見られる問題:沈殿物 [sigmaaldrich.com]
- 8. 11965 - DMEM, high glucose | Thermo Fisher Scientific - US [thermofisher.com]
Identifying and mitigating potential artifacts in potassium orotate experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate potential artifacts in experiments involving potassium orotate (B1227488).
Frequently Asked Questions (FAQs)
Q1: What are the common sources of variability in analytical measurements of potassium orotate?
A1: Variability in analytical measurements of this compound can arise from several sources. In High-Performance Liquid Chromatography (HPLC), issues such as improper mobile phase pH, incorrect solvent composition, and poor column equilibration can lead to retention time drift and inaccurate quantification. For ion-selective electrode (ISE) measurements of potassium, interference from other ions like cesium, ammonium, and sodium can be a significant factor. Sample preparation is also critical; incomplete dissolution or the presence of interfering substances in the sample matrix can affect results.
Q2: Can this compound interfere with common cell viability assays like MTT or MTS?
A2: Yes, there is a potential for interference. The orotate moiety can influence cellular metabolism, including mitochondrial function, which is the basis of tetrazolium-based assays like MTT and MTS.[1][2] These assays measure cell viability by assessing the activity of mitochondrial reductases. Since orotic acid can impact mitochondrial activity, it may lead to an over or underestimation of cell viability that is not directly related to cytotoxicity.[2] It is crucial to include appropriate controls, such as a vehicle control (medium with this compound but without cells) to check for direct reduction of the assay reagent by this compound.
Q3: What are the key considerations when designing animal studies with this compound supplementation?
A3: When designing animal studies, several factors must be considered to avoid confounding results. The basal diet of the animals is critical, as the existing levels of potassium, magnesium, and other minerals can interact with the supplemented this compound.[3][4] The bioavailability of both potassium and orotate can be influenced by the animal's physiological status, age, and gut microbiome.[3][4] Furthermore, the potential for inducing a condition similar to orotic aciduria, especially at high doses, should be considered, as this can have widespread metabolic effects.[5] It is also important to account for variability in supplement consumption among animals.[6]
Q4: How can I ensure the stability of this compound in my experimental solutions?
A4: this compound is generally stable in aqueous solutions. However, its stability can be affected by factors such as pH, temperature, and exposure to light.[7] It is recommended to prepare fresh solutions for each experiment and store stock solutions in a cool, dark place. For cell culture experiments, the stability of this compound in the specific culture medium over the duration of the experiment should be considered, as components in the medium could potentially interact with the compound.
Troubleshooting Guides
Analytical Methods
Issue: Inconsistent Retention Times in HPLC Analysis of this compound
-
Potential Cause 1: Mobile Phase pH Variation. The retention of orotic acid on a reverse-phase column is highly dependent on the pH of the mobile phase. Small shifts in pH can cause significant changes in retention time.
-
Mitigation: Prepare fresh mobile phase for each run and ensure the pH is accurately measured and consistent. Use a buffered mobile phase to maintain a stable pH.
-
-
Potential Cause 2: Improper Column Equilibration. Insufficient equilibration of the column with the mobile phase before injection can lead to drifting retention times.
-
Mitigation: Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase, or until a stable baseline is achieved.
-
-
Potential Cause 3: Fluctuating Column Temperature. Temperature variations can affect the viscosity of the mobile phase and the kinetics of analyte interaction with the stationary phase, leading to shifts in retention time.
-
Mitigation: Use a column oven to maintain a constant and consistent temperature throughout the analysis.[8]
-
Issue: Inaccurate Potassium Concentration Measurement with Ion-Selective Electrodes (ISE)
-
Potential Cause 1: Interference from Other Cations. ISEs are not perfectly selective and can respond to other ions present in the sample matrix, such as Na+, NH4+, and Cs+.
-
Mitigation: Use an ionic strength adjuster (ISA) solution to keep the background ionic strength constant for all standards and samples. If specific interfering ions are known to be present at high concentrations, consider sample pretreatment to remove them or use an alternative analytical method.
-
-
Potential Cause 2: Electrode Fouling or Damage. The electrode membrane can become coated with proteins or other substances from the sample, or it can be physically damaged, leading to erroneous readings.
-
Mitigation: Regularly clean the electrode according to the manufacturer's instructions. Avoid touching the membrane with hard objects.
-
-
Potential Cause 3: Incorrect Calibration. An improper calibration, using expired or incorrectly prepared standards, will lead to inaccurate sample measurements.
-
Mitigation: Prepare fresh calibration standards daily. Ensure that the concentration range of the standards brackets the expected concentration of the samples.
-
Cell-Based Assays
Issue: Unexpected Results in MTT/MTS Viability Assays
-
Potential Cause 1: Orotate-induced Metabolic Alterations. Orotic acid is an intermediate in pyrimidine (B1678525) biosynthesis and can influence cellular metabolic pathways, including those involving mitochondrial reductases that are measured in MTT and MTS assays.[1][2] This can lead to changes in color development that are not directly related to cell number.
-
Mitigation:
-
Include a no-cell control with this compound to check for direct chemical reduction of the MTT/MTS reagent.
-
Use a secondary, non-metabolic viability assay to confirm results, such as a dye exclusion assay (e.g., trypan blue) or a cytotoxicity assay that measures membrane integrity (e.g., LDH release).
-
Perform a dose-response curve and observe the cellular morphology under a microscope to correlate the assay results with visual evidence of cell health.
-
-
-
Potential Cause 2: Interference with Formazan (B1609692) Crystal Solubilization (MTT assay). Components of the cell culture medium or the this compound itself might interfere with the solubilization of the formazan crystals, leading to inaccurate absorbance readings.[9]
-
Mitigation: Ensure complete solubilization of the formazan crystals by vigorous mixing or trituration. Check for any precipitation in the wells before reading the plate.
-
Animal Studies
Issue: High Variability in Animal Responses to this compound Supplementation
-
Potential Cause 1: Dietary Interactions. The composition of the basal diet, particularly the levels of other minerals like magnesium and calcium, can influence the absorption and metabolic effects of this compound.[3][4]
-
Mitigation: Use a purified, defined diet for all experimental groups to minimize variability from nutritional sources. Analyze the basal diet for key minerals to establish a baseline.
-
-
Potential Cause 2: Inconsistent Supplement Intake. Animals may not consume the supplemented diet or water uniformly, leading to variations in the actual dose of this compound received.[6]
-
Mitigation: Monitor food and water intake daily for each animal. If possible, consider gavage administration for precise dosing, although this can introduce stress as a confounding factor.
-
-
Potential Cause 3: Underlying Metabolic Differences (Orotic Aciduria-like effects). High doses of orotic acid can induce a state resembling hereditary orotic aciduria, a metabolic disorder with wide-ranging effects on physiology.[5][10] Individual animals may have different susceptibilities to this effect.
-
Mitigation: Start with a dose-ranging study to identify a dose that does not cause overt signs of toxicity or metabolic disturbance. Monitor for signs of orotic aciduria, such as crystalluria or megaloblastic anemia, in pilot studies.
-
Quantitative Data Summary
Table 1: Potential Interferences in Potassium Measurement by Ion-Selective Electrode
| Interfering Ion | Selectivity Coefficient (kK,j) | Potential Impact |
| Cesium (Cs+) | ~10-1 | High |
| Ammonium (NH4+) | ~10-2 | Moderate |
| Sodium (Na+) | ~10-4 | Low |
| Lithium (Li+) | ~10-4 | Low |
| Hydrogen (H+) | ~10-5 | Very Low (at physiological pH) |
Data are generalized and can vary based on the specific electrode.
Experimental Protocols
Protocol 1: Quantification of this compound by HPLC-UV
This protocol provides a general framework for the analysis of this compound. Method validation and optimization are required for specific applications.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
-
Reagents:
-
This compound standard.
-
HPLC-grade acetonitrile (B52724).
-
HPLC-grade water.
-
Phosphate (B84403) buffer (e.g., potassium dihydrogen phosphate), pH adjusted to ~3.0 with phosphoric acid.
-
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of phosphate buffer and acetonitrile (e.g., 95:5 v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 20 µL.
-
-
Sample Preparation:
-
Standard Preparation: Prepare a stock solution of this compound in the mobile phase. Create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the standards to generate a calibration curve of peak area versus concentration.
-
Inject the prepared samples.
-
Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.
-
Protocol 2: Assessment of Orotic Acid Interference in MTT Assay
-
Materials:
-
Cells of interest.
-
Complete cell culture medium.
-
This compound.
-
MTT reagent (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
96-well cell culture plates.
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound. Include the following controls:
-
Vehicle Control: Cells treated with the vehicle used to dissolve this compound.
-
Untreated Control: Cells in medium only.
-
No-Cell Control: Wells with medium and this compound at the highest concentration used, but without cells.
-
Positive Control for Cytotoxicity: Cells treated with a known cytotoxic agent.
-
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well.
-
Absorbance Reading: Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Express the viability of treated cells as a percentage of the vehicle control.
-
Evaluate if there is a significant difference in absorbance between the medium-only control and the no-cell control with this compound to assess direct interference.
-
Visualizations
Caption: Troubleshooting workflow for this compound experiments.
Caption: Potential influence of orotate on MTT/MTS assays.
Caption: Logical steps for troubleshooting experimental artifacts.
References
- 1. The influence of orotic acid on cellular response to stress [cds-bsx.com]
- 2. mdpi.com [mdpi.com]
- 3. Evaluating mineral supplements for cattle | Dellait [dellait.com]
- 4. feedstrategy.com [feedstrategy.com]
- 5. Orotic aciduria - Wikipedia [en.wikipedia.org]
- 6. beefmagazine.com [beefmagazine.com]
- 7. Rapid high-performance liquid chromatography method for the analysis of sodium benzoate and potassium sorbate in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. MTT assay - Wikipedia [en.wikipedia.org]
- 10. Orotic aciduria | Research Starters | EBSCO Research [ebsco.com]
Technical Support Center: Managing Potassium Orotate Interference in Biological Assays
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential interference from potassium orotate (B1227488) in your biological assays.
Frequently Asked Questions (FAQs)
Q1: What is potassium orotate and why might it interfere with my assays?
This compound is the potassium salt of orotic acid, a key intermediate in the de novo biosynthesis of pyrimidine (B1678525) nucleotides. Its chemical structure and biological role can lead to interference in several common assays through various mechanisms:
-
Spectral Interference: Orotic acid exhibits significant UV absorbance, which can overlap with the absorbance spectra of biomolecules like nucleic acids and proteins, or with the chromophores used in colorimetric assays.
-
Biochemical Interference: As a metabolic precursor, orotic acid can influence cellular metabolism, potentially altering the readout of assays that measure metabolic activity, such as cell viability and proliferation assays.
-
Chemical Interference: The orotate molecule may interact with assay reagents, either quenching or enhancing signals, or the potassium ions could affect enzyme activities that are sensitive to salt concentrations.
Q2: Which assays are most likely to be affected by this compound?
Based on its properties, the following assays are at a higher risk of interference:
-
Spectrophotometric Quantification of Nucleic Acids and Proteins (e.g., NanoDrop): Direct interference due to overlapping UV absorbance.
-
Colorimetric Protein Assays (e.g., Bradford, Lowry): Potential for spectral overlap and chemical interaction with assay reagents.
-
Cell Viability/Proliferation Assays (e.g., MTT, XTT): Possible alteration of cellular metabolic rates.
-
Fluorescent Nucleic Acid Quantification (e.g., PicoGreen®): Potential for interference through quenching or enhancement of fluorescence, although direct evidence is limited.
-
Enzyme-Based Assays (e.g., ELISA, Luciferase assays): The potassium salt or the orotate molecule could potentially modulate enzyme activity.
Troubleshooting Guides
Issue 1: Inaccurate Nucleic Acid or Protein Quantification using UV-Vis Spectrophotometry (e.g., NanoDrop)
Symptoms:
-
Overestimation of DNA, RNA, or protein concentration.
-
Atypical absorbance spectra, with a shoulder or peak around 280 nm.
Cause: Orotic acid has a maximum UV absorbance at approximately 280 nm in neutral pH buffers.[1] This directly overlaps with the absorbance maximum of proteins (280 nm) and is close to that of nucleic acids (260 nm), leading to artificially inflated readings.
Solutions:
-
Sample Dilution: If the analyte concentration is high, diluting the sample can reduce the orotate concentration to a non-interfering level. However, this may not be feasible for samples with low analyte concentrations.
-
Use of a Specific Blank: Prepare a blank solution containing the same concentration of this compound as in your samples. This will help to subtract the background absorbance from the orotate.
-
Alternative Quantification Methods: Switch to a quantification method that is not based on UV absorbance, such as fluorescent dye-based assays (e.g., PicoGreen® for dsDNA, RiboGreen® for RNA, or Qubit™ assays). Be aware of the potential for interference in these assays as well (see Issue 3).
-
Sample Cleanup: If the above methods are not suitable, consider removing the this compound from your sample prior to measurement (see Sample Cleanup Protocols).
Issue 2: Inconsistent or Inaccurate Results in Colorimetric Protein Assays (Bradford, Lowry)
Symptoms:
-
High background absorbance.
-
Non-linear standard curves.
-
Poor reproducibility between replicates.
Cause: While direct interaction of this compound with Coomassie dye (Bradford) or the Folin-Ciocalteu reagent (Lowry) is not well-documented, interference can be predicted based on the assay principles and the properties of orotic acid.
-
Bradford Assay: This assay is sensitive to changes in pH and the presence of certain detergents and other compounds that can affect the dye-protein binding equilibrium.[1] The acidic nature of orotic acid could potentially alter the local pH.
-
Lowry Assay: This assay is susceptible to interference from reducing agents and chelating agents.[2][3] While orotic acid is not a strong reducing or chelating agent, its potential for interaction cannot be entirely ruled out.
-
Spectral Interference: The absorbance of this compound might overlap with the absorbance maximum of the dye-protein complex (595 nm for Bradford, ~750 nm for Lowry), although this is less likely to be a major issue given the separation in wavelengths.
Solutions:
-
Appropriate Controls: Run a control sample containing only the buffer and this compound to assess its contribution to the final absorbance.
-
Standard Curve in a Matched Buffer: Prepare your protein standards in the same buffer, containing the same concentration of this compound as your samples. This can help to compensate for the interference.
-
Protein Precipitation: Use a protein precipitation protocol (see Sample Cleanup Protocols) to separate the protein from the interfering this compound.
-
Alternative Protein Assay: Consider using a protein assay that is less prone to interference from the components in your sample buffer.
Issue 3: Unexpected Results in Cell Viability Assays (e.g., MTT, XTT)
Symptoms:
-
Apparent increase or decrease in cell viability that is not consistent with other observations (e.g., microscopy).
-
High variability in results.
Cause: MTT and similar tetrazolium-based assays measure the metabolic activity of cells as a proxy for viability. Orotic acid is a precursor in the pyrimidine synthesis pathway, and its presence could stimulate or inhibit metabolic processes, leading to a change in the reduction of the tetrazolium dye that is independent of actual cell number or viability.[4][5]
Solutions:
-
Wash Cells Before Assay: Before adding the MTT reagent, wash the cells with phosphate-buffered saline (PBS) to remove the this compound-containing medium.
-
Use a Different Viability Assay: Employ a viability assay that is not based on metabolic activity. Examples include:
-
Trypan Blue Dye Exclusion Assay: Measures membrane integrity.
-
Propidium Iodide Staining followed by Flow Cytometry: Also measures membrane integrity.
-
Crystal Violet Staining: Measures the number of adherent cells.
-
-
Validate with a Secondary Assay: If you must use a metabolic assay, validate your findings with a non-metabolic assay to confirm that the observed effects are due to changes in cell viability and not metabolic interference.
Quantitative Data Summary
Currently, there is a lack of specific quantitative data in the literature detailing the concentration-dependent interference of this compound in these assays. Researchers encountering potential interference are encouraged to perform their own validation experiments to determine the tolerance limits for their specific assay conditions. A general approach is to create a standard curve in the presence and absence of this compound to assess the degree of interference.
Experimental Protocols
Protocol 1: Protein Precipitation using Trichloroacetic Acid (TCA)
This method is effective for concentrating proteins and removing small molecule contaminants like this compound. Caution: TCA is a strong acid. Handle with appropriate personal protective equipment.
-
Sample Preparation: Start with your protein sample containing this compound.
-
TCA Addition: Add an equal volume of ice-cold 20% (w/v) TCA to your sample.
-
Incubation: Vortex briefly and incubate on ice for 30 minutes to allow the protein to precipitate.
-
Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Removal: Carefully aspirate and discard the supernatant, which contains the this compound.
-
Washing: Add 500 µL of ice-cold acetone (B3395972) to the protein pellet. This helps to remove any residual TCA.
-
Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Drying: Carefully discard the acetone and allow the protein pellet to air dry for 5-10 minutes. Do not over-dry the pellet as it may be difficult to resuspend.
-
Resuspension: Resuspend the protein pellet in a suitable buffer for your downstream assay.
Protocol 2: Buffer Exchange using a Desalting Column
This method is suitable for removing small molecules like this compound from protein samples without denaturation.
-
Column Equilibration: Equilibrate a desalting column (e.g., a spin column) with the buffer you want your protein to be in for the downstream assay, according to the manufacturer's instructions.
-
Sample Loading: Load your protein sample containing this compound onto the column.
-
Centrifugation: Centrifuge the column according to the manufacturer's protocol. The larger protein molecules will pass through the column quickly and be collected, while the smaller this compound molecules will be retained in the column matrix.
-
Collection: The collected eluate will contain your protein in the new buffer, free of this compound.
Visualizations
Caption: A logical workflow for troubleshooting this compound interference.
Caption: Simplified pyrimidine biosynthesis pathway showing the role of orotic acid.
References
- 1. Orotic Acid | C5H4N2O4 | CID 967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. blog.edvotek.com [blog.edvotek.com]
- 3. bio-rad.com [bio-rad.com]
- 4. researchgate.net [researchgate.net]
- 5. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Calculating and refining the optimal dosage of potassium orotate for animal studies
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on calculating and refining the optimal dosage of potassium orotate (B1227488) for preclinical animal studies. The following information is intended to serve as a starting point, and it is imperative to conduct dose-response studies to determine the optimal dosage for your specific animal model and experimental objectives.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for potassium orotate in rat studies?
A1: Based on available literature, a common starting point for oral administration of this compound in rats ranges from 5 mg/kg to 100 mg/kg.[1][2] One study investigating the anxiolytic and nootropic effects in rats used chronic oral doses of 5, 10, 20, 50, and 100 mg/kg.[1] Another study examining its anxiolytic action used a chronic oral dose of 100 mg/kg.[2] For intraperitoneal administration, one study on the radioprotective effects in rats was conducted, though the precise dosage is not detailed in the available abstract.
Q2: How can I convert a known rat dose of this compound to a mouse dose?
A2: Dose conversion between species is most accurately performed using allometric scaling, which accounts for differences in body surface area. A simplified method uses a conversion factor based on the body weight (in kg) to the power of 0.75.
The formula for converting a rat dose to a mouse dose is:
Mouse Dose (mg/kg) = Rat Dose (mg/kg) × (Km_rat / Km_mouse)
Where the Km factor is Body Weight (kg) / Body Surface Area (m²). A commonly used conversion factor from rat to mouse is approximately 0.5. Therefore, a 50 mg/kg dose in a rat would be approximately 25 mg/kg in a mouse. However, it is highly recommended to use established conversion factor tables or software for more accurate calculations.
Q3: Is there any available toxicological data for this compound?
A3: Specific public data on the LD50 (median lethal dose) of this compound is limited. However, a 28-day repeated-dose oral toxicity study on a related compound, lithium orotate, in rats established a No Observed Adverse Effect Level (NOAEL) of 400 mg/kg body weight/day. While this provides some indication of the safety of the orotate salt, it is not a direct measure for this compound. Researchers should always begin with low doses and carefully observe animals for any signs of toxicity.
Q4: What are the signs of potential toxicity I should monitor for?
A4: General signs of toxicity in rodents can include, but are not limited to:
-
Changes in body weight (sudden loss or gain)
-
Decreased food and water intake
-
Lethargy or hyperactivity
-
Changes in posture or gait
-
Ruffled fur
-
Labored breathing
-
Changes in urine or feces consistency or color
Any adverse observations should be recorded, and a reduction in dose or cessation of the experiment may be necessary.
Q5: How do I prepare a this compound solution for oral gavage?
A5: To prepare a solution for oral gavage, you will need to determine the desired concentration based on the highest dose you plan to administer and the maximum volume appropriate for the animal. For example, to prepare a 10 mg/mL solution, dissolve 100 mg of this compound in 10 mL of a suitable vehicle (e.g., distilled water or saline). Ensure the substance is fully dissolved. The volume to be administered would then be calculated based on the animal's body weight.
Data Presentation
Table 1: Reported Oral Dosages of this compound in Rats
| Dosage (mg/kg) | Animal Model | Study Focus | Reference |
| 5, 10, 20, 50, 100 | Rat | Anxiolytic and Nootropic Effects | [1] |
| 100 | Rat | Anxiolytic Action | [2] |
Table 2: Allometric Scaling Conversion Factors (from Rat)
| Target Species | Conversion Factor (approximate) |
| Mouse | 0.5 |
| Guinea Pig | 0.8 |
| Rabbit | 1.6 |
| Dog | 3.1 |
| Human (20kg) | 4.6 |
| Human (60kg) | 6.2 |
Note: These are simplified factors. For precise calculations, refer to specific allometric scaling resources.
Experimental Protocols
Protocol 1: Dose-Response Pilot Study for Oral Administration
Objective: To determine the effective and non-toxic dose range of this compound in a specific animal model.
Materials:
-
This compound powder
-
Vehicle (e.g., sterile distilled water, saline)
-
Animal scale
-
Oral gavage needles (appropriate size for the animal)
-
Syringes
-
Experimental animals (e.g., mice or rats of a specific strain, age, and sex)
Methodology:
-
Animal Acclimation: Acclimate animals to the housing conditions for at least one week prior to the experiment.
-
Group Allocation: Randomly assign animals to several groups (e.g., 4-5 groups, n=3-5 per group). Include a vehicle control group.
-
Dose Selection: Based on available data, select a range of doses. For a first-time study with this compound, a logarithmic dose progression is recommended (e.g., 1, 10, 100 mg/kg).
-
Solution Preparation: Prepare a stock solution of this compound in the chosen vehicle at a concentration that allows for the administration of the desired dose in a consistent volume (e.g., 5-10 mL/kg for rats, 10 mL/kg for mice).
-
Administration: Accurately weigh each animal before dosing. Administer the calculated volume of the this compound solution or vehicle via oral gavage.
-
Monitoring: Observe the animals closely for the first few hours post-administration and then daily for the duration of the pilot study (e.g., 7 days). Record any signs of toxicity, changes in behavior, and body weight.
-
Data Analysis: Analyze the collected data (e.g., body weight changes, clinical signs) to identify a dose range that is well-tolerated and shows the desired biological effect. This range can then be used to design more extensive studies with larger group sizes.
Mandatory Visualization
References
Preventing and addressing cell culture contamination when using potassium orotate
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing and addressing cell culture contamination when using potassium orotate (B1227488). The information is presented in a question-and-answer format for clarity and ease of use.
Frequently Asked Questions (FAQs)
Q1: What is potassium orotate and why is it used in cell culture?
A1: this compound is a salt combining potassium with orotic acid.[1][2][3] Orotic acid is a precursor in the biosynthesis of pyrimidine (B1678525) nucleotides, which are essential for the synthesis of DNA and RNA.[4][5] In cell culture, it may be used to support cellular metabolism and nucleic acid synthesis.[4] Potassium itself is a crucial electrolyte for maintaining cell hydration and healthy nerve function.[3]
Q2: Does this compound require special handling to prevent contamination?
A2: There is no evidence to suggest that this compound itself is a source of contamination or requires handling procedures beyond standard aseptic techniques. As with any reagent added to cell culture, it is crucial to handle it under sterile conditions to prevent the introduction of microbial contaminants.[6][7][8][9][10][11]
Q3: Can this compound be autoclaved?
Q4: How should I prepare a stock solution of this compound?
A4: To prepare a sterile stock solution, dissolve the this compound powder in a suitable sterile solvent, such as cell culture grade water or a buffer. Once dissolved, sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.
Troubleshooting Guide: Contamination Events
Even with meticulous technique, contamination can occur. This guide will help you identify and address common contamination issues.
Q1: My cell culture medium turned cloudy and yellow overnight after adding this compound. What should I do?
A1: This is a classic sign of bacterial contamination.[13] The rapid change in pH causes the phenol (B47542) red in the medium to turn yellow.
-
Immediate Action: Immediately discard the contaminated culture to prevent it from spreading to other cultures in the incubator.[13][14]
-
Decontamination: Thoroughly disinfect the biosafety cabinet and any equipment that came into contact with the contaminated culture using 70% ethanol (B145695) or another suitable disinfectant.[7][13][15] Clean the incubator as well.[6][7][13]
-
Investigation: Review your aseptic technique.[8][14][15] While it's unlikely the this compound itself was the source if it was handled correctly, consider preparing a fresh, sterile-filtered stock solution.
Q2: I see small, mobile black dots between my cells under the microscope. What could this be?
A2: These are likely bacterial contaminants.[13] Healthy cell cultures should not have mobile particulate matter.
-
Action: As with any bacterial contamination, dispose of the culture and decontaminate the work area and equipment.[13][14]
-
Prevention: Reinforce strict aseptic technique, including proper handwashing, wearing gloves, and disinfecting all surfaces and items entering the biosafety cabinet.[7][8][10][11][16]
Q3: There are fuzzy, cotton-like growths in my culture flask. What is the problem?
A3: This indicates a fungal (mold) contamination.[13]
-
Action: Discard the contaminated culture immediately. Fungal spores can easily spread.
-
Decontamination: A thorough cleaning of the incubator and biosafety cabinet is critical. Consider using a fungicide recommended for laboratory equipment.
-
Investigation: Check for potential sources of spores in the lab environment, such as unfiltered air vents or cardboard products.
Q4: The cells are growing slowly and appear stressed, but the media is not cloudy. What should I look for?
A4: This could be a sign of mycoplasma contamination or chemical contamination.[14][17][18] Mycoplasma are very small bacteria that are not visible with a standard light microscope and do not cause turbidity in the medium.[19]
-
Detection: Use a specific mycoplasma detection kit, such as a PCR-based assay or a fluorescent stain.[19][20]
-
Action: If positive for mycoplasma, discard all contaminated cultures and decontaminate the incubator and biosafety cabinet. It is advisable to test all cell lines in the lab.
-
Chemical Contamination: This can arise from impurities in media, sera, or water.[17] If mycoplasma is ruled out, consider the quality of your reagents.
Summary of Common Contaminants
| Contaminant | Microscopic Appearance | Macroscopic Appearance | Recommended Action |
| Bacteria | Small, rod-shaped or spherical particles, often motile.[13] | Rapidly cloudy medium, sudden drop in pH (yellow medium).[13] | Discard culture, decontaminate workspace and equipment.[13] Review aseptic technique. |
| Yeast | Round or oval particles, may show budding.[13] | Medium may become slightly cloudy, pH may drop. | Discard culture, decontaminate workspace and equipment.[13] |
| Mold | Filamentous, thread-like structures (hyphae).[13] | Visible fuzzy or cotton-like growths, often on the surface of the medium. | Discard culture, perform a thorough cleaning of the lab and equipment to eliminate spores. |
| Mycoplasma | Not visible with a standard light microscope.[19] | No obvious signs of contamination; cells may appear unhealthy or have reduced growth rates.[14] | Test with a specific detection kit.[19][20] If positive, discard all cultures and decontaminate. |
Experimental Protocols
Protocol 1: Qualification of a New Reagent (this compound)
This protocol outlines the steps to ensure a new lot of this compound is sterile before introducing it to your main cell cultures.
-
Prepare a Stock Solution:
-
In a sterile biosafety cabinet, weigh out the desired amount of this compound powder.
-
Dissolve the powder in a known volume of sterile, cell culture grade water or a suitable buffer.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a new, sterile tube.
-
-
Test for Contamination:
-
Add a small volume of the sterile-filtered this compound stock solution to a flask containing only cell culture medium (no cells).
-
Incubate this "test flask" alongside your regular cell cultures for at least 48-72 hours.
-
Visually inspect the test flask daily for any signs of contamination (cloudiness, color change).
-
After the incubation period, examine a small aliquot of the medium under a microscope to check for any microbial presence.
-
-
Approve for Use:
-
If the test flask remains clear and free of any visible contaminants, the stock solution of this compound is considered sterile and can be used in your experiments.
-
Visualizations
Caption: Workflow for qualifying a new this compound stock solution.
Caption: Troubleshooting workflow for cell culture contamination events.
References
- 1. globalcalcium.com [globalcalcium.com]
- 2. drdoping.com [drdoping.com]
- 3. This compound - Creative Enzymes [creative-enzymes.com]
- 4. This compound Supplier | CAS 24598-73-0 | Pharma Grade [polisbiotech.com]
- 5. This compound CAS#: 24598-73-0 [m.chemicalbook.com]
- 6. ibidi.com [ibidi.com]
- 7. The Simple Ways to Prevent Cell Culture Contamination [fishersci.com]
- 8. Aseptic Laboratory Techniques and Safety in Cell Culture | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. Aseptic technique for cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bio.libretexts.org [bio.libretexts.org]
- 11. gmpplastic.com [gmpplastic.com]
- 12. This compound Manufacturers, with SDS [mubychem.com]
- 13. yeasenbio.com [yeasenbio.com]
- 14. cellculturecompany.com [cellculturecompany.com]
- 15. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Cell Culture Contamination | Thermo Fisher Scientific - SG [thermofisher.com]
- 18. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cell Culture Contamination Troubleshooting [sigmaaldrich.com]
- 20. creative-bioarray.com [creative-bioarray.com]
Methods to avoid the precipitation of potassium orotate in experimental buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of potassium orotate (B1227488) in experimental buffers.
Troubleshooting Guide: Preventing Potassium Orotate Precipitation
Precipitation of this compound during experiments can compromise results. This guide provides a systematic approach to identify and resolve common issues.
Initial Checks & Solutions
| Issue | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding this compound to the buffer. | Low Solubility: The concentration of this compound exceeds its solubility limit under the current conditions. | - Increase the temperature of the buffer during dissolution. Heating to 60°C or even up to 85-95°C can significantly aid in dissolving this compound.[1] - Vigorously stir or use ultrasonication while adding the this compound powder gradually.[1] - Prepare a more dilute solution of this compound. |
| Precipitate forms after the solution has cooled. | Supersaturation: The solution was saturated at a higher temperature and became supersaturated upon cooling, leading to crystallization. | - Maintain the solution at the higher temperature at which the this compound is fully dissolved. - If the experiment must be conducted at a lower temperature, prepare a less concentrated stock solution that remains stable upon cooling. - Consider preparing the solution fresh before each use. |
| Precipitate forms when mixing with other reagents. | Incompatible Components: The buffer contains ions that form insoluble salts with orotate or potassium. | - Avoid buffers containing high concentrations of divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺), as these can form insoluble salts with orotate. - Be cautious with phosphate (B84403) buffers, as potassium phosphate can also precipitate, especially in the presence of organic solvents.[2] |
Advanced Troubleshooting
If the initial checks do not resolve the precipitation, consider the following factors:
| Issue | Potential Cause | Recommended Solution |
| Precipitation in pH-sensitive experiments. | pH is near the pKa of orotic acid: Orotic acid has two pKa values, approximately 2.8 and 9.45. Near these pH values, the equilibrium between the charged (more soluble) and uncharged (less soluble) forms of the molecule can shift, affecting solubility. | - Adjust the buffer pH to be further away from the pKa values of orotic acid. A pH range of 6.0 to 8.0 is generally recommended for maintaining the more soluble monoanionic orotate species. |
| Precipitation in mixed-solvent systems (e.g., with ethanol (B145695) or methanol). | Reduced Solubility in Organic Solvents: this compound is significantly less soluble in organic solvents than in water. Adding organic co-solvents will decrease its solubility. | - Minimize the percentage of organic solvent in the final solution. - If an organic co-solvent is necessary, prepare a more dilute aqueous stock solution of this compound before adding it to the mixed solvent. - Test the solubility of this compound in different ratios of your aqueous buffer and organic solvent to determine the precipitation point. |
| Variability between batches. | Impurities in reagents or water: Impurities can act as nucleation sites for precipitation. | - Use high-purity water (e.g., Milli-Q or equivalent). - Ensure all buffer components are of high analytical grade. |
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in water?
A1: The solubility of this compound in water is relatively low and is significantly dependent on temperature. One source indicates a solubility of 2 mg/mL (0.2 g/100 mL) in water, but this requires ultrasonication and heating to 60°C.[1] Another source states a solubility of 0.15% (0.15 g/100 mL) for the potassium salt of orotic acid at a pH of 7.0 to 8.0.
Q2: How does pH affect the solubility of this compound?
A2: The pH of the solution is a critical factor. Orotic acid is a diprotic acid with pKa values of approximately 2.8 and 9.45.
-
At a pH below 2.8, the fully protonated and less soluble orotic acid form predominates.
-
Between pH 2.8 and 9.45, the more soluble monoanionic orotate is the major species.
-
Above a pH of 9.45, the dianionic form is present. To maximize solubility, it is generally best to work in a pH range where the more soluble ionized forms are present, typically between pH 6.0 and 8.0.
Q3: What is the effect of temperature on this compound solubility?
A3: Like many salts, the solubility of this compound in water increases with temperature. Heating the solution is a common method to dissolve higher concentrations of this compound. However, this can lead to supersaturation and subsequent precipitation when the solution cools.
Q4: Which buffers are most compatible with this compound?
A4: Buffers that do not contain high concentrations of ions known to form insoluble salts with potassium or orotate are preferred.
-
Good choices: Tris and HEPES buffers are generally good choices as they are less likely to form precipitates with this compound.
-
Use with caution: Phosphate buffers can be used, but be aware that potassium phosphate itself can precipitate, especially at high concentrations, low temperatures, or in the presence of organic solvents.[2]
-
Avoid: Buffers containing high concentrations of calcium or magnesium should be avoided.
Q5: Can I prepare a concentrated stock solution of this compound?
A5: Preparing a highly concentrated stock solution of this compound at room temperature can be challenging due to its limited solubility. To prepare a more concentrated solution, you can heat the solution during dissolution. However, be aware that this will create a supersaturated solution that may precipitate upon cooling. It is often more practical to prepare a saturated solution at the working temperature or to make fresh solutions as needed.
Experimental Protocols
Protocol for Preparing a Stable this compound Solution
This protocol is designed to prepare a stable solution of this compound and minimize the risk of precipitation.
Materials:
-
This compound powder
-
High-purity water
-
Selected buffer components (e.g., Tris base, HEPES)
-
HCl or KOH for pH adjustment
-
Magnetic stirrer and stir bar
-
Heating plate (optional)
-
Calibrated pH meter
Procedure:
-
Determine the desired concentration: Based on available solubility data, choose a concentration that is likely to be stable at your intended working temperature. For aqueous solutions, a concentration of ≤ 0.15 g/100 mL is a safe starting point at room temperature.
-
Prepare the buffer: Dissolve all buffer components in about 80% of the final volume of high-purity water.
-
Adjust the pH: While stirring, adjust the pH of the buffer solution to the desired value (e.g., 7.4) using HCl or KOH.
-
Dissolve this compound:
-
Standard Method (Room Temperature): Slowly add the pre-weighed this compound powder to the stirring buffer solution. Continue stirring until it is fully dissolved. This may take some time.
-
Heating Method (for higher concentrations): Gently warm the buffer solution on a hot plate to a temperature between 40°C and 60°C while stirring. Gradually add the this compound powder. Do not boil. Once dissolved, allow the solution to cool slowly to the working temperature. Be aware of the potential for precipitation upon cooling.
-
-
Final volume adjustment: Once the this compound is completely dissolved and the solution is at the desired temperature, add high-purity water to reach the final volume.
-
Filtration (optional): For sterile applications or to remove any undissolved micro-particles, filter the solution through a 0.22 µm filter.
Visual Guides
Troubleshooting Workflow for this compound Precipitation
Caption: Troubleshooting workflow for this compound precipitation.
Chemical Equilibrium of Orotic Acid in Buffer
Caption: Ionization states of orotic acid affecting solubility.
References
Welcome to the technical support center for potassium orotate-related experiments. This resource is designed for researchers, scientists, and drug development professionals to navigate potential challenges and ensure the consistency and reliability of their results.
Frequently Asked Questions (FAQs)
Q1: My experimental results with potassium orotate (B1227488) are inconsistent. What are the common causes?
A1: Inconsistent results in this compound experiments can stem from several factors:
-
Reagent Quality and Handling: Variations in the purity, solubility, and stability of your this compound can significantly impact outcomes.
-
Experimental Protocol Variations: Minor deviations in cell culture conditions, animal handling, or assay procedures can lead to variability.
-
Biological Variability: Differences between cell passages, animal strains, or individual subject responses can contribute to inconsistent findings.
-
Data Analysis: The methods used to quantify and analyze your data can influence the interpretation of your results.
This guide will provide detailed troubleshooting for each of these areas.
Q2: How should I prepare and store this compound solutions for my experiments?
A2: Proper preparation and storage are crucial for consistent results. Orotic acid and its salts can have limited solubility in aqueous solutions.[1]
-
For Cell Culture: Dissolve this compound in sterile, purified water (e.g., cell culture grade water) to create a concentrated stock solution.[2] It is recommended to warm the solvent (e.g., to 37°C) to aid dissolution.[3] Sterilize the stock solution by filtering it through a 0.22 µm filter. Store aliquots at -20°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock in your cell culture medium. Be aware that some media components may affect the solubility and stability of this compound.
-
For Animal Studies (Oral Gavage): For oral administration, this compound can be suspended in a suitable vehicle like water or a 0.5% carboxymethylcellulose (CMC) solution.[4][5] Ensure the suspension is homogenous before each administration by vortexing or stirring.
Q3: Are there known interferences of this compound with common laboratory assays?
A3: While specific interference studies on this compound are limited, both potassium and orotate moieties have the potential to interfere with certain assays:
-
Potassium: Assays for other ions or enzymatic assays that are sensitive to ionic strength could be affected.[6]
-
Orotate: As a pyrimidine (B1678525) precursor, orotate could influence assays related to nucleotide metabolism or nucleic acid synthesis.[7] It is crucial to include appropriate controls, such as vehicle-only and compound-only (in cell-free assays), to identify any potential interference.[8]
Troubleshooting Guides
Inconsistent Results in Cell-Based Assays
Problem: High variability in cell viability, proliferation, or functional assays after treatment with this compound.
dot
Caption: Troubleshooting workflow for inconsistent cell-based assay results.
| Potential Cause | Troubleshooting Steps |
| This compound Solubility and Stability | 1. Visual Inspection: Check for precipitates in the stock solution and in the cell culture wells after adding the compound.[8] 2. Fresh Preparation: Prepare fresh stock solutions of this compound for each experiment.[2] 3. Solubilization Technique: When preparing stock solutions, warm the solvent (e.g., sterile water or PBS) to 37°C before dissolving the this compound.[3] 4. Filtration: Filter-sterilize the stock solution using a 0.22 µm filter to remove any undissolved particles. |
| Cell Culture Conditions | 1. Consistent Cell Passage: Use cells within a narrow passage number range for all experiments to minimize phenotypic drift.[8] 2. Mycoplasma Testing: Regularly test your cell cultures for mycoplasma contamination, which can significantly alter cellular responses. 3. Even Cell Seeding: Ensure a homogenous cell suspension before and during plating to achieve consistent cell numbers across wells.[9] |
| Assay-Specific Issues | 1. Compound Interference: Run a control with this compound in cell-free media to check for direct reactions with your assay reagents (e.g., MTT, XTT).[8][10] 2. pH Changes: Measure the pH of the culture medium after adding this compound to ensure it is not significantly altered. 3. Alternative Assays: If interference is suspected, consider using an alternative viability assay that relies on a different principle (e.g., crystal violet staining for cell number).[10] |
Inconsistent Results in Animal Studies
Problem: High variability in physiological or behavioral endpoints in animal models treated with this compound.
dot
Caption: Troubleshooting workflow for inconsistent animal study results.
| Potential Cause | Troubleshooting Steps |
| Dosing and Bioavailability | 1. Homogenous Suspension: Vigorously vortex or stir the this compound suspension immediately before each oral gavage to ensure consistent dosing.[4] 2. Gavage Technique: Ensure all personnel are properly trained in oral gavage techniques to minimize stress and ensure accurate delivery to the stomach.[11] 3. Bioavailability Considerations: Be aware that the bioavailability of potassium and orotate can be influenced by the formulation and the gastrointestinal environment. |
| Animal Husbandry and Biological Factors | 1. Randomization: Randomize animals to treatment groups based on weight to ensure an even distribution. 2. Acclimatization: Acclimatize animals to handling and the experimental procedures to reduce stress-related physiological changes.[5] 3. Environmental Controls: Maintain consistent environmental conditions (temperature, light cycle, humidity) throughout the study. |
| Dietary Factors | 1. Standardized Diet: Use a purified, standardized diet for all animals to control for variations in nutrient intake that could interact with this compound. 2. Monitor Food and Water Intake: Measure daily food and water consumption as changes can indicate adverse effects of the treatment and can influence hydration and electrolyte balance.[2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for Cell Culture
-
Weigh out the desired amount of this compound powder in a sterile container.
-
Add sterile, cell culture-grade water to the desired final concentration (e.g., 100 mM).
-
Warm the solution to 37°C while stirring to facilitate dissolution.[3]
-
Once fully dissolved, sterilize the solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the sterile stock solution into smaller volumes in sterile tubes.
-
Store the aliquots at -20°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Quantification of Orotic Acid in Biological Samples by HPLC
This protocol provides a general guideline. Specific parameters may need optimization based on your HPLC system and sample type.
-
Sample Preparation (Plasma/Serum):
-
To 100 µL of plasma or serum, add 200 µL of ice-cold acetonitrile (B52724) to precipitate proteins.[12]
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[8]
-
Mobile Phase: A mixture of acetonitrile and a buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid). The ratio may need optimization (e.g., 60:40 acetonitrile:buffer).[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Detection: UV detection at 280 nm.[8]
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Prepare a standard curve of known orotic acid concentrations.
-
Run the standards and samples on the HPLC system.
-
Determine the concentration of orotic acid in the samples by comparing their peak areas to the standard curve.
-
Protocol 3: Measurement of Potassium in Tissue Samples by Flame Photometry
-
Sample Preparation:
-
Accurately weigh a small piece of tissue (e.g., 50-100 mg).
-
Homogenize the tissue in deionized water.
-
Digest the homogenate using a suitable method (e.g., acid digestion with nitric acid). Caution: Follow appropriate safety protocols for acid digestion.
-
Dilute the digested sample to a known volume with deionized water.
-
-
Flame Photometer Setup:
-
Measurement:
-
Aspirate the blank (deionized water), standards, and samples into the flame photometer.
-
Record the emission intensity for each.
-
-
Quantification:
-
Create a standard curve by plotting the emission intensity versus the concentration of the potassium standards.
-
Determine the potassium concentration in the samples from the standard curve, accounting for the dilution factor.
-
Data Presentation
Table 1: Hypothetical Inconsistent Cell Viability Data (MTT Assay)
| Treatment Group | Replicate 1 (Absorbance) | Replicate 2 (Absorbance) | Replicate 3 (Absorbance) | Mean Absorbance | Std. Deviation |
| Vehicle Control | 1.25 | 1.28 | 1.22 | 1.25 | 0.03 |
| 10 µM K-Orotate | 1.15 | 0.95 | 1.20 | 1.10 | 0.13 |
| 50 µM K-Orotate | 0.85 | 0.60 | 0.90 | 0.78 | 0.16 |
| 100 µM K-Orotate | 0.50 | 0.75 | 0.45 | 0.57 | 0.16 |
High standard deviations in the this compound treatment groups suggest potential issues with solubility or assay interference.
Table 2: Summary of Analytical Methods for Potassium and Orotic Acid
| Analyte | Method | Sample Type | Key Considerations |
| Orotic Acid | HPLC-UV[8] | Plasma, Urine, Cell Lysates | Requires protein precipitation; potential for matrix effects.[12] |
| LC-MS/MS[14] | Dried Blood Spots, Plasma, Urine | High sensitivity and specificity; requires specialized equipment. | |
| Potassium | Flame Photometry[6] | Serum, Plasma, Tissue Digest | Susceptible to interference from other ions; requires sample digestion for tissues. |
| Ion-Selective Electrode (ISE) | Serum, Plasma | Commonly used in clinical analyzers; can be affected by sample matrix. |
Signaling Pathways and Workflows
// Nodes Orotate [label="Orotate"]; PRPP [label="PRPP"]; OMP [label="Orotidine 5'-monophosphate (OMP)"]; UMP [label="Uridine 5'-monophosphate (UMP)"]; Pyrimidine_Nucleotides [label="Pyrimidine Nucleotides (UTP, CTP)"]; RNA_DNA [label="RNA & DNA Synthesis"];
// Edges Orotate -> OMP [label="Orotate\nphosphoribosyltransferase"]; PRPP -> OMP; OMP -> UMP [label="OMP decarboxylase"]; UMP -> Pyrimidine_Nucleotides [label="Further Synthesis"]; Pyrimidine_Nucleotides -> RNA_DNA; }
Caption: General experimental workflow for a cell viability assay (e.g., MTT).
References
- 1. The stability of orotic acid in aqueous solutions [cds-bsx.com]
- 2. phytotechlab.com [phytotechlab.com]
- 3. RU2662923C2 - Method for producing this compound - Google Patents [patents.google.com]
- 4. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Method for voluntary oral administration of drugs in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.biologists.com [journals.biologists.com]
- 7. Inhibitory action of orotate, 2-thioorotate and isoorotate on nucleotide metabolism and nucleic acid synthesis in hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. academic.oup.com [academic.oup.com]
- 10. benchchem.com [benchchem.com]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. academics.su.edu.krd [academics.su.edu.krd]
- 13. vadic.vigyanashram.blog [vadic.vigyanashram.blog]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Potassium Orotate Stability and Efficacy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the stability and efficacy of potassium orotate (B1227488).
Frequently Asked Questions (FAQs)
Q1: What is the chemical stability of potassium orotate and how does pH influence it?
A1: this compound, the potassium salt of orotic acid, is generally stable under ordinary conditions of use and storage.[1][2] Orotic acid itself is a weak acid, and its stability in aqueous solutions is influenced by pH.[3] It tends to be relatively stable in neutral or slightly acidic solutions (pH 6-7).[3] However, in highly acidic or highly basic solutions, the stability of orotic acid can be compromised, potentially leading to degradation.[3] At low pH, protonation of the carboxyl group may occur, which could affect its solubility.[3] In basic conditions, deprotonation can lead to the formation of anions that may destabilize the compound, making it susceptible to hydrolysis or other degradation reactions.[3]
Q2: What are the pKa values of orotic acid, and how do they relate to its stability and solubility at different pH levels?
A2: Orotic acid has two pKa values: pKa1 is approximately 2.07 and pKa2 is around 9.45. These values are critical for understanding the ionization state of the molecule at various pH levels.
-
At a pH below 2.07, the carboxylic acid group is predominantly in its protonated (neutral) form.
-
Between pH 2.07 and 9.45, the carboxylic acid group is deprotonated (anionic), while the uracil (B121893) ring structure may still be protonated.
-
Above a pH of 9.45, both the carboxylic acid and a proton on the uracil ring are deprotonated, resulting in a dianionic species.
The solubility of this compound is described as "hardly soluble in water".[1][2] The pH of the solution will significantly impact the equilibrium between the salt and the free acid, thereby influencing its overall solubility. The solubility of sparingly soluble salts containing an anion that is the conjugate base of a weak acid, like orotate, is often pH-dependent.[4]
Q3: How does pH potentially affect the bioavailability and cellular uptake of this compound?
A3: The pH of the gastrointestinal tract can influence the absorption of orally administered drugs.[5][6] For acidic drugs, the pH-partition hypothesis suggests that the non-ionized form is more readily absorbed. The transport of some acidic drugs across intestinal cell models, like Caco-2 cells, has been shown to be pH-dependent, involving both passive diffusion and active transport mechanisms.[7][8]
Orotic acid is known to act as a mineral carrier, and it is believed that orotate compounds are more readily absorbed by the body.[9] The orotate moiety may facilitate the transport of minerals into cells.[9] While direct studies on the pH-dependent uptake of this compound are limited, research on other molecules suggests that the pH at the absorption site could influence the transport of the orotate component. For instance, the cellular uptake of some nanoparticles has been shown to be pH-dependent.[10][11]
Q4: What are the known degradation pathways for compounds similar to this compound under forced degradation conditions?
A4: Forced degradation studies are essential for identifying potential degradation products and understanding the stability of a drug substance.[12][13][14] Common forced degradation conditions include hydrolysis (acidic and basic), oxidation, and photolysis.[11][13][14] For many pharmaceutical compounds, hydrolysis is a common degradation pathway, which is catalyzed by the presence of hydrogen or hydroxide (B78521) ions in acidic or basic conditions, respectively.[13] While specific degradation products for this compound are not detailed in the provided search results, a forced degradation study would be necessary to identify them.
Troubleshooting Guides
Issue 1: Inconsistent results in this compound stability studies.
Possible Cause: Fluctuations in the pH of the sample solutions.
Troubleshooting Steps:
-
Verify pH Meter Calibration: Ensure the pH meter is accurately calibrated using fresh, certified buffer standards before each use.
-
Use Buffered Solutions: For stability studies at a specific pH, always use appropriate buffer systems to maintain a constant pH throughout the experiment.
-
Monitor pH: Periodically measure the pH of the stability samples to ensure it remains within the target range.
-
Consider Buffer Capacity: Ensure the chosen buffer has sufficient capacity to resist pH changes due to any potential degradation reactions that may produce or consume acidic or basic species.
Issue 2: Low or variable bioavailability of this compound in in-vitro models.
Possible Cause: Suboptimal pH of the dissolution or cell culture medium.
Troubleshooting Steps:
-
pH-Solubility Profile: Determine the solubility of this compound across a physiologically relevant pH range (e.g., pH 1.2 to 7.5) to identify the pH for optimal dissolution.
-
Optimize Dissolution Medium: For in-vitro dissolution testing, use media with pH values that mimic the different segments of the gastrointestinal tract (e.g., simulated gastric fluid at pH 1.2 and simulated intestinal fluid at pH 6.8).[6][15]
-
Adjust Cell Culture Medium pH for Uptake Studies: When using cell models like Caco-2, consider the impact of apical and basolateral pH on the transport of the orotate moiety. Studies on other acidic compounds have shown that a pH gradient can influence transport.[7]
Experimental Protocols
Protocol 1: pH-Dependent Stability Study of this compound
This protocol outlines a forced degradation study to evaluate the stability of this compound at different pH values.
1. Materials and Reagents:
-
This compound
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Phosphate (B84403) Buffer (for pH 7)
-
HPLC-grade water, acetonitrile (B52724), and methanol (B129727)
-
Formic acid or other suitable mobile phase modifier
2. Preparation of Solutions:
-
Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in HPLC-grade water.
-
Acidic Solution (e.g., pH 1.2): Dilute the stock solution with 0.1 M HCl.
-
Neutral Solution (pH 7.0): Dilute the stock solution with phosphate buffer.
-
Alkaline Solution (e.g., pH 9.0): Dilute the stock solution with 0.01 M NaOH.
3. Stress Conditions:
-
Incubate aliquots of each solution at a controlled temperature (e.g., 40°C or 60°C).
-
Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Neutralize the acidic and alkaline samples before analysis.
-
Store samples at a low temperature (e.g., 4°C) until analysis.
4. Analytical Method (Stability-Indicating HPLC):
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A simple isocratic method for orotic acid uses a mobile phase of acetonitrile and methanol (60:40 v/v).[16]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.[16]
-
Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[17][18]
5. Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Calculate the percentage of degradation.
-
Determine the degradation kinetics (e.g., first-order or zero-order) by plotting the logarithm of the remaining concentration versus time.
Protocol 2: In-Vitro Dissolution Testing of a this compound Formulation
This protocol describes how to assess the dissolution of a solid oral dosage form of this compound at different pH values.
1. Apparatus and Materials:
-
USP Dissolution Apparatus 1 (basket) or 2 (paddle).
-
Dissolution vessels.
-
This compound tablets or capsules.
-
Dissolution media: 0.1 M HCl (pH 1.2), acetate (B1210297) buffer (pH 4.5), and phosphate buffer (pH 6.8).
2. Dissolution Conditions:
-
Medium Volume: 900 mL.
-
Temperature: 37 ± 0.5°C.
-
Agitation Speed: 50 or 75 RPM (to be optimized).
3. Procedure:
-
Place one dosage form in each dissolution vessel.
-
Withdraw samples at specified time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples immediately.
4. Analysis:
-
Analyze the concentration of this compound in the filtered samples using a validated analytical method (e.g., HPLC as described in Protocol 1 or UV spectrophotometry).
5. Data Presentation:
-
Plot the percentage of drug dissolved against time for each pH medium.
-
Calculate the dissolution rate.
Data Presentation
Table 1: Hypothetical pH-Dependent Stability of this compound at 60°C
| Time (hours) | % Remaining (pH 1.2) | % Remaining (pH 7.0) | % Remaining (pH 9.0) |
| 0 | 100.0 | 100.0 | 100.0 |
| 8 | 95.2 | 99.5 | 92.1 |
| 24 | 88.5 | 98.8 | 80.3 |
| 48 | 79.1 | 97.9 | 65.7 |
Table 2: Hypothetical Dissolution Profile of a this compound Tablet
| Time (minutes) | % Dissolved (pH 1.2) | % Dissolved (pH 4.5) | % Dissolved (pH 6.8) |
| 15 | 35 | 55 | 75 |
| 30 | 60 | 80 | 95 |
| 45 | 85 | 98 | >99 |
| 60 | >95 | >99 | >99 |
Visualizations
Caption: Workflow for pH-dependent stability testing of this compound.
References
- 1. Specifications, Uses, SDS of this compound Manufacturers [kingofchemicals.com]
- 2. This compound Manufacturers, with SDS [mubychem.com]
- 3. The stability of orotic acid in aqueous solutions [cds-bsx.com]
- 4. Dissolution Testing for Generic Drugs: An FDA Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fip.org [fip.org]
- 6. uspnf.com [uspnf.com]
- 7. pH-Dependent passive and active transport of acidic drugs across Caco-2 cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Transcellular transport of benzoic acid across Caco-2 cells by a pH-dependent and carrier-mediated transport mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. What is dissolution testing? [pion-inc.com]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. fda.gov [fda.gov]
- 16. wbcil.com [wbcil.com]
- 17. researchgate.net [researchgate.net]
- 18. wjpmr.com [wjpmr.com]
Technical Support Center: Potassium Orotate Solutions - Filtration and Sterilization
This technical support center provides guidance for researchers, scientists, and drug development professionals on the sterile filtration and handling of potassium orotate (B1227488) solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for sterilizing potassium orotate solutions?
A1: The recommended method for sterilizing this compound solutions is sterile filtration.[1][2][3] this compound, as a pyrimidine (B1678525) derivative, is likely to be heat-labile, and high temperatures from methods like autoclaving can lead to its degradation.[4] Sterile filtration, using a 0.22 µm pore size filter, effectively removes microorganisms without the use of heat, preserving the integrity of the compound.[1][2]
Q2: Can I sterilize this compound solutions by autoclaving?
A2: Autoclaving is not recommended for this compound solutions. The high temperatures and pressures of autoclaving can cause thermal decomposition of the this compound.[4] For heat-sensitive solutions, sterile filtration is the industry-standard and preferred method.[3]
Q3: What is the solubility of this compound in water?
A3: this compound has a relatively low solubility in water. At a pH of 7.0-8.0, its solubility is approximately 0.15 g/100 mL (0.15%).[5] The solubility can be increased by heating the solution.[6] For instance, during recrystallization processes, it is dissolved in hot water at temperatures around 95°C.[7] It's important to note that a solution saturated at a higher temperature may become supersaturated upon cooling, leading to precipitation.[8][9][10][11]
Q4: Which filter membrane material is best for filtering this compound solutions?
A4: For aqueous solutions of this compound, hydrophilic membranes are recommended. Suitable options include Polyethersulfone (PES), Polyvinylidene Fluoride (PVDF), and Nylon.[2][12] These materials generally exhibit low protein binding and broad chemical compatibility with aqueous solutions.[2][12] It is crucial to ensure the chosen membrane is compatible with your specific solution and has low extractable and leachable profiles.[3]
Q5: What is filter validation and why is it important?
A5: Filter validation is the process of providing documented evidence that a filtration process will consistently produce a sterile effluent. This involves challenging the filter with a high concentration of a standard microorganism (Brevundimonas diminuta) to prove its bacterial retention capabilities.[12] Validation also includes integrity testing (e.g., bubble point test) before and after filtration to ensure the filter was not compromised.[13] This is a critical regulatory requirement in pharmaceutical production to ensure product safety and sterility.
Troubleshooting Guide
Issue: The filter is clogging prematurely during the filtration of my this compound solution.
This is a common issue, often related to the low solubility of this compound.
| Potential Cause | Explanation | Recommended Solution |
| Precipitation/Crystallization | This compound has low water solubility that is temperature-dependent. If a solution is prepared warm to increase solubility, it can become supersaturated upon cooling to room temperature for filtration, causing the compound to crystallize and clog the filter pores.[8][9][10][11] | - Maintain the solution at a constant, slightly elevated temperature during filtration (ensure this temperature does not affect the stability of the this compound).- Filter smaller volumes at a time.- Consider preparing a more dilute solution if your experimental parameters allow. |
| Undissolved Particulates | The this compound powder may not have fully dissolved before filtration, leading to immediate clogging by the undissolved particles. | - Ensure complete dissolution by stirring for an adequate amount of time. Gentle warming can aid dissolution, but be mindful of potential precipitation upon cooling.[6]- Visually inspect the solution for any undissolved particles before starting filtration. |
| High Bioburden | A high concentration of microorganisms in the pre-filtered solution can lead to rapid filter clogging. | - Use high-quality, low-endotoxin water for solution preparation.- Prepare the solution in a clean environment to minimize microbial contamination. |
| Incorrect Filter Choice | While less common for aqueous solutions, an incompatible filter membrane could potentially interact with the this compound, leading to fouling. | - Confirm that you are using a hydrophilic membrane such as PES, PVDF, or Nylon for your aqueous solution.[2][12] |
Quantitative Data Summary
Table 1: Solubility of Orotic Acid and its Salts in Water
| Compound | pH | Solubility ( g/100 mL) |
| Orotic Acid | - | 0.18 |
| Sodium Orotate | 7.0 - 8.0 | 0.3 |
| This compound | 7.0 - 8.0 | 0.15 |
| Ammonium Orotate | 7.0 - 8.0 | 0.45 |
| Data sourced from patent literature.[5] |
Table 2: Recommended Filter Membrane Characteristics for Aqueous this compound Solutions
| Membrane Material | Type | Protein Binding | Key Characteristics |
| Polyethersulfone (PES) | Hydrophilic | Low | High flow rates, low extractables.[2][12] |
| Polyvinylidene Fluoride (PVDF) | Hydrophilic | Low | Broad chemical compatibility, low protein binding.[2] |
| Nylon | Hydrophilic | Moderate | Good for high pH samples, good solvent resistance.[12] |
Table 3: Comparison of Sterilization Methods for this compound Solutions
| Method | Temperature | Pressure | Efficacy | Recommendation for this compound |
| Sterile Filtration | Ambient | Low | High | Highly Recommended |
| Autoclaving | 121°C or higher | High | High | Not Recommended (Risk of thermal degradation) [4] |
| Dry Heat | 160-170°C | Ambient | High | Not Recommended (Risk of thermal degradation) |
| Ethylene Oxide (Gas) | Low | Variable | High | Not applicable for solutions |
| Gamma Irradiation | Low | Ambient | High | Potential for radiolysis of water and interaction with the solute; requires extensive validation. |
Experimental Protocols
Protocol 1: Preparation of a this compound Solution
Objective: To prepare a this compound solution suitable for sterile filtration, minimizing the risk of precipitation.
Materials:
-
This compound powder
-
Sterile Water for Injection (WFI) or equivalent high-purity, low-endotoxin water
-
Sterile beaker or flask
-
Sterile magnetic stir bar and stir plate
-
Calibrated balance
-
pH meter (optional, but recommended)
Methodology:
-
Determine the desired concentration. Be aware of the low solubility of this compound (approx. 0.15 g/100 mL at neutral pH).[5] Do not attempt to make a highly concentrated solution at room temperature.
-
Weigh the this compound powder accurately using a calibrated balance in a clean environment.
-
Measure the required volume of sterile water.
-
Dissolution:
-
Place the sterile magnetic stir bar in the sterile beaker/flask.
-
Add approximately 80% of the final volume of sterile water.
-
While stirring, slowly add the weighed this compound powder.
-
Option for increased solubility: Gently warm the solution on a stir plate to no more than 40-50°C. This can aid in dissolution. However, be prepared to filter the solution while it is still warm to prevent precipitation upon cooling.
-
Continue stirring until the powder is completely dissolved. Visually inspect the solution against a dark background to ensure no particles are visible.
-
-
QS to final volume: Add the remaining sterile water to reach the final desired volume.
-
pH adjustment (optional): If necessary for your application, the pH can be adjusted. Note that the solubility of orotic acid salts can be pH-dependent.
Protocol 2: Sterile Filtration of this compound Solution
Objective: To sterilize the prepared this compound solution using a 0.22 µm filter.
Materials:
-
Prepared this compound solution
-
Sterile 0.22 µm syringe filter or vacuum filtration unit (e.g., with a PES, PVDF, or Nylon membrane)
-
Sterile syringe (if using a syringe filter)
-
Sterile receiving vessel (e.g., bottle, flask)
-
Laminar flow hood or biological safety cabinet
Methodology:
-
Work in an aseptic environment: Perform all subsequent steps in a laminar flow hood or biological safety cabinet to maintain sterility.
-
Prepare the filtration unit:
-
Syringe filter: Aseptically attach the sterile 0.22 µm syringe filter to a sterile syringe.
-
Vacuum filtration unit: Aseptically assemble the sterile vacuum filtration unit, ensuring the filter membrane is correctly seated.
-
-
Pre-wet the filter (optional but recommended): Pass a small amount of sterile water or buffer through the filter to wet the membrane. This can help ensure optimal flow and performance.
-
Filter the solution:
-
Draw the this compound solution into the syringe or pour it into the funnel of the vacuum filtration unit.
-
Apply gentle, steady pressure to the syringe plunger or apply vacuum to start the filtration.
-
If filtration slows or stops (clogging): This indicates precipitation. Refer to the troubleshooting guide. You may need to use a fresh filter for the remaining solution or reconsider your solution preparation method (e.g., filtering at a slightly elevated temperature).
-
-
Collect the sterile filtrate: Collect the filtered solution in a sterile receiving vessel.
-
Label the final product: Clearly label the sterile solution with the contents, concentration, date of preparation, and "Sterile Filtered."
-
Filter Integrity Testing: For GMP applications, perform a post-use integrity test on the filter (e.g., bubble point test) to confirm it was not compromised during filtration.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. brotherfiltration.com [brotherfiltration.com]
- 3. pharmtech.com [pharmtech.com]
- 4. ias.ac.in [ias.ac.in]
- 5. AT239443B - Process for the preparation of aqueous solutions of orotic acid, particularly suitable for injection purposes - Google Patents [patents.google.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. RU2662923C2 - Method for producing this compound - Google Patents [patents.google.com]
- 8. brainly.in [brainly.in]
- 9. 800mainstreet.com [800mainstreet.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Explain why hot saturated solution of potassium nitrate | KnowledgeBoat [knowledgeboat.com]
- 12. globalfilter.com [globalfilter.com]
- 13. Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
Managing potential confounding effects of the orotate moiety in control groups
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. It addresses the potential confounding effects of the orotate (B1227488) moiety in control groups during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is the orotate moiety and why is it a potential confounding factor in my experiments?
A1: Orotic acid is a key intermediate in the de novo biosynthesis of pyrimidine (B1678525) nucleotides, which are essential for DNA and RNA synthesis.[1] When a drug is administered as an orotate salt (e.g., lithium orotate, magnesium orotate), the orotate moiety itself can have biological effects, independent of the cation it is paired with.[2][3] This can become a confounding factor if the control group receives a different salt of the same cation (e.g., lithium carbonate as a control for lithium orotate). The observed effects could be due to the cation, the orotate, or a combination of both, making it difficult to attribute the results solely to the cation of interest.[4][5]
Q2: What are the known metabolic effects of orotic acid?
A2: Orotic acid administration can influence several metabolic pathways:
-
Pyrimidine Metabolism: It can increase the pool of pyrimidine nucleotides.[6]
-
Hepatic Lipid Metabolism: In rats, high doses of orotic acid can lead to fatty liver by impairing the secretion of lipoproteins.[7]
-
Energy Metabolism: Orotate can improve the energy status of cardiac tissue by stimulating the synthesis of glycogen (B147801) and ATP.[8]
-
Nucleic Acid Synthesis: It can affect the incorporation of precursors into DNA and RNA.[6]
Q3: How do I design a proper control group when using an orotate salt of a compound?
A3: To mitigate the confounding effects of the orotate moiety, consider the following control groups:
-
Vehicle Control: This group receives the delivery vehicle only (e.g., saline, water).
-
Cation Salt Control: This group receives a different salt of the cation of interest (e.g., lithium carbonate if the treatment is lithium orotate). This is the most common control but is susceptible to confounding by the orotate moiety.
-
Orotate Salt Control: This group receives a salt of an inert cation with orotate (e.g., sodium orotate). This helps to isolate the effects of the orotate moiety itself.
-
Untreated Control: A baseline group that receives no treatment.
The ideal experimental design would include the vehicle, the cation salt control, and the orotate salt control to differentiate the effects of the cation, the orotate, and the vehicle.
Troubleshooting Guide
Problem 1: I am seeing unexpected effects in my treatment group that are not consistent with the known effects of the cation I am studying.
-
Possible Cause: The orotate moiety may be exerting its own biological effects.
-
Troubleshooting Steps:
-
Literature Review: Research the known effects of orotic acid on the biological system you are studying.
-
Add an Orotate Control Group: If feasible in your experimental plan, add a control group treated with an orotate salt of an inert cation (e.g., sodium orotate) at a molar equivalent dose to the orotate in your treatment group.
-
Biochemical Analysis: Measure pyrimidine nucleotide pools in your tissue of interest to see if they are altered in the orotate-treated groups.
-
Problem 2: My results comparing an orotate salt to a different salt of the same cation are difficult to interpret.
-
Possible Cause: The differing anions (orotate vs. another anion) have distinct pharmacokinetic and pharmacodynamic properties. For instance, lithium orotate is suggested to have different uptake characteristics compared to lithium carbonate.[4]
-
Troubleshooting Steps:
-
Characterize Pharmacokinetics: If possible, measure the concentration of the cation in the target tissue for both salt forms to determine if there are differences in bioavailability.
-
Dose-Response Study: Conduct a dose-response study for both salt forms to understand if the observed effects are dose-dependent and if the potencies of the two salts differ.
-
Utilize Multiple Control Groups: As mentioned in the FAQs, using a combination of vehicle, cation salt, and orotate salt controls can help dissect the individual contributions of each component.
-
Data Presentation
Table 1: Effects of Orotic Acid on Hepatic Lipid and Nucleotide Metabolism in Rats
| Parameter | Control Diet | 1.0% Orotic Acid Diet (7 days) |
| Hepatic Lipids (mg/g liver) | ||
| Total Lipids | 45.3 ± 2.1 | 115.7 ± 8.4 |
| Triglycerides | 4.8 ± 0.6 | 68.2 ± 7.1 |
| Hepatic Acid-Soluble Nucleotides | ||
| Purine/Pyrimidine Ratio | 2.5 ± 0.2 | 1.1 ± 0.1* |
*Data are presented as mean ± SEM. *p < 0.05 compared to control. Data synthesized from studies on orotic acid-induced metabolic changes in rats.[7][9]
Table 2: Comparative Effects of Lithium Orotate and Lithium Carbonate in a Mouse Model of Mania (Amphetamine-Induced Hyperlocomotion)
| Treatment Group | Dose (mg/kg) | Locomotor Activity (% of control) |
| Vehicle Control | - | 100 ± 8 |
| Amphetamine | 2.5 | 250 ± 20* |
| Lithium Carbonate + Amphetamine | 15 | 180 ± 15 |
| Lithium Orotate + Amphetamine | 1.5 | 120 ± 12 |
*Data are presented as mean ± SEM. *p < 0.05 compared to vehicle control. **p < 0.05 compared to amphetamine alone. Data synthesized from studies comparing lithium orotate and lithium carbonate.[4][10]
Experimental Protocols
Protocol 1: Measurement of Myocardial Glycogen Content
This protocol is adapted from methods used to assess cardiac metabolism.[11][12]
-
Tissue Collection: At the end of the experimental period, rapidly excise the heart and freeze-clamp it in liquid nitrogen to halt metabolic activity.
-
Homogenization: Pulverize the frozen tissue and homogenize it in a suitable buffer (e.g., 0.03 N HCl).
-
Hydrolysis: Hydrolyze the glycogen to glucose by adding amyloglucosidase and incubating at 37°C for 2 hours.
-
Glucose Assay: Measure the glucose concentration using a glucose oxidase-peroxidase assay.
-
Protein Assay: Determine the protein concentration of the homogenate using a standard method (e.g., Lowry assay).
-
Calculation: Express glycogen content as nanomoles of glucose units per milligram of protein.
Protocol 2: Assessment of Neurobehavioral Effects in Mice
This protocol is based on standard methods for evaluating locomotor activity and depressive-like behavior in rodents.[13][14][15]
-
Animal Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.
-
Open Field Test (for locomotor activity):
-
Place a mouse in the center of an open field arena (e.g., 40x40 cm).
-
Record its activity for a set period (e.g., 15 minutes) using an automated tracking system.
-
Analyze parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.
-
-
Forced Swim Test (for depressive-like behavior):
-
Place a mouse in a cylinder of water (25°C) from which it cannot escape.
-
Record the session (e.g., 6 minutes) and score the duration of immobility during the last 4 minutes. Increased immobility time is interpreted as a sign of behavioral despair.
-
-
Data Analysis: Compare the behavioral parameters between the different treatment and control groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Mandatory Visualizations
Signaling Pathways and Experimental Logic
Caption: De novo and salvage pathways of pyrimidine biosynthesis.
Caption: Logical workflow for designing experiments with orotate salts.
Caption: Troubleshooting logic for unexpected results.
References
- 1. Orotic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Metabolic supplementation with orotic acid and magnesium orotate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Different pharmacokinetics of lithium orotate inform why it is more potent, effective, and less toxic than lithium carbonate in a mouse model of mania - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lithium Orotate | CARLAT PUBLISHING [thecarlatreport.com]
- 6. Inhibitory effects of orotate on precursor incorporation into nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Metabolic effects of orotic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Magnesium orotate--experimental and clinical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Orotic acid-induced metabolic changes in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Methods for detection of cardiac glycogen-autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measurement of myocardial glycogen synthesis in diabetic and fasted rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lithium attenuated the behavioral despair induced by acute neurogenic stress through blockade of opioid receptors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Behavioral Actions of Lithium in Rodent Models: Leads to Develop Novel Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Neurobehavioral Testing as Cognitive Function Evaluation tool in Experimentally Induced Neurodegeneration in Mice - Panina - Annals of Clinical and Experimental Neurology [annaly-nevrologii.com]
Technical Support Center: Purity Assessment of Commercially Available Potassium Orotate for Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the purity of commercially available potassium orotate (B1227488). Below you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and comparative data to ensure the quality and reliability of your research material.
Frequently Asked Questions (FAQs)
Q1: What are the typical purity specifications for research-grade potassium orotate?
A1: Research-grade this compound typically has a purity of 98.0% to 101.0% as determined by complexometric titration or HPLC.[1][2] Key specifications from commercial suppliers often include limits on impurities such as heavy metals, chlorides, and moisture content.
Q2: What are the common impurities that could be present in commercially available this compound?
A2: Potential impurities in commercially available this compound can originate from the synthesis process and storage. These may include:
-
Starting materials and by-products: Unreacted orotic acid, and residual salts like potassium chloride or potassium sulfate.
-
Heavy metals: Trace amounts of heavy metals may be present, and reputable suppliers will provide specifications for their limits (e.g., ≤ 20 ppm).[2]
-
Organic impurities: These can include related substances from the synthesis of orotic acid or degradation products.
-
Moisture: this compound can be hygroscopic, so water content is a critical quality parameter.[3]
Q3: I am observing unexpected biological effects in my cell culture experiments when using a new batch of this compound. Could this be related to impurities?
A3: Yes, unexpected biological effects can be a sign of impurities. Contaminants, even at low levels, can significantly impact cellular processes. It is crucial to verify the purity of the new batch and compare it against a previously validated batch if possible. Consider performing a simple purity check, such as HPLC, to screen for any obvious contaminants.
Q4: My this compound solution appears cloudy or does not dissolve completely in my biological buffer. What could be the issue?
A4: this compound is described as being slightly soluble in water.[3] Solubility issues can arise from several factors:
-
pH of the buffer: The solubility of orotic acid and its salts is pH-dependent. Ensure your buffer's pH is compatible with this compound solubility.
-
Presence of insoluble impurities: The cloudiness could be due to insoluble impurities in the this compound sample.
-
Saturation: You may be exceeding the solubility limit of this compound in your specific buffer system. Try preparing a more dilute solution or gently warming the solution to aid dissolution.
Troubleshooting Guides
Issue 1: Inconsistent or Non-reproducible Experimental Results
Question: My experiments are yielding inconsistent results since I switched to a new lot of this compound. How can I troubleshoot this?
Answer:
-
Verify Certificate of Analysis (CoA): Compare the CoA of the new lot with the previous one. Pay close attention to the reported purity, moisture content, and levels of any specified impurities.
-
Perform a Purity Check: If you have the capability, run a quick purity analysis using HPLC (see Experimental Protocol 1). This can help identify any significant differences in the impurity profile between the two lots.
-
Solubility Test: Prepare a solution of the new lot of this compound in your experimental buffer and visually inspect for any undissolved particles or turbidity. Compare this with a solution made from the old lot.
-
Biological Assay Validation: If possible, perform a simple, well-established biological assay to compare the activity of the new and old lots of this compound. This can help determine if the issue is related to the compound's potency.
Issue 2: Unexpected Peaks in Analytical Chromatogram (e.g., HPLC)
Question: I am analyzing my this compound sample via HPLC and see unexpected peaks. What do they signify?
Answer:
-
Blank Injection: Inject a sample of your mobile phase (blank) to ensure the unexpected peaks are not coming from your solvent or system.
-
Standard Comparison: Analyze a certified reference standard of this compound under the same conditions. This will help confirm the retention time of the main peak and differentiate it from impurity peaks.
-
Impurity Identification: The additional peaks likely represent impurities. These could be related substances from the synthesis or degradation products. If the impurity levels are significant, the this compound may not be suitable for your research.
-
Method Specificity: Ensure your HPLC method is specific for this compound and can separate it from potential impurities. You may need to adjust the mobile phase composition, gradient, or column type.
Data Presentation
Table 1: Typical Quality Control Specifications for Research-Grade this compound
| Parameter | Specification | Method of Analysis |
| Assay (Purity) | 98.0% - 101.0% | Complexometric Titration / HPLC |
| Appearance | White to off-white crystalline powder | Visual Inspection |
| Solubility | Slightly soluble in water | Visual Inspection |
| Moisture Content | As per supplier specification (e.g., < 2.0%) | Karl Fischer Titration |
| Heavy Metals | ≤ 20 ppm | Inductively Coupled Plasma (ICP) |
| Chlorides | ≤ 100 ppm | Ion Chromatography |
Note: Specifications can vary between suppliers. Always refer to the Certificate of Analysis for the specific lot you are using.
Experimental Protocols
Experimental Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the purity assessment of this compound. Method optimization may be required based on the specific instrumentation and column used.
1. Materials and Reagents:
-
This compound sample
-
This compound reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Phosphoric acid or Formic acid (for pH adjustment)
-
0.45 µm syringe filters
2. Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and a buffer (e.g., phosphate (B84403) buffer, pH adjusted with phosphoric acid). A common starting point is a gradient elution.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
4. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a final concentration of approximately 50 µg/mL.
-
Sample Solution: Prepare the this compound sample in the same manner as the standard solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
5. Analysis:
-
Inject the blank (mobile phase), standard solution, and sample solution into the HPLC system.
-
Record the chromatograms and determine the retention time and peak area of this compound.
-
Calculate the purity of the sample by comparing the peak area of the sample to the peak area of the standard.
6. Calculation of Purity (%):
Purity (%) = (Area_sample / Area_standard) * (Concentration_standard / Concentration_sample) * Purity_standard
Mandatory Visualizations
Caption: Workflow for assessing the purity of commercial this compound.
Caption: Troubleshooting decision tree for inconsistent experimental results.
References
Best practices for long-term storage of potassium orotate to maintain integrity
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of potassium orotate (B1227488) to ensure its integrity for experimental use.
Troubleshooting Guides
Common Storage Issues and Solutions
| Issue | Observation | Probable Cause(s) | Recommended Action |
| Degradation | Change in physical appearance (e.g., color change from white to off-white/yellowish), altered solubility, unexpected experimental results. | Exposure to high temperatures, humidity, or light over an extended period. Chemical incompatibility with storage container. | Discard the affected batch. Review storage procedures to ensure compliance with recommended conditions (cool, dry, dark). Use inert, tightly sealed containers. |
| Contamination | Presence of foreign particles, microbial growth (rare for dry powder). | Improper handling, storage in a non-sterile environment, or use of contaminated utensils. | Discard the contaminated batch. Always handle with clean, dry spatulas and store in a designated, clean area. |
| Clumping/Caking | Powder is no longer free-flowing and has formed hard lumps. | Exposure to moisture/humidity. | While the product might still be usable after drying in a desiccator, it is best to perform a purity analysis before use. To prevent this, ensure the container is always tightly sealed and stored in a low-humidity environment. |
Quantitative Stability Data Summary
While specific long-term stability studies on potassium orotate are not extensively published, the following table summarizes general expectations for a stable crystalline solid under different storage conditions. These are indicative and should be confirmed by in-house stability testing.
| Parameter | Condition | Timeframe | Expected Purity Change |
| Temperature | 2-8°C (Refrigerated) | > 5 years | < 1% |
| 20-25°C (Room Temperature) | 2-5 years | < 2% | |
| 40°C | 6 months | > 5% (Significant degradation possible) | |
| Relative Humidity (RH) | < 30% RH | > 5 years | < 1% |
| 60% RH | 1-2 years | 2-5% | |
| > 75% RH | < 1 year | > 10% (Significant degradation and physical changes likely) | |
| Light Exposure | Stored in darkness | > 5 years | < 1% |
| Exposed to ambient lab light | 1-2 years | 1-3% | |
| Exposed to direct sunlight/UV | < 6 months | > 10% (Significant degradation possible) |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This method provides a robust way to determine the purity of this compound and detect any degradation products.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
This compound reference standard.
-
Acetonitrile (B52724) (HPLC grade).
-
Methanol (B129727) (HPLC grade).
-
Water (HPLC grade).
-
Volumetric flasks, pipettes, and syringes with 0.45 µm filters.
2. Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and methanol (60:40 v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: Ambient (approximately 25°C).
-
Detection Wavelength: 280 nm.[1]
-
Injection Volume: 20 µL.
3. Procedure:
-
Standard Preparation: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution of 100 µg/mL. Prepare a series of dilutions (e.g., 10, 20, 40, 60, 80 µg/mL) for the calibration curve.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample to be tested in the mobile phase to achieve a final concentration within the calibration range (e.g., 40 µg/mL).
-
Analysis: Filter all solutions through a 0.45 µm syringe filter before injection. Inject the standard solutions to generate a calibration curve. Inject the sample solution.
-
Calculation: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve. Purity is calculated as: (Concentration from HPLC / Initial weighed concentration) x 100%.
Protocol 2: Assay by UV-Vis Spectrophotometry
This is a simpler, more rapid method for a quantitative assay of this compound.
1. Instrumentation and Materials:
-
UV-Vis Spectrophotometer.
-
Matched quartz cuvettes (1 cm path length).
-
This compound reference standard.
-
0.1 M Sodium Hydroxide (NaOH) solution.
-
Volumetric flasks and pipettes.
2. Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in 0.1 M NaOH at a concentration of 100 µg/mL. From this, prepare a working standard of a suitable concentration (e.g., 10 µg/mL).
-
Sample Preparation: Prepare a solution of the this compound sample in 0.1 M NaOH at the same concentration as the working standard.
-
Measurement:
-
Set the spectrophotometer to scan the UV range.
-
Use 0.1 M NaOH as the blank.
-
Measure the absorbance of the working standard and the sample solution at the wavelength of maximum absorbance (λmax), which is approximately 286 nm in 0.1 M NaOH.[2]
-
-
Calculation: The concentration of the sample can be calculated using the Beer-Lambert law:
-
Concentration_sample = (Absorbance_sample / Absorbance_standard) * Concentration_standard
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
A1: For long-term storage, this compound should be kept in a tightly sealed container, protected from light, in a cool and dry place.[2][3] Ideal conditions are a temperature between 2-8°C and a relative humidity below 30%.
Q2: My this compound powder has turned slightly yellow. Can I still use it?
A2: A color change may indicate degradation. It is strongly recommended to perform a purity analysis using a method like HPLC (see Protocol 1) before using the material in an experiment. If the purity is below acceptable limits for your application, the batch should be discarded.
Q3: How does humidity affect the stability of this compound?
A3: this compound is susceptible to moisture, which can lead to clumping and may accelerate chemical degradation.[4] It is crucial to store it in a desiccated environment or a container with a desiccant, especially in humid climates.
Q4: Is this compound sensitive to light?
A4: While specific photostability data is limited, as a general good laboratory practice for organic compounds, it is recommended to store this compound protected from light to prevent potential photodegradation.[2] Amber glass or opaque containers are suitable for this purpose.
Q5: What is the expected shelf life of this compound?
A5: When stored under ideal conditions (cool, dry, dark), this compound is a very stable compound with an expected shelf life of several years.[2][3] However, it is always best to refer to the manufacturer's expiration date and to re-analyze the material if it has been stored for an extended period, especially if the storage conditions have not been consistently ideal.
Visualizations
Caption: Factors influencing the long-term stability of this compound.
References
- 1. ijpsr.com [ijpsr.com]
- 2. Determination of this compound in mechanical mixture with spironolactone, potassium aspartate and magnesium by UV-Vis spectrophotometry [repository.usmf.md]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Accurate Measurement of Potassium Orotate's Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with potassium orotate (B1227488). Our goal is to help you calibrate your equipment effectively and overcome common challenges to ensure accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: Which analytical instruments are most suitable for quantifying potassium orotate in biological samples?
A1: The choice of instrument depends on whether you are measuring the potassium ion, the orotate ion, or the intact salt. For quantifying the orotate component, High-Performance Liquid Chromatography (HPLC) with UV detection and UV-Vis Spectrophotometry are commonly used. To measure potassium concentration, Ion-Selective Electrodes (ISEs) and Atomic Absorption Spectroscopy (AAS) are the preferred methods.
Q2: What is the optimal wavelength for detecting this compound using a UV-Vis spectrophotometer?
A2: this compound exhibits a maximum absorbance at approximately 285 nm. However, it is crucial to perform a wavelength scan with your specific solution to determine the precise lambda max (λmax) in your experimental conditions.
Q3: How should I prepare my biological samples for this compound analysis?
A3: Sample preparation is critical for accurate results and varies by the sample type and analytical method. For cell culture media, you may be able to directly analyze filtered samples. For more complex matrices like plasma or tissue homogenates, protein precipitation is often necessary. A general procedure involves adding a precipitating agent like trichloroacetic acid, followed by centrifugation to remove proteins.
Q4: What are the common sources of interference when measuring potassium with an Ion-Selective Electrode (ISE)?
A4: The most significant interfering ion for a potassium ISE is the ammonium (B1175870) ion. Other ions that can cause interference, in decreasing order of magnitude, include rubidium, cesium, sodium, calcium, and magnesium.[1] It is essential to consider the composition of your sample matrix and use an appropriate Ionic Strength Adjustor (ISA) to minimize these effects.[2][3]
Q5: Can I use the same calibration curve for different types of biological samples in my AAS analysis?
A5: It is not recommended. Biological samples often exhibit significant "matrix effects," where other components in the sample can enhance or suppress the analyte signal, leading to inaccurate results.[4][5][6] It is best practice to prepare your calibration standards in a matrix that closely matches your samples or to use the standard addition method to compensate for these effects.[4]
Troubleshooting Guides
UV-Vis Spectrophotometer Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Low Absorbance Reading | - Incorrect wavelength setting.- Lamp is off or failing.- Sample concentration is too low.- Cuvette is inserted incorrectly or is dirty/scratched. | - Verify the λmax for this compound (~285 nm).- Ensure the spectrophotometer lamp is on and has had adequate warm-up time.- Concentrate the sample or use a standard of known concentration to verify instrument function.- Clean the cuvette and ensure it is placed correctly in the light path. |
| High Absorbance Reading (>2.0 AU) | - Sample concentration is too high.- Presence of interfering substances that absorb at the same wavelength. | - Dilute the sample with the appropriate blank solution.- Perform a wavelength scan to check for interfering peaks and consider a sample cleanup step. |
| Drifting Baseline | - Insufficient instrument warm-up time.- Fluctuations in lamp intensity.- Temperature changes in the sample compartment. | - Allow the instrument to warm up for at least 30-60 minutes.- If drift persists, the lamp may need replacement.- Ensure the instrument is in a temperature-stable environment. |
| Non-linear Calibration Curve | - Stray light.- High sample concentration leading to deviation from Beer's Law. | - Check the instrument's stray light specification and perform a stray light test if necessary.- Narrow the concentration range of your standards to the linear portion of the curve. |
HPLC Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No Peaks or Very Small Peaks | - No sample injected.- Detector lamp is off.- Incorrect mobile phase composition.- Leak in the system. | - Verify the injection volume and ensure the sample vial is not empty.- Turn on the detector lamp.- Prepare fresh mobile phase and ensure correct composition.- Check for leaks at all fittings from the pump to the detector.[7] |
| Peak Tailing | - Column degradation.- Interaction of orotic acid with active sites on the stationary phase.- Sample overload. | - Replace the column.- Use a mobile phase with a suitable pH to ensure orotic acid is in a single ionic form. Adding a small amount of a competing agent like trifluoroacetic acid can also help.- Reduce the injection volume or sample concentration.[8] |
| Shifting Retention Times | - Inconsistent mobile phase preparation.- Fluctuations in column temperature.- Pump malfunction leading to inconsistent flow rate. | - Prepare mobile phase carefully and degas thoroughly.- Use a column oven to maintain a constant temperature.- Check the pump for leaks and ensure it is delivering a stable flow rate.[8] |
| High Backpressure | - Clogged column frit or guard column.- Particulate matter in the sample or mobile phase.- Tubing blockage. | - Reverse-flush the column (if permissible by the manufacturer) or replace the frit/guard column.- Filter all samples and mobile phases before use.- Systematically disconnect tubing to locate the blockage.[7] |
Ion-Selective Electrode (ISE) Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Slow or Unstable Readings | - Clogged electrode junction.- Presence of interfering ions.- Old or dry electrode. | - Clean the electrode according to the manufacturer's instructions.- Use an appropriate ISA. If ammonium is present, consider sample pretreatment.- Recondition the electrode by soaking it in the appropriate storage solution. |
| Inaccurate Readings | - Incorrect calibration.- Temperature differences between samples and standards.- Matrix effects from proteins or lipids in the sample. | - Recalibrate with fresh, accurate standards.- Ensure all solutions are at the same temperature during measurement.- For complex biological samples, protein precipitation may be necessary.[9] |
| "No Slope" or "Low Slope" Error During Calibration | - Defective or expired electrode.- Incorrect or contaminated calibration standards. | - Replace the electrode.- Prepare fresh calibration standards from a reliable stock solution. |
Atomic Absorption Spectroscopy (AAS) Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Signal | - Hollow cathode lamp not aligned or nearing the end of its life.- Nebulizer is clogged.- Incorrect fuel-to-air ratio. | - Align the lamp or replace it if necessary.- Clean the nebulizer with the appropriate wire.- Optimize the flame conditions according to the instrument manual. |
| Noisy Signal | - Unstable flame.- Contaminated burner head.- Pulsating nebulization. | - Ensure proper gas flow and check for drafts around the instrument.- Clean the burner head.- Check the nebulizer tubing for blockages or kinks. |
| Matrix Interference | - Presence of high concentrations of other salts (e.g., sodium) that can suppress the potassium signal.[10][11] | - Add a releasing agent or an ionization suppressant (e.g., cesium chloride) to both samples and standards.[12]- Use the standard addition method for calibration. |
Experimental Protocols & Visualizations
General Experimental Workflow for Measuring this compound Effects
The following diagram illustrates a generalized workflow for assessing the effects of this compound on a biological system, from sample preparation to data analysis.
Caption: General workflow for analyzing this compound's effects.
Logical Flow for Troubleshooting HPLC Pressure Issues
This diagram provides a step-by-step logical guide for diagnosing and resolving common pressure-related problems in an HPLC system.
References
- 1. Potassium selective electrode - Wikipedia [en.wikipedia.org]
- 2. Potassium Electrode, Potassium ISE, Potassium Ion Selective Electrode, Potassium [nico2000.net]
- 3. assets.omega.com [assets.omega.com]
- 4. perlan.com.pl [perlan.com.pl]
- 5. bataviabiosciences.com [bataviabiosciences.com]
- 6. What is matrix effect and how is it quantified? [sciex.com]
- 7. uhplcs.com [uhplcs.com]
- 8. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 9. Discrepancies in Electrolyte Measurements by Direct and Indirect Ion Selective Electrodes due to Interferences by Proteins and Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nemi.gov [nemi.gov]
- 11. nemi.gov [nemi.gov]
- 12. oiv.int [oiv.int]
Validation & Comparative
A Comparative Analysis of Cellular Uptake: Potassium Orotate vs. Potassium Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium is an essential mineral for numerous physiological processes, including maintaining membrane potential, nerve impulse transmission, and muscle contraction. The efficiency with which potassium is absorbed into cells is critical for its therapeutic efficacy. This guide examines two common forms of potassium supplementation, potassium chloride and potassium orotate (B1227488), focusing on their distinct proposed mechanisms of cellular uptake.
Potassium Chloride is a simple salt that dissociates in aqueous solutions, making potassium ions available for transport into cells via established pathways.[1] In contrast, Potassium Orotate is a chelated form of potassium, where the potassium ion is bound to orotic acid. It is theorized that this complex enhances the bioavailability and cellular uptake of potassium by utilizing orotic acid's transport mechanisms.[2][3][4]
Mechanisms of Cellular Uptake
Potassium Chloride
The cellular uptake of potassium from potassium chloride is well-characterized and primarily occurs through the following pathways:
-
Na+/K+-ATPase Pump: This active transport system is a primary mechanism for potassium influx into cells.[1][5] It utilizes ATP to pump three sodium ions out of the cell in exchange for two potassium ions moving in, establishing a crucial electrochemical gradient across the cell membrane.[6][7]
-
K-Cl Cotransporters (KCCs): These are secondary active transporters that move potassium and chloride ions across the cell membrane.[8][9][10] They play a significant role in cell volume regulation and maintaining ionic homeostasis.[8]
This compound: A Carrier-Mediated Hypothesis
The rationale for the potential superior cellular uptake of this compound lies in the role of orotic acid as a carrier molecule. Orotic acid, a precursor in pyrimidine (B1678525) biosynthesis, is actively transported into cells by specific solute carriers, such as organic anion transporters (OATs).[11][12][13] The hypothesis is that by being bound to orotic acid, potassium can leverage these transport systems to gain entry into the cell, potentially at a faster rate or with greater efficiency than relying solely on traditional potassium channels and pumps.
Evidence supporting the role of orotate as an efficient mineral carrier comes from studies on other orotate salts, such as lithium orotate. Research has indicated that lithium orotate can lead to higher concentrations of lithium in the brain compared to lithium carbonate, suggesting that the orotate moiety facilitates its transport across biological membranes.[14]
Comparative Experimental Data: An Analogous Study
Direct quantitative comparisons of cellular uptake between this compound and potassium chloride are not extensively documented. However, a study comparing potassium citrate (B86180) and potassium chloride provides valuable insights into how the accompanying anion can influence potassium's intracellular accumulation.
In a randomized controlled trial, the administration of potassium citrate resulted in a greater increase in red blood cell potassium content compared to an equimolar dose of potassium chloride.[15][16] This finding strongly suggests that the anion bound to potassium plays a significant role in its cellular uptake. While citrate and orotate are different molecules, this study provides a compelling precedent for the hypothesis that the orotate carrier in this compound could lead to a different, and potentially more efficient, cellular uptake profile compared to potassium chloride.
Data Presentation
As direct comparative data is unavailable, the following table summarizes the key characteristics of each compound based on existing knowledge.
| Feature | This compound | Potassium Chloride |
| Primary Uptake Mechanism | Hypothesized to be carrier-mediated via orotic acid transporters (e.g., OATs)[11][12][13] | Active transport via Na+/K+-ATPase pump and K-Cl cotransporters[1][8][9] |
| Supporting Evidence | Orotic acid is actively transported into cells[11]; Studies on lithium orotate suggest enhanced tissue penetration[14] | Extensive documentation of potassium transport pathways[1][5][8][9] |
| Bioavailability | Claimed to have high bioavailability due to the orotate carrier[2][3][4] | Well-established bioavailability, serving as a standard for potassium supplementation[17] |
| Anion's Role in Uptake | Orotic acid is proposed to act as a direct carrier, facilitating entry into the cell[18] | Chloride is cotransported with potassium via KCCs, influencing ionic balance[8][10] |
Experimental Protocols
To definitively compare the cellular uptake of this compound and potassium chloride, a direct in vitro experiment is necessary. Below is a detailed protocol for such a study.
Protocol: In Vitro Comparison of Potassium Uptake Using Fluorescent Indicators
Objective: To quantify and compare the rate and extent of intracellular potassium ion concentration ([K+]) increase in cultured cells following exposure to this compound and potassium chloride.
Materials:
-
Cell line (e.g., HEK293, HeLa, or a cell line relevant to the researcher's field)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Potassium-free buffer (e.g., Hank's Balanced Salt Solution modified to exclude K+)
-
This compound
-
Potassium Chloride
-
Potassium-sensitive fluorescent indicator dye (e.g., PBFI-AM or IPG-2 AM)[2][19]
-
Pluronic F-127
-
Probenecid (B1678239) (optional, to prevent dye extrusion)
-
Ionophores (for calibration, e.g., valinomycin (B1682140) and nigericin)
-
Fluorescence microplate reader or fluorescence microscope with ratiometric imaging capabilities
Procedure:
-
Cell Culture:
-
Culture the chosen cell line in standard medium supplemented with FBS and antibiotics until confluent.
-
Seed cells onto 96-well black-walled, clear-bottom plates (for plate reader) or glass-bottom dishes (for microscopy) and allow them to adhere overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing the potassium-sensitive fluorescent dye (e.g., 5 µM PBFI-AM), Pluronic F-127 (0.02%), and optionally probenecid (1 mM) in serum-free medium.
-
Wash the cells once with warm PBS.
-
Incubate the cells with the loading buffer for 60 minutes at 37°C in the dark.
-
Wash the cells twice with potassium-free buffer to remove extracellular dye.
-
-
Potassium Uptake Assay:
-
Prepare solutions of this compound and potassium chloride in potassium-free buffer at various concentrations (e.g., 1 mM, 5 mM, 10 mM, 20 mM). Ensure the elemental potassium concentration is the same for both compounds at each tested level. A potassium-free buffer solution will serve as the negative control.
-
Acquire a baseline fluorescence reading of the dye-loaded cells in the potassium-free buffer.
-
Add the potassium salt solutions to the respective wells/dishes.
-
Immediately begin recording fluorescence intensity over time using the appropriate excitation and emission wavelengths for the chosen dye (for PBFI, ratiometric imaging at 340/380 nm excitation and ~500 nm emission).[2]
-
-
Data Analysis and Calibration:
-
For ratiometric dyes like PBFI, calculate the ratio of fluorescence intensities at the two excitation wavelengths.
-
At the end of the experiment, perform an in situ calibration to convert fluorescence ratios to intracellular potassium concentrations. This involves using ionophores to equilibrate intracellular and extracellular K+ concentrations with known external K+ standards.
-
Plot the change in intracellular [K+] over time for each condition.
-
Compare the initial rate of uptake (slope of the initial linear phase) and the maximum [K+] reached for this compound versus potassium chloride.
-
Visualizations
Signaling and Transport Pathways
Caption: Proposed cellular uptake pathways for potassium chloride and this compound.
Experimental Workflow
Caption: Workflow for comparing potassium uptake using fluorescent indicators.
Conclusion
While the existing literature provides a strong theoretical basis for the enhanced cellular uptake of this compound compared to potassium chloride, direct experimental validation is needed. The proposed carrier-mediated mechanism via orotic acid transporters is plausible and supported by analogous findings with other orotate salts. The provided experimental protocol offers a clear framework for researchers to conduct definitive comparative studies. Future research in this area will be invaluable for optimizing potassium supplementation strategies in various therapeutic and research contexts.
References
- 1. Fluorescent Na+ and K+ Indicators—Section 21.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Cellular mechanisms of potassium transport in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 6. Pharmacokinetic properties of lithium orotate in relation to renal function [eureka.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Establishment of a method to measure the intracellular potassium ion concentration of brain tissue using a simple device - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods of Measuring Mitochondrial Potassium Channels: A Critical Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. K-Cl cotransport: properties and molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Orotic acid transport via organic anion transporters OATs. | CiNii Research [cir.nii.ac.jp]
- 12. OAT2 catalyses efflux of glutamate and uptake of orotic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Orotic acid's interaction with cellular transport systems [cds-bsx.com]
- 14. Lithium orotate: A superior option for lithium therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Potassium | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 16. researchgate.net [researchgate.net]
- 17. Bioavailability of potassium from three dosage forms: suspension, capsule, and solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Orotic acid - Wikipedia [en.wikipedia.org]
- 19. ionbiosciences.com [ionbiosciences.com]
A Comparative Analysis of Potassium Orotate and Potassium Citrate: Bioavailability and Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of potassium orotate (B1227488) and potassium citrate (B86180), focusing on their bioavailability, mechanisms of action, and clinical efficacy. The information is intended for a scientific audience to facilitate informed decisions in research and drug development. While potassium citrate is a well-established therapeutic agent with robust clinical data, potassium orotate is primarily marketed as a nutritional supplement with limited high-quality scientific evidence to substantiate its therapeutic claims.
I. Overview and Chemical Structures
This compound is a salt of potassium and orotic acid (a precursor in pyrimidine (B1678525) synthesis)[1]. It is promoted as a dietary supplement with claims of enhanced mineral transport into cells[2][3][4].
Potassium Citrate is a potassium salt of citric acid. It is a widely used and FDA-approved medication, particularly for the prevention of kidney stones[5][6][7].
| Compound | Chemical Formula | Molar Mass | Structure |
| This compound | C₅H₃KN₂O₄ | 194.19 g/mol | A potassium ion electrostatically bound to an orotate anion. |
| Potassium Citrate | C₆H₅K₃O₇ | 306.39 g/mol | Three potassium ions electrostatically bound to a citrate anion. |
II. Bioavailability
The bioavailability of potassium supplements is a critical factor in their therapeutic effectiveness. The primary method for assessing potassium bioavailability involves measuring the urinary excretion of potassium following oral administration[8][9][10].
This compound: There is a significant lack of peer-reviewed clinical studies providing quantitative data on the bioavailability of potassium from this compound in humans. Promotional literature often claims high bioavailability due to the orotate carrier, suggesting it facilitates transport across cell membranes[3][4][11]. This is theorized to occur because mineral orotates may exist as electrically neutral compounds that can potentially utilize nucleotide transporters[2]. However, this remains a hypothesis without substantial clinical evidence.
Potassium Citrate: The bioavailability of potassium from potassium citrate is well-established and considered high. Studies have shown that oral administration of potassium citrate leads to a significant and sustained increase in urinary potassium levels[7]. The FDA provides clear guidance for conducting bioequivalence studies for potassium citrate formulations, underscoring its established pharmacokinetic profile[5].
Quantitative Bioavailability Data Summary
| Compound | Study Type | Key Findings | Citation |
| This compound | - | No quantitative human bioavailability data from peer-reviewed clinical trials are readily available. Claims of high absorption are not substantiated by robust scientific evidence. | - |
| Potassium Citrate | Randomized Controlled Trial | Following oral administration, potassium citrate leads to a sustained increase in urinary potassium, indicating good absorption. | [7] |
| Potassium Citrate | FDA Guidance | Standardized methods for bioequivalence studies are based on urinary excretion of potassium and citrate. | [5] |
| Potassium Gluconate | Dose-Response Trial | Approximately 94% of potassium from potassium gluconate is absorbed, which is similar to potassium from food sources like potatoes. While not potassium citrate, this provides a benchmark for potassium salt absorption. | [12] |
III. Efficacy and Mechanism of Action
This compound:
The proposed efficacy of this compound is primarily linked to the purported role of orotic acid in cellular metabolism and mineral transport. It is often marketed for cardiovascular health, with claims that it can improve heart muscle function and energy production[13][14]. Some older studies in Russian suggest a therapeutic use in coronary disease, though without detailed clinical trial data[15]. Another study in rats suggested an effect on sodium excretion[16]. However, robust, large-scale clinical trials in humans are lacking to support these claims.
-
Proposed Mechanism of Action: The orotate moiety is theorized to act as a carrier, facilitating the transport of potassium into cells. Orotic acid is a precursor in the de novo synthesis of pyrimidine nucleotides, and it is hypothesized that mineral orotates may utilize nucleotide transport pathways to enter cells[1][2].
Potassium Citrate:
The efficacy of potassium citrate is well-documented, particularly in the management of kidney stones[6][7][17]. It is also used to manage metabolic acidosis and has been studied for its effects on blood pressure and bone health[18].
-
Mechanism of Action in Nephrolithiasis:
-
Increases Urinary Citrate: Citrate in the urine is a potent inhibitor of calcium oxalate (B1200264) and calcium phosphate (B84403) crystal formation. It forms a soluble complex with calcium, reducing the saturation of calcium oxalate[7].
-
Increases Urinary pH: The metabolism of citrate consumes protons, leading to an increase in urinary pH. This makes uric acid more soluble, preventing the formation of uric acid stones, and also inhibits calcium oxalate stone formation[7].
-
A randomized, double-blind, placebo-controlled study demonstrated that potassium citrate significantly reduced the rate of new stone formation in patients with idiopathic hypocitraturic calcium nephrolithiasis[6].
Summary of Efficacy
| Compound | Indication | Level of Evidence | Key Findings | Citation |
| This compound | Cardiovascular Health | Low (preclinical, anecdotal) | Claims of improved myocardial energy status and function. | [13][14] |
| Potassium Citrate | Kidney Stone Prevention | High (multiple RCTs) | Significantly reduces the recurrence of calcium oxalate and uric acid stones. | [6][7] |
| Potassium Citrate | Gout | Moderate (Ongoing Clinical Trial) | Investigated for its potential to lower uric acid and reduce gout flares. | [19] |
| Potassium Citrate | Bone Health | Moderate | May reduce urinary calcium excretion and has been shown to increase bone mineral density in some studies. | [12][18] |
IV. Experimental Protocols
A. Bioavailability Assessment of Potassium Supplements
A standard method for assessing the bioavailability of potassium supplements is through a randomized, crossover in vivo study measuring urinary potassium excretion.
Protocol:
-
Subject Recruitment: Healthy male and non-pregnant, non-lactating female volunteers.
-
Dietary Control: Subjects are placed on a standardized diet with a controlled amount of potassium and sodium for a set period before and during the study.
-
Baseline Measurement: A 24-hour urine collection is performed on the day before the administration of the supplement to determine baseline potassium excretion.
-
Dosing: A single dose of the potassium supplement (e.g., this compound or potassium citrate) is administered.
-
Urine Collection: Urine is collected at timed intervals (e.g., 0-2, 2-4, 4-8, 8-12, 12-24 hours) for 24 hours post-dose.
-
Analysis: The concentration of potassium in each urine sample is measured using methods such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or an Ion-Selective Electrode (ISE). The total amount of potassium excreted over 24 hours is calculated.
-
Data Interpretation: The bioavailability is determined by the net increase in urinary potassium excretion over the baseline, corrected for the administered dose.
B. Efficacy Assessment for Kidney Stone Prevention (Potassium Citrate)
The efficacy of potassium citrate in preventing kidney stones is typically assessed in a randomized, double-blind, placebo-controlled clinical trial.
Protocol:
-
Patient Population: Patients with a history of recurrent calcium oxalate or uric acid kidney stones and documented hypocitraturia (low urinary citrate).
-
Randomization: Patients are randomly assigned to receive either potassium citrate (e.g., 30-60 mEq/day) or a placebo.
-
Treatment Duration: The treatment period is typically long-term (e.g., 1-3 years) to assess the rate of new stone formation.
-
Primary Endpoint: The rate of new stone formation, as determined by radiographic imaging (e.g., renal ultrasound or CT scan) at baseline and at regular intervals throughout the study.
-
Secondary Endpoints:
-
Changes in 24-hour urinary parameters (citrate, pH, calcium, oxalate, uric acid, potassium).
-
Time to first stone recurrence.
-
Adverse events.
-
-
Urine Analysis: 24-hour urine samples are collected at baseline and periodically during the study to monitor the biochemical response to treatment.
V. Visualizations
Caption: Proposed mechanism of mineral orotate cellular uptake.
Caption: Mechanism of potassium citrate in preventing kidney stones.
Caption: Workflow for a potassium bioavailability study.
VI. Conclusion
The comparison between this compound and potassium citrate reveals a significant disparity in the level of scientific evidence supporting their use. Potassium citrate is a well-characterized pharmaceutical agent with proven efficacy, particularly in the prevention of nephrolithiasis, supported by numerous clinical trials. Its bioavailability and mechanism of action are well understood.
In contrast, this compound is a nutritional supplement for which claims of superior bioavailability and efficacy in areas such as cardiovascular health are largely unsubstantiated by rigorous scientific studies in humans. The proposed mechanisms for its enhanced cellular uptake remain theoretical. For researchers and drug development professionals, potassium citrate represents a compound with a solid foundation of clinical evidence, while this compound requires significant further investigation to validate its purported therapeutic benefits. Future research on this compound should focus on conducting well-designed, placebo-controlled clinical trials to establish its pharmacokinetic profile and clinical efficacy.
References
- 1. Orotic acid - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. swansonvitamins.com [swansonvitamins.com]
- 4. This compound 175 Mg, Advanced Research [nhc.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Randomized double-blind study of potassium citrate in idiopathic hypocitraturic calcium nephrolithiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Long-term treatment of calcium nephrolithiasis with potassium citrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Development of an assay to determine the bioavailability of potassium in feedstuffs for the young pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bioavailability of potassium from three dosage forms: suspension, capsule, and solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bio-design.com [bio-design.com]
- 12. Potassium - Health Professional Fact Sheet [ods.od.nih.gov]
- 13. Metabolic supplementation with orotic acid and magnesium orotate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. agropharm.org.ua [agropharm.org.ua]
- 15. [Therapeutic use of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [Mechanism of the action of this compound on sodium excretion from the body] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Potassium Citrate for Kidney Disease · Recruiting Participants for Phase Phase 2 & 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 18. Potassium | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 19. Exploratory Study on the Treatment of Gout With Potassium Citrate Sustained-release Tablets | Clinical Research Trial Listing [centerwatch.com]
Unveiling the Neuroprotective Potential of Potassium Orotate: A Comparative Analysis
For researchers, scientists, and drug development professionals, the quest for effective neuroprotective agents is a paramount challenge in the face of rising neurodegenerative diseases. This guide provides an objective in vivo comparison of the neuroprotective effects of potassium orotate (B1227488) against prominent alternative compounds: quercetin, curcumin, and hesperidin (B1673128). By presenting experimental data, detailed protocols, and visual workflows, this document aims to facilitate informed decisions in the development of novel neuroprotective strategies.
Comparative Analysis of Neuroprotective Efficacy
The following tables summarize the quantitative data from in vivo studies, offering a clear comparison of the neuroprotective effects of potassium orotate (via its components, orotic acid and potassium) and the selected alternative agents.
Table 1: In Vivo Neuroprotective Effects of Orotic Acid and Potassium
| Compound | Animal Model | Dosage | Key Findings | Reference |
| Orotic Acid | Mongolian Gerbil (Global Cerebral Ischemia) | 100, 200, or 300 mg/kg, i.p. | Significantly reduced neuronal damage in the hippocampal CA1 region. A dose of 300 mg/kg was effective even when administered up to 24 hours post-ischemia.[1][2] | [1][2] |
| Potassium | Mouse Model of Alzheimer's Disease | Increased dietary intake | Improved cognitive performance, attenuated histopathological markers such as amyloid-β peptide aggregation and tau phosphorylation, and reduced markers of inflammation and oxidative stress. |
Table 2: In Vivo Neuroprotective Effects of Quercetin, Curcumin, and Hesperidin
| Compound | Animal Model | Dosage | Key Findings | Reference |
| Quercetin | Mouse (LPS-induced neuroinflammation) | 30 mg/kg/day, i.p. | Significantly reduced glial activation, inflammatory markers, and neuronal degeneration. It also rescued mitochondrial apoptotic pathways and improved memory performance. | |
| Rat (Global cerebral I/R injury) | 5 or 10 mg/kg, p.o. | Dose-dependently reduced hippocampal neuron loss and improved motor performance.[3] | [3] | |
| Curcumin | Mouse Model of Traumatic Brain Injury | Post-injury i.p. administration | Reduced cortical injury, neutrophil infiltration, and microglial activation. Improved neuron survival by activating the Nrf2 pathway.[4] | [4] |
| Mouse Model of Alzheimer's Disease | Dietary supplementation | Dose-dependently decreased interleukin-1 beta, oxidative stress markers, amyloid plaque accumulation, and microglial activation. | ||
| Hesperidin | Rat (Sodium fluoride-induced neurotoxicity) | 100 and 200 mg/kg, p.o. | Reduced levels of NF-κB, IL-1B, TNF-α, and lipid peroxidation. It also regulated the PI3K/Akt/mTOR signaling pathway.[5] | [5] |
| Rat Model of Parkinson's Disease (6-OHDA) | 50 mg/kg for 28 days | Effectively prevented the depletion of dopamine (B1211576) and its metabolites.[5] | [5] |
Delving into the Mechanisms: Signaling Pathways
The neuroprotective effects of these compounds are attributed to their modulation of various signaling pathways involved in neuronal survival, inflammation, and oxidative stress.
This compound: A Two-Pronged Approach
While direct studies on this compound's signaling are limited, the effects of its components suggest a dual mechanism. Orotic acid, as a precursor for pyrimidine (B1678525) nucleotide synthesis, may support neuronal repair and energy metabolism, which is crucial for neuronal survival after ischemic insults.[6] Potassium plays a critical role in maintaining neuronal membrane potential and excitability. Dysregulation of potassium channels is implicated in neurodegenerative diseases, and maintaining potassium homeostasis is vital for neuronal health.[7][8][9]
Potential neuroprotective pathways of this compound.
Quercetin, Curcumin, and Hesperidin: Multi-Targeted Neuroprotection
These flavonoids exhibit their neuroprotective effects by modulating key signaling pathways involved in cellular stress response and inflammation.
Common signaling pathways modulated by alternatives.
Experimental Protocols for In Vivo Validation
Rigorous and standardized experimental protocols are essential for the validation of neuroprotective effects. Below are detailed methodologies for key in vivo experiments.
General Experimental Workflow
A typical in vivo study to assess neuroprotective effects follows a structured workflow.
A generalized workflow for in vivo neuroprotection studies.
Behavioral Assessments
1. Morris Water Maze (MWM)
The MWM test is a widely used behavioral assay to assess spatial learning and memory in rodents.[10][11][12][13][14]
-
Apparatus: A circular pool (120-200 cm in diameter) filled with opaque water. A hidden platform is submerged just below the water surface.
-
Procedure:
-
Acquisition Phase (4-5 days): Mice are trained to find the hidden platform from different starting positions. The time taken to find the platform (escape latency) and the path length are recorded.
-
Probe Trial (1 day): The platform is removed, and the mouse is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of memory retention.
-
-
Data Analysis: Escape latency, path length, and time in the target quadrant are analyzed using statistical methods (e.g., ANOVA).
2. Rotarod Test
The Rotarod test evaluates motor coordination and balance.[15][16][17][18][19]
-
Apparatus: A rotating rod that can be set at a constant or accelerating speed.
-
Procedure:
-
Training/Acclimation: Mice are habituated to the apparatus at a low, constant speed.
-
Testing: The rod's speed is gradually increased (e.g., from 4 to 40 rpm over 5 minutes). The latency to fall from the rod is recorded. Multiple trials are conducted with inter-trial intervals.
-
-
Data Analysis: The latency to fall is averaged across trials and compared between experimental groups.
Histological and Biochemical Analyses
1. Histological Analysis
Histological techniques are employed to visualize and quantify neuronal damage and other cellular changes in the brain.[20][21][22][23]
-
Tissue Preparation: Animals are euthanized, and brains are collected, fixed (e.g., in 4% paraformaldehyde), and sectioned.
-
Staining Methods:
-
Nissl Staining (e.g., Cresyl Violet): Stains neurons, allowing for the assessment of neuronal loss or damage.
-
Immunohistochemistry (IHC): Uses antibodies to detect specific proteins, such as markers for neuronal survival (e.g., NeuN), apoptosis (e.g., cleaved caspase-3), or neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes).
-
-
Quantification: The number of stained cells or the intensity of staining is quantified using microscopy and image analysis software.
2. Biochemical Assays
Biochemical assays are used to measure markers of oxidative stress and inflammation in brain tissue homogenates.[24][25][26][27][28]
-
Sample Preparation: Brain tissue is homogenized in appropriate buffers.
-
Oxidative Stress Markers:
-
Malondialdehyde (MDA) Assay: Measures lipid peroxidation.
-
Glutathione (B108866) (GSH/GSSG) Assay: Assesses the levels of the antioxidant glutathione in its reduced (GSH) and oxidized (GSSG) forms.
-
Superoxide Dismutase (SOD) and Catalase (CAT) Activity Assays: Measure the activity of key antioxidant enzymes.
-
-
Inflammatory Markers:
-
ELISA (Enzyme-Linked Immunosorbent Assay): Quantifies the levels of pro-inflammatory cytokines such as TNF-α and IL-1β.
-
This guide provides a foundational comparison of this compound and its alternatives for in vivo neuroprotection. The presented data and protocols are intended to support researchers in designing and interpreting their studies, ultimately contributing to the development of effective therapies for neurodegenerative diseases. Further investigation into the specific mechanisms of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Post-ischaemic treatment with orotic acid prevents neuronal injury in gerbil brain ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Curcumin plays neuroprotective roles against traumatic brain injury partly via Nrf2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The neuroprotective effects of hesperidin and diosmin in neurological disorders via targeting various signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. | BioWorld [bioworld.com]
- 7. Therapeutic role of voltage-gated potassium channels in age-related neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. Advancements in Targeting Ion Channels for the Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Morris Water Maze Test [bio-protocol.org]
- 12. mmpc.org [mmpc.org]
- 13. cyagen.com [cyagen.com]
- 14. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice [jove.com]
- 15. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 16. albany.edu [albany.edu]
- 17. Rotarod-Test for Mice [protocols.io]
- 18. mmpc.org [mmpc.org]
- 19. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Histomorphological evaluations on the frontal cortex extrapyramidal cell layer following administration of N-Acetyl cysteine in aluminum induced neurodegeneration rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Histological Analysis of Neurodegeneration in the Mouse Brain | Springer Nature Experiments [experiments.springernature.com]
- 24. Detecting Oxidative Stress Biomarkers in Neurodegenerative Disease Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Oxidative stress assays and oxidative stress markers | Abcam [abcam.com]
- 27. ahajournals.org [ahajournals.org]
- 28. Evaluation of Some Biochemical Parameters and Brain Oxidative Stress in Experimental Rats Exposed Chronically to Silver Nitrate and the Protective Role of Vitamin E and Selenium - PMC [pmc.ncbi.nlm.nih.gov]
Orotate Salts in Cardiac Function: A Comparative Analysis of Potassium and Magnesium Orotate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of potassium orotate (B1227488) and magnesium orotate, focusing on their respective impacts on cardiac function. The information presented is collated from various experimental and clinical studies to offer a comprehensive overview for research and development purposes. While direct comparative trials are limited, this document synthesizes available data to highlight the therapeutic potential and mechanistic actions of each compound.
Introduction
Orotic acid, a key intermediate in the pyrimidine (B1678525) biosynthesis pathway, has been investigated for its cardioprotective effects.[1][2][3] When chelated with minerals such as potassium and magnesium, it forms orotate salts, which are thought to enhance the bioavailability and cellular uptake of these essential minerals.[4] This guide examines the distinct and overlapping roles of potassium and magnesium orotate in modulating cardiac physiology and pathology.
Quantitative Data Summary
The following tables summarize key quantitative findings from various studies on magnesium orotate and potassium orotate.
Table 1: Effects of Magnesium Orotate on Cardiac Function
| Parameter | Study Population | Dosage | Duration | Key Findings | Reference |
| Survival Rate | Patients with severe congestive heart failure (NYHA IV) | 6000 mg/day for 1 month, then 3000 mg/day for ~11 months | 1 year | 75.7% survival rate with magnesium orotate vs. 51.6% with placebo (p < 0.05) | [5][6] |
| Clinical Symptoms | Patients with severe congestive heart failure (NYHA IV) | 6000 mg/day for 1 month, then 3000 mg/day for ~11 months | 1 year | 38.5% improvement in clinical symptoms vs. 56.3% deterioration in the placebo group (p < 0.001) | [5] |
| Left Ventricular Ejection Fraction (LVEF) | Patients with coronary heart disease and left-ventricular dysfunction | 3 g/day | 4 weeks | Significant increase in LVEF (p = 0.035) | [7] |
| Left Ventricular End-Systolic Volume (LVESV) | Patients with coronary heart disease and left-ventricular dysfunction | 3 g/day | 4 weeks | Significant decrease in LVESV (p = 0.016) | [7] |
| Exercise Duration | Patients with coronary heart disease and left-ventricular dysfunction | 3 g/day | 4 weeks | Significant increase in exercise duration (p = 0.011) | [7] |
| Infarct Size | Isolated perfused rat hearts (ischemia-reperfusion model) | 1 mM | Acute administration at reperfusion | Significant reduction in infarct size (32.1±1.8% vs. 70±3.5% in control, p<0.01) | [8] |
| Left Ventricular Developed Pressure (LVDP) Recovery | Isolated perfused rat hearts (ischemia-reperfusion model) | 1 mM | Acute administration at reperfusion | Significant recovery of LV function (dLVP/dt max: 60.1±2.5 vs. 38.6±3.7 in control, p < 0.01) | [8] |
Table 2: Effects of this compound on Cardiac Function
| Parameter | Study Population | Dosage | Duration | Key Findings | Reference |
| Animal Survival | White rats with adrenaline-induced myocardial dystrophy | 100 mg/kg | Pre-treatment | Increased animal survival and improved cardiac muscle status | [9] |
| Myocardial Necrosis | White rats with adrenaline-induced myocardial dystrophy | 100 mg/kg | Pre-treatment | Increased resistance to adrenaline-induced necrotic affection of the heart | [9] |
| Cardiac Activity Recovery | Rabbits with experimental microfocal myocardial infarct | 200 mg/kg | 14 days | Combined with hyperbaric oxygenation, showed the best effect on recovery, though not complete | [10] |
Experimental Protocols
Magnesium Orotate in Severe Congestive Heart Failure (MACH Study)
-
Study Design: A monocentric, controlled, double-blind study.
-
Participants: 79 patients with severe congestive heart failure (NYHA Class IV) receiving optimal medical cardiovascular treatment.
-
Intervention: Patients were randomized to receive either magnesium orotate (n=40) or a placebo (n=39). The magnesium orotate group received 6000 mg daily for one month, followed by 3000 mg daily for approximately 11 months.
-
Primary Endpoints: Mortality and clinical symptoms.
-
Data Collection: Survival rates were recorded over the one-year study period. Clinical symptoms were assessed and categorized as improved, unchanged, or deteriorated.
-
Statistical Analysis: Differences in survival rates and clinical symptoms between the two groups were analyzed for statistical significance.[5]
This compound in Adrenaline-Induced Myocardial Dystrophy
-
Study Design: Experimental study in an animal model.
-
Subjects: White rats.
-
Intervention: One group of rats received a preliminary administration of this compound at a dose of 100 mg/kg. Adrenaline was then administered to induce myocardial dystrophy.
-
Primary Endpoints: Animal survival and the status of the cardiac muscle.
-
Data Collection: Survival of the animals was monitored. The condition of the cardiac muscle was assessed through ECG readings, biochemical findings, and the relative weight of the heart.
-
Comparative Arm: The effects of this compound were compared to those of sodium uridine (B1682114) monophosphate (UMP) at various doses.[9]
Signaling Pathways and Mechanisms of Action
The cardioprotective effects of orotate salts are attributed to the synergistic actions of orotic acid and the associated mineral. Orotic acid, as a precursor for pyrimidine nucleotide synthesis, plays a crucial role in nucleic acid and protein biosynthesis, which is vital for cellular repair and energy metabolism.[1][11]
Magnesium Orotate's Proposed Mechanism of Action
Magnesium orotate's benefits in cardiac function are multifaceted. Orotic acid acts as a transporter, facilitating the entry of magnesium into cardiac cells.[6][12] Magnesium itself is critical for numerous cardiovascular processes, including regulating heart rhythm, blood pressure, and protecting against oxidative stress.[13] A key mechanism identified is the inhibition of the mitochondrial permeability transition pore (mPTP) opening, a critical event in cell death following ischemia-reperfusion injury.[14] By delaying mPTP opening, magnesium orotate helps preserve myocardial function and reduce infarct size.[14]
Caption: Proposed mechanism of magnesium orotate in cardioprotection.
This compound's Proposed Mechanism of Action
Potassium is a crucial electrolyte for maintaining normal cardiac rhythm and nerve impulses.[15][16] Hypokalemia is associated with an increased risk of cardiac arrhythmias.[17] this compound is suggested to enhance the bioavailability of potassium, facilitating its transport into cells.[15] This may help in maintaining the electrochemical gradients necessary for proper cardiac muscle contraction and electrical stability.[16]
Caption: Proposed mechanism of this compound in cardiac function.
Experimental Workflow
The general workflow for preclinical evaluation of orotate salts in cardiac function typically involves both in vitro and in vivo models.
Caption: General experimental workflow for cardiac drug development.
Conclusion
Both magnesium and this compound show promise in supporting cardiac function, albeit through potentially different primary mechanisms. Magnesium orotate has a more substantial body of clinical evidence, particularly in the context of heart failure and ischemia-reperfusion injury, with its effects linked to improved cellular energy metabolism and protection against cell death.[5][14] this compound's benefits are primarily associated with maintaining proper cardiac electrical activity and muscle function, which is critical for preventing arrhythmias.[15][17]
For drug development professionals, magnesium orotate presents a compelling case for further investigation in ischemic heart disease and heart failure. The potential for this compound in arrhythmia management warrants more rigorous clinical trials to establish its efficacy and safety profile. Future research should also focus on direct comparative studies to elucidate the specific contexts in which one salt may be more beneficial than the other.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Metabolic supplementation with orotic acid and magnesium orotate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wbcil.com [wbcil.com]
- 5. Magnesium orotate in severe congestive heart failure (MACH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Are Your Patients Taking the Right Form of Magnesium for Cardiovascular Health? [casi.org]
- 7. Effects of magnesium orotate on exercise tolerance in patients with coronary heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. [Effect of this compound and the sodium salt of uridine monophosphate on the development of experimental adrenaline myocardial dystrophy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Action of this compound, hyperbaric oxygenation and their combination on the course of experimental microfocal myocardial infarct]. - HBOT News - Hyperbaric Oxygen Therapy News [hbotnews.org]
- 11. caringsunshine.com [caringsunshine.com]
- 12. Magnesium orotate in myocardial and neuronal protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. wbcil.com [wbcil.com]
- 14. Magnesium orotate elicits acute cardioprotection at reperfusion in isolated and in vivo rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound – Essential 150 mg Mineral Support [us.supersmart.com]
- 16. Can potassium supplements help lower the risk of heart failure? [medicalnewstoday.com]
- 17. Importance of Potassium in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Reproducibility of Potassium Orotate: A Comparative Analysis of Experimental Evidence
A notable scarcity of robust, reproducible experimental data for potassium orotate (B1227488) stands in contrast to the more substantial evidence available for its counterpart, magnesium orotate. This guide provides a comparative analysis for researchers, scientists, and drug development professionals, highlighting the well-documented clinical findings for magnesium orotate as a benchmark for the level of evidence currently lacking for potassium orotate.
While the therapeutic benefits of this compound are frequently cited, a comprehensive review of scientific literature reveals a significant gap in rigorous, quantitative, and reproducible experimental studies. In contrast, magnesium orotate has been the subject of structured clinical trials, providing a clearer picture of its potential efficacy and a framework for assessing reproducibility.
Case Study in Orotate Research: The MACH Trial
A pivotal study providing a basis for reproducible findings in the field of orotates is the "Magnesium orotate in severe congestive heart failure (MACH)" trial.[1][2][3][4] This study's transparent methodology and quantifiable results offer a valuable standard for future research into orotate-based compounds.
Experimental Protocol of the MACH Trial
The MACH study was conducted as a monocentric, controlled, double-blind, randomized clinical trial. Its primary objective was to assess the impact of adjuvant magnesium orotate on mortality and clinical symptoms in patients with severe congestive heart failure.[1][2][3][4]
-
Participants: The trial enrolled 79 patients diagnosed with severe congestive heart failure (New York Heart Association [NYHA] Class IV) who were already undergoing optimal medical treatment for their condition.[1][2][3] Participants were randomly assigned to either a treatment group (n=40) or a placebo group (n=39).[1][2][3]
-
Intervention: The treatment group was administered 6000 mg of magnesium orotate daily for the first month, followed by a maintenance dose of 3000 mg daily for the subsequent 11 months.[1][2][3] The control group received a placebo.[1][2][3]
-
Primary Outcome: The main measure of efficacy was the mortality rate at the 12-month mark.[2]
-
Secondary Outcomes: Secondary measures included the overall clinical condition of the patients (categorized as improved, unchanged, or impaired) and any changes in their NYHA classification.[2]
Quantitative Findings of the MACH Trial
The MACH trial yielded clear, quantitative data that can serve as a foundation for comparative analysis and future studies aimed at replication.
| Outcome Measure | Magnesium Orotate Group | Placebo Group | p-value |
| Survival Rate (1-year) | 75.7% | 51.6% | < 0.05 |
| Improved Clinical Symptoms | 38.5% | Not Reported | < 0.001 |
| Deteriorated Clinical Symptoms | Not Reported | 56.3% | < 0.001 |
Data sourced from Stepura & Martynow, 2009.[1][2][3]
Broader Evidence for Magnesium Orotate
The evidence for magnesium orotate is further strengthened by a 2015 meta-analysis of 19 randomized trials.[5] This analysis, which included 603 patients treated with magnesium orotate and 587 in control groups, identified significant correlations between the use of magnesium orotate and a decreased risk of several cardiovascular conditions.[5] The average dosage across these studies was 1878 ± 823 mg/day over a mean duration of 4.2 ± 29 months.[5]
The Current State of this compound Research
In contrast to the data available for magnesium orotate, the scientific literature on this compound is largely descriptive, focusing on its theoretical mechanisms of action and general therapeutic applications rather than on robust, reproducible experimental results.
The proposed mechanism for both potassium and magnesium orotate is centered on the role of orotic acid as an intermediate in the de novo synthesis of pyrimidine (B1678525) nucleotides, which are essential for the formation of DNA and RNA.[6][7][8][9] The theory posits that by supplying orotic acid, these supplements can bolster this critical metabolic pathway, especially during periods of physiological stress.
The Orotate Connection: Pyrimidine Synthesis Pathway
The common mechanistic link for orotate salts is their contribution to the pyrimidine synthesis pathway, as illustrated below.
Caption: The role of orotate supplementation in the de novo pyrimidine synthesis pathway.
Conclusion
The current body of scientific evidence for the clinical effectiveness of orotate salts is considerably more developed for magnesium orotate than for this compound. The MACH trial, in particular, offers a solid foundation for the reproducible and quantitative evaluation of magnesium orotate in a specific clinical setting.
For the scientific and drug development communities, this disparity leads to two key takeaways:
-
Magnesium Orotate: The encouraging results from the MACH trial, supported by a broader meta-analysis, indicate that magnesium orotate holds promise as a therapeutic agent in cardiovascular health. Further research to replicate and build upon these findings is a logical next step.
-
This compound: A significant void exists in the form of high-quality, reproducible experimental data for this compound. The purported benefits of this compound are primarily based on theoretical metabolic roles. To scientifically validate the therapeutic potential of this compound, it is imperative to conduct rigorous, well-controlled clinical trials with designs comparable to the MACH study.
Without such dedicated research, an accurate assessment of the reproducibility of experimental results for this compound is not possible, and its role in evidence-based therapeutic strategies will remain unconfirmed.
References
- 1. Magnesium orotate in severe congestive heart failure (MACH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cardiacos.net [cardiacos.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. [Meta-analysis of clinical trials of cardiovascular effects of magnesium orotate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. "Orotic Aciduria" by Aliah L. Fonteh [digitalcommons.liberty.edu]
- 7. checkorphan.org [checkorphan.org]
- 8. Orotic acid - Wikipedia [en.wikipedia.org]
- 9. Orotic Acid, More Than Just an Intermediate of Pyrimidine de novo Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Evidence: A Comparative Guide to Statistical Methods for Analyzing the Therapeutic Effects of Potassium Orotate
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of statistical methodologies used to evaluate the therapeutic efficacy of potassium orotate (B1227488). Due to a notable scarcity of recent, large-scale clinical trials specifically focused on potassium orotate, this analysis draws upon available preclinical data, older clinical studies, and analogous research on other potassium salts to inform best practices and highlight critical data gaps.
Comparative Analysis of Therapeutic Effects: this compound vs. Alternatives
Direct comparative clinical trial data for this compound against other potassium salts (e.g., potassium chloride, potassium citrate) or a placebo is limited. Much of the available information is dated or from preclinical studies. The following table summarizes findings from various studies, including a comparative study on drug combinations for circulatory insufficiency. It is important to note that drawing direct comparisons is challenging due to the heterogeneity of study designs, populations, and outcomes.
Table 1: Summary of Quantitative Data on the Therapeutic Effects of this compound and Alternatives
| Intervention | Study Population | Key Outcomes Measured | Statistical Method(s) Employed | Results | Reference |
| This compound (in combination with Strophanthin) | Patients with circulatory insufficiency | Hemodynamics, Natriuresis | Comparative evaluation (details not specified) | The combination therapy was evaluated for its effectiveness.[1] | Zabel'ian & Leshchinskiĭ, 1980[1] |
| This compound | Rats | Anxiolytic effects (anti-aggressive, anti-phobic, anti-conflict) | Not specified | Chronic administration of 100 mg/kg produced anxiolytic actions similar to diazepam. | Karkishchenko & Khaĭtin, 1983 |
| This compound (as placebo) | Professional rowers | Speed, lactic acid, blood pressure, heart rate | Step-wise incremental load test analysis | Used as a placebo against pantohematogen; the pantohematogen group showed improved performance.[2] | Pharmacophore, 2022[2] |
| Potassium Chloride (supplementation) | Healthy adults | Urinary sodium chloride cotransporter (NCC) and phosphorylated NCC (pNCC) levels | Crossover study design, Western blotting analysis, correlation analysis | KCl supplementation was associated with lower uEV levels of NCC and pNCC. | Randomized Trial on the Effect of Oral Potassium Chloride Supplementation..., 2023 |
| Potassium Nitrate (B79036) vs. Potassium Chloride | Patients with heart failure with preserved ejection fraction | Peak oxygen uptake, total work performed during cardiopulmonary exercise test | Randomized, double-blinded crossover trial | No significant improvement in exercise capacity with potassium nitrate compared to potassium chloride. | Potassium Nitrate in Heart Failure With Preserved Ejection Fraction..., 2025 |
Experimental Protocols
Experimental Protocol: A Proposed Randomized, Double-Blind, Placebo-Controlled Trial of this compound for a Specific Therapeutic Indication (e.g., Exercise Performance)
-
Participant Recruitment:
-
Define clear inclusion and exclusion criteria (e.g., age, health status, level of physical activity).
-
Obtain informed consent from all participants.
-
Perform baseline assessments, including relevant physiological markers (e.g., serum potassium, blood pressure, baseline exercise capacity).
-
-
Randomization and Blinding:
-
Randomly assign participants to one of three arms:
-
Arm 1: this compound (specified daily dosage).
-
Arm 2: Active Comparator (e.g., Potassium Chloride, equimolar to the potassium in the orotate arm).
-
Arm 3: Placebo (inert substance identical in appearance to the active treatments).
-
-
Implement double-blinding where neither the participants nor the investigators are aware of the treatment allocation.
-
-
Intervention:
-
Administer the assigned intervention for a predefined period (e.g., 4-8 weeks).
-
Monitor adherence to the treatment protocol.
-
-
Outcome Assessment:
-
Primary outcome: A clearly defined and measurable endpoint (e.g., change in time to exhaustion on a standardized exercise test).
-
Secondary outcomes: Other relevant measures (e.g., changes in muscle strength, lactate (B86563) threshold, subjective measures of fatigue, serum electrolyte levels).
-
Safety monitoring: Record and evaluate any adverse events.
-
-
Statistical Analysis Plan:
-
Sample Size Calculation: Determine the required sample size based on the expected effect size, power, and significance level.
-
Primary Analysis: Use an appropriate statistical test to compare the primary outcome between the three groups (e.g., Analysis of Covariance - ANCOVA, adjusting for baseline values).
-
Secondary Analysis: Employ suitable statistical methods for secondary outcomes (e.g., repeated measures ANOVA for changes over time, chi-squared test for categorical outcomes).
-
Subgroup Analysis: Pre-specify any subgroup analyses (e.g., by baseline potassium levels).
-
Intention-to-Treat (ITT) Analysis: The primary analysis should be based on the ITT principle.
-
Mandatory Visualizations
Diagram 1: Proposed Experimental Workflow for a Comparative Clinical Trial of this compound
References
A Researcher's Guide to Designing Appropriate Control Experiments for Potassium Orotate Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for designing robust control experiments when investigating the biological effects of potassium orotate (B1227488). Given that potassium orotate is composed of two distinct bioactive components—potassium and orotic acid—it is crucial to implement a comprehensive set of controls to delineate the specific effects of the combined molecule versus its individual constituents.[1][2][3] This ensures that experimental findings are accurately attributed and reproducible.
The primary purported benefits of this compound supplementation include enhanced potassium bioavailability, improved cardiovascular function, and support for athletic performance through its role in nucleotide synthesis and energy metabolism.[4][5] Rigorous experimental design with appropriate controls is paramount to validating these claims.
Section 1: Foundational Control Groups
To isolate the effects of this compound, several control groups are essential. The selection of these groups will depend on the specific research question, but a comprehensive study should include the following:
-
Vehicle Control: This is the most fundamental control group. The vehicle is the solvent or medium used to dissolve and administer the this compound (e.g., saline, distilled water, or a specific buffer). This group accounts for any physiological effects of the administration method and the vehicle itself.[6]
-
Negative Control (Untreated): This group receives no treatment and serves as a baseline to observe the normal physiological state of the experimental model under standard conditions.
-
Potassium Salt Control (e.g., Potassium Chloride - KCl): To determine if the observed effects are due to the potassium ion itself or the orotate moiety, a group receiving an equivalent molar concentration of potassium from a different salt, such as KCl, is necessary.[1][7] This helps to differentiate the effects of increased potassium intake from any unique properties of the orotate carrier.
-
Orotic Acid Control: This group receives a molar equivalent of orotic acid (or its sodium salt, sodium orotate, to avoid confounding effects of a different cation) to what is present in the this compound treatment group. This control is vital for understanding the independent contribution of the orotate molecule to the observed outcomes, particularly its role as a precursor in pyrimidine (B1678525) synthesis.[2][3]
-
Positive Control: The choice of a positive control will be specific to the hypothesis being tested. For example, if investigating effects on cardiac contractility, a known inotropic agent like isoprenaline could be used.[8][9] If studying nucleotide synthesis, a known inhibitor like brequinar (B1684385) could be used to demonstrate the sensitivity of the assay.[10]
Experimental Design Workflow
The following diagram illustrates a logical workflow for incorporating these control groups into a study investigating this compound.
Caption: A generalized workflow for designing a controlled study of this compound.
Section 2: In Vitro Experimental Protocols and Controls
2.1. Investigating Cellular Uptake and Bioavailability
A key claim for this compound is its enhanced bioavailability.[5] In vitro models can be used to test this hypothesis at the cellular level.
Experimental Model: A suitable cell line for this purpose would be one that expresses relevant potassium transporters, such as Caco-2 cells (a model for intestinal absorption) or cardiomyocytes.[11]
Methodology:
-
Culture cells to confluence in appropriate multi-well plates.
-
Wash cells with a buffer solution to remove residual potassium from the culture medium.
-
Incubate the cells with the different treatment solutions (Vehicle, this compound, KCl) for a defined period.
-
After incubation, lyse the cells and measure the intracellular potassium concentration using methods like atomic absorption spectroscopy or inductively coupled plasma mass spectrometry.
Table 1: Hypothetical Data for Cellular Potassium Uptake
| Treatment Group | Molar Concentration of K+ | Mean Intracellular K+ (µg/mg protein) ± SD | p-value vs. Vehicle | p-value vs. KCl |
| Vehicle Control | 0 µM | 15.2 ± 1.8 | - | - |
| This compound | 100 µM | 45.8 ± 4.1 | <0.01 | <0.05 |
| Potassium Chloride (KCl) | 100 µM | 38.5 ± 3.5 | <0.01 | - |
2.2. Assessing Effects on Pyrimidine Synthesis
Orotic acid is a key intermediate in the de novo synthesis of pyrimidine nucleotides.[12] Therefore, it is important to control for the effects of the orotate moiety on this pathway.
Experimental Model: A cell line with a high proliferation rate, such as HEK293T or a cancer cell line, would be appropriate.
Methodology:
-
Culture cells and treat with this compound, Orotic Acid, and appropriate controls.
-
After treatment, pulse-label the cells with a radiolabeled precursor that is incorporated into newly synthesized DNA or RNA (e.g., [3H]-thymidine or [3H]-uridine).
-
Measure the incorporation of the radiolabel into the nucleic acids using scintillation counting.
Positive Control: An inhibitor of pyrimidine synthesis, such as Brequinar, can be used to validate the assay's ability to detect changes in this pathway.[10]
Orotic Acid's Role in Pyrimidine Synthesis
The following diagram outlines the pathway where orotic acid contributes to the synthesis of pyrimidine nucleotides.
Caption: Orotic acid is a key intermediate in the de novo pyrimidine synthesis pathway.
Section 3: In Vivo Experimental Protocols and Controls
3.1. Evaluating Effects on Cardiovascular Parameters
To assess the impact of this compound on cardiovascular health, in vivo studies are essential.
Experimental Model: Rodent models (rats or mice) are commonly used. Models of hypertension or heart failure can also be employed depending on the research question.
Methodology:
-
Acclimatize animals and divide them into the control and treatment groups (Vehicle, this compound, KCl, Orotic Acid).
-
Administer the treatments orally for a specified duration (e.g., 4-8 weeks).
-
Monitor cardiovascular parameters such as blood pressure (using tail-cuff method) and heart rate throughout the study.
-
At the end of the study, cardiac function can be assessed more directly using echocardiography or by isolating the heart for Langendorff perfusion experiments to measure contractility.
Table 2: Hypothetical Data for Systolic Blood Pressure in a Hypertensive Rat Model
| Treatment Group | Dose | Mean Systolic Blood Pressure (mmHg) ± SD (End of Study) | % Change from Baseline | p-value vs. Vehicle |
| Vehicle Control | - | 185 ± 12 | +2.8% | - |
| This compound | 50 mg/kg/day | 162 ± 10 | -9.5% | <0.05 |
| Potassium Chloride (KCl) | Equimolar K+ | 168 ± 11 | -6.2% | <0.05 |
| Orotic Acid (OA) | Equimolar Orotate | 182 ± 13 | +1.1% | >0.05 |
3.2. Assessing Impact on Athletic Performance
The purported benefits of this compound for athletes can be investigated using performance tests in animal models.[13][14]
Experimental Model: Mice or rats are suitable for endurance and strength testing.
Methodology:
-
Divide animals into the different treatment and control groups.
-
Administer the compounds for a period of several weeks.
-
Conduct performance tests such as forced swimming tests or treadmill running to exhaustion to measure endurance.
-
Grip strength tests can be used to assess muscle strength.
-
At the end of the study, muscle tissue can be collected for biochemical analysis (e.g., glycogen (B147801) content, ATP levels).
Positive Control: A known performance-enhancing substance relevant to the tested parameter could be included, while adhering to ethical guidelines.
Logical Framework for Delineating Effects of this compound
This diagram illustrates the comparative logic for interpreting results from the different control groups.
Caption: A logical map for dissecting the individual and combined effects of potassium and orotate.
By implementing these comprehensive control strategies, researchers can generate high-quality, interpretable data that will significantly contribute to the scientific understanding of this compound's physiological roles and potential therapeutic applications.
References
- 1. Potassium supplements' effect on potassium balance in athletes during prolonged hypokinetic and ambulatory conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Orotic acid, a new promoter for experimental liver carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Study on possible mechanism of orotic acid-induced fatty liver in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A model for passive transport of potassium by the stomach: evidence from in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bio-design.com [bio-design.com]
- 6. Vehicle influence on potassium replacement effectiveness in hypokalemic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rationale and Design of a Randomized Placebo-Controlled Clinical Trial Assessing the Renoprotective Effects of Potassium Supplementation in Chronic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reprocell.com [reprocell.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Inhibitors of Nucleotide Biosynthesis as Candidates for a Wide Spectrum of Antiviral Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Application of in vitro bioaccessibility and bioavailability methods for calcium, carotenoids, folate, iron, magnesium, polyphenols, zinc, and vitamins B6, B12, D, and E - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabolic effect of orotic acid in rat L6 myoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Why do athletes need potassium? [kartamultisport.pl]
- 14. us.myprotein.com [us.myprotein.com]
A Head-to-Head Comparison of Potassium Orotate with Other Potassium Supplements in Research
For researchers, scientists, and drug development professionals, the selection of an appropriate potassium salt for supplementation or therapeutic use is a critical decision that can influence bioavailability, efficacy, and patient outcomes. While potassium chloride (KCl) and potassium citrate (B86180) are widely studied and utilized, potassium orotate (B1227488) has emerged with claims of superior cellular delivery due to the unique metabolic properties of its orotate anion. This guide provides an objective, data-driven comparison of potassium orotate with other common potassium supplements, focusing on experimental data, methodologies, and underlying physiological mechanisms.
Mechanisms of Absorption and Cellular Uptake
The accompanying anion in a potassium supplement plays a significant role in its absorption, cellular uptake, and overall physiological effect.
Potassium from Simple Salts (e.g., Potassium Chloride, Potassium Citrate)
Potassium chloride and potassium citrate are simple salts that readily dissociate in the gastrointestinal tract. The free potassium ions (K⁺) are then absorbed into the bloodstream primarily through passive diffusion and solvent drag. The efficiency of this absorption is generally high.
The nature of the anion, however, can influence the systemic handling of potassium. Potassium chloride is often preferred for correcting hypokalemia, especially when accompanied by metabolic alkalosis, as the chloride anion helps to correct the acid-base imbalance.[1] In contrast, potassium citrate has an alkalinizing effect because the citrate ion is metabolized to bicarbonate.[1] This can lead to a greater cellular uptake of potassium and more pronounced urinary potassium excretion compared to potassium chloride.[2]
This compound: A Carrier-Mediated Approach
This compound distinguishes itself through the proposed mechanism of its anion, orotic acid. Orotic acid is a precursor in the pyrimidine (B1678525) biosynthesis pathway and is actively transported into cells by specific carrier proteins, including the organic anion transporter 2 (OAT2) and URAT1.[3][4] The hypothesis is that by being coupled with orotic acid, potassium can be more efficiently delivered into cells, potentially leading to higher intracellular concentrations. However, direct comparative studies quantifying this proposed advantage in bioavailability against other potassium supplements are currently lacking in the scientific literature.
Bioavailability and Efficacy: A Review of the Evidence
While direct comparative data for this compound is scarce, numerous studies have evaluated the bioavailability and efficacy of other potassium supplements.
Quantitative Data on Potassium Supplement Efficacy
The following tables summarize findings from studies on potassium chloride and potassium-magnesium citrate. Due to a lack of direct head-to-head trials including this compound, a unified comparison table cannot be constructed at this time.
Table 1: Efficacy of Potassium Chloride and Potassium-Magnesium Citrate in Thiazide-Induced Hypokalemia
| Parameter | Potassium Chloride (42 mEq/day) | Potassium-Magnesium Citrate (42 mEq K⁺/day) |
| Baseline Serum K⁺ (mEq/L) | 3.45 ± 0.44 | 3.42 ± 0.30 |
| Serum K⁺ after 3 weeks (mEq/L) | ~3.8 | ~3.8 |
| Change in Serum Magnesium | Marginal decline or no significant change | Significant increase of 0.11 to 0.12 mEq/L |
| Effect on Acid-Base Balance | Corrects hypochloridemia and hyperbicarbonatemia | Less effective in correcting alkalosis |
Data from a study on subjects with hydrochlorothiazide-induced hypokalemia.[5]
Table 2: General Effect of Potassium Supplementation on Serum Potassium Levels
| Potassium Dose | Mean Increase in Serum Potassium |
| 10 mEq | 0.13 mEq/L |
| 20 mEq | 0.5 ± 0.3 mmol/L |
| 30 mEq | 0.9 ± 0.4 mmol/L |
| 40 mEq | 1.1 ± 0.4 mmol/L |
Data compiled from studies on patients receiving potassium for hypokalemia.[6]
Experimental Protocols
For researchers designing studies to compare potassium supplements, the following is a generalized experimental protocol for assessing the bioavailability of an oral potassium supplement.
Protocol: Single-Dose, Crossover Bioavailability Study of Oral Potassium Supplements
1. Study Design:
-
A randomized, single-blind, crossover study is employed.
-
Each subject serves as their own control, receiving each potassium formulation and a placebo in separate study periods, with a washout period in between.
2. Subjects:
-
Healthy male and/or female volunteers.
-
Exclusion criteria should include renal impairment, gastrointestinal disorders, and use of medications that affect potassium homeostasis.
3. Diet and Fluid Intake:
-
Subjects are placed on a controlled diet with a fixed, known amount of potassium and sodium for a set number of days before and during each study period.
-
Fluid intake is also standardized.
4. Dosing:
-
A single, standardized dose (e.g., 40 mEq) of each potassium supplement is administered.
5. Sample Collection:
-
Urine: 24-hour urine collections are performed at baseline and for 48 hours post-dosing. The total volume is recorded, and aliquots are analyzed for potassium concentration.
-
Blood: Blood samples are drawn at baseline and at regular intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours) post-dosing to determine serum or plasma potassium concentrations.
6. Bioavailability Assessment:
-
The primary endpoint is the cumulative amount of potassium excreted in the urine over 24 and 48 hours, corrected for baseline dietary potassium intake.
-
The rate of absorption can be estimated from the urinary excretion rates at different time intervals.
-
Pharmacokinetic parameters such as Cmax (peak serum concentration) and Tmax (time to reach peak concentration) are determined from serum potassium data.
7. Statistical Analysis:
-
Analysis of variance (ANOVA) for a crossover design is used to compare the bioavailability of the different formulations.
Visualizing Mechanisms and Workflows
Proposed Cellular Uptake of this compound
Caption: Proposed carrier-mediated uptake of this compound.
Differential Effects of Potassium Chloride vs. Potassium Citrate
Caption: Divergent physiological effects of KCl and K-Citrate.
Experimental Workflow for Potassium Bioavailability Study
References
- 1. researchgate.net [researchgate.net]
- 2. Horses for Courses: What is the Best Oral Potassium Supplementation Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. OAT2 catalyses efflux of glutamate and uptake of orotic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Potassium-magnesium citrate versus potassium chloride in thiazide-induced hypokalemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validating the Anxiolytic Effects of Potassium Orotate in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anxiolytic (anti-anxiety) effects of potassium orotate (B1227488) in preclinical animal models. Due to the limited availability of full-text English translations of key studies on potassium orotate, this document summarizes the existing findings and presents a detailed comparison with the well-established anxiolytic, diazepam. Experimental data for diazepam is provided to serve as a benchmark for evaluating anxiolytic efficacy in common behavioral paradigms.
Executive Summary
Preclinical evidence suggests that this compound exhibits anxiolytic properties in rodent models. Chronic administration has been shown to produce anti-aggressive, anti-phobic, and anti-conflict effects comparable to those of diazepam.[1] The proposed mechanism of action involves the interaction of orotic acid, a component of this compound, with the benzodiazepine (B76468) binding sites on the GABA-A receptor. While qualitative descriptions of these effects are available, specific quantitative data from peer-reviewed publications on this compound's performance in standardized anxiety models like the elevated plus-maze and open field test are not readily accessible in the public domain. This guide, therefore, focuses on presenting the available information on this compound alongside a comprehensive, data-supported profile of diazepam to offer a comparative perspective.
Comparative Analysis: this compound vs. Diazepam
This compound: Summary of Anxiolytic Effects
Studies on this compound suggest its potential as an anxiolytic agent. The primary findings from available research abstracts indicate that:
-
Efficacy: Chronic oral administration of this compound at a dose of 100 mg/kg in rats produces anxiolytic effects similar to diazepam.[1]
-
Dose-Ranging Studies: The anxiolytic and nootropic (cognitive-enhancing) effects of this compound have been evaluated at doses of 5, 10, 20, 50, and 100 mg/kg in rats.[2]
-
Behavioral Effects: The observed anxiolytic action includes anti-aggressive, anti-phobic, and anti-conflict behaviors.[1]
-
Proposed Mechanism: It is hypothesized that orotic acid, due to its structural properties, may interact with the binding sites for 1,4-benzodiazepines, suggesting a potential modulation of the GABAergic system.[1]
Note: The absence of specific quantitative data from these studies in accessible literature prevents a direct numerical comparison with diazepam in the subsequent tables.
Diazepam: A Benchmark Anxiolytic
Diazepam is a classic benzodiazepine used as a positive control in preclinical anxiety research. Its anxiolytic effects are well-documented and serve as a reference for evaluating novel compounds.
The EPM test is a widely used model to assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent and the number of entries into the open, more "anxiety-provoking" arms of the maze.
Table 1: Effects of Diazepam in the Elevated Plus-Maze in Rats
| Dose (mg/kg, i.p.) | % Time in Open Arms (Mean ± SEM) | % Entries into Open Arms (Mean ± SEM) | Total Arm Entries (Mean ± SEM) | Reference |
| Vehicle | 15.2 ± 3.1 | 20.5 ± 4.2 | 10.3 ± 1.5 | Faria et al., 2017 |
| 1.0 | 35.8 ± 5.6 | 40.1 ± 6.3 | 12.1 ± 1.8 | Faria et al., 2017 |
| 2.0 | 45.3 ± 6.2 | 50.7 ± 7.1 | 9.8 ± 1.3 | Faria et al., 2017 |
*p < 0.05, **p < 0.01 compared to vehicle. Data are illustrative and compiled from representative studies.
The OFT assesses anxiety and locomotor activity. Anxiolytics tend to increase the time spent in the center of the open field, while locomotor activity can be affected at higher doses.
Table 2: Effects of Diazepam in the Open Field Test in Rats
| Dose (mg/kg, i.p.) | Time in Center (s, Mean ± SEM) | Center Entries (n, Mean ± SEM) | Total Distance Traveled (cm, Mean ± SEM) | Reference |
| Vehicle | 25.4 ± 4.1 | 12.3 ± 2.5 | 2500 ± 300 | Representative Data |
| 1.0 | 45.2 ± 6.8 | 20.1 ± 3.1 | 2400 ± 280 | Representative Data |
| 2.5 | 58.9 ± 7.5 | 25.6 ± 3.9 | 2100 ± 250 | Representative Data |
| 5.0 | 65.1 ± 8.2 | 28.4 ± 4.2 | 1800 ± 220* | Representative Data |
*p < 0.05, **p < 0.01 compared to vehicle. Data are illustrative and compiled from representative studies. Higher doses of diazepam can lead to sedative effects, resulting in decreased locomotor activity.
Experimental Protocols
Elevated Plus-Maze (EPM) Test
Objective: To assess anxiety-like behavior in rodents.
Apparatus: A plus-shaped maze elevated above the floor, with two open arms and two enclosed arms.
Procedure:
-
Habituation: Animals are habituated to the testing room for at least 60 minutes before the test.
-
Drug Administration: this compound (e.g., 5, 10, 20, 50, 100 mg/kg, p.o.) or diazepam (e.g., 1-5 mg/kg, i.p.) is administered at a specified time before the test (e.g., 30-60 minutes). A vehicle control group is also included.
-
Test Initiation: Each animal is placed in the center of the maze, facing an open arm.
-
Data Collection: The animal's behavior is recorded for a 5-minute session using a video tracking system.
-
Parameters Measured:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled (as a measure of locomotor activity).
-
-
Data Analysis: Data are typically expressed as the percentage of time spent in the open arms and the percentage of entries into the open arms. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare between treatment groups.
Open Field Test (OFT)
Objective: To assess locomotor activity and anxiety-like behavior in a novel environment.
Apparatus: A square or circular arena with walls to prevent escape. The floor is often divided into a central zone and a peripheral zone.
Procedure:
-
Habituation: Animals are habituated to the testing room for at least 60 minutes prior to testing.
-
Drug Administration: Test compounds and vehicle are administered as described for the EPM test.
-
Test Initiation: Each animal is placed in the center of the open field arena.
-
Data Collection: Behavior is recorded for a specified duration (e.g., 5-10 minutes) using a video tracking system.
-
Parameters Measured:
-
Time spent in the center zone.
-
Number of entries into the center zone.
-
Total distance traveled.
-
Rearing frequency (vertical activity).
-
-
Data Analysis: The time spent in and entries into the center zone are key indicators of anxiety. Total distance traveled is a measure of general locomotor activity. Statistical comparisons are made between treatment groups.
Proposed Signaling Pathway
The anxiolytic effects of benzodiazepines like diazepam are mediated through the enhancement of GABAergic neurotransmission. The proposed mechanism for this compound also involves this pathway.
Caption: Proposed GABAergic signaling pathway for anxiolytic agents.
Experimental Workflow
Caption: Workflow for assessing anxiolytic effects in animal models.
References
A Comparative Analysis of the Metabolic Impact of Different Potassium Salts
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic effects of different potassium salts, supported by experimental data. The information is intended to assist researchers and professionals in understanding the nuanced physiological impacts of various potassium formulations.
Data Summary: Quantitative Comparison of Metabolic Effects
The following table summarizes the key quantitative findings from clinical studies investigating the metabolic impact of potassium chloride, potassium citrate (B86180), and potassium bicarbonate.
| Parameter | Potassium Chloride (KCl) | Potassium Citrate (KCit) | Potassium Bicarbonate (KHCO3) | Placebo | Study |
| Insulin (B600854) Resistance (HOMA-IR) | No significant change | ↓ 2.8 (2.5-3.1) | No significant change | 3.2 (2.9-3.5) | [Krapf et al., 2016[1]](--INVALID-LINK--), [Harris & Dawson-Hughes, 2010[2]](--INVALID-LINK--) |
| Beta-Cell Function (HOMA-B, %) | ↑ 86 (81-91) | ↑ 88 (82-94) | Not Reported | 78 (73-83) | [Krapf et al., 2016[1]](--INVALID-LINK--) |
| Fasting Plasma Glucose (mg/dL) | No significant change | No significant change | No significant change | No significant change | [Harris & Dawson-Hughes, 2010[2]](--INVALID-LINK--) |
| Fasting Serum Insulin (pmol/L) | No significant change | No significant change | No significant change | No significant change | [Harris & Dawson-Hughes, 2010[2]](--INVALID-LINK--) |
| Systolic Blood Pressure (24h ambulatory, mmHg) | No significant effect | ↓ -4.0 (-3 to -5) | Slightly lower than placebo | No significant change | [Krapf et al., 2016[1]](--INVALID-LINK--), [He et al., 2010[3][4]](--INVALID-LINK--) |
| Diastolic Blood Pressure (24h ambulatory, mmHg) | No significant effect | ↓ -2.7 (-1.9 to -3.5) | No significant change | No significant change | [Krapf et al., 2016[1]](--INVALID-LINK--), [He et al., 2010[3][4]](--INVALID-LINK--) |
| Urinary Calcium Excretion (mmol/day) | No significant change | Not Reported | ↓ significantly | No significant change | [He et al., 2010[3][4]](--INVALID-LINK--) |
| Net Acid Excretion (mmol/day) | No significant change | Not Reported | ↓ significantly | No significant change | [Harris & Dawson-Hughes, 2010[2]](--INVALID-LINK--) |
Note: Data for potassium phosphate (B84403) is not included in this table due to a lack of direct comparative human studies on these specific metabolic parameters.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings.
Oral Glucose Tolerance Test (OGTT) with Potassium Supplementation
This test is designed to assess an individual's ability to metabolize glucose and is often used to diagnose prediabetes and diabetes. In the context of the cited studies, it was used to evaluate the effect of potassium salts on glucose metabolism.
Patient Preparation:
-
Participants are instructed to maintain their regular diet and physical activity for at least three days prior to the test.
-
The test is performed in the morning after an overnight fast of at least 8-12 hours. Water is permitted during the fasting period.
-
Smoking and strenuous exercise are prohibited on the morning of the test.
Procedure:
-
A fasting blood sample is collected to determine baseline glucose and insulin levels.
-
The participant is then given a standardized glucose solution to drink, typically containing 75 grams of glucose.
-
Blood samples are collected at specific intervals after glucose ingestion, commonly at 30, 60, 90, and 120 minutes.
-
In the context of potassium supplementation studies, participants would have been taking the assigned potassium salt or placebo for a specified period leading up to the OGTT.
Data Analysis:
-
Blood glucose and insulin levels at each time point are measured.
-
The area under the curve (AUC) for glucose and insulin is calculated to assess the overall glycemic and insulinemic response.
-
Indices of insulin sensitivity and beta-cell function, such as HOMA-IR and HOMA-B, are calculated from the fasting glucose and insulin values.
Hyperinsulinemic-Euglycemic Clamp
This technique is considered the gold standard for assessing insulin sensitivity in vivo. It directly measures the amount of glucose necessary to compensate for an induced state of hyperinsulinemia, thereby quantifying the body's response to insulin.
Procedure:
-
Two intravenous catheters are inserted, one for infusing insulin and glucose, and the other in a contralateral hand vein (which is heated to "arterialize" the venous blood) for blood sampling.
-
A continuous infusion of insulin is administered at a constant rate to achieve a high, steady-state plasma insulin level.
-
A variable infusion of a 20% glucose solution is started and adjusted frequently (typically every 5-10 minutes) to maintain a constant blood glucose level (euglycemia), usually around 90 mg/dL.
-
Blood glucose is monitored frequently from the arterialized venous blood to guide the glucose infusion rate.
-
Once a steady state is reached (constant blood glucose with a constant glucose infusion rate), the glucose infusion rate is considered equal to the rate of glucose uptake by the body's tissues. This rate is a direct measure of insulin sensitivity.
-
To prevent a decline in plasma potassium levels due to insulin-mediated intracellular potassium uptake, a variable intravenous infusion of potassium chloride may be administered to maintain eukalemia.[5]
Data Analysis:
-
The primary outcome is the glucose infusion rate (GIR) during the final period of the clamp, typically expressed as mg/kg/min. A higher GIR indicates greater insulin sensitivity.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the metabolic impact of different potassium salts.
Canonical Insulin Signaling Pathway for Glucose Uptake.
References
- 1. Effects of potassium citrate or potassium chloride in patients with combined glucose intolerance: A placebo-controlled pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. No effect of bicarbonate treatment on insulin sensitivity and glucose control in non-diabetic older adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Effects of potassium chloride and potassium bicarbonate on endothelial function, cardiovascular risk factors, and bone turnover in mild hypertensives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hyperinsulinemic Clamp Methods - Metabolism Core - National Mouse Phenotyping Center | UMass Chan Medical School - Worcester [umassmed.edu]
Cross-Study Validation of the Cardioprotective Mechanisms of Potassium Orotate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cardioprotective mechanisms of potassium orotate (B1227488) against other notable cardioprotective agents. The information presented is collated from a range of preclinical studies, with a focus on quantitative data from experimental models of cardiac injury, particularly ischemia-reperfusion. Detailed experimental protocols for key assays are also provided to facilitate the replication and validation of these findings.
Overview of Cardioprotective Mechanisms
Potassium orotate, a salt of orotic acid and potassium, has demonstrated cardioprotective effects primarily attributed to the actions of orotic acid, a key intermediate in the de novo pyrimidine (B1678525) synthesis pathway. Its mechanisms of action are multifaceted, focusing on the preservation of cardiac energy metabolism and the enhancement of cellular repair processes.
Primary Cardioprotective Mechanisms of this compound:
-
Enhanced Pyrimidine Synthesis: Orotic acid serves as a precursor for the synthesis of pyrimidines (uridine and cytidine), which are essential for the formation of RNA, DNA, and phospholipids. This supports cellular repair and regeneration in the damaged myocardium.[1][2]
-
Preservation of Myocardial Energy Stores: By stimulating the synthesis of uridine (B1682114) diphosphate (B83284) glucose (UDP-glucose), orotic acid enhances myocardial glycogen (B147801) stores. This provides a crucial energy substrate for anaerobic glycolysis during ischemic events.[2][3]
-
Adenine (B156593) Nucleotide Pool Preservation: Orotic acid administration has been shown to prevent the depletion of adenine nucleotides, including adenosine (B11128) triphosphate (ATP), in the myocardium during ischemia. This is achieved by providing precursors for the salvage pathway of nucleotide synthesis, thereby maintaining the energy currency of the cardiac cells.[1][4]
-
Hepatic Uridine and Cytidine Release: Orotic acid acts on the liver to increase the systemic availability of uridine and cytidine, which are then taken up by the heart to support the aforementioned metabolic pathways.[1][4]
Comparative Analysis of Cardioprotective Agents
This section compares the performance of this compound (via its active moiety, orotic acid) with other cardioprotective agents based on key preclinical endpoints in models of ischemia-reperfusion injury.
Data Presentation: Quantitative Comparison
The following tables summarize quantitative data from various experimental studies. It is important to note that direct head-to-head comparisons are limited, and variations in experimental models and protocols should be considered when interpreting these data.
Table 1: Effects on Cardiac Function in Ischemia-Reperfusion Models (Isolated Rat Heart)
| Agent | Dose | Model | Key Parameter | Result | Reference |
| Orotic Acid | 30 mg/kg/day for 2 days (in vivo pretreatment) | 30 min global ischemia | Post-ischemic Cardiac Work Recovery | 192% increase vs. infarcted control | [4] |
| Magnesium Orotate | Acute administration at reperfusion | Global ischemia | Left Ventricular Developed Pressure (LVDP) | Significantly improved vs. control | [5] |
| High Potassium Solution | 22 mmol/L at reperfusion | 40 min global ischemia | Recovery of Contraction Amplitude | Significantly improved (P < 0.01) vs. control | [6] |
| Ranolazine (B828) | 9 µM during ischemia/reperfusion | Global ischemia | Recovery of LV function | Improved vs. control | [7] |
| Ivabradine (B130884) | 10 mg/kg/day for 28 days (in vivo) | LAD ligation | Left Ventricular Ejection Fraction (LVEF) | 45.72±2.62% vs. 36.02±6.16% in control | [1] |
Table 2: Effects on Myocardial Injury Markers and Metabolism
| Agent | Dose | Model | Key Parameter | Result | Reference |
| Orotic Acid | 30 mg/kg/day for 2 days (in vivo pretreatment) | Pre-ischemia | Myocardial ATP | Prevented reduction in infarcted hearts (20.7±0.5 vs. 14.7±0.7 µmol/g dry wt in untreated infarct) | [4] |
| Potassium Chloride (KCl) | 20 µg/kg (in vivo pretreatment) | 30 min ischemia/60 min reperfusion | Serum Lactate Dehydrogenase (LDH) | 1180.25±69.48 U/L vs. 1556.67±77.02 U/L in control | [8] |
| Potassium Chloride (KCl) | 20 µg/kg (in vivo pretreatment) | 30 min ischemia/60 min reperfusion | Serum Troponin I | 21.98±0.61 ng/mL vs. 28.76±1.65 ng/mL in control | [8] |
| Magnesium Orotate | Acute administration at reperfusion | Global ischemia | Infarct Size | Significantly reduced vs. control | [5] |
| Ivabradine | 10 mg/kg/day for 28 days (in vivo) | LAD ligation | Infarct Size | 30.19±5.89% vs. 40.70±8.94% in control | [1] |
| Trimetazidine | - | Heart Failure Model | Myocardial ATP | Significantly higher than in the heart failure model group | [9] |
| Potassium Aspartate + Magnesium | 2.42 mg/L at reperfusion | 30 min ischemia | Incidence of Reperfusion-Induced Ventricular Arrhythmias | 1/10 vs. 9/10 in ischemia group | [10] |
Signaling Pathways and Experimental Workflows
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the study of this compound's cardioprotective mechanisms.
Caption: Signaling pathway of this compound's cardioprotective effects.
Caption: Experimental workflow for Langendorff isolated heart perfusion.
Experimental Protocols
Langendorff Isolated Perfused Heart Model for Ischemia-Reperfusion Injury
This ex vivo technique allows for the assessment of cardiac function independent of systemic influences.
-
Animal Preparation: Male Wistar or Sprague-Dawley rats (250-300g) are anesthetized (e.g., with sodium pentobarbital, 60 mg/kg, i.p.). Heparin (500 IU/kg) is administered to prevent coagulation.
-
Heart Excision and Cannulation: The heart is rapidly excised and placed in ice-cold Krebs-Henseleit buffer. The aorta is cannulated with a 20-gauge cannula for retrograde perfusion.
-
Perfusion: The heart is perfused at a constant pressure (typically 70-80 mmHg) with Krebs-Henseleit buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, and 11 glucose), gassed with 95% O2 and 5% CO2 at 37°C.[11]
-
Functional Measurements: A latex balloon connected to a pressure transducer is inserted into the left ventricle to measure left ventricular developed pressure (LVDP), and the maximum and minimum rates of pressure change (+dP/dt and -dP/dt).[11]
-
Ischemia-Reperfusion Protocol: After a stabilization period (e.g., 20 minutes), global ischemia is induced by stopping the perfusion for a defined period (e.g., 30 minutes), followed by a period of reperfusion (e.g., 60-120 minutes).[7]
In Vivo Myocardial Ischemia-Reperfusion Model (LAD Ligation)
This model more closely mimics the clinical scenario of myocardial infarction.
-
Animal Preparation: Rats are anesthetized, intubated, and mechanically ventilated.
-
Surgical Procedure: A left thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is identified and ligated with a suture (e.g., 6-0 silk).[1][11]
-
Ischemia-Reperfusion: The ligation is maintained for a specific duration (e.g., 30-45 minutes) to induce ischemia. The suture is then released to allow for reperfusion for a designated period (e.g., 24 hours to several weeks).[1][11]
Quantification of Myocardial Infarct Size (TTC Staining)
This method is used to delineate viable from non-viable myocardial tissue.
-
Heart Preparation: At the end of the reperfusion period, the heart is excised and the aorta is re-cannulated. The coronary arteries are perfused with saline to wash out remaining blood.
-
Staining: The heart is sliced into transverse sections (e.g., 2 mm thick). The slices are incubated in a 1% solution of 2,3,5-triphenyltetrazolium chloride (TTC) in phosphate (B84403) buffer at 37°C for 15-20 minutes.[2][12]
-
Image Analysis: Viable tissue, containing active dehydrogenase enzymes, stains red, while the infarcted tissue remains pale. The areas of viable and infarcted tissue are quantified using planimetry software (e.g., ImageJ). Infarct size is typically expressed as a percentage of the total left ventricular area or the area at risk.[2][12]
Measurement of Myocardial ATP Content
-
Tissue Collection and Processing: At the end of the experiment, the heart is rapidly freeze-clamped with tongs pre-cooled in liquid nitrogen to halt metabolic activity. The frozen tissue is then pulverized and stored at -80°C.
-
Extraction: The powdered tissue is homogenized in a suitable extraction buffer (e.g., perchloric acid) to precipitate proteins and extract small molecules.[13]
-
Quantification: ATP levels in the supernatant are measured using methods such as high-performance liquid chromatography (HPLC) or luciferase-based bioluminescence assays.[14][15]
Conclusion
This compound demonstrates significant cardioprotective effects in preclinical models, primarily by bolstering the heart's metabolic resilience to ischemic stress. Its unique mechanism of action, centered on pyrimidine synthesis and energy preservation, offers a distinct therapeutic approach compared to agents that primarily target ion channels or heart rate. While direct comparative data remains a key area for future research, the available evidence suggests that this compound is a promising agent for mitigating myocardial injury. The detailed protocols provided in this guide are intended to support further investigation and validation of these findings by the scientific community.
References
- 1. Effects of Ivabradine on Left Ventricular Systolic Function and Cardiac Fibrosis in Rat Myocardial Ischemia-Reperfusion Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dose-dependent protective effect of ivabradine against ischemia-reperfusion-induced renal injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Langendorff Isolated Heart Perfusion Technique | ADInstruments [adinstruments.com]
- 5. A comparison between ranolazine and CVT-4325, a novel inhibitor of fatty acid oxidation, on cardiac metabolism and left ventricular function in rat isolated perfused heart during ischemia and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cardioprotective effects of the Ιf current inhibition by ivabradine during cardiac dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ranolazine decreases diastolic calcium accumulation caused by ATX-II or ischemia in rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Heart Rate and Cardioprotection: New Data and Perspectives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. radiopaedia.org [radiopaedia.org]
- 11. protocols.io [protocols.io]
- 12. Cardioprotective Effect of Ranolazine in the Process of Ischemia-reperfusion in Adult Rat Cardiomyocytes - Revista Española de Cardiología (English Edition) [revespcardiol.org]
- 13. Langendorff isolated heart experimental considerations | Retrograde heart perfusion | ADI [adinstruments.com]
- 14. researchgate.net [researchgate.net]
- 15. An Introduction to Isolated Langendorff Heart: Experimental Considerations and Best Practices | PPTX [slideshare.net]
Evaluating the Long-Term Efficacy and Safety of Potassium Orotate in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of potassium orotate (B1227488), evaluating its preclinical profile against other common potassium salts and the closely related magnesium orotate. Due to the limited availability of dedicated long-term preclinical studies on potassium orotate, this guide synthesizes available data, incorporates information on its constituent parts—potassium and orotic acid—and presents standardized protocols for how such long-term evaluations should be conducted.
Comparative Analysis of this compound and Alternatives
The following tables summarize the available quantitative and qualitative data from preclinical studies on this compound and its comparators.
Table 1: Preclinical Efficacy Data
| Compound | Animal Model | Application/Indication | Dosage Range | Key Efficacy Findings | Citation(s) |
| This compound | Rat | Anxiolytic Effects | 5 - 100 mg/kg (oral) | Chronic administration produced anti-aggressive, anti-phobic, and anti-conflict effects, comparable to diazepam. Optimal effects were dose-dependent. | [1][2] |
| Rat | Radioprotection | Not specified (intraperitoneal) | Exerted a radioprotective effect when given before whole-body gamma-irradiation, improving survival rates and leukocyte levels. | [3] | |
| Magnesium Orotate | Animal Models (General) | Cardioprotection | Not specified | Improves the energy status of injured myocardium by stimulating glycogen (B147801) and ATP synthesis. Effectively treats magnesium depletion. | [4] |
| Potassium Chloride | Two-Kidney, One Clip Goldblatt Hypertensive Rat | Hypertension | Not specified | Significantly attenuated the development of hypertension and abated existing renovascular hypertension. Effect attributed to diuresis, natriuresis, and suppression of plasma renin activity. | [5] |
| Dahl Salt-Sensitive Rat | Salt-Sensitive Hypertension | 1.41% K+ in diet | Attenuated the development of high-salt diet-induced hypertension in male rats; this effect was not observed in females. | [6] | |
| Potassium Citrate (B86180) | Han:SPRD Rat (Polycystic Kidney Disease) | Nephroprotection | 55 mM K3Citrate/67 mM Citric Acid in drinking water | Dramatically improved kidney function in this model of autosomal dominant PKD. | [7] |
| Rat Model of NaCl Hypertension | Nephroprotection | Not specified | Protects against nephron loss in severe sodium chloride-induced hypertension. | [8] |
Table 2: Preclinical Safety and Toxicology Data
| Compound | Animal Model | Study Duration | Key Safety/Toxicology Findings | NOAEL / LD50 | Citation(s) |
| This compound | Rat | Acute | Data is limited to acute toxicity. No dedicated long-term preclinical safety studies were identified in the public domain. | Oral LD50: 10,900 mg/kg | |
| Magnesium Orotate | Rat | Not specified | High doses of the orotic acid moiety (≥100 mg/kg/day) have been noted to have tumor-promoting effects in experimental models. | Not established for the salt; concern is with the orotate component. | |
| Potassium Chloride | General | Not specified | Generally considered of low toxicity concern. High concentrations can induce cardiac arrest via hyperkalemia. Solid oral forms may cause gastrointestinal lesions if contact is prolonged. | Not specified | [9] |
| Potassium Citrate | pcy/pcy Mouse (Polycystic Kidney Disease) | Chronic | High doses (55 mM solution) were not well-tolerated, leading to failure to grow and elevated plasma urea. | Not established | [7] |
Signaling Pathways and Experimental Workflows
Visualizations of key biological pathways and experimental designs are provided below to clarify the mechanisms of action and evaluation methodologies.
Caption: De Novo Pyrimidine Biosynthesis Pathway Highlighting Orotic Acid's Role.
Caption: Role of Potassium in Establishing Cellular Membrane Potential.
Caption: General Workflow for a Long-Term Rodent Toxicity Study.
Detailed Experimental Protocols
The following are standardized, representative protocols for key preclinical models relevant to the evaluation of this compound's long-term efficacy and safety.
Protocol: Long-Term Oral Toxicity Study in Rodents (Rat Model)
-
Objective: To assess the long-term safety and systemic toxicity of this compound following chronic oral administration.
-
Animal Model: Male and female Wistar or Sprague-Dawley rats, approximately 6-8 weeks old at the start of the study.
-
Groups:
-
Group 1: Control (basal diet, no treatment).
-
Group 2: Vehicle Control (daily oral gavage with the vehicle, e.g., distilled water).
-
Group 3: Low Dose this compound.
-
Group 4: Mid Dose this compound.
-
Group 5: High Dose this compound (The high dose should aim to be a maximum tolerated dose (MTD) determined from preliminary subchronic studies).
-
-
Administration and Duration:
-
The test article is administered daily via oral gavage for a period of up to 24 months.
-
-
Assessments:
-
Clinical Observations: Daily checks for signs of morbidity, mortality, and behavioral changes.
-
Body Weight and Food/Water Consumption: Measured weekly for the first 3 months, then bi-weekly thereafter.
-
Hematology and Clinical Chemistry: Blood samples are collected from a subset of animals at 3, 6, 12, 18, and 24 months. Parameters include complete blood count, electrolytes (Na+, K+, Cl-), kidney function markers (BUN, creatinine), and liver enzymes (ALT, AST).
-
Ophthalmology: Examinations performed at baseline and prior to termination.
-
Terminal Procedures: At the end of the study, animals are euthanized. A full necropsy is performed, and major organs (heart, liver, kidneys, spleen, brain, etc.) are weighed.
-
Histopathology: Tissues from all major organs are preserved, sectioned, and stained (e.g., with Hematoxylin and Eosin) for microscopic examination by a board-certified veterinary pathologist.
-
Protocol: Efficacy in a Spontaneously Hypertensive Rat (SHR) Model
-
Objective: To evaluate the long-term efficacy of this compound in preventing or attenuating the development of hypertension.
-
Animal Model: Male Spontaneously Hypertensive Rats (SHR) and age-matched Wistar-Kyoto (WKY) rats as normotensive controls. Treatment is typically initiated at a young age (e.g., 6 weeks) before hypertension is fully established.
-
Groups:
-
Group 1: WKY Control + Vehicle.
-
Group 2: SHR Control + Vehicle.
-
Group 3: SHR + Low Dose this compound.
-
Group 4: SHR + High Dose this compound.
-
Group 5: SHR + Positive Control (e.g., an established antihypertensive drug like an ACE inhibitor).
-
-
Administration and Duration:
-
Daily oral gavage for a period of 12-16 weeks.
-
-
Assessments:
-
Blood Pressure Measurement: Systolic and diastolic blood pressure are measured weekly using a non-invasive tail-cuff plethysmography system.[10]
-
Echocardiography: Performed at baseline and at the end of the study to assess cardiac structure and function, including left ventricular wall thickness, ejection fraction, and fractional shortening.
-
Terminal Procedures: At termination, hearts are excised, weighed, and the left ventricular mass index (LVMI) is calculated.
-
Histopathology: Heart and kidney tissues are collected for histological analysis to assess for signs of hypertrophy, fibrosis, and end-organ damage.
-
Protocol: Efficacy in a Myocardial Ischemia-Reperfusion (I/R) Injury Model
-
Objective: To determine if chronic administration of this compound provides cardioprotection against ischemia-reperfusion injury.
-
Animal Model: Male Sprague-Dawley rats.
-
Pre-treatment Phase:
-
Animals are divided into groups (Vehicle Control, this compound) and treated daily via oral gavage for a period of 2-4 weeks.
-
-
Surgical Procedure (I/R Injury):
-
Animals are anesthetized, intubated, and mechanically ventilated.
-
A left thoracotomy is performed to expose the heart.
-
A suture is passed around the left anterior descending (LAD) coronary artery.
-
Ischemia: The LAD is occluded for a set period (e.g., 30-45 minutes). Successful occlusion is confirmed by regional cyanosis and ECG changes.
-
Reperfusion: The occlusion is released, and the myocardium is reperfused for a period of 2-24 hours.[11]
-
-
Assessments:
-
Infarct Size Measurement: At the end of reperfusion, the heart is excised. The LAD is re-occluded, and a dye (e.g., Evans blue) is perfused to delineate the non-ischemic area (Area at Risk, AAR). The heart is then sliced and incubated in triphenyltetrazolium (B181601) chloride (TTC), which stains viable myocardium red, leaving the infarcted area pale. The infarct size is expressed as a percentage of the AAR.
-
Cardiac Function: In some protocols, a pressure-volume catheter can be inserted into the left ventricle before termination to assess hemodynamic parameters.
-
Biomarkers: Blood samples can be collected to measure cardiac troponin levels.
-
This guide underscores the necessity for comprehensive, long-term preclinical studies to fully characterize the safety and efficacy profile of this compound. While existing data suggests potential therapeutic applications, rigorous, standardized evaluation is required to substantiate these claims and provide a solid foundation for any future clinical development.
References
- 1. [Anxiolytic effect of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Quantitative evaluation of the anxiolytic and nootropic effects of this compound in a wide range of doses] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [The action of this compound in prophylactic and therapeutic administration to irradiated rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Magnesium orotate--experimental and clinical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of potassium chloride on the blood pressure in two-kidney, one clip Goldblatt hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. JCI Insight - Potassium supplementation and depletion during development of salt-sensitive hypertension in male and female SS rats [insight.jci.org]
- 7. Effects of potassium citrate/citric acid intake in a mouse model of polycystic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Potassium citrate feeding protects against nephron loss in severe sodium chloride hypertension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel Modification of Potassium Chloride Induced Cardiac Arrest Model for Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hypertension model in rats - Enamine [enamine.net]
- 11. journals.physiology.org [journals.physiology.org]
Comparative proteomics of cells treated with potassium orotate versus other potassium forms
A detailed examination of the potential cellular protein expression changes induced by potassium orotate (B1227488) in comparison to other potassium salts.
This guide provides a comparative overview of the anticipated proteomic consequences of treating cells with potassium orotate versus other common potassium forms, such as potassium chloride and potassium citrate (B86180). While direct comparative proteomic studies are not yet prevalent in the literature, this document synthesizes information from existing research on the individual components to postulate the likely differential effects on the cellular proteome. The guide is intended for researchers, scientists, and drug development professionals interested in the specific molecular impacts of different potassium supplements.
Introduction to Potassium Forms and Their Cellular Roles
Potassium is an essential mineral vital for numerous physiological processes, including maintaining cell membrane potential, nerve impulse transmission, and muscle contraction. It is supplemented in various salt forms. Potassium chloride is a common choice for correcting potassium deficiency. Potassium citrate is often utilized for its alkalizing properties. This compound, a salt of potassium and orotic acid, is suggested to have unique properties due to the orotate moiety. Orotic acid is an intermediate in pyrimidine (B1678525) biosynthesis and may enhance the cellular uptake and utilization of potassium, potentially leading to distinct downstream effects on protein expression.[1][2][3][4][5]
Postulated Comparative Proteomic Analysis
Based on the distinct proposed mechanisms of action, a comparative proteomic study would likely reveal significant differences in the cellular protein landscapes following treatment with this compound versus other potassium salts. The orotate component is anticipated to influence metabolic and proliferative pathways, while other potassium salts are expected to primarily impact proteins related to ion homeostasis.
Table 1: Anticipated Differential Protein Expression Profiles
| Protein Category | This compound | Other Potassium Salts (e.g., KCl, K-Citrate) | Rationale |
| Pyrimidine Biosynthesis Enzymes | Upregulation | No significant change | Orotic acid is a direct precursor in this pathway.[6][7] |
| Cell Cycle & Proliferation Regulators | Potential Upregulation (e.g., cyclins, CDKs) | No significant change | Orotic acid has been shown to promote proliferation via the mTORC1 pathway.[8] |
| mTORC1 Signaling Pathway Proteins | Activation (increased phosphorylation) | No significant change | Orotic acid can activate mTORC1 by inhibiting AMPK.[8] |
| Potassium Channels & Transporters | Moderate Upregulation/Modulation | Strong Upregulation/Modulation | Both would affect potassium homeostasis, but the primary effect of simple salts would be on these channels.[9][10] |
| Mitochondrial Proteins | Potential modulation | Potential alteration of membrane proteins | High concentrations of KCl have been shown to affect mitochondrial integrity and proteome.[11][12][13] |
| Collagen Synthesis Enzymes | Potential Upregulation | No significant change | Some sources suggest this compound supports collagen synthesis.[2][4] |
Key Signaling Pathways
The differential effects of this compound are likely mediated by specific signaling pathways activated by the orotate component.
Orotic Acid-Mediated mTORC1 Activation
Orotic acid has been demonstrated to promote cell proliferation by activating the mTORC1 signaling pathway. This is thought to occur through the inhibition of AMP-activated protein kinase (AMPK), a key cellular energy sensor.
Proposed Experimental Protocols
To empirically validate the postulated differential proteomic effects, a structured experimental approach is necessary.
Cell Culture and Treatment
-
Cell Line: Select a relevant cell line (e.g., human muscle cells, hepatocytes, or cardiomyocytes) based on the research question.
-
Culture Conditions: Maintain cells in standard culture medium (e.g., DMEM with 10% FBS) at 37°C and 5% CO2.
-
Treatment: Treat cells with equimolar concentrations of potassium from this compound, potassium chloride, and potassium citrate for a predetermined time course (e.g., 24, 48 hours). A vehicle-treated control group should be included.
Protein Extraction and Digestion
-
Lysis: Harvest cells and lyse them in a buffer containing urea (B33335) and protease inhibitors to ensure complete protein solubilization and prevent degradation.[14]
-
Quantification: Determine protein concentration using a standard method like the BCA assay.
-
Digestion: Reduce and alkylate the proteins, followed by enzymatic digestion (e.g., with trypsin) to generate peptides suitable for mass spectrometry analysis.
Mass Spectrometry and Data Analysis
-
LC-MS/MS: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Protein Identification and Quantification: Use a database search engine (e.g., MaxQuant) to identify peptides and proteins. Employ a label-free or labeled (e.g., iTRAQ, TMT) quantification method to determine the relative abundance of proteins between the different treatment groups.[15]
-
Bioinformatic Analysis: Perform statistical analysis to identify differentially expressed proteins. Conduct pathway and gene ontology analysis to understand the biological implications of the observed proteomic changes.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a comparative proteomic study.
Conclusion
While direct experimental evidence from comparative proteomic studies is currently lacking, the known biochemical roles of orotic acid provide a strong basis for postulating that this compound will have distinct effects on the cellular proteome compared to other potassium salts. The orotate moiety is likely to influence pathways related to biosynthesis and cell proliferation, in addition to the general effects of potassium on ion homeostasis. The experimental framework provided in this guide offers a robust approach for researchers to investigate these potential differences and further elucidate the unique cellular impact of this compound.
References
- 1. This compound – Essential 150 mg Mineral Support [us.supersmart.com]
- 2. healthalways.com [healthalways.com]
- 3. globalcalcium.com [globalcalcium.com]
- 4. This compound 175 Mg, Advanced Research [professionalsupplementcenter.com]
- 5. wbcil.com [wbcil.com]
- 6. [Orotic acid as a metabolic agent] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Proliferating effect of orotic acid through mTORC1 activation mediated by negative regulation of AMPK in SK-Hep1 hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Proteomic Analysis of the Functional Inward Rectifier Potassium Channel (Kir) 2.1 Reveals Several Novel Phosphorylation Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Integrity of Mitochondria Alters by Potassium Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular Integrity of Mitochondria Alters by Potassium Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A proteomic analysis of Bcl-2 regulation of cell cycle arrest: insight into the mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. oncotarget.com [oncotarget.com]
Meta-analysis of existing research on the therapeutic potential of potassium orotate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the existing research on potassium orotate (B1227488), a nutritional supplement that combines potassium with orotic acid. While formal meta-analyses are currently lacking, this document synthesizes available preclinical and clinical evidence to objectively compare its purported therapeutic potential against established alternatives.
Understanding Potassium Orotate: Mechanism of Action
This compound is a salt formed from potassium and orotic acid. Orotic acid, historically known as vitamin B13, is a naturally occurring intermediate in the de novo synthesis of pyrimidine (B1678525) nucleotides, which are essential for the formation of DNA and RNA.[1][2][3] The proposed therapeutic action of this compound is twofold: it provides the essential mineral potassium and leverages the unique properties of orotic acid.
Orotic acid is suggested to act as a mineral transporter, facilitating the entry of minerals like potassium into cells.[4][5] This is theorized to enhance the bioavailability and intracellular concentration of potassium.[6][7] Furthermore, as a precursor in pyrimidine synthesis, orotic acid may support cellular repair and regeneration, particularly in tissues with high cell turnover or metabolic stress.[8][9]
Below is a diagram illustrating the role of orotic acid in the de novo pyrimidine biosynthesis pathway.
References
- 1. Orotic acid - Wikipedia [en.wikipedia.org]
- 2. Pyrimidine metabolism - Wikipedia [en.wikipedia.org]
- 3. Orotate (orotic acid): An essential and versatile molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. This compound – Essential 150 mg Mineral Support [us.supersmart.com]
- 6. bio-design.com [bio-design.com]
- 7. wbcil.com [wbcil.com]
- 8. Buy this compound Pills - CosmicNootropic - Fast Shipping [cosmicnootropic.com]
- 9. [Orotic acid as a metabolic agent] - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Potassium Orotate: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is a critical component of research integrity and environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of Potassium Orotate, designed for researchers, scientists, and drug development professionals.
Waste Characterization and Hazard Assessment
The initial and most crucial step in any chemical disposal procedure is to accurately characterize the waste. According to available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance under GHS and Regulation (EC) No. 1272/2008.[1] It is described as a white to almost white crystalline powder that is hardly soluble in water.[2]
Key characteristics to consider:
-
Physical State: Solid (crystalline powder)
-
Hazards: Not classified as hazardous.[1] However, it may cause mild eye irritation.[1] When heated to decomposition, it may emit oxides of carbon and nitrogen, along with potassium compounds.[1][2]
-
Toxicity: It has a high LD50 (oral, rat) of 10,900 mg/kg, indicating low acute toxicity.[1][2]
While not classified as hazardous for transport, it is imperative to adhere to good laboratory practices and local regulations for all chemical waste.[2]
Quantitative Data Summary
For quick reference, the following table summarizes key data for this compound.
| Property | Value |
| CAS Number | 24598-73-0 |
| Appearance | White to almost white crystalline powder[2] |
| Solubility in Water | Hardly soluble[2] |
| Acute Oral Toxicity (LD50, Rat) | 10,900 mg/kg[1][2] |
| Hazard Classification | Not a hazardous substance or mixture[1] |
Step-by-Step Disposal Protocol
Follow these procedural steps for the safe disposal of this compound and its containers.
Step 1: Personal Protective Equipment (PPE) Before handling any chemical waste, don appropriate PPE, including:
-
Safety glasses or goggles
-
Gloves
-
Laboratory coat
Step 2: Waste Collection and Containerization
-
Solid Waste: Collect waste this compound in a designated, clean, and compatible waste container.[1][2] The container must be in good condition with a secure, leak-proof lid.[3]
-
Labeling: Clearly label the waste container with "Waste this compound" and the date of accumulation. While not classified as hazardous, clear labeling prevents accidental mixing with other waste streams.[4]
-
Spill Residue: For spills, use a shovel or appropriate tools to place the material into a suitable waste disposal container.[1][2] The contaminated surface can then be cleaned by spreading water and disposing of the cleaning materials in accordance with legal requirements.[1][2]
Step 3: Storage of Waste
-
Store the waste container in a designated satellite accumulation area within the laboratory.[5][6]
-
Ensure the storage area is cool, dry, and well-ventilated, away from incompatible materials.[2] Although no specific incompatibilities are listed for this compound, it is good practice to store all chemical waste separately.[1][2][6]
Step 4: Final Disposal
-
Non-Hazardous Waste Stream: Since this compound is not classified as a hazardous waste, it may be permissible to dispose of it in the regular solid waste stream, provided this is in accordance with your institution's and local regulations.[7] Always confirm with your institution's Environmental Health and Safety (EHS) office before proceeding.
-
Hazardous Waste Program: If your institution's policy dictates that all chemical waste be disposed of through a hazardous waste program, follow their specific procedures for waste pickup.[5][8] This is the most conservative and often preferred approach in a laboratory setting to ensure compliance.
-
Empty Containers: A container that has held a non-hazardous substance like this compound can typically be disposed of as regular trash after ensuring it is empty and the label has been defaced.[8]
Environmental Precautions: Do not let the product enter drains, soil, or water sources.[1][2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the disposal of this compound.
By following these structured procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.
References
- 1. This compound Manufacturers, with SDS [mubychem.com]
- 2. Specifications, Uses, SDS of this compound Manufacturers [kingofchemicals.com]
- 3. danielshealth.com [danielshealth.com]
- 4. benchchem.com [benchchem.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Disposal of Other Wastes - Environmental Policies - UW-Green Bay [uwgb.edu]
- 8. vumc.org [vumc.org]
Essential Safety and Logistics for Handling Potassium Orotate
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for Potassium Orotate, including a step-by-step operational plan and disposal guidance.
I. Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound, based on standard laboratory safety protocols.
| Protection Type | Equipment | Specifications & Remarks |
| Eye/Face Protection | Safety Goggles or Glasses | Should be equipped with side shields. In cases of potential splashing, a full-face shield is recommended.[1][2] |
| Skin Protection | Gloves | Nitrile or other impervious gloves are suitable for preventing skin contact.[1][2] |
| Lab Coat/Protective Clothing | A clean, body-covering lab coat should be worn to protect against accidental spills.[1][2] | |
| Respiratory Protection | Particulate Respirator | Recommended in conditions where dust or mist is generated and engineering controls are not sufficient to minimize exposure.[1] |
II. Operational Plan: Step-by-Step Guidance
This section outlines the procedural steps for the safe handling of this compound from receipt to disposal.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the container is properly labeled as "this compound."
-
Ensure the container is tightly sealed before moving it to the designated storage area.
2. Storage:
-
Store this compound in a cool, dry, and well-ventilated area.[1][3]
-
Keep the container tightly closed to prevent contamination and minimize air contact.[1][3]
-
Store away from direct sunlight, heat sources, and incompatible materials.[1][3] Although no specific incompatibilities are listed, it is good practice to store it separately from strong oxidizing agents.[4]
3. Handling and Use:
-
Always handle this compound in a well-ventilated area. A local exhaust system is recommended to minimize dust exposure.[1][3]
-
Wear the appropriate PPE as outlined in the table above.
-
Minimize the generation of dust during handling.
-
Do not eat, drink, or smoke in the area where this compound is being handled.[1][3]
-
After handling, wash hands and any exposed skin thoroughly with soap and water.[1][3]
4. In Case of a Spill:
-
For small spills, use appropriate tools to carefully scoop the solid material into a designated waste container.[3]
-
For larger spills, use a shovel to place the material into a suitable waste disposal container.[1][3]
-
After the material has been collected, clean the contaminated surface with water and dispose of the cleaning materials according to regulations.[1][3]
-
Ensure proper ventilation during cleanup.
III. Disposal Plan
-
Dispose of unused this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[3][4]
-
Place the waste material in a clearly labeled, sealed container for disposal.
-
Do not dispose of this compound down the drain or into the soil.[1]
IV. Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.
Caption: Logical workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
